Product packaging for 4-Ethynyl-N,N-dimethylaniline(Cat. No.:CAS No. 17573-94-3)

4-Ethynyl-N,N-dimethylaniline

Cat. No.: B099616
CAS No.: 17573-94-3
M. Wt: 145.2 g/mol
InChI Key: ZWMAYLMVFSCMMS-UHFFFAOYSA-N
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Description

4-Ethynyl-N,N-dimethylaniline can be prepared via hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B099616 4-Ethynyl-N,N-dimethylaniline CAS No. 17573-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-N,N-dimethylaniline
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InChI

InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3
Source PubChem
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InChI Key

ZWMAYLMVFSCMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
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DSSTOX Substance ID

DTXSID801308221
Record name 4-Ethynyl-N,N-dimethylaniline
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Molecular Weight

145.20 g/mol
Source PubChem
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CAS No.

17573-94-3
Record name 4-Ethynyl-N,N-dimethylaniline
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Record name 4-Ethynyl-N,N-dimethylaniline
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Record name 4-ethynyl-N,N-dimethylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethynyl-N,N-dimethylaniline is a versatile organic compound that serves as a crucial building block in a multitude of scientific disciplines, including medicinal chemistry, materials science, and molecular biology.[1] Its unique structure, featuring a terminal alkyne and an electron-donating dimethylamino group, imparts valuable reactivity and photophysical properties.[2] This guide provides an in-depth analysis of its core properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and practical utility.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a molecule is the first step in harnessing its potential. This compound is typically a white to light yellow solid, a physical state dictated by its planar aromatic structure and intermolecular forces.[1] Key physicochemical data are summarized below for quick reference.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 4-Dimethylaminophenylacetylene, p-Ethynyl-N,N-dimethylaniline[4]
CAS Number 17573-94-3
Molecular Formula C₁₀H₁₁N[1]
Molecular Weight 145.20 g/mol [3]
Appearance White to light yellow to dark green powder/crystal[1]
Melting Point 49-53 °C
Boiling Point 227.9 ± 23.0 °C (Predicted)[4]
Solubility Soluble in DMSO and Methanol (Slightly)[4]

The molecule's structure is foundational to its reactivity and function. The diagram below illustrates the key functional groups.

Figure 1: Chemical structure of this compound, highlighting the dimethylamino and terminal alkyne groups.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via the Sonogashira cross-coupling reaction.[5][6] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

The Sonogashira Coupling: A Mechanistic Perspective

The choice of the Sonogashira reaction is strategic; it is highly efficient and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[7] The reaction involves two synergistic catalytic cycles: one for palladium and one for copper.

  • Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodo-N,N-dimethylaniline).

  • Copper Cycle: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylide group to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired product, this compound, and regenerate the Pd(0) catalyst.[6][7]

The amine base (e.g., triethylamine) plays a dual role: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.

Figure 2: General workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Synthetic Protocol

The following protocol is a validated method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Iodo-N,N-dimethylaniline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-iodo-N,N-dimethylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and distilled triethylamine. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • TMS Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several advanced applications.

"Click Chemistry": The Azide-Alkyne Cycloaddition

The terminal alkyne group is a perfect handle for participating in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[9][10] This reaction is known for its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation and drug development.[9][11] It allows for the covalent linking of the aniline derivative to biomolecules, polymers, or surfaces that have been functionalized with an azide group.

Figure 3: Schematic of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Fluorescent Probes and Materials Science

The molecule possesses a "push-pull" electronic structure, with the dimethylamino group acting as an electron donor and the ethynyl group as an electron acceptor.[2] This configuration leads to intramolecular charge transfer (ICT) upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of its environment (solvatochromism).[2] This property is exploited in the design of fluorescent probes for sensing the micro-polarity of environments like cell membranes or protein binding sites.[2][12] Furthermore, this compound is a precursor for creating advanced materials like conductive polymers and nonlinear optical chromophores.[1]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system and may cause skin sensitization.[13]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation. H317: May cause an allergic skin reaction.[13] H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[4][13]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[13]

Conclusion

This compound is a compound of significant scientific interest due to its versatile reactivity and useful photophysical properties. Its straightforward synthesis via the Sonogashira coupling allows for its ready incorporation into complex molecular architectures. From its foundational role in click chemistry-driven drug discovery to its application in advanced materials and fluorescent probes, this molecule continues to be an enabling tool for innovation across the chemical and biological sciences. This guide has provided the core technical knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

  • Chemsrc. This compound | CAS#:17573-94-3. [Link]
  • PubChem. This compound | C10H11N | CID 5191884. [Link]
  • S. G. G. van den Berg et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
  • PubChem. 4-Ethynylaniline | C8H7N | CID 3760025. [Link]
  • A. G. G. Legrand et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
  • S. Schweizer et al. Sonogashira reactions for the synthesis of polarized pentacene derivatives.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Lab Supplies. This compound, 97%. [Link]
  • DergiPark.
  • ResearchGate. Figure S1. TLC of 4-ethynyl-N,N′-dimethylaniline 1 with one equivalent.... [Link]
  • H. Kim et al. N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, a push-pull fluorescent dye for lipid droplet imaging. [Link]
  • ResearchGate. Synthesis of 4-nitroso-N, N-dimethylaniline. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]
  • Fisher Scientific. Sigma Aldrich Fine Chemicals Biosciences 4-ETHYNYL-N N-DIMETHYLANILINE. [Link]
  • PubChemLite. This compound (C10H11N). [Link]
  • PubChem. N,N-Dimethylaniline | C8H11N | CID 949. [Link]
  • D. Ramaiah et al. Near-Infrared Fluorescent Probes: Synthesis and Spectroscopic Investigations of A Few Amphiphilic Squaraine Dyes. [Link]
  • International Journal of Pharmaceutical Sciences. An Insight Into Click Chemistry. [Link]

Sources

4-Dimethylaminophenylacetylene (DMAPA): A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary chemical synthesis and materials science, the strategic selection of molecular building blocks is paramount. It is not merely about the atoms and bonds, but about the intrinsic functionalities and reactive potential encoded within a molecule's architecture. 4-Dimethylaminophenylacetylene (DMAPA), with its electron-rich aromatic system, a versatile terminal alkyne, and a pharmacologically significant dimethylamino moiety, represents a cornerstone reagent for the discerning scientist. This guide moves beyond a simple recitation of facts; it aims to provide a causal understanding of why and how DMAPA is effectively utilized in demanding research and development environments. We will explore its synthesis not as a mere procedure, but as a controlled manipulation of reactivity, and its applications as a testament to its designed versatility.

Section 1: Core Molecular Profile of DMAPA

4-Dimethylaminophenylacetylene, also known as 4-ethynyl-N,N-dimethylaniline, is a crystalline solid at room temperature. Its structure is characterized by a phenyl ring substituted at the 1- and 4-positions with an ethynyl (-C≡CH) group and a dimethylamino (-N(CH₃)₂) group, respectively. This arrangement creates a push-pull electronic system, where the dimethylamino group acts as a strong electron-donating group (EDG) and the acetylene functions as a π-acceptor and reactive handle. This electronic polarization is fundamental to its utility in materials for organic electronics and nonlinear optics.[1][2]

Physicochemical & Spectroscopic Data

A precise understanding of a reagent's physical and spectroscopic properties is the foundation of reproducible science. The data for DMAPA (CAS No. 17573-94-3) is summarized below.

PropertyValueReference(s)
CAS Number 17573-94-3[3]
Molecular Formula C₁₀H₁₁N[3]
Molecular Weight 145.20 g/mol [3]
Appearance White to light yellow solid/crystal[4]
Melting Point 49-53 °C[3]
Boiling Point 227.9±23.0 °C (Predicted)[5]
Solubility Soluble in DMSO, Methanol, and common organic solvents[5]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.34 (d, J=8.8 Hz, 2H), 6.60 (d, J=8.8 Hz, 2H), 2.95 (s, 1H), 2.95 (s, 6H)[6]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 150.19, 133.05, 111.58, 108.65, 84.82, 74.75, 40.25[6]

Note on NMR Data: The provided NMR data is for the terminal alkyne, synthesized via deprotection of its trimethylsilyl precursor. The proton signal at 2.95 ppm (s, 1H) corresponds to the acetylenic proton, while the signal at 2.95 ppm (s, 6H) corresponds to the two methyl groups of the dimethylamino function.[6]

Section 2: Synthesis of 4-Dimethylaminophenylacetylene

The most reliable and common method for synthesizing DMAPA is the Sonogashira cross-coupling reaction, followed by the removal of a silyl protecting group.[6][7] This two-step approach is favored for its high yields and tolerance of the dimethylamino group. The use of a protecting group, typically trimethylsilyl (TMS), on the acetylene is crucial to prevent self-coupling (Glaser coupling), a common side reaction with terminal alkynes under Sonogashira conditions.[6]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection ArylHalide 4-Iodo-N,N-dimethylaniline Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) ArylHalide->Catalyst Acetylene Ethynyltrimethylsilane Acetylene->Catalyst Product1 N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline Catalyst->Product1 Base Base (e.g., TEA, Piperidine) Base->Catalyst Product1_ref N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline Deprotect_Agent Base (e.g., K₂CO₃) Methanol Product1_ref->Deprotect_Agent FinalProduct 4-Dimethylaminophenylacetylene (DMAPA) Deprotect_Agent->FinalProduct

General synthesis scheme for DMAPA via Sonogashira coupling.
Detailed Synthesis Protocol: Sonogashira Coupling and Deprotection

This protocol is adapted from a validated procedure for the synthesis of DMAPA from 4-iodo-N,N-dimethylaniline.[6] The causality behind this choice is the high reactivity of aryl iodides in palladium-catalyzed cross-coupling, ensuring efficient reaction progress.

Part A: Synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

  • Inert Atmosphere Preparation: To a 100 mL Schlenk flask, add 4-iodo-N,N-dimethylaniline (2.47 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 1 mol%), and copper(I) iodide (20 mg, 1 mol%).

  • Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can lead to catalyst deactivation and undesirable homocoupling.

  • Reagent Addition: Under a positive pressure of inert gas, add 40 mL of dry piperidine followed by ethynyltrimethylsilane (1.08 g, 11 mmol). Piperidine serves as both the solvent and the base required for the catalytic cycle.

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Work-up: Upon completion, remove the piperidine under reduced pressure. Dissolve the residue in diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution and purify the crude product by flash chromatography on silica gel to yield the TMS-protected product.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.31 (d, J=9.0 Hz, 2H), 6.57 (d, J=9.0 Hz, 2H), 2.95 (s, 6H), 0.22 (s, 9H).[6]

    • ¹³C NMR (100.1 MHz, CDCl₃): δ 150.01, 132.97, 111.49, 109.79, 106.47, 91.12, 40.25, 0.39.[6]

Part B: Deprotection to Yield 4-Dimethylaminophenylacetylene (DMAPA)

  • Reaction Setup: Dissolve the TMS-protected intermediate in methanol.

  • Base Addition: Add potassium carbonate (approx. 2 equivalents). The methanolic conditions facilitate the mild, base-catalyzed cleavage of the silicon-carbon bond.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Evaporate the methanol. Add water to the residue and extract the product with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid is typically of high purity, but can be recrystallized if necessary to yield pure 4-Dimethylaminophenylacetylene.[6]

Section 3: Core Reactivity and Key Applications

The utility of DMAPA stems from its terminal alkyne, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

DMAPA is an ideal substrate for "click chemistry".[8] The reaction with an organic azide, catalyzed by a Cu(I) species, proceeds rapidly and specifically to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is bio-orthogonal, high-yielding, and requires minimal purification, making it a cornerstone of drug discovery, bioconjugation, and materials science.[9][10]

The CuAAC "Click" reaction of DMAPA with an organic azide.

Protocol 1: Representative CuAAC Reaction with Benzyl Azide

This protocol describes a general procedure for the click reaction between DMAPA and benzyl azide, a common model substrate.[11][12]

  • Reagent Preparation: In a vial, dissolve 4-Dimethylaminophenylacetylene (145 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1 M in water) and a solution of copper(II) sulfate pentahydrate (0.1 M in water).

  • Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (100 µL, 0.1 mmol, 10 mol%). Then, add the copper sulfate solution (100 µL, 0.01 mmol, 1 mol%). A color change is often observed as the active Cu(I) catalyst is formed in situ.

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. The reaction is often complete when the mixture becomes homogeneous or a precipitate of the product forms.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole product is often pure enough for subsequent use, but can be purified further by column chromatography or recrystallization.

Sonogashira Cross-Coupling Reactions

As a terminal alkyne, DMAPA is an excellent coupling partner in further Sonogashira reactions, allowing for the synthesis of unsymmetrical diarylacetylenes.[4] These products are of significant interest as molecular wires, in organic light-emitting diodes (OLEDs), and as scaffolds for complex molecular architectures.[6]

Protocol 2: Sonogashira Coupling of DMAPA with an Aryl Halide

This protocol is based on a reported procedure for coupling DMAPA with a substituted anthracene derivative.

  • Inert Atmosphere: In a Schlenk tube under an argon atmosphere, combine the aryl halide (e.g., 9-bromo-10-iodo-anthracene, 1.0 equiv), 4-Dimethylaminophenylacetylene (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (2 mol%), and copper(I) iodide (2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and diisopropylamine (e.g., 2:1 ratio). Diisopropylamine acts as the base and co-solvent.

  • Reaction: Heat the mixture to 55-80 °C and stir for 20 hours. The elevated temperature is necessary to facilitate the oxidative addition of less reactive aryl bromides or chlorides to the palladium center.

  • Monitoring: Track the reaction's progress via TLC.

  • Work-up: After cooling, dilute the mixture with a suitable solvent like dichloromethane and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Role in Drug Development and Materials Science

The dimethylamine moiety is a recognized pharmacophore present in numerous FDA-approved drugs, contributing to properties like solubility, receptor binding, and metabolic stability. DMAPA serves as a valuable building block for introducing this functional group, attached to a rigid alkynyl linker, into novel drug candidates. This rigidity can be advantageous for optimizing binding to protein targets.

In materials science, the conjugated system of DMAPA makes it a precursor for polymers and small molecules used in organic electronics . Its electron-donating nature is exploited in the design of donor-acceptor chromophores for nonlinear optical (NLO) materials , which have applications in optical communications and data processing.[1][2]

Section 4: Safety and Handling

As with any active chemical reagent, proper handling of DMAPA is essential for laboratory safety.

  • Hazard Identification: DMAPA is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction.[3]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3]

    • Response:

      • IF ON SKIN: Wash with plenty of water.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • If irritation or rash occurs, seek medical advice.[3]

  • Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment at room temperature.[5]

Section 5: Conclusion

4-Dimethylaminophenylacetylene is more than a simple alkyne; it is a multifunctional synthetic tool. Its strategic combination of an electron-donating group and a highly versatile terminal alkyne makes it an enabling reagent in fields ranging from medicinal chemistry to advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in creating novel and complex molecular systems.

References

  • Schweizer, S., Erbland, G., Bisseret, P., Lalevee, J., Le Nouen, D., & Blanchard, N. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry, 39, 1180-1189. [Link]
  • Gawrys, P., et al. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Source providing general Sonogashira protocols]. [Link]
  • Panda, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Technical Note. [Link]
  • Chemie Brunschwig. (n.d.). Click Chemistry.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. [Link]
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Technical Brochure. [Link]
  • Gherghel, L., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]
  • Reddy, K. R., et al. (2015). Green Chemistry. RSC Publishing. [Link]
  • ACS Sustainable Chemistry & Engineering. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Source for scaled synthesis protocols]. [Link]
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  • ResearchGate. (2017). Click reaction of benzyl azide with terminal alkynes in the presence of CuO-600.
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Sources

4-Ethynyl-N,N-dimethylbenzenamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylbenzenamine for Advanced Research

Abstract

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Ethynyl-N,N-dimethylbenzenamine (CAS No. 17573-94-3). It details the molecule's fundamental physicochemical properties, validated synthesis protocols, key applications in organic synthesis and materials science, and critical safety and handling procedures. The objective is to provide an authoritative, in-depth understanding of this versatile compound, grounded in established scientific literature and safety documentation.

Core Physicochemical & Structural Properties

4-Ethynyl-N,N-dimethylbenzenamine, also known by synonyms such as 4-Dimethylaminophenylacetylene and p-Ethynyl-N,N-dimethylaniline, is an aromatic compound featuring a terminal alkyne (ethynyl group) and a dimethylamino group attached to a benzene ring.[1][2][3] This unique structure, combining an electron-donating dimethylamino group with a reactive ethynyl moiety, makes it a valuable and versatile building block in modern chemistry.[2]

The molecular formula of the compound is C₁₀H₁₁N, and its molecular weight is approximately 145.20 g/mol .[1][4] The presence of both a hydrogen bond acceptor (the nitrogen atom) and a reactive terminal alkyne allows for a wide range of chemical transformations, which will be explored in subsequent sections.

Key Property Data

The essential physicochemical properties of 4-Ethynyl-N,N-dimethylbenzenamine are summarized in the table below. These values are compiled from various chemical suppliers and databases and represent typical specifications for the compound.

PropertyValueSource(s)
Molecular Weight 145.20 g/mol [1]
Molecular Formula C₁₀H₁₁N[1][2]
CAS Number 17573-94-3[1][2][4]
Appearance White to light yellow powder or crystal[2]
Melting Point 49-54 °C[2][3]
Boiling Point ~228 °C (Predicted)[1][3]
Density ~0.98 g/cm³ (Predicted)[1][3]
Solubility Very slightly soluble in water (0.16 g/L at 25°C). Slightly soluble in DMSO and Methanol.[1][3]
Maximum Absorption 285 nm (in Ethanol)[5]

Synthesis & Mechanistic Considerations

The synthesis of 4-Ethynyl-N,N-dimethylbenzenamine is most commonly achieved through cross-coupling reactions, leveraging the reactivity of halogenated aniline precursors. The Sonogashira coupling is a cornerstone reaction for this purpose, offering high efficiency and functional group tolerance.

Protocol: Sonogashira Coupling for Synthesis

This protocol describes a generalized, yet robust, method for synthesizing the title compound from 4-iodo-N,N-dimethylaniline and a protected acetylene source, followed by deprotection. The choice of a silyl-protected acetylene, such as trimethylsilylacetylene, is a common strategy to prevent the self-coupling of the terminal alkyne (Glaser coupling) under reaction conditions.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dried Schlenk flask, add 4-iodo-N,N-dimethylaniline, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Solvent and Base: Add a suitable solvent, typically a degassed amine like triethylamine or diisopropylamine, which also serves as the base to neutralize the HX byproduct.

  • Reagent Addition: Introduce trimethylsilylacetylene to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Deprotection: Once the coupling is complete, the trimethylsilyl (TMS) protecting group is removed. This is typically achieved by adding a base such as potassium carbonate in methanol.

  • Workup and Purification: After deprotection, the reaction mixture is worked up using a standard aqueous/organic extraction. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure 4-Ethynyl-N,N-dimethylbenzenamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Sonogashira coupling and subsequent deprotection for the synthesis of 4-Ethynyl-N,N-dimethylbenzenamine.

G cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection cluster_purification Purification A 4-Iodo-N,N-dimethylaniline + Trimethylsilylacetylene B Pd/Cu Catalysis Amine Base (e.g., TEA) A->B Reagents C N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline B->C Product D Base (e.g., K2CO3) in Methanol C->D Intermediate E 4-Ethynyl-N,N-dimethylbenzenamine D->E Final Product F Extraction & Column Chromatography E->F Crude Product G cluster_synthesis Organic Synthesis cluster_materials Materials Science A 4-Ethynyl-N,N- dimethylbenzenamine B Pharmaceutical Intermediates A->B Building Block C Dyes & Pigments A->C Precursor D Complex Molecule Construction A->D Reagent E Conductive Polymers A->E Monomer F Specialty Polymers A->F Monomer G Nanotechnology A->G Component

Caption: Key application areas for 4-Ethynyl-N,N-dimethylbenzenamine.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 4-Ethynyl-N,N-dimethylbenzenamine is imperative to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Identification & Precautionary Measures

The compound is classified as harmful and an irritant. [3]The table below summarizes the key hazard statements (H-statements) and precautionary statements (P-statements) associated with this chemical according to the Globally Harmonized System (GHS).

Hazard TypeGHS CodeDescription
Acute Toxicity H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation H315Causes skin irritation. [3][5]
Eye Irritation H319Causes serious eye irritation. [3][5]
Sensitization H317May cause an allergic skin reaction. [3]
Respiratory Irritation H335May cause respiratory irritation. [3]
Personal Protection P280Wear protective gloves/protective clothing/eye protection/face protection. [5][6]
Handling P261 / P264Avoid breathing dust. Wash skin thoroughly after handling. [5]
Exposure Response P302+P352IF ON SKIN: Wash with plenty of water. [5]
Exposure Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]
First Aid & Emergency Procedures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [7]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, consult a physician. [7]* Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [7]* Ingestion: Do not induce vomiting. Rinse mouth with water and immediately consult a physician. Never give anything by mouth to an unconscious person. [7]

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [3][7]It is recommended to keep it in a dark place and under an inert atmosphere, as it may be air sensitive. [5]

Conclusion

4-Ethynyl-N,N-dimethylbenzenamine is a high-value chemical intermediate with significant utility in both academic and industrial research. Its molecular weight of 145.20 g/mol and unique bifunctional structure provide a platform for diverse chemical transformations. Its role as a key building block in the synthesis of pharmaceuticals, specialty polymers, and advanced materials underscores its importance. [2]Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.

References

  • chemBlink. (n.d.). 4-Ethynyl-N,N-dimethylbenzenamine [CAS# 17573-94-3].
  • Chem-Impex. (n.d.). 4-Ethynyl-N,N-dimethylaniline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4,4'-Methylenebis(N,N-dimethyl) benzenamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,4'-Methylenebis(N,N-dimethyl) benzenamine.
  • ChemicalBook. (n.d.). N-Ethynyl-N,4-dimethylbenzenesulfonamide synthesis.
  • ChemicalBook. (2025). 4'-DIMETHYLAMINOPHENYL ACETYLENE | 17573-94-3.
  • Chemsrc. (2025). This compound | CAS#:17573-94-3.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound 17573-94-3.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • TCI Chemicals. (n.d.). This compound 17573-94-3.

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An In-Depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethynyl-N,N-dimethylaniline is a versatile bifunctional molecule that has garnered significant interest within the scientific community. Featuring a terminal alkyne and a dimethylamino group on a phenyl ring, its unique electronic and structural properties make it a valuable building block in diverse fields ranging from materials science to medicinal chemistry. This guide provides an in-depth analysis of its core characteristics, a detailed, field-tested synthesis protocol, comprehensive characterization data, and a discussion of its key applications, with a focus on its utility for researchers and drug development professionals.

Core Molecular Profile

This compound, also known by synonyms such as 4-Dimethylaminophenylacetylene, is an aromatic compound whose utility is derived from the distinct reactivity of its two functional moieties: the nucleophilic dimethylamino group and the versatile terminal alkyne.[1] The electron-donating nature of the dimethylamino group at the para position significantly influences the electronic properties of the phenylacetylene system, enhancing its reactivity in various transformations.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in experimental work. These properties dictate appropriate storage, handling, and reaction conditions.

PropertyValueSource(s)
CAS Number 17573-94-3[1][2][3][4]
Molecular Formula C₁₀H₁₁N[1][3][4]
Molecular Weight 145.20 g/mol [3]
IUPAC Name This compound[4]
Appearance White to light yellow or dark green powder/crystal[1][2]
Melting Point 49-53 °C (lit.)[1]
Purity ≥97-98% (GC)[1][2]
SMILES CN(C)c1ccc(cc1)C#C
InChIKey ZWMAYLMVFSCMMS-UHFFFAOYSA-N[4]
Molecular Structure

The structure of this compound is foundational to its reactivity. The diagram below illustrates the key functional groups.

G cluster_0 This compound b1 C b2 C b1->b2 n_group N(CH₃)₂ b1->n_group b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 alkyne_group C≡CH b4->alkyne_group b6 C b5->b6 b6->b1

Caption: Chemical structure of this compound.

Synthesis and Purification

The reliable synthesis of high-purity this compound is a critical first step for any research application. A common and effective laboratory-scale preparation involves the base-catalyzed retro-Favorskii-type reaction, specifically the hydrolysis of a protected alkyne precursor.[5]

Synthesis Workflow Overview

The following diagram outlines the key stages of the synthesis process, from starting material to the purified final product.

G start Start: 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline reagents Reagents: Potassium Hydroxide (KOH) in Toluene start->reagents reaction Reaction: Heat under reflux reagents->reaction workup Aqueous Workup: 1. Quench with H₂O 2. Separate organic layer reaction->workup extraction Extraction with organic solvent (e.g., Ethyl Acetate) workup->extraction drying Dry organic phase (e.g., Na₂SO₄ or MgSO₄) extraction->drying purification Purification: Column Chromatography or Recrystallization drying->purification product Final Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the preparation via the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.[5]

Materials:

  • 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline

  • Potassium hydroxide (KOH), pellets

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline (1 equivalent) and toluene (approx. 5-10 mL per gram of starting material).

  • Addition of Base: Add powdered potassium hydroxide (3-5 equivalents).

    • Expertise & Experience: Using a significant excess of KOH ensures the deprotection reaction goes to completion. Toluene is an effective solvent as its high boiling point allows for the necessary thermal energy to drive the cleavage of the acetone protecting group.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically eluting with a 20-30% ethyl acetate in hexanes mixture. The reaction is usually complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

    • Trustworthiness: Quenching must be done slowly as the dissolution of excess KOH is exothermic. This step neutralizes the base and allows for the separation of the organic product from inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by brine.

    • Expertise & Experience: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Spectroscopic Characterization

Verification of the structure and purity of the synthesized compound is paramount. NMR and IR spectroscopy are primary methods for this characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the acetylenic proton. The aromatic protons will appear as two doublets in the aromatic region (approx. 6.6-7.4 ppm). The six protons of the two methyl groups will appear as a sharp singlet further upfield (approx. 2.9-3.0 ppm). The terminal alkyne proton will appear as a singlet around 3.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR will show signals for the two distinct aromatic carbons, the methyl carbons, and the two sp-hybridized carbons of the alkyne group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands are expected for:

    • C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹.

    • C≡C stretch (alkyne): A weaker band around 2100-2150 cm⁻¹.

    • C-N stretch (aromatic amine): A band in the 1350-1250 cm⁻¹ region.

    • C-H stretch (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Key Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a potent building block with significant applications in several areas of chemical science.[1]

Organic Synthesis and Cross-Coupling Reactions

The terminal alkyne group is a highly versatile handle for carbon-carbon bond formation. This compound is an excellent substrate for Sonogashira-Hagihara coupling reactions, allowing for the facile synthesis of more complex conjugated systems. For example, it can be coupled with aryl or vinyl halides to create extended π-systems, which are precursors for dyes, pigments, and materials with interesting optical properties.[1]

"Click Chemistry"

The terminal alkyne makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[6][7] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage with an azide-functionalized molecule.[8]

G alkyne This compound catalyst Cu(I) Catalyst alkyne->catalyst azide Azide-containing molecule (R-N₃) azide->catalyst product 1,4-disubstituted 1,2,3-triazole catalyst->product CuAAC Reaction

Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This capability is highly valuable in drug development and chemical biology for conjugating this molecule to biomolecules, creating fluorescent probes, or linking molecular fragments in the synthesis of complex pharmaceutical agents.

Materials Science and Polymer Chemistry

The compound serves as a monomer or an intermediate in the synthesis of specialty polymers and conductive materials.[1] The rigid, linear nature of the ethynyl group can impart desirable properties such as thermal stability and chemical resistance to polymers.[1] Its electron-rich nature also makes it a precursor for advanced materials used in sensors and electronic devices.[1]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Classifications: It is classified as an irritant and a sensitizer. It causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9] When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid formation of dust and aerosols.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9] It is recommended to store under an inert atmosphere as alkynes can be sensitive to air over long periods.[10]

Conclusion

This compound is a powerful and versatile chemical tool. Its straightforward synthesis, combined with the dual reactivity of its functional groups, provides researchers, particularly in organic synthesis and drug discovery, with a valuable building block for constructing complex molecular architectures. A comprehensive understanding of its properties, handling requirements, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

  • 001CHEMICAL. (n.d.). CAS No. 17573-94-3, this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). This compound | CAS#:17573-94-3.
  • SLS. (n.d.). 592609-1G - this compound, 97%.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

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An In-Depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N,N-dimethylaniline is a versatile aromatic compound that serves as a crucial building block in advanced organic synthesis and materials science. Characterized by a dimethylamino group—a potent electron donor—and a terminal ethynyl group—a versatile functional handle—this molecule is specifically engineered for constructing complex, functional molecular architectures. Its unique electronic properties and reactivity make it an invaluable intermediate in the development of dyes, pharmaceuticals, conductive polymers, and advanced materials for electronics and nanotechnology.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, and a summary of its key applications for professionals in research and development.

Physicochemical and Spectroscopic Characterization

The precise identification and confirmation of purity are paramount in a research setting. This compound is typically a solid at room temperature, with its appearance varying based on purity and storage conditions.

Physical Properties
PropertyValueSource(s)
Appearance White to light yellow or dark green powder/crystal
Melting Point 49 - 53 °C,
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
CAS Number 17573-94-3
Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the successful synthesis and purity of this compound. The following data, derived from a peer-reviewed synthesis, provides the expected chemical shifts for ¹H and ¹³C NMR spectroscopy.[2][3]

Technique Solvent Chemical Shifts (δ, ppm)
¹H NMR CDCl₃7.34 (d, J = 8.8 Hz, 2H), 6.60 (d, J = 8.8 Hz, 2H), 2.957 (s, 1H), 2.952 (s, 6H)
¹³C NMR CDCl₃150.19, 133.05, 111.58, 108.65, 84.82, 74.75, 40.25

Synthesis Protocol: A Validated Two-Step Approach

The most common and reliable synthesis of this compound involves a two-step process: a Sonogashira cross-coupling reaction to install a protected alkyne, followed by a straightforward deprotection step. This method offers high yields and excellent control. The following protocol is adapted from a validated procedure published in Organic Letters.[2][3]

SynthesisWorkflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 4-Iodo-N,N-dimethylaniline Intermediate ((4-(Dimethylamino)phenyl)ethynyl)trimethylsilane A->Intermediate Coupling B Trimethylsilylacetylene (TMSA) B->Intermediate Catalysts PdCl₂(PPh₃)₂ (1 mol%) CuI (1 mol%) Triethylamine (Solvent/Base) Catalysts->Intermediate Intermediate_ref ((4-(Dimethylamino)phenyl)ethynyl)trimethylsilane Deprotection_Reagent K₂CO₃ Methanol Final_Product This compound Deprotection_Reagent->Final_Product Intermediate_ref->Final_Product Removal of TMS group

Synthetic workflow for this compound.
Step 1: Synthesis of ((4-(Dimethylamino)phenyl)ethynyl)trimethylsilane

This step employs the Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

  • Expertise & Causality: The palladium catalyst, Pd(PPh₃)₂Cl₂, is the core of the catalytic cycle, facilitating the oxidative addition to the aryl iodide. The copper(I) iodide co-catalyst is crucial for activating the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine (TEA) serves as both the solvent and the base, neutralizing the hydrogen iodide generated during the reaction and preventing catalyst deactivation. Using trimethylsilylacetylene (TMSA) protects the terminal alkyne, preventing undesired side reactions like homocoupling (Glaser coupling).

Methodology:

  • To a flask, add 4-iodo-N,N-dimethylaniline (10 mmol), dichlorobis(triphenylphosphine)palladium(II) (1 mol%, 70 mg), and copper(I) iodide (1 mol%, 20 mg).

  • Degas the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (50 mL) as the solvent.

  • Add trimethylsilylacetylene (11 mmol, 1.08 g) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the silyl-protected product, ((4-(dimethylamino)phenyl)ethynyl)trimethylsilane, is obtained in near-quantitative yield and can often be used in the next step without extensive purification.[2][3]

  • Characterization Data (Intermediate):

    • ¹H NMR (CDCl₃): δ 7.31 (d, J=9.0 Hz, 2H), 6.57(d, J=9.0 Hz , 2H), 2.95 (s, 6H), 0.22 (s, 9H).[3]

    • ¹³C NMR (CDCl₃): δ 150.01, 132.97, 111.49, 109.79, 106.47, 91.12, 40.25, 0.39.[3]

Step 2: Deprotection to Yield this compound

This step removes the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

  • Expertise & Causality: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond. This method is advantageous as it avoids harsh acidic or fluoride-based reagents that could potentially degrade other functional groups. The reaction is typically clean and proceeds with high efficiency.

Methodology:

  • Dissolve the crude ((4-(dimethylamino)phenyl)ethynyl)trimethylsilane from Step 1 in methanol (75 mL).

  • Add potassium carbonate (4 g) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), perform a standard aqueous work-up.

  • The final product, this compound, can be purified by crystallization or column chromatography to yield low-melting needles. A 95% yield for this step is reported.[3]

Applications in Research and Development

The unique structure of this compound makes it a valuable component in several cutting-edge research areas.

  • Materials for Nonlinear Optics (NLO): The strong intramolecular charge-transfer character, from the electron-donating dimethylamino group to the electron-accepting ethynyl group, makes this molecule a key precursor for chromophores used in NLO materials. These materials are essential for applications in optical communications and data processing.

  • Organic Electronics and Solar Cells: It is used to synthesize soluble porphyrin donors for bulk heterojunction solar cells. The ethynyl group allows for its incorporation into larger π-conjugated systems, which are fundamental to the performance of organic photovoltaic devices and conductive polymers.[1]

  • Pharmaceutical and Medicinal Chemistry: As a versatile building block, the terminal alkyne is a key functional group for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), a powerful tool for drug discovery and bioconjugation. This allows for the efficient linking of the dimethylaniline moiety to other molecules of interest.

  • Synthesis of Complex Molecules: It serves as a precursor for synthesizing more complex structures, such as N,N-dimethyl-4-(3-pyridinylethynyl)aniline via further Sonogashira coupling or the formation of organometallic compounds like copper(I) arylacetylides.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Classifications: It is classified as a skin irritant (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.

References

  • Alagarsamy, P., & Varma, R. S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Umezawa, H., et al. (2005). Synthesis and crystal structures of phenylethynylpyridinium derivatives for second-order nonlinear optics. Bulletin of the Chemical Society of Japan, 78(02), 344-348.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
  • Hatano, J., et al. (2012). Soluble porphyrin donors for small molecule bulk heterojunction solar cells. Journal of Materials Chemistry, 22(36), 19258-19263.
  • ResearchGate. (2025). Synthesis and characterisation of silyl-capped amino tolane.
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from a supporting information document for a peer-reviewed article.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • PubChemLite. (n.d.). This compound (C10H11N).
  • ResearchGate. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
  • Royal Society of Chemistry. (n.d.). Materials Chemistry C.
  • ResearchGate. (n.d.). Synthesis of 4-nitroso-N, N-dimethylaniline.
  • ResearchGate. (2014). Synthesis and characterization of some new aromatic diamine monomers.

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An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Ethynyl-N,N-dimethylaniline (also known as 4-Dimethylaminophenylacetylene), a versatile aromatic compound pivotal in advanced organic synthesis and materials science. Characterized by its electron-rich dimethylamino group and a reactive terminal alkyne, this molecule serves as a critical building block for a diverse range of functional materials, including dyes, conductive polymers, and pharmaceutical intermediates.[1] This document details the compound's core physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its most significant applications. We will delve into its role in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, and its utility as a solvatochromic fluorescent probe for sensing environmental polarity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and photophysical properties of this important chemical entity.

Core Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, appearing as a white to light yellow powder.[1] Its structure, featuring a "push-pull" system with an electron-donating group (N,N-dimethylamino) and an electron-accepting group (ethynyl), is the foundation of its unique chemical and photophysical characteristics.[2]

Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 17573-94-3[1][3][4]
Molecular Formula C₁₀H₁₁N[1][4]
Molecular Weight 145.20 g/mol [3][4]
Melting Point 49-53 °C[1][3][4]
Appearance White to light yellow/dark green powder/crystal[1]
Purity ≥ 97-98% (GC)[1][4]
SMILES String CN(C)c1ccc(cc1)C#C[3][4]
InChI Key ZWMAYLMVFSCMMS-UHFFFAOYSA-N[3][4]
Spectroscopic Profile

Structural confirmation of this compound is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The expected spectral characteristics are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetylenic proton. The aromatic protons on the phenyl ring typically appear as two doublets in the 6.5-7.5 ppm region. The six protons of the dimethylamino group will present as a sharp singlet around 2.9-3.0 ppm. The terminal acetylenic proton will appear as a singlet further upfield, typically around 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (110-150 ppm), the methyl carbons of the dimethylamino group (~40 ppm), and the two sp-hybridized carbons of the alkyne group (75-85 ppm). For the parent compound N,N-dimethylaniline, characteristic peaks are observed at δ 41.0 (N-CH₃), 113.1 (C2, C6), 117.1 (C4), 129.5 (C3, C5), and 151.1 (C1).[5]

  • IR Spectroscopy: The IR spectrum will be dominated by a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A C≡C stretch will also be visible around 2100-2200 cm⁻¹.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 145, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-iodo-N,N-dimethylaniline, involving a Sonogashira coupling with a protected acetylene followed by deprotection. An alternative reported method involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.[6]

General Synthesis Workflow

The diagram below illustrates a common synthetic route, highlighting the key transformations from a commercially available starting material.

SynthesisWorkflow cluster_reagents1 Reagents & Catalysts cluster_reagents2 Reagents A 4-Iodo-N,N-dimethylaniline B Sonogashira Coupling A->B C Silyl-Protected Intermediate B->C Formation of C-C bond D Deprotection C->D E This compound D->E Removal of silyl group F Purification (Column Chromatography) E->F G Final Product F->G R1 Trimethylsilylacetylene Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) R1->B R2 K₂CO₃ in MeOH or TBAF in THF R2->D

General synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes the synthesis starting from 4-iodo-N,N-dimethylaniline and trimethylsilylacetylene, followed by desilylation.

Step 1: Synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq). Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq) as the solvent and base via syringe. Stir the mixture at room temperature for 15 minutes until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Deprotection to Yield this compound

  • Reagent Setup: Dissolve the crude silyl-protected intermediate from Step 1 in a mixture of methanol and dichloromethane.

  • Deprotection: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the trimethylsilyl group by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After concentrating, purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Key Chemical Reactions and Applications

The dual functionality of the dimethylamino and ethynyl groups makes this compound a highly valuable synthon.

Sonogashira Cross-Coupling Reactions

The terminal alkyne is readily employed in Sonogashira cross-coupling reactions to form C(sp)-C(sp²) bonds, a cornerstone of modern organic synthesis for creating conjugated systems.[7][8] This reaction allows for the coupling of this compound with various aryl or vinyl halides.[4]

Causality in Protocol Design: The Sonogashira reaction relies on a dual catalytic system. The palladium(0) complex is the primary catalyst that undergoes oxidative addition with the aryl/vinyl halide. The copper(I) co-catalyst is crucial for activating the terminal alkyne; it facilitates the formation of a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[8][9] The amine base serves both to neutralize the HX acid formed and to facilitate the deprotonation of the alkyne.[7]

SonogashiraCycle Catalytic Cycle of Sonogashira Coupling Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X (trans-complex) Pd0->Pd_complex Oxidative Addition Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) CuX->Cu_acetylide Cu_acetylide->Pd_complex Transfers alkyne to Palladium ArX Aryl/Vinyl Halide (R¹-X) ArX->Pd0 Alkyne Terminal Alkyne (H-C≡CR²) Alkyne->Cu_acetylide Deprotonation (Base) Base Base (e.g., Et₃N)

Mechanism of the Pd/Cu-catalyzed Sonogashira coupling.

Representative Protocol: Coupling with 3-Iodopyridine

  • Setup: In a dry Schlenk tube under argon, combine this compound (1.2 eq), 3-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent/Base Addition: Add anhydrous triethylamine (5 mL per mmol of halide).

  • Reaction: Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, dilute with ethyl acetate, filter through Celite, and wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to yield N,N-dimethyl-4-(pyridin-3-ylethynyl)aniline.[4]

Application as a Solvatochromic Fluorescent Probe

The "push-pull" electronic structure of this compound gives rise to a significant change in its dipole moment upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT).[2] This property makes its fluorescence emission highly sensitive to the polarity of the surrounding solvent, a characteristic known as solvatochromism.[2][10] In polar solvents, the larger dipole moment of the excited state is stabilized, lowering its energy and causing a red-shift (to a longer wavelength) in the fluorescence emission.[2] This makes it a valuable fluorescent probe for characterizing the micropolarity of chemical and biological systems.[11][12]

ICT_Mechanism Principle of Solvatochromic Fluorescence GS Ground State (S₀) Less Polar ES_nonpolar Excited State (S₁) Intramolecular Charge Transfer (ICT) Large Dipole Moment GS->ES_nonpolar Absorption (hν) ES_nonpolar->GS Fluorescence (hν') (in Nonpolar Solvent) Shorter λ ES_polar Excited State (S₁) Stabilized by Polar Solvent Lower Energy ES_nonpolar->ES_polar ES_polar->GS Fluorescence (hν'') (in Polar Solvent) Longer λ (Red Shift) E0 Energy

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4-Ethynyl-N,N-dimethylaniline: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the demand for versatile, functionalized building blocks is perpetual. 4-Ethynyl-N,N-dimethylaniline emerges as a pivotal reagent, seamlessly bridging the domains of materials science, medicinal chemistry, and molecular electronics.[1] Its unique molecular architecture, featuring a terminal alkyne and an electron-donating dimethylamino group on a phenyl ring, bestows upon it a rich and exploitable reactivity. This guide provides an in-depth exploration of this compound, from its synthesis to its application in sophisticated molecular constructions, tailored for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in its capacity to participate in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2] The terminal alkyne serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the N,N-dimethylamino group acts as a potent electron-donating moiety, modulating the electronic and photophysical properties of the resulting molecules.[1] This makes this compound an invaluable precursor for the synthesis of dyes, pharmaceuticals, conductive polymers, and advanced materials for nanotechnology.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 17573-94-3
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Appearance White to light yellow solid[1]
Melting Point 49-53 °C
SMILES CN(C)c1ccc(cc1)C#C
InChI Key ZWMAYLMVFSCMMS-UHFFFAOYSA-N

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from a suitable precursor. A common and effective method involves the hydrolysis of a protected alkyne, such as 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline. This protecting group strategy is crucial to prevent undesired side reactions of the terminal alkyne during the synthesis of the aniline core.

Synthesis_Workflow Precursor 4-(3-methyl-3-hydroxy-1-butynyl)- N,N-dimethylaniline Intermediate Hydrolysis Precursor->Intermediate KOH, Toluene, Heat Product This compound Intermediate->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol outlines the deprotection of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline to yield the target compound.

Materials:

  • 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline

  • Potassium hydroxide (KOH)

  • Toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline in toluene.

  • Add a stoichiometric excess of powdered potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain a pure solid.

Core Applications in Organic Synthesis

The synthetic utility of this compound is vast and continually expanding. Its bifunctional nature allows for its incorporation into a wide array of complex molecular architectures.

Sonogashira Coupling: A Gateway to Conjugated Systems

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond.[3] this compound is an excellent substrate for this reaction, providing a straightforward route to extended π-conjugated systems. These products are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical materials.[4]

Sonogashira_Workflow Substrate1 This compound Reaction Sonogashira Coupling Substrate1->Reaction Substrate2 Aryl/Vinyl Halide (R-X) Substrate2->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Triethylamine) Catalysts->Reaction Product Coupled Product (R-C≡C-C₆H₄-N(CH₃)₂) Reaction->Product

Caption: General workflow of a Sonogashira coupling reaction.

This protocol details the synthesis of a donor-acceptor molecule via Sonogashira coupling, as described in the literature.

Materials:

  • This compound

  • 3-Iodopyridine

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard inert atmosphere glassware and techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodopyridine, dichlorobis(triphenylphosphine)palladium(II) (typically 1-5 mol%), and copper(I) iodide (typically 1-5 mol%).

  • Add anhydrous triethylamine and anhydrous acetonitrile to the flask.

  • To this stirred mixture, add a solution of this compound in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for the required duration (typically several hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.

  • The residue is then subjected to a standard aqueous workup. This typically involves dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, and drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The crude product is purified by column chromatography on silica gel to afford the pure N,N-dimethyl-4-(pyridin-3-ylethynyl)aniline.

Click Chemistry: Building Molecular Complexity with Ease

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[2] This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. This compound, with its terminal alkyne, is an ideal partner for this reaction, enabling the facile synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole products are valuable in medicinal chemistry due to their biological activities and their role as stable linkers in bioconjugation.

Fluorescent Probes and Molecular Sensors

The strong electron-donating N,N-dimethylamino group in this compound makes it a valuable component in the design of fluorescent probes.[5] When incorporated into a larger conjugated system, this group can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a mechanism often exploited in the design of environmentally sensitive fluorophores.[5] These probes can exhibit changes in their fluorescence intensity or emission wavelength in response to changes in solvent polarity, viscosity, or the presence of specific analytes.[5][6]

Fluorescent_Probe_Concept BuildingBlock This compound (Electron Donor) Linker Conjugated System (via Sonogashira, etc.) BuildingBlock->Linker Acceptor Electron Acceptor Moiety Acceptor->Linker Probe Fluorescent Probe Linker->Probe ICT Intramolecular Charge Transfer Probe->ICT Excitation Photon Photon (hν) Photon->Probe Emission Fluorescence ICT->Emission Relaxation

Sources

An In-Depth Technical Guide to the Discovery and History of N,N-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylaniline (DMA), first synthesized in 1850, has evolved from a laboratory curiosity into a cornerstone of industrial organic chemistry. Its unique electronic properties, conferred by the electron-donating dimethylamino group, render the aromatic ring highly susceptible to electrophilic substitution, making it a versatile precursor for a vast array of derivatives. This technical guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and multifaceted applications of N,N-dimethylaniline derivatives. We will delve into the mechanistic underpinnings of their formation, from the iconic synthesis of triarylmethane and azo dyes to their critical role as accelerators in polymerization. Furthermore, this guide will illuminate the emerging significance of DMA derivatives in modern drug discovery, particularly their role in modulating critical biological pathways such as ferroptosis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

Historical Context and Discovery

The story of N,N-dimethylaniline is intrinsically linked to the birth of the synthetic dye industry in the 19th century. The German chemist August Wilhelm von Hofmann (1818–1892), a pivotal figure in the study of coal tar derivatives, first reported the synthesis of N,N-dimethylaniline in 1850.[1] His initial preparation involved heating aniline with iodomethane, establishing a foundational method for amine alkylation.[1] Hofmann's broader research into aniline and its derivatives laid the essential groundwork for the burgeoning synthetic dye industry.[2]

Hofmann's work created a platform for other chemists to explore the reactivity of this newly accessible tertiary amine. In 1877, Hermann Fischer prepared the colorless "leuco" form of malachite green by condensing benzaldehyde with N,N-dimethylaniline, a discovery that would soon lead to one of the most iconic triarylmethane dyes.[3] Concurrently, the work of Peter Griess on the diazotization of aromatic amines, first described in 1858, opened another major chapter.[4] This reaction, which converts primary aromatic amines into highly reactive diazonium salts, became the cornerstone for producing vibrantly colored azo dyes, many of which utilize N,N-dimethylaniline as a key coupling component.[5][6] These early discoveries transformed coal tar, once an industrial waste product, into a valuable feedstock for a new era of chemical synthesis.

Synthesis and Chemical Principles

The utility of N,N-dimethylaniline stems from the powerful electron-donating nature of the dimethylamino group, which activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. This heightened reactivity is the causal basis for its central role in the synthesis of a wide range of derivatives.

Industrial Production of N,N-Dimethylaniline

While Hofmann's initial synthesis with methyl iodide was groundbreaking, it was not viable for large-scale production. Modern industrial synthesis relies on the alkylation of aniline with methanol in the presence of an acid catalyst, such as sulfuric acid, under high temperature and pressure.[1][4]

Reaction: C₆H₅NH₂ + 2 CH₃OH → C₆H₅N(CH₃)₂ + 2 H₂O

This process is often carried out in either a liquid phase using an autoclave or a gas phase by passing aniline and methanol vapors over a solid catalyst.[4] The choice of methanol is driven by its low cost and high availability.[4] The reaction conditions are optimized to favor the formation of the tertiary amine over the mono-methylated product, N-methylaniline.

MethodCatalyst/ConditionsTypical YieldKey Advantages/Disadvantages
Liquid Phase H₂SO₄, 210-215°C, 3-3.3 MPa~96%High yield; Requires corrosion-resistant, high-pressure equipment.
Gas Phase Sulfate/glass catalyst, ~320°C, atm. pressure~98%Avoids corrosion issues, minimizes byproducts; Requires specialized catalyst beds.

Table 1: Comparison of Industrial Synthesis Methods for N,N-Dimethylaniline. [4]

Synthesis of Triarylmethane Dyes: The Case of Malachite Green

Triarylmethane dyes are characterized by their brilliant colors and high tinctorial strength.[3] The synthesis of Malachite Green serves as a classic example of the electrophilic substitution reactions that N,N-dimethylaniline readily undergoes.

The process is a two-step synthesis:

  • Leuco Base Formation: An acid-catalyzed condensation of benzaldehyde with two equivalents of N,N-dimethylaniline.[7][8] The acid catalyst (e.g., H₂SO₄ or HCl) protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich para position of the N,N-dimethylaniline ring.[9][10] This occurs twice, ultimately forming the colorless leuco malachite green.[3]

  • Oxidation: The colorless leuco base is then oxidized to form the intensely colored malachite green cation.[3][7] Common oxidizing agents include manganese dioxide (MnO₂) or lead dioxide (PbO₂).[3][7] This oxidation step is crucial as it creates the extended π-conjugated system responsible for the molecule's ability to absorb visible light, giving it its characteristic intense green color.[3]

Caption: Workflow for the synthesis of Malachite Green.

Experimental Protocol: Synthesis of Leuco-Malachite Green [11]

  • In a round-bottom flask, combine 35 g of N,N-dimethylaniline, 14 g of benzaldehyde, and 31.5 g of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture at 100°C for 24 hours. Causality: The elevated temperature and prolonged reaction time are necessary to drive the electrophilic aromatic substitution to completion.

  • After cooling, make the reaction mixture alkaline with a sodium hydroxide solution. This neutralizes the acid and precipitates the leuco base.

  • Remove any unreacted starting materials by steam distillation.

  • Pour the remaining mixture into a large volume of water to fully precipitate the leuco base as solid granules.

  • Filter the granules and wash with water until the washings are neutral. Dry the collected product.

Synthesis of Michler's Ketone

Michler's ketone, or 4,4'-bis(dimethylamino)benzophenone, is another crucial intermediate derived from N,N-dimethylaniline, used in the synthesis of dyes like Methyl Violet and as a photosensitizer.[12] It is prepared via the Friedel-Crafts acylation of N,N-dimethylaniline with phosgene (COCl₂).[13]

In this reaction, the highly reactive phosgene acts as the acylating agent. The Lewis acid catalyst typically used in Friedel-Crafts reactions is not strictly necessary due to the high reactivity of both phosgene and the activated N,N-dimethylaniline ring. The reaction proceeds via electrophilic aromatic substitution, with two molecules of N,N-dimethylaniline attacking the central carbonyl carbon of phosgene, displacing the two chloride ions.

Michlers_Ketone_Synthesis DMA N,N-Dimethylaniline (2 eq.) MK Michler's Ketone DMA->MK Phosgene Phosgene (COCl₂) Phosgene->MK HCl 2 HCl MK->HCl Polymerization_Acceleration DMA N,N-Dimethylaniline (DMA) Radicals Free Radicals DMA->Radicals Peroxide Peroxide Initiator (e.g., BPO) Peroxide->Radicals Redox Reaction Polymer Cured Polymer Network Radicals->Polymer Monomer Polyester/Styrene Monomers Monomer->Polymer Chain Reaction

Caption: Role of N,N-dimethylaniline in accelerating free-radical polymerization.

Modern Applications in Drug Discovery and Development

The versatile scaffold of N,N-dimethylaniline and its derivatives has recently attracted significant attention in medicinal chemistry and drug development. The electronic and structural features that make them excellent dye precursors also allow for the fine-tuning of pharmacological properties.

Modulation of Ferroptosis Signaling Pathways

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation. [14]It has been implicated in the pathology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. [14][15]Recent studies have identified N,N-dimethylaniline derivatives as potent inhibitors of ferroptosis. [16][17] Mechanism of Action: The primary defense against ferroptosis is the glutathione peroxidase 4 (GPX4) enzyme, which detoxifies lipid peroxides. [14]Some N,N-dimethylaniline derivatives function as powerful antioxidants that can suppress lipid peroxidation independently of the GPX4 pathway. Their mechanism often involves their ability to form stable complexes with ferrous ions, preventing the iron-catalyzed Fenton reaction that generates highly destructive hydroxyl radicals. [16]Certain derivatives show specific localization to lysosomes, organelles rich in iron, enhancing their efficacy at very low concentrations. [16]This targeted inhibition of a key cell death pathway makes these compounds highly promising leads for therapeutic intervention in diseases driven by oxidative stress. [18]

Ferroptosis_Inhibition cluster_pathway Ferroptosis Pathway cluster_inhibition Inhibition Mechanism Iron Fe²⁺ (Iron) L_ROS Lipid Peroxidation (L-ROS) Iron->L_ROS Fenton Reaction PUFA PUFA-PLs PUFA->L_ROS Death Cell Death L_ROS->Death DMA_deriv N,N-Dimethylaniline Derivative DMA_deriv->Iron Chelates Iron DMA_deriv->L_ROS Scavenges Radicals

Caption: Inhibition of the ferroptosis pathway by N,N-dimethylaniline derivatives.

Broader Pharmacological Potential

The dimethylaniline moiety is being explored in a wide range of therapeutic contexts:

  • Antimicrobial and Antifungal Agents: Azo dyes incorporating heterocyclic scaffolds and N,N-dimethylaniline have demonstrated significant antibacterial and antifungal activities. [7]* Anti-arrhythmic Activity: Certain synthetic tetrahydroisoquinoline derivatives containing the N,N-dimethylaniline structure have shown promising antiarrhythmic properties.

  • Signaling Pathway Inhibitors: Vanillin derivatives, which can be synthesized from N,N-dimethylaniline, have been shown to modulate pathways like Wnt/β-catenin, which are critical in cancer progression. [19] The ability to easily modify the N,N-dimethylaniline scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR), optimizing compounds for potency, selectivity, and pharmacokinetic properties. [2]

Conclusion

From its discovery in the mid-19th century, N,N-dimethylaniline has proven to be a remarkably versatile and enduring molecule in organic chemistry. Its journey from a key component in the synthetic dye revolution to a vital accelerator in the polymer industry, and now to a promising scaffold in modern drug discovery, highlights its fundamental importance. The high reactivity of its aromatic ring, governed by clear principles of physical organic chemistry, provides a robust platform for chemical innovation. As researchers continue to explore novel derivatives, the legacy of N,N-dimethylaniline is set to expand into new and exciting areas of science and technology, particularly in the development of targeted therapeutics for complex diseases. This guide has aimed to provide both the historical context and the practical, mechanistic knowledge necessary for scientists to fully leverage the potential of this foundational chemical building block.

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Spectroscopic Data for 4-Ethynyl-N,N-dimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of the spectroscopic data for 4-Ethynyl-N,N-dimethylaniline (CAS No. 17573-94-3). As a versatile building block in organic synthesis, particularly for advanced materials, dyes, and pharmaceuticals, unambiguous structural confirmation is critical.[1] This guide, intended for researchers and drug development professionals, details the expected outcomes and methodologies for full spectroscopic characterization using Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each section includes an in-depth interpretation of the spectral data, detailed experimental protocols grounded in best practices, and an explanation of the scientific rationale behind the analytical choices.

Introduction: The Analytical Imperative

This compound is an aromatic compound featuring a terminal alkyne and a dimethylamino group. This unique electronic structure, with the electron-donating amino group and the electron-withdrawing, yet highly functionalizable, ethynyl group, makes it a valuable intermediate in the synthesis of conductive polymers, nonlinear optical materials, and complex pharmaceutical scaffolds.[1] Its use in Sonogashira coupling reactions, for instance, allows for the construction of extended π-conjugated systems.[2]

Given its role as a precursor, verifying the identity, purity, and structural integrity of this compound is paramount to ensure the success and reproducibility of subsequent synthetic steps. Spectroscopic analysis is the cornerstone of this quality control process. This guide provides the foundational data and protocols necessary to perform and interpret these critical analyses.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to understanding its reactivity and choosing appropriate analytical conditions.

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Due to the molecular symmetry, only seven distinct carbon signals are expected: four for the aromatic ring (two substituted, two protonated), two for the alkyne, and one for the methyl groups.

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~149.5 Ar-C (C-N)
~133.0 Ar-CH (ortho to -C≡CH)
~112.0 Ar-CH (ortho to -N(CH₃)₂)
~109.5 Ar-C (C-C≡CH)
~84.0 -C ≡CH
~76.0 -C≡C H

| ~40.5 | -N(CH₃)₂ |

Interpretation: The quaternary carbon attached to the nitrogen atom is significantly deshielded and appears around 149.5 ppm. The other aromatic quaternary carbon, attached to the alkyne, is highly shielded due to the para-donating effect of the amino group and appears far upfield around 109.5 ppm. The two inequivalent aromatic CH carbons are readily assigned based on substituent effects. The two sp-hybridized carbons of the alkyne are found in the characteristic region of 70-90 ppm. Finally, the signal for the two equivalent methyl carbons appears around 40.5 ppm.

Rationale: This protocol uses a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals, simplifying interpretation. A sufficient number of scans are required due to the low natural abundance of the ¹³C isotope.

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup (100 MHz Spectrometer):

    • Tune the carbon probe.

    • Use the same lock and shim settings from the ¹H NMR experiment.

  • Data Acquisition:

    • Select a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2 seconds is typically sufficient.

  • Data Processing:

    • Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the center peak of the CDCl₃ triplet to 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Representative FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3300 Strong, Sharp Terminal Alkyne ≡C-H Stretch
~2950-2800 Medium Methyl C-H Stretch
~2100 Medium, Sharp Alkyne C≡C Stretch
~1610, ~1520 Strong Aromatic Ring C=C Stretch
~1350 Strong Aromatic Amine C-N Stretch

| ~820 | Strong | Aromatic Ring | C-H Bend (para-subst.) |

Interpretation: The most diagnostic peaks are the sharp, strong absorption around 3300 cm⁻¹ for the terminal ≡C-H stretch and the medium, sharp peak around 2100 cm⁻¹ for the C≡C triple bond stretch. The presence of these two peaks is strong evidence for the terminal ethynyl group. The strong C-N stretching of the aromatic amine is observed around 1350 cm⁻¹. Aromatic C=C stretching vibrations appear as strong bands in the 1610-1520 cm⁻¹ region, and the strong out-of-plane C-H bending at ~820 cm⁻¹ confirms the 1,4-disubstitution pattern of the benzene ring.

Rationale: The potassium bromide (KBr) pellet method is chosen for this solid sample as it produces high-quality spectra free from solvent interference.

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the major peaks of interest.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern, which further confirms the molecular structure.

Table 5: Representative Mass Spectrometry Data (Electron Ionization, EI)

m/z Proposed Assignment
145 [M]⁺˙ (Molecular Ion)
144 [M-H]⁺
130 [M-CH₃]⁺

| 104 | [M-CH₃-C₂H₂]⁺ |

Interpretation: The spectrum will be dominated by the molecular ion peak [M]⁺˙ at m/z = 145, confirming the molecular formula C₁₀H₁₁N. A prominent peak at m/z = 144 corresponds to the loss of a single hydrogen atom, likely the acetylenic proton, forming a stable cation. Another significant fragment at m/z = 130 arises from the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation of N-methylated anilines. Subsequent loss of acetylene (C₂H₂) from this fragment would lead to the ion at m/z = 104.

G M [M]⁺˙ m/z = 145 M_H [M-H]⁺ m/z = 144 M->M_H - •H M_CH3 [M-CH₃]⁺ m/z = 130 M->M_CH3 - •CH₃ M_CH3_C2H2 [M-CH₃-C₂H₂]⁺ m/z = 104 M_CH3->M_CH3_C2H2 - C₂H₂

Caption: Plausible EI fragmentation pathway.

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal method for this volatile, thermally stable compound. It provides separation from any minor impurities and generates a reproducible fragmentation pattern for library matching and structural confirmation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup (GC-MS):

    • GC: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program, for example: initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

    • MS: Use a standard EI source at 70 eV. Set the mass analyzer to scan a range of m/z 40-300.

  • Data Acquisition:

    • Inject 1 µL of the prepared solution into the GC inlet.

    • Start the acquisition.

  • Data Processing:

    • Identify the GC peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions.

Integrated Data Analysis and Structural Confirmation

The true power of spectroscopic characterization lies in the integration of all data points. The ¹H and ¹³C NMR data collectively establish the complete carbon-hydrogen framework, confirming the 1,4-disubstitution pattern and the presence of all functional groups. The FTIR data provides orthogonal confirmation of these functional groups (alkyne, amine, aromatic ring). Finally, the mass spectrum confirms the molecular weight and provides fragmentation data consistent with the structure established by NMR and IR. Together, these four techniques provide an unambiguous and self-validating confirmation of the structure and identity of this compound.

Safety and Handling

This compound is an irritant and potential sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. [2]All handling should be performed in a well-ventilated chemical fume hood. [2]Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Beletskaya, I. P., et al. (2003). Tetrahedron Letters, 44(27), 5011-5013. [Note: This is a representative key reference for the synthesis of this compound. A direct URL is not provided as access is typically through institutional subscription.]
  • PubChem. Compound Summary for this compound. [Link]

Sources

4-Ethynyl-N,N-dimethylaniline (CAS: 17573-94-3): A Technical Guide to Commercial Availability, Purity, and Application Suitability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth analysis of 4-Ethynyl-N,N-dimethylaniline, a critical building block in advanced materials and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of specifications to offer field-proven insights into sourcing, purity verification, and the practical implications of material quality on experimental outcomes.

Introduction: The Versatility of a Terminal Alkyne

This compound, also known as 4-dimethylaminophenylacetylene, is an aromatic compound featuring a terminal alkyne and a dimethylamino group. This unique bifunctionality makes it a highly versatile reagent. The electron-donating dimethylamino group strongly influences the electronic properties of the molecule, while the terminal alkyne provides a reactive handle for a multitude of coupling reactions, most notably the Sonogashira coupling, as well as click chemistry and polymerization.[1] Its molecular structure facilitates the synthesis of advanced materials with tailored optical and electronic properties, such as conductive polymers, dyes, and materials for nonlinear optics.[1][2] In pharmaceutical development, it serves as a key intermediate for creating complex molecular architectures.[1]

Key Molecular Identifiers:

  • CAS Number: 17573-94-3[3]

  • Molecular Formula: C₁₀H₁₁N[1][3]

  • Molecular Weight: 145.20 g/mol [3]

  • Appearance: White to light yellow or greenish crystalline powder[1]

  • Melting Point: 49-53 °C (lit.)[2]

Commercial Availability and Purity Landscape

The procurement of this compound is straightforward, with numerous chemical suppliers offering various grades. However, the suitability of a specific grade is entirely dependent on the sensitivity of the intended application. The below table summarizes offerings from prominent suppliers, highlighting the importance of scrutinizing the analytical method used to certify purity.

SupplierStated PurityAnalytical MethodPart Number
Sigma-Aldrich 97%Not Specified592609
TCI Chemicals >98.0%Gas Chromatography (GC)E1021
Chem-Impex ≥ 98%Gas Chromatography (GC)16223
Aladdin Scientific ≥97%Not SpecifiedE167950

Causality Insight: A purity designation of ">98% (GC)" provides a higher degree of confidence than "97%". Gas Chromatography (GC) quantifies volatile impurities by area percentage, offering a more precise measure than techniques that might not detect non-volatile contaminants. For sensitive applications like catalysis or polymer synthesis where trace impurities can poison catalysts or terminate chain reactions, opting for a higher, method-specified purity is a critical first step.

Synthesis Routes and Their Impurity Profiles

Understanding the synthesis of this compound is crucial for predicting potential impurities that may not be listed on a certificate of analysis. A common laboratory and industrial synthesis involves the hydrolysis of a protected alkyne, such as 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline, using a base like potassium hydroxide.[2][4] Another prevalent method is the Sonogashira coupling of a halo-aniline, like 4-Iodo-N,N-dimethylaniline, with a protected acetylene source followed by deprotection.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual 4-Iodo-N,N-dimethylaniline or the protected alkyne precursor.

  • Solvent Residues: Toluene is often used in the hydrolysis step and can be present in trace amounts.[4]

  • Homocoupled Byproducts: Diynes formed from the self-coupling of the terminal alkyne, particularly if exposed to copper catalysts in the presence of oxygen.

  • Oxidation Products: The dimethylamino group is susceptible to oxidation, leading to colored impurities.

The following diagram illustrates the logical flow from synthesis to potential contaminants, which informs the necessary quality control steps.

cluster_synthesis Synthesis Pathways cluster_impurities Potential Impurities Start_A 4-Iodo-N,N-dimethylaniline Reaction Sonogashira Coupling / Deprotection Start_A->Reaction Start_B Protected Alkyne Start_B->Reaction Product This compound Reaction->Product Impurity_D Residual Solvents Reaction->Impurity_D Carryover Impurity_A Unreacted Precursors Product->Impurity_A Incomplete Reaction Impurity_B Homocoupled Diynes Product->Impurity_B Side Reaction Impurity_C Oxidation Products Product->Impurity_C Degradation

Caption: Synthesis pathways and resulting impurity classes.

In-House Quality Control: A Self-Validating Protocol

Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for mission-critical applications. An independent, in-house verification protocol forms a self-validating system that ensures material quality meets the demands of your research.

The diagram below outlines a robust workflow for qualifying incoming batches of this compound.

A Receive Commercial Lot B Visual & Olfactory Inspection (Color, Form, Odor) A->B C Review Supplier CoA (Purity, Test Method) B->C D Prepare QC Sample (e.g., 1 mg/mL in Ethyl Acetate) C->D E Analytical Verification via GC-FID D->E F Decision Point E->F G Accept Lot for Use (Log Batch Number) F->G Purity ≥ 98.0% No major unknown peaks H Reject Lot / Consider Purification F->H Purity < 98.0% Or significant impurities

Caption: Quality control workflow for incoming material.

Detailed Protocol: Purity Verification by Gas Chromatography (GC)

This protocol describes a standard method for verifying the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Objective: To quantitatively determine the purity of a commercial sample and identify any significant volatile impurities.

Materials & Equipment:

  • This compound sample

  • High-purity Ethyl Acetate (or other suitable solvent like Dichloromethane)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • Gas Chromatograph with FID and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like DB-5 or equivalent).

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Ethyl Acetate to create a standard solution of ~1 mg/mL.

    • Transfer the solution to an autosampler vial.

  • GC Instrument Setup (Example Conditions):

    • Inlet: Split mode (e.g., 50:1 split ratio), 250 °C

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector (FID): 300 °C

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC.

    • Acquire the chromatogram.

  • Data Interpretation:

    • Identify the main peak corresponding to this compound based on its retention time.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Trustworthiness Check: The sum of all integrated peaks should be close to 100%. Scrutinize any peaks greater than 0.1% area. Compare the resulting purity value against the supplier's CoA. Discrepancies may warrant further investigation by GC-MS to identify unknown impurities.

Conclusion: The Imperative of Purity in Advanced Research

For researchers in drug development and materials science, this compound is a powerful synthetic tool.[1] Its commercial availability is widespread, but the onus is on the end-user to validate its purity relative to the intended application. A 97% pure material may be adequate for some initial screening studies, but for developing reproducible polymerization processes, sensitive catalytic reactions, or final pharmaceutical intermediates, a purity of >98% confirmed by an orthogonal in-house method is essential. By integrating the principles of causality—understanding how a material is made to predict its flaws—and implementing self-validating QC protocols, researchers can ensure the integrity and reproducibility of their results.

References

  • Aladdin Scientific. (n.d.). This compound. Biocompare.com.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.

Sources

An In-Depth Technical Guide to the Fundamental Reactivity of the Ethynyl Group in Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethynyl anilines represent a fascinating and versatile class of organic compounds, bridging the reactivity of an aromatic amine with the unique chemical properties of a terminal alkyne. The interplay between the electron-donating aniline moiety and the electron-rich, sp-hybridized carbons of the ethynyl group gives rise to a rich and diverse reactivity profile. This guide provides an in-depth exploration of the core reactivity of the ethynyl group in anilines, offering insights into the mechanistic underpinnings of key transformations and their applications in modern organic synthesis, particularly in the realms of drug discovery and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of this functionality is paramount for the strategic design of novel molecular architectures.[1]

The ethynyl group, with its high electron density, serves as a reactive handle for a multitude of chemical transformations.[2] Concurrently, the aniline ring, being an electron-rich aromatic system, can participate in or influence these reactions.[3][4] This guide will delve into the principal reaction classes, including metal-catalyzed cross-coupling reactions, cycloadditions, nucleophilic and electrophilic additions, and gold-catalyzed activations, all of which are pivotal in the synthesis of complex organic molecules and functional materials.[5][6][7]

I. Electronic Properties and Structural Characteristics

The fundamental reactivity of ethynyl anilines is a direct consequence of their electronic structure. The nitrogen atom of the aniline directs electron density into the aromatic ring, which in turn can influence the electronic character of the attached ethynyl group. This electronic communication is crucial for understanding the regioselectivity and reactivity in various chemical processes.

PropertyDescriptionSignificance
Molecular Formula C8H7NBasic structural unit.[8][9]
Molecular Weight ~117.15 g/mol Foundational physical property.[8][9]
Electronic Nature Electron-rich π-systemThe aniline is an electron-donating group, activating the aromatic ring towards electrophilic substitution.[4] The ethynyl group is a high-energy, electron-dense functionality.[2]
Hybridization sp (alkyne carbons), sp2 (aromatic carbons, nitrogen)The linear geometry of the sp-hybridized carbons influences the overall molecular shape and accessibility for reactions.[10]

The electronic properties of ethynyl anilines can be further modulated by substituents on the aromatic ring, providing a tunable platform for controlling reactivity and designing molecules with specific optical and electrochemical properties.[11]

II. Key Reactivity Classes of the Ethynyl Group

The ethynyl group in anilines is a versatile functional group that participates in a wide array of chemical transformations. The following sections will detail the most significant of these reaction classes.

A. Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This palladium-catalyzed reaction, often with a copper co-catalyst, is exceptionally efficient for the derivatization of ethynyl anilines.[12]

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Ethynylaniline with Iodobenzene

Objective: To synthesize 2-(phenylethynyl)aniline.

Materials:

  • 2-Ethynylaniline

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and CuI (5 mol%).

  • Add anhydrous toluene, followed by triethylamine.

  • Add 2-ethynylaniline (1.2 equivalents) and iodobenzene (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Cycloaddition Reactions

The ethynyl group is an excellent participant in cycloaddition reactions, providing a direct route to various cyclic and heterocyclic systems.[7]

[3+2] Cycloadditions

Ethynyl anilines can react with 1,3-dipoles, such as azides and nitrones, in [3+2] cycloaddition reactions to form five-membered heterocycles.[13] The Huisgen 1,3-dipolar cycloaddition of an azide with the terminal alkyne of an ethynyl aniline, often catalyzed by copper(I), is a prominent example of "click chemistry" and yields a 1,2,3-triazole.

Three_Plus_Two_Cycloaddition reactants Aniline-C≡CH + R-N3 product Aniline-Triazole-R reactants->product [3+2] Cycloaddition

Caption: Schematic of a [3+2] cycloaddition reaction with an ethynyl aniline.

[2+2] Cycloadditions

Photochemical or thermal [2+2] cycloadditions can occur between the ethynyl group and an alkene, leading to the formation of a cyclobutene ring.[14][15] These reactions are valuable for constructing strained ring systems.

C. Addition Reactions

The triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic addition reactions.[10][16]

Nucleophilic Addition

The sp-hybridized carbons of the alkyne are somewhat electrophilic and can be attacked by nucleophiles.[10] This reactivity is particularly enhanced when the alkyne is conjugated with an electron-withdrawing group.[17][18] In the case of ethynyl anilines, while the aniline group is electron-donating, strong nucleophiles can still add across the triple bond, often requiring activation by a Lewis acid.

Nucleophilic_Addition start Aniline-C≡CH intermediate Aniline-C(Nu)=CH⁻ start->intermediate Nu⁻ product Aniline-C(Nu)=CH2 intermediate->product H⁺

Caption: General mechanism of nucleophilic addition to an ethynyl group.

Electrophilic Addition

The electron-rich triple bond can also be attacked by electrophiles.[19] For instance, hydrohalogenation (addition of HX) and hydration (addition of H2O) are common electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the proton adds to the less substituted carbon of the alkyne.

D. Gold-Catalyzed Activation and Cycloisomerization

Homogeneous gold catalysis has emerged as a powerful tool for activating the π-system of alkynes.[20] Gold(I) and gold(III) complexes are particularly effective in catalyzing a variety of transformations of ethynyl anilines, including intramolecular cyclizations to form heterocycles.[5][21]

Mechanism of Gold-Catalyzed Hydroamination

In the presence of a gold catalyst, the nitrogen atom of the aniline can add across the triple bond in an intramolecular fashion, leading to the formation of indoles.[5]

Gold_Catalyzed_Cyclization cluster_workflow Gold-Catalyzed Indole Synthesis start o-Ethynylaniline au_complex [Au]-π-Alkyne Complex start->au_complex [Au]⁺ cyclization Intramolecular Nucleophilic Attack au_complex->cyclization vinyl_au Vinyl-Gold Intermediate cyclization->vinyl_au product Indole vinyl_au->product Protodeauration

Caption: Workflow for gold-catalyzed synthesis of indoles from o-ethynylanilines.

E. Applications in Heterocyclic Synthesis

A significant application of the reactivity of ethynyl anilines is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[22][23][24]

Synthesis of Indoles

As mentioned, ortho-ethynyl anilines are excellent precursors for the synthesis of indoles via metal-catalyzed cyclization.[25][26] A variety of catalysts, including palladium and gold, can promote this transformation.[5][25]

Synthesis of Quinolines

N-alkynyl anilines can undergo electrophilic cyclization to afford substituted quinolines.[27] This transformation provides a versatile route to functionalized quinoline derivatives.

F. Polymerization

The ethynyl and aniline functionalities can both participate in polymerization reactions.[28][29] Ethynyl anilines can be electropolymerized to form conductive polymer films with interesting electronic and optical properties.[30] The polymerization can proceed through either the aniline nitrogen, the aromatic ring, or the ethynyl group, leading to a variety of polymer structures.[31][32]

III. Conclusion

The ethynyl group in anilines is a remarkably versatile functional handle that enables a wide range of chemical transformations. From the robust and reliable Sonogashira coupling to elegant gold-catalyzed cyclizations and various addition and cycloaddition reactions, ethynyl anilines serve as powerful building blocks in modern organic synthesis. The ability to readily construct complex molecular architectures, particularly nitrogen-containing heterocycles, underscores their importance in drug discovery and materials science. A comprehensive understanding of the fundamental reactivity discussed in this guide is essential for any scientist seeking to harness the full synthetic potential of this valuable class of compounds.

IV. References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). Google Scholar. Retrieved January 9, 2026, from

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2021). Organic & Biomolecular Chemistry. Retrieved January 9, 2026, from

  • Alkyne Reactivity. (n.d.). MSU chemistry. Retrieved January 9, 2026, from

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source. (2021). RSC Publishing. Retrieved January 9, 2026, from

  • Review of Alkyne Reactions. (2017). YouTube. Retrieved January 9, 2026, from

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. Retrieved January 9, 2026, from

  • Understanding the Chemical Properties and Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9). (n.d.). Angene. Retrieved January 9, 2026, from

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. (n.d.). NIH. Retrieved January 9, 2026, from

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (n.d.). PubMed Central. Retrieved January 9, 2026, from

  • Expanding the application of chlorinated anilines as molecular templates to achieve a series of solid-state [2 + 2] cycloaddition reactions. (2025). NIH. Retrieved January 9, 2026, from

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved January 9, 2026, from

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (n.d.). PMC - NIH. Retrieved January 9, 2026, from

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 9, 2026, from

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 9, 2026, from

  • Optical and Electrochemical Properties of Ethynylaniline Derivatives of Phenothiazine, Phenothiazine-5-oxide and Phenothiazine-5. (2014). RSC Publishing. Retrieved January 9, 2026, from

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. (2021). ResearchGate. Retrieved January 9, 2026, from

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Publications. Retrieved January 9, 2026, from

  • Gold-Catalyzed Ethynylation of Arenes. (2010). Journal of the American Chemical Society. Retrieved January 9, 2026, from

  • Recyclable Catalysts for Alkyne Functionalization. (2021). NSF Public Access Repository. Retrieved January 9, 2026, from

  • 2-Vinylaniline in the synthesis of heterocycles: Recent advances. (2024). ResearchGate. Retrieved January 9, 2026, from

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Google Scholar. Retrieved January 9, 2026, from

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 9, 2026, from

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. (2023). MDPI. Retrieved January 9, 2026, from

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Sources

Understanding the electronic properties of 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 4-Ethynyl-N,N-dimethylaniline

Abstract

This compound is a bifunctional organic molecule of significant interest in materials science, organic electronics, and synthetic chemistry. Its unique electronic structure, characterized by the potent electron-donating N,N-dimethylamino group and the versatile, π-conjugating ethynyl moiety, makes it a valuable building block for advanced functional materials. This guide provides a comprehensive exploration of the core electronic properties of this compound, detailing the theoretical underpinnings and the experimental and computational methodologies used for their characterization. The protocols and insights presented herein are tailored for researchers, chemists, and materials scientists aiming to harness the potential of this versatile compound.

Introduction: The Molecular Architecture and Its Electronic Implications

At the heart of this compound's utility is its push-pull electronic architecture. The molecule consists of a central benzene ring substituted with two groups of opposing electronic character:

  • The N,N-dimethylamino group (-N(CH₃)₂): This is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This donation of electron density significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The Ethynyl group (-C≡CH): This group is a π-acceptor and extends the conjugation of the molecule. It provides a reactive handle for forming carbon-carbon bonds, most notably via Sonogashira coupling, allowing for the construction of larger conjugated systems.[1][2]

This intramolecular charge-transfer character is fundamental to its application in dyes, nonlinear optics, and as a component in conductive polymers and organic semiconductors.[3] Understanding and quantifying its electronic properties, such as the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is paramount for designing new materials with tailored optoelectronic functions.[4]

Caption: Molecular Structure of this compound.

Electrochemical Characterization: Probing Frontier Molecular Orbitals

Cyclic Voltammetry (CV) is an indispensable technique for probing the redox behavior of electroactive molecules. It provides direct experimental values for oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively.[5] For an electron-rich molecule like this compound, the first oxidation event corresponds to the removal of an electron from the HOMO.

Causality in Experimental Design

The choice of solvent, electrolyte, and electrodes is critical for obtaining reliable and reproducible data.

  • Solvent: Aprotic polar solvents like acetonitrile or dichloromethane are chosen to dissolve the analyte and supporting electrolyte while providing a wide potential window, ensuring the solvent itself is not oxidized or reduced in the region of interest.

  • Supporting Electrolyte: A salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) is added at a high concentration (~0.1 M) to ensure the solution is conductive and to minimize the uncompensated solution resistance (iR drop), which can distort the voltammogram.

  • Electrodes: A three-electrode system is standard. A glassy carbon working electrode provides a wide potential window and is relatively inert. A platinum wire is a common counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used as a stable reference electrode.[6]

  • Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard. Because the absolute potential of reference electrodes can drift, referencing all measured potentials to the stable and well-defined Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺) allows for accurate comparison of data between different experiments and labs.

Experimental Protocol: Cyclic Voltammetry
  • Preparation:

    • Dry all glassware thoroughly.

    • Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is the electrolyte solution.

    • Prepare a ~1 mM solution of this compound in the electrolyte solution.

    • Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and acetone, and dry completely.

  • Execution:

    • Assemble the three-electrode cell containing the analyte solution.

    • Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.

    • Record a background cyclic voltammogram of the electrolyte solution to ensure no impurities are present.

    • Add the analyte and record the cyclic voltammogram. Sweep the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak (e.g., +1.5 V) and back.

    • After recording the data, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc/Fc⁺ couple.

  • Data Analysis & Interpretation:

    • From the voltammogram, determine the onset potential of the first oxidation wave (E_ox_onset). This is the potential at which the current begins to deviate from the baseline.

    • Calculate the HOMO energy level using the empirical formula established by Bredas et al., referencing against the Fc/Fc⁺ couple: E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8] (Note: The value of 4.8 eV is the absolute energy level of the Fc/Fc⁺ couple below the vacuum level. Some references may use slightly different values, e.g., 5.1 eV).

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare 0.1 M Electrolyte Solution (TBAPF₆ in ACN) P2 Prepare ~1 mM Analyte Solution P1->P2 E1 Assemble Cell & Purge with Argon P2->E1 P3 Polish & Clean Working Electrode E2 Record Background CV E1->E2 E3 Record Analyte CV E2->E3 E4 Add Ferrocene & Record Reference CV E3->E4 A1 Determine Oxidation Onset Potential (E_ox_onset) E4->A1 A2 Reference to Fc/Fc⁺ A1->A2 A3 Calculate HOMO Energy Level A2->A3

Caption: Experimental workflow for Cyclic Voltammetry.

Optical Spectroscopy: Investigating the HOMO-LUMO Gap

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions between molecular orbitals. For molecules like this compound, the lowest energy absorption band typically corresponds to the transition of an electron from the HOMO to the LUMO. The energy of this transition provides an excellent estimate of the optical band gap.

Experimental Protocol: UV-Vis Spectroscopy
  • Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., dichloromethane or acetonitrile).

    • Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM). This is done to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Execution:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference blank.

    • Fill a second cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250 nm to 600 nm).

  • Data Analysis & Interpretation:

    • Identify the wavelength of maximum absorption (λ_max).

    • Determine the absorption edge (λ_onset) from the low-energy side of the primary absorption peak. This is the longest wavelength at which absorption occurs.

    • Calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm)

    • The LUMO energy can then be estimated by combining the optical gap and the electrochemically determined HOMO energy: E_LUMO = E_HOMO + E_g

Computational Modeling: A Theoretical Insight

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful complementary tool for understanding electronic properties.[7] DFT can predict HOMO and LUMO energy levels, their spatial distribution (i.e., where the orbitals are located on the molecule), and simulate the UV-Vis spectrum.

Computational Workflow
  • Structure Optimization: The 3D geometry of the molecule is first optimized to find its lowest energy conformation. A common method is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A higher-level calculation (e.g., using a larger basis set like 6-311+G(d,p)) is performed on the optimized geometry to obtain more accurate molecular orbital energies.

  • Visualization: The resulting HOMO and LUMO orbitals are visualized. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylaniline moiety, while the LUMO will be distributed across the entire π-conjugated system, including the ethynyl group.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Summary of Electronic Properties

The combination of electrochemical, spectroscopic, and computational methods provides a holistic understanding of the electronic landscape of this compound.

PropertyExperimental MethodComputational MethodSignificance
Oxidation Potential Cyclic Voltammetry-Measures ease of electron removal; relates to stability and donor strength.
HOMO Energy Cyclic VoltammetryDFT (B3LYP/6-311+G(d,p))Energy of the highest energy electrons; key for electron-donating ability.
Optical Band Gap (E_g) UV-Vis SpectroscopyTD-DFTEnergy for HOMO-LUMO transition; determines color and photo-reactivity.
LUMO Energy Calculated (E_HOMO + E_g)DFT (B3LYP/6-311+G(d,p))Energy of the lowest energy empty orbital; key for electron-accepting ability.

Conclusion

This compound is a molecule whose value is derived directly from its finely-tuned electronic properties. The strong electron-donating N,N-dimethylamino group ensures a high-lying HOMO, making it an excellent electron donor for applications in organic electronics and a reactive component in charge-transfer complexes. The ethynyl group not only extends the π-conjugation but also provides a critical synthetic vector for integration into larger, more complex molecular systems via reactions like the Sonogashira coupling. The methodologies outlined in this guide—cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations—form a robust toolkit for any researcher seeking to characterize and ultimately exploit the rich electronic behavior of this compound and its derivatives.

References

  • This compound | C10H11N | CID 5191884. (n.d.). PubChem.
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An In-Depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N,N-dimethylaniline, also known as 4-dimethylaminophenylacetylene, is a versatile organic compound that has garnered significant attention in various fields of chemical research and materials science. Its unique molecular architecture, featuring a potent electron-donating dimethylamino group and an electron-accepting ethynyl moiety connected through a phenyl ring, gives rise to a "push-pull" electronic structure. This configuration is the cornerstone of its remarkable photophysical properties and its utility as a valuable building block in the synthesis of advanced materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, offering insights for researchers and professionals in organic synthesis, materials science, and drug development.[1]

Core Properties and Characterization

PropertyValueReference
CAS Number 17573-94-3[1]
Molecular Formula C₁₀H₁₁N[1]
Molecular Weight 145.20 g/mol
Appearance White to light yellow to dark green powder to crystal[1]
Melting Point 49-53 °C (lit.)
Solubility Soluble in common organic solvents such as toluene, THF, and chloroform.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34 (d, J=9.0 Hz, 2H), 6.57 (d, J=9.0 Hz, 2H), 2.95 (s, 6H), 0.22 (s, 9H) - Note: This spectrum is for the trimethylsilyl-protected precursor, a common intermediate. The terminal alkyne proton typically appears around 3.0 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): δ 150.66, 138.71, 128.91, 117.72, 113.52, 109.97, 40.73, 21.87.[2]

  • Infrared (IR): The characteristic C≡C-H stretch of the terminal alkyne is typically observed around 3300 cm⁻¹, and the C≡C stretch is found in the region of 2100-2260 cm⁻¹.

  • UV-Vis Absorption: In methanol, the absorption maximum (λmax) is at 323 nm.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.

Method 1: Sonogashira Coupling of 4-iodo-N,N-dimethylaniline followed by Deprotection

This is a widely used method that involves the palladium- and copper-catalyzed cross-coupling of an aryl halide with a protected acetylene, followed by the removal of the protecting group.

Workflow Diagram:

Sonogashira_Synthesis A 4-iodo-N,N-dimethylaniline C Pd(PPh₃)₂Cl₂ / CuI Triethylamine A->C B Trimethylsilylacetylene (TMSA) B->C D 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline C->D Sonogashira Coupling E K₂CO₃ / Methanol D->E F This compound E->F Deprotection

Caption: Synthesis of this compound via Sonogashira coupling.

Detailed Protocol:

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline

  • To a solution of 4-iodo-N,N-dimethylaniline (10 mmol) in triethylamine (50 mL), add dichlorobis(triphenylphosphine)palladium(II) (1 mol%) and copper(I) iodide (1 mol%).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add trimethylsilylacetylene (11 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., diethyl ether) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel gives 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline in high yield (typically >95%).

Step 2: Deprotection to this compound

  • Dissolve the silyl-protected intermediate (from Step 1) in methanol (75 mL).

  • Add potassium carbonate (4 g) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), the solvent is partially evaporated.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Evaporation of the solvent under reduced pressure affords this compound as a solid, which can be further purified by recrystallization.

Method 2: Hydrolysis of a Precursor

An alternative synthesis involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.

Workflow Diagram:

Hydrolysis_Synthesis A 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline B Potassium Hydroxide (KOH) Toluene, Reflux A->B C This compound B->C Hydrolysis & Acetone Elimination

Caption: Synthesis of this compound via hydrolysis.

Detailed Protocol:

  • Dissolve 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline in toluene in a round-bottom flask.

  • Add a stoichiometric excess of powdered potassium hydroxide to the solution.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water to remove potassium hydroxide and other water-soluble byproducts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Key Reactions and Applications

The unique electronic and structural features of this compound make it a valuable participant in a variety of chemical transformations, leading to a wide range of applications.

Sonogashira-Hagihara Coupling

The terminal alkyne functionality of this compound makes it an excellent coupling partner in Sonogashira-Hagihara reactions. This palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides is a powerful tool for the construction of C(sp)-C(sp²) bonds, enabling the synthesis of a vast array of conjugated organic molecules.[3]

Reaction Scheme:

Sonogashira_Reaction cluster_reactants Reactants cluster_products Product A This compound C Pd Catalyst Cu(I) Cocatalyst Base A->C B Aryl/Vinyl Halide (R-X) B->C D 4-(Arylethynyl)-N,N-dimethylaniline C->D

Caption: General Sonogashira-Hagihara coupling with this compound.

Applications in Materials Science and Medicinal Chemistry:

  • Dye Synthesis: This coupling reaction is instrumental in the synthesis of novel organic dyes with tailored photophysical properties for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes.[1] The extended π-conjugation achieved through this coupling can lead to materials with strong absorption in the visible region and high molar extinction coefficients.

  • Conductive Polymers: Polymerization of monomers derived from this compound can lead to the formation of conductive polymers with potential applications in organic electronics.[1]

  • Pharmaceutical Intermediates: The ability to introduce the dimethylaminophenylacetylene moiety into complex molecular scaffolds makes it a useful intermediate in the synthesis of pharmaceutically active compounds.[1]

Fluorescent Probes for Sensing and Bioimaging

The "push-pull" electronic nature of this compound results in significant solvatochromism, where its fluorescence emission spectrum is highly sensitive to the polarity of the surrounding environment. This property makes it an excellent scaffold for the design of fluorescent probes.

Mechanism of Solvatochromism:

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating dimethylamino group to the electron-accepting ethynyl group. This leads to an excited state with a larger dipole moment than the ground state. In polar solvents, the excited state is stabilized to a greater extent, resulting in a red-shift (lower energy) of the fluorescence emission.

Photophysical Properties in Various Solvents:

SolventDielectric ConstantAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)
n-Hexane1.88330435
Toluene2.38325405
Dichloromethane8.93328410
Ethanol24.6324415
Methanol32.7323425
Water80.1320450

Applications:

  • Probing Microenvironments: These fluorescent probes can be used to study the polarity of microenvironments in biological systems, such as cell membranes and protein binding sites.

  • Bioimaging: Derivatives of this compound can be functionalized to target specific cellular components, enabling their visualization through fluorescence microscopy.[4][5][6]

Building Block for Advanced Materials

The reactivity of the terminal alkyne allows for its participation in a variety of other reactions, further expanding its utility.

  • Click Chemistry: The ethynyl group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages. This is a highly efficient and versatile reaction for the synthesis of complex molecules and functional materials.

  • Polymerization: Transition metal-catalyzed polymerization of this compound can yield poly(this compound), a polymer with interesting electronic and optical properties.

  • Synthesis of Porphyrin Derivatives: It has been used in the synthesis of porphyrin derivatives, which are important in various applications, including as sensitizers in photodynamic therapy and in artificial photosynthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a dust mask. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry and materials science. Its straightforward synthesis and the unique properties endowed by its "push-pull" electronic structure have led to its application in a diverse range of fields, from the development of novel dyes and polymers to the creation of sensitive fluorescent probes for biological investigations. As research in these areas continues to advance, the demand for and applications of this remarkable compound are expected to grow, solidifying its importance for researchers and professionals in the chemical and life sciences.

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An In-Depth Technical Guide to the Safe Handling and Application of 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Ethynyl-N,N-dimethylaniline. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical safety data with practical, field-tested insights to ensure the responsible and effective use of this versatile chemical compound.

Introduction: The Utility and Latent Hazards of a Versatile Building Block

This compound is a valuable intermediate in the synthesis of a wide array of organic molecules.[1] Its unique structure, featuring a terminal alkyne and a dimethylamino group, makes it a key component in the development of dyes, pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers.[1] This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in a laboratory and industrial setting. This guide is structured to provide a holistic understanding of the compound, from its fundamental properties to emergency response protocols.

Section 1: Physicochemical and Toxicological Profile

A foundational aspect of safe handling is a comprehensive knowledge of the compound's intrinsic properties and its effects on biological systems. The following tables summarize the key physicochemical and toxicological data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17573-94-3[2]
Molecular Formula C₁₀H₁₁N[1][2]
Molecular Weight 145.20 g/mol [2]
Appearance Solid
Melting Point 49-53 °C[3][4]
Synonyms 4-Dimethylaminophenylacetylene, 1-Ethynyl-4-dimethylaniline[2]

Table 2: Toxicological Summary and Hazard Classifications

HazardDescriptionGHS ClassificationSource(s)
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Not explicitly classified, but caution is advised.[3]
Skin Corrosion/Irritation Causes skin irritation.Skin Irrit. 2[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Eye Irrit. 2[3][5]
Respiratory/Skin Sensitization May cause an allergic skin reaction. May cause sensitization by inhalation and skin contact.Skin Sens. 1[3][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.STOT SE 3[3][5]
Carcinogenicity Not classified as a carcinogen by IARC.Not classified[3]
Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

The primary principle in handling this compound is the minimization of exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory to control the inhalation of dust and vapors. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, that comply with EN 374 standards are required.[3] Gloves should be inspected before use and disposed of properly after handling the compound.[3]

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[7] A face shield should be worn when there is a significant risk of splashing.[3]

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing must be worn to prevent skin contact.[3][8]

  • Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate filter cartridge is necessary.[7]

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Gloves Don2->Don3 Don4 Eye/Face Protection Don3->Don4 Don5 Respiratory Protection (if required) Don4->Don5 Procedure Chemical Handling Procedure Don5->Procedure Doff1 Gloves Doff2 Eye/Face Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respiratory Protection (if required) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 ExitLab Exit Laboratory Doff5->ExitLab EnterLab Enter Laboratory EnterLab->Don1 Procedure->Doff1

Figure 1: Personal Protective Equipment (PPE) Donning and Doffing Workflow.
Section 3: Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and disposal is paramount to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned and the chemical fume hood is functioning properly. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Dispensing: Avoid the formation of dust and aerosols when weighing or transferring the solid compound.[3] Use appropriate tools (e.g., spatulas) and handle with care.

  • In-Use: Keep the container tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3] Decontaminate all work surfaces and equipment.

Storage Requirements:

Store this compound in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture and air exposure.[3] Store away from incompatible materials, particularly strong oxidizing agents.[3]

Waste Disposal:

Dispose of unused product and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][6][9] Do not allow the product to enter drains or waterways.[3] Contaminated containers should be treated as hazardous waste and disposed of accordingly.

The logical flow for the safe management of this compound from procurement to disposal is depicted in the following diagram.

Chemical_Lifecycle cluster_planning Planning & Procurement cluster_handling Handling & Use cluster_storage Storage cluster_disposal Waste Management A Assess Hazards (Review SDS) B Procure Chemical & Required PPE A->B C Implement Engineering Controls (Fume Hood) B->C D Don Appropriate PPE C->D E Execute Experimental Protocol D->E F Store in Cool, Dry, Well-Ventilated Area E->F I Segregate Hazardous Waste E->I G Keep Container Tightly Closed F->G H Segregate from Incompatibles G->H H->E Retrieve for use J Label Waste Container I->J K Dispose via Authorized Vendor J->K

Figure 2: Lifecycle Management of this compound.
Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial to minimize harm.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and consult a physician immediately.[3]

Spill and Leak Response:

For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] For larger spills, evacuate the area and prevent the spill from entering drains.[6] Wear appropriate PPE, including respiratory protection, during cleanup.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible use of this compound is predicated on a comprehensive understanding of its properties and a steadfast commitment to safety. By adhering to the guidelines outlined in this document, researchers and scientists can confidently and safely leverage the synthetic potential of this valuable compound while ensuring the well-being of themselves, their colleagues, and the environment.

References

  • This compound | CAS#:17573-94-3 | Chemsrc. (n.d.).
  • 592609-1G - this compound, 97% - Lab Supplies. (n.d.).
  • This compound | C10H11N | CID 5191884 - PubChem. (n.d.).
  • Safety data sheet - Agar Scientific. (2019, August 7).
  • This compound from Aladdin Scientific | Biocompare.com. (n.d.).
  • N,N-Dimethylaniline... - SAFETY DATA SHEET. (2024, November 28).
  • N,N-Dimethylaniline | EPA. (n.d.).
  • N,N-Dimethylaniline - IDLH | NIOSH - CDC. (n.d.).
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.).

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Methodological & Application

Synthesis of 4-Ethynyl-N,N-dimethylaniline: A Detailed Application Note and Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4-Ethynyl-N,N-dimethylaniline, a valuable building block in the development of advanced materials, molecular electronics, and pharmaceutical agents. The protocol herein describes a robust and efficient two-step synthetic route commencing from the commercially available 4-iodo-N,N-dimethylaniline. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document provides not only a step-by-step experimental procedure but also delves into the underlying reaction mechanisms, critical operational parameters, and in-depth characterization of the synthesized compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented method for the preparation of this versatile terminal alkyne.

Introduction: The Significance of Arylalkynes

Arylalkynes, such as this compound, are pivotal structural motifs in a wide array of functional molecules. The presence of the ethynyl group provides a reactive handle for further chemical transformations, including click chemistry, polymerization, and further cross-coupling reactions. The dimethylamino substituent, a strong electron-donating group, imparts unique photophysical and electronic properties to the molecule, making it a desirable component in the design of dyes, nonlinear optical materials, and probes for biological imaging.

The synthesis described herein employs the Sonogashira coupling, a Nobel Prize-winning reaction that has become indispensable in modern organic synthesis.[1] This palladium- and copper-co-catalyzed reaction allows for the direct coupling of terminal alkynes with aryl halides under relatively mild conditions, offering high yields and broad functional group tolerance.[1] To circumvent the potential for self-coupling of the terminal alkyne, a common side reaction, this protocol utilizes a trimethylsilyl (TMS) protected alkyne, which is subsequently removed in a straightforward deprotection step.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-iodo-N,N-dimethylaniline proceeds via a two-step sequence:

Step 1: Sonogashira Coupling

4-iodo-N,N-dimethylaniline is coupled with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base to yield the TMS-protected intermediate, 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline.

Step 2: Deprotection

The trimethylsilyl protecting group is selectively cleaved from the intermediate using a mild base to afford the final product, this compound.

The Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) catalysts Pd(0), Cu(I), Base pd_alkyne_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne_complex Transmetalation (from Cu Cycle) product Ar-C≡CR pd_alkyne_complex->product cis-trans Isomerization product->pd0 Reductive Elimination final_product Ar-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base reactants Ar-I + H-C≡CR

Figure 1: The catalytic cycles of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Subsequent reductive elimination from the palladium center yields the desired arylalkyne and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of the copper(I) acetylide, which acts as the active nucleophile in the transmetalation step.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
4-Iodo-N,N-dimethylaniline98%Commercially Available
Trimethylsilylacetylene (TMSA)98%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II)98%Commercially Available
Copper(I) Iodide (CuI)98%Commercially Available
Triethylamine (TEA)Anhydrous, >99.5%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
HexanesACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Glassware should be oven-dried prior to use.

Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline

Workflow_Step1 start Start: Assemble Reaction reactants Charge flask with: - 4-Iodo-N,N-dimethylaniline (1.0 eq) - PdCl₂(PPh₃)₂ (1 mol%) - CuI (1 mol%) start->reactants degas Degas and backfill with N₂/Ar (3x) reactants->degas add_solvents Add anhydrous Triethylamine (TEA) degas->add_solvents add_alkyne Add Trimethylsilylacetylene (TMSA, 1.1 eq) add_solvents->add_alkyne reaction Stir at room temperature for 1 hour add_alkyne->reaction workup Workup: - Evaporate TEA - Add NaHCO₃ (aq) - Extract with Ether reaction->workup purification Purify by column chromatography workup->purification product1 Product 1: 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline purification->product1

Figure 2: Workflow for the Sonogashira coupling of 4-iodo-N,N-dimethylaniline.

Procedure:

  • To a 100 mL Schlenk flask, add 4-iodo-N,N-dimethylaniline (2.47 g, 10.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol, 1 mol%), and copper(I) iodide (20 mg, 0.1 mmol, 1 mol%).

  • Seal the flask, and degas and backfill with nitrogen or argon three times.

  • To the flask, add anhydrous triethylamine (50 mL) via syringe.

  • With stirring, add trimethylsilylacetylene (1.55 mL, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

Workflow_Step2 start2 Start: Deprotection dissolve Dissolve Product 1 in Methanol start2->dissolve add_base Add Potassium Carbonate (K₂CO₃) dissolve->add_base reaction2 Stir at room temperature for 2 hours add_base->reaction2 workup2 Workup: - Evaporate Methanol - Add water - Extract with Ether reaction2->workup2 purification2 Purify by passing through a short alumina column workup2->purification2 product2 Final Product: This compound purification2->product2

Figure 3: Workflow for the deprotection of the TMS-protected alkyne.

Procedure:

  • Dissolve the purified 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline (from Step 1) in methanol (75 mL).

  • To the solution, add potassium carbonate (4.0 g).

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and pass it through a short plug of neutral alumina.

  • Evaporate the solvent to yield the final product, this compound, as a low-melting solid.

Expected Results and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Melting Point (°C)
4-((trimethylsilyl)ethynyl)-N,N-dimethylanilineC₁₃H₁₉NSi217.38-~99-
This compoundC₁₀H₁₁N145.20Low-melting solid~9549-53
Characterization Data

4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline: [2]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.31 (d, J = 9.0 Hz, 2H), 6.57 (d, J = 9.0 Hz, 2H), 2.95 (s, 6H), 0.22 (s, 9H).

  • ¹³C NMR (100.1 MHz, CDCl₃): δ 150.01, 132.97, 111.49, 109.79, 106.47, 91.12, 40.25, 0.39.

This compound: [2]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 9.0 Hz, 2H), 6.64 (d, J = 9.0 Hz, 2H), 2.99 (s, 6H).

  • ¹³C NMR (CDCl₃): δ 150.48, 133.06, 111.60, 108.36, 85.22, 40.19.

  • IR (neat): Key absorptions are expected around 3300 cm⁻¹ (alkynyl C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

Troubleshooting and Field-Proven Insights

  • Incomplete Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The activity of the palladium catalyst is crucial; using a freshly opened bottle or a well-stored catalyst is recommended.

  • Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct: The presence of oxygen can promote the homocoupling of the alkyne. Thorough degassing of the reaction mixture is essential to minimize this side reaction.

  • Difficult Purification: The product, this compound, is a relatively polar compound. For column chromatography, a gradient elution starting from a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is recommended. The basicity of the dimethylamino group can lead to tailing on silica gel; adding a small amount of triethylamine (e.g., 1%) to the eluent can mitigate this issue.

  • Incomplete Deprotection: If the deprotection is sluggish, the reaction time can be extended, or a stronger base such as potassium hydroxide in methanol can be used. However, the described potassium carbonate method is generally effective and mild.

Conclusion

The synthesis of this compound from 4-iodo-N,N-dimethylaniline via a Sonogashira coupling followed by desilylation is a highly efficient and reliable method. The protocols provided in this application note have been designed to be robust and reproducible, providing researchers with a clear pathway to access this important synthetic intermediate. The detailed mechanistic insights and troubleshooting guide further empower scientists to optimize the reaction for their specific needs and to confidently scale up the synthesis for various applications in materials science and drug discovery.

References

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003, 5 (11), 1841–1844. [Link]
  • Wikipedia. Sonogashira coupling. [Link]

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Protocol for Sonogashira coupling using 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Sonogashira Coupling Using 4-Ethynyl-N,N-dimethylaniline

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Power of Sonogashira Coupling: A Detailed Guide to the Synthesis of Arylalkynes using this compound

Introduction: The Significance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in a multitude of scientific disciplines, including pharmaceuticals, natural product synthesis, and materials science.[1][3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under mild reaction conditions, often at room temperature.[1][4]

This compound is a particularly valuable building block in this context. Its electron-donating dimethylamino group can influence the electronic properties of the resulting coupled products, making it a key intermediate in the synthesis of dyes, pharmaceuticals, and conductive polymers.[5] This guide provides a comprehensive overview of the Sonogashira coupling, with a specific focus on the practical application of this compound. We will delve into the reaction mechanism, provide a detailed experimental protocol, offer troubleshooting advice, and present a workflow for successful synthesis.

Understanding the Mechanism: The Catalytic Cycles of Palladium and Copper

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] While copper-free versions of the reaction exist to prevent the undesired homocoupling of alkynes (Glaser coupling), the traditional copper co-catalyzed reaction remains widely used for its efficiency.[1][6]

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., an aryl iodide or bromide) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1][2] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[6]

  • Transmetalation: The activated alkyne, in the form of a copper(I) acetylide, is then transferred from the copper to the palladium(II) complex. This step is crucial for bringing the two carbon fragments together on the palladium center.[7]

  • Reductive Elimination: The final step in the palladium cycle is the reductive elimination of the desired arylalkyne product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The Copper Cycle:

  • Acid-Base Reaction: An amine base, such as triethylamine or diethylamine, deprotonates the terminal alkyne, making it more nucleophilic.[6]

  • Formation of Copper Acetylide: The resulting acetylide anion then reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide species.[1] This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.

The interplay between these two cycles allows for the efficient and selective formation of the desired C(sp²)-C(sp) bond under mild conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2C_CR Ar-Pd(II)L₂(C≡CR) ArPdL2X->ArPdL2C_CR Transmetalation (from Cu cycle) ArPdL2C_CR->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdL2C_CR->Product Alkyne H-C≡C-R Acetylide ⁻C≡C-R Alkyne->Acetylide Base CuC_CR Cu-C≡C-R Acetylide->CuC_CR Cu(I)X Base_H Base-H⁺ Acetylide->Base_H CuC_CR->ArPdL2X Transmetalation ArX Aryl Halide (Ar-X) Base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with this compound

This protocol provides a general procedure for the palladium- and copper-catalyzed coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)[8]

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Safety Precautions:

  • Palladium catalysts can be sensitive to air and moisture.[6] Handle all reagents and solvents under an inert atmosphere.

  • This compound is a solid and may cause skin and eye irritation.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The Sonogashira reaction can be exothermic.[9][10] Monitor the reaction temperature, especially during scale-up.

  • Work in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl bromide (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene via syringe, followed by anhydrous triethylamine (3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may depend on the reactivity of the aryl bromide.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Quantitative Data Summary:

Reagent/ParameterAmount/ValueNotes
Aryl Bromide1.0 eq---
This compound1.2 eqA slight excess is used to ensure complete consumption of the aryl bromide.
PdCl₂(PPh₃)₂0.02 eq (2 mol%)Catalyst loading may need to be optimized for less reactive substrates.
CuI0.04 eq (4 mol%)Co-catalyst to facilitate the reaction.
Triethylamine3.0 eqActs as both a base and a solvent in some cases.[1]
TemperatureRoom Temp. to 80 °CHigher temperatures may be required for less reactive aryl bromides.[11]
Reaction Time2-24 hoursMonitor by TLC or GC-MS for completion.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Sonogashira_Workflow Reagent_Prep Reagent Preparation (Under Inert Atmosphere) Reaction_Setup Reaction Setup (Addition of Reagents, Catalysts, Solvent, Base) Reagent_Prep->Reaction_Setup Reaction Reaction (Stirring at appropriate temperature, Monitoring by TLC/GC-MS) Reaction_Setup->Reaction Workup Workup (Quenching, Filtration) Reaction->Workup Extraction Extraction (Separation of organic and aqueous layers) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for Sonogashira coupling.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalystUse a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[6]
Low reactivity of aryl halideFor aryl bromides or chlorides, consider using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands) or increasing the reaction temperature.[11][12]
Impure reagents or solventsPurify starting materials and use anhydrous, degassed solvents.[6]
Formation of Black Precipitate (Palladium Black) Catalyst decompositionThis can be caused by impurities, inappropriate solvent choice, or incorrect temperature. Use high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[6][13]
Significant Homocoupling of Alkyne (Glaser Coupling) Presence of oxygenEnsure the reaction is run under strictly anaerobic conditions. Degassing the solvent is critical.[6]
High copper catalyst loadingConsider reducing the amount of copper(I) iodide or running a copper-free Sonogashira reaction.[4][6]
Incomplete Reaction Insufficient reaction time or temperatureAllow the reaction to stir for a longer period or gradually increase the temperature while monitoring for product formation and potential decomposition.
Inappropriate baseEnsure the base is dry and used in sufficient excess. Triethylamine and diisopropylamine are commonly used.[6]

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of arylalkynes. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can successfully employ this reaction with substrates like this compound to access a wide array of valuable compounds. This guide provides a solid foundation for the practical application of this important transformation, from initial setup to troubleshooting, enabling scientists to confidently incorporate it into their synthetic strategies.

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  • Sonogashira coupling - Wikipedia.
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  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
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  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
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  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
  • Synthesis of 4-nitroso-N, N-dimethylaniline | Download Scientific Diagram - ResearchGate.
  • (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - ResearchGate.
  • Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo - ResearchGate.

Sources

Hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Base-Catalyzed Deprotection of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline via Retro-Favorskii Reaction

Introduction: The Strategic Importance of Terminal Arylalkynes

Terminal arylalkynes are foundational building blocks in modern organic synthesis and materials science. Their rigid, linear structure and reactive terminal C-H bond make them indispensable precursors for creating complex molecular architectures. Specifically, 4-ethynyl-N,N-dimethylaniline is a highly valuable intermediate due to the potent electron-donating properties of the dimethylamino group, which modulates the electronic characteristics of the alkyne. This makes it a key component in the synthesis of nonlinear optical materials, molecular wires, specialized dyes, and pharmaceutical agents.[1]

However, the acidic proton of a terminal alkyne can interfere with many synthetic transformations, such as those involving organometallic reagents. To circumvent this, a common strategy is to "protect" the alkyne functionality. One of the most effective and economical protecting groups is the 2-hydroxyprop-2-yl group, which is installed by reacting a haloaniline with the commercially available 2-methyl-3-butyn-2-ol.[2] The resulting protected compound, 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline, is stable under various conditions, allowing for manipulations of other parts of the molecule.

The critical final step is the efficient removal of this protecting group to unveil the terminal alkyne. The term "hydrolysis" in this context is a misnomer; the reaction is more accurately described as a base-catalyzed retro-Favorskii reaction .[3][4] This application note provides a detailed, field-proven protocol for this deprotection, explaining the mechanistic underpinnings and offering a step-by-step guide for researchers.

Reaction Principle: The Retro-Favorskii Mechanism

The deprotection of the 2-hydroxyprop-2-yl alkyne proceeds via a base-catalyzed elimination reaction. This process is the reverse of the Favorskii reaction, which involves the addition of an acetylide to a ketone.[4]

The mechanism unfolds in two key steps:

  • Deprotonation: A strong base, typically potassium hydroxide (KOH), deprotonates the tertiary alcohol, forming an alkoxide intermediate.

  • Fragmentation: The resulting alkoxide undergoes fragmentation. The oxygen's lone pair forms a double bond with the adjacent carbon, leading to the cleavage of the carbon-carbon bond and the formation of two stable products: the desired terminal alkyne and acetone.

This equilibrium is effectively driven to completion by the continuous removal of the volatile acetone byproduct during the reaction, an excellent application of Le Châtelier's principle.

Overall Synthetic Workflow

The generation of this compound from a suitable aryl halide is a two-stage process. First, the protected alkyne is synthesized via a Sonogashira coupling, followed by the retro-Favorskii deprotection as described herein.

G reactant_node reactant_node process_node process_node product_node product_node final_product_node final_product_node A 4-Iodo-N,N-dimethylaniline + 2-Methyl-3-butyn-2-ol B Sonogashira Coupling A->B  Pd/Cu Catalyst, Base C 4-(3-methyl-3-hydroxy-1-butynyl) -N,N-dimethylaniline B->C D Retro-Favorskii Reaction (Base-Catalyzed Deprotection) C->D  KOH, Heat E This compound (Target Compound) D->E

Caption: Overall synthesis pathway from aryl halide to terminal alkyne.

Detailed Experimental Protocol

This protocol details the base-catalyzed deprotection of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline>97%Sigma-AldrichThe starting material.
Potassium Hydroxide (KOH)ACS Reagent, >85%Fisher ScientificPellets or flakes can be used. Grind pellets for better dissolution.
TolueneAnhydrous, >99.8%Acros OrganicsA high-boiling solvent is crucial for removing acetone.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Deionized WaterType II or betterLab supplyFor aqueous workup.
Brine (Saturated NaCl solution)-Lab preparedTo aid in separating aqueous and organic layers.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Hexanes / Ethyl AcetateHPLC Grade-As eluents for chromatography.
Equipment
  • Three-neck round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Distillation head with condenser (optional, for efficient acetone removal)

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum with F254 indicator)

Step-by-Step Procedure

G start Start setup 1. Assemble Apparatus - 3-neck RBF, condenser, N₂ inlet - Add stir bar start->setup charge 2. Charge Reagents - Add starting material and Toluene - Add powdered KOH setup->charge heat 3. Heat Reaction - Heat to reflux (~110 °C) - Stir vigorously charge->heat monitor 4. Monitor Progress - Use TLC (e.g., 9:1 Hex/EtOAc) - Reaction time: 2-4 hours heat->monitor cool 5. Cool & Quench - Cool to room temperature - Slowly add deionized water monitor->cool extract 6. Extraction - Transfer to separatory funnel - Extract with DCM (3x) cool->extract wash 7. Wash & Dry - Wash combined organic layers with brine - Dry over MgSO₄, filter extract->wash concentrate 8. Concentrate - Remove solvent via rotary evaporation wash->concentrate purify 9. Purify Product - Column chromatography or - Recrystallization concentrate->purify end End (Characterize Product) purify->end

Caption: Step-by-step experimental workflow for the deprotection reaction.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of inert gas.

  • Charging the Flask: To the flask, add 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline (1.0 eq). Add anhydrous toluene to create a ~0.2 M solution. Finally, add finely ground potassium hydroxide (3.0-5.0 eq).

    • Expert Insight: Using powdered KOH, rather than pellets, dramatically increases the surface area and reaction rate. An excess of base is used to ensure the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 110-111 °C for toluene) with vigorous stirring. The acetone generated will co-distill with the toluene. For larger-scale reactions, using a Dean-Stark trap or a short-path distillation head can improve the efficiency of acetone removal.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it with water, extract with ethyl acetate, and spot it on a silica plate. A suitable eluent system is 9:1 Hexanes/Ethyl Acetate. The product, this compound, is less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully and slowly add deionized water to quench the reaction and dissolve the remaining KOH.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

    • Expert Insight: DCM is an effective solvent for the product and its density allows for easy separation from the aqueous layer.

  • Workup - Washing and Drying: Combine the organic layers and wash once with brine. This helps to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh DCM.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which often appears as a brownish solid.

  • Purification:

    • Column Chromatography: For high purity, the crude product can be purified by flash column chromatography on silica gel using a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

    • Recrystallization: Alternatively, the crude solid can be recrystallized from a suitable solvent like hexanes or an ethanol/water mixture. The pure product, this compound, is a white to off-white solid.[5][6]

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: 49-53 °C (literature value)[6]

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the N-methyl protons, and a key singlet for the acetylenic proton (~3.0 ppm).

  • IR Spectroscopy: Look for the appearance of a sharp, weak absorption band around 3300 cm⁻¹ (C≡C-H stretch) and a band around 2100 cm⁻¹ (C≡C stretch).

Safety and Handling Precautions

  • N,N-dimethylaniline and its derivatives are toxic. They can be absorbed through the skin and are harmful if inhaled or ingested.[7][8] Always handle these compounds in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Toluene and dichloromethane are flammable and volatile organic solvents. Work away from ignition sources.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Tóth, G., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(24), 4587–4590. [Link]
  • Wikipedia. (n.d.). Favorskii reaction. [Link]
  • PubChem. N,N-Dimethylaniline. [Link]

Sources

Applications of 4-Ethynyl-N,N-dimethylaniline in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Monomer

4-Ethynyl-N,N-dimethylaniline stands as a uniquely versatile building block in the realm of polymer chemistry. Its structure, featuring a terminal ethynyl group ripe for a variety of coupling reactions and a dimethylaniline moiety endowing it with valuable electronic properties, opens the door to a diverse range of functional polymers. This guide provides an in-depth exploration of its applications, moving beyond a simple recitation of facts to offer detailed application notes and robust protocols. Herein, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the synthesis of advanced materials with tailored properties for electronics, nanotechnology, and beyond.[1]

Core Applications and Polymer Architectures

The strategic incorporation of this compound into polymer chains imparts a suite of desirable characteristics, including enhanced thermal stability, chemical resistance, and electroactivity.[1] These properties make the resulting polymers prime candidates for a variety of advanced applications:

  • Conductive Polymers: The N,N-dimethylaniline unit provides a source of electrons, which, when part of a conjugated polymer backbone, can facilitate charge transport. This makes polymers derived from this monomer promising for applications in organic electronics.[1]

  • Advanced Materials for Electronics and Nanotechnology: The ability to precisely control the polymer architecture allows for the creation of materials with tailored optical and electronic properties, suitable for use in sensors and other electronic devices.[1]

  • High-Performance Thermosets: The ethynyl group serves as a reactive site for cross-linking, enabling the formation of highly stable polymer networks with exceptional thermal and chemical resistance.

The following sections will provide detailed protocols for the primary polymerization methods utilized to harness the potential of this monomer.

Sonogashira Coupling Polymerization: Forging Conjugated Systems

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is particularly well-suited for the polymerization of this compound with dihaloarenes to create fully conjugated polymers with interesting optoelectronic properties.

Scientific Principles and Rationale

The catalytic cycle of a Sonogashira coupling involves both a palladium and a copper catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of catalyst, ligand, base, and solvent is critical for achieving high molecular weight polymers and minimizing side reactions such as the homocoupling of the terminal alkyne (Glaser coupling).

Diagram 1: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR Cu(I)X Cu(I)X Base Base R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Cu(I)X, Base R-C≡C-Cu->Transmetalation CuAAC_Workflow start Start setup Combine Monomers (this compound & Diazide) start->setup solvent Add Solvent (e.g., DMF, DMSO) setup->solvent catalyst Add Cu(I) Catalyst & Ligand (e.g., CuSO4/Sodium Ascorbate or CuBr/PMDETA) solvent->catalyst reaction Stir at Room Temperature or Gentle Heating catalyst->reaction precipitation Precipitate Polymer (in a non-solvent like Methanol) reaction->precipitation purification Filter and Wash Polymer precipitation->purification drying Dry Polymer under Vacuum purification->drying end End drying->end

Sources

Application Note: 4-Ethynyl-N,N-dimethylaniline as a Versatile Intermediate for Novel Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-ethynyl-N,N-dimethylaniline as a pivotal intermediate for the synthesis of advanced conductive polymers. We detail field-proven protocols for the monomer's synthesis via Sonogashira coupling, its subsequent electropolymerization to form thin films, and the essential characterization techniques required to validate the material's electrochemical, spectroscopic, and morphological properties. The unique molecular architecture of this monomer, featuring an electron-donating N,N-dimethylamino group and a reactive ethynyl moiety, offers a pathway to novel polyaniline derivatives with tunable properties. This document is intended for researchers and scientists in materials science, polymer chemistry, and drug development, providing the foundational methodology to explore these promising materials for applications in electronics, sensors, and energy storage.

Introduction

Conducting polymers have revolutionized modern materials science, offering a unique combination of the electrical properties of metals with the processability and mechanical flexibility of plastics.[1] Among these, polyaniline (PANI) is a cornerstone material, celebrated for its straightforward synthesis, environmental stability, and tunable conductivity.[2][3] However, pristine PANI suffers from limitations such as poor solubility and processability, which has spurred the development of a vast library of PANI derivatives to enhance its performance and expand its applicability.[2][4]

This compound emerges as a particularly promising monomer for creating next-generation conductive materials.[5] Its structure is strategically designed:

  • The N,N-dimethylaniline core is a well-established building block for conductive polymers, with the dimethylamino group acting as a strong electron-donating moiety that influences the electronic properties of the resulting polymer.

  • The ethynyl group (C≡CH) is a versatile functional handle. It not only serves as the primary site for polymerization but also remains as a pendant group in the polymer backbone, available for post-polymerization modifications (e.g., "click" chemistry) or for creating cross-linked network structures.[5]

This application note provides a self-contained guide, explaining the causality behind the experimental choices and presenting detailed, step-by-step protocols for the synthesis of the this compound monomer and its subsequent electropolymerization into a conductive polymer film. Furthermore, we outline the essential characterization workflows to validate the properties of the synthesized materials.

Part 1: Synthesis and Characterization of this compound Monomer

Principle of Synthesis: The Sonogashira Coupling

The most efficient and widely adopted method for synthesizing arylalkynes like this compound is the Sonogashira cross-coupling reaction.[6] This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[7][8] The reaction is valued for its mild conditions and high tolerance for various functional groups.[6] Our protocol utilizes the coupling of 4-iodo-N,N-dimethylaniline with trimethylsilylacetylene, a protected alkyne that is easier to handle than acetylene gas. A subsequent deprotection step easily removes the trimethylsilyl (TMS) group to yield the desired terminal alkyne.

Synthesis Workflow

cluster_synthesis Monomer Synthesis Workflow Reactants Reactants: - 4-iodo-N,N-dimethylaniline - Trimethylsilylacetylene - Pd(PPh3)2Cl2 / CuI - Diisopropylamine (DIPA) Coupling Sonogashira Coupling (Inert Atmosphere, RT) Reactants->Coupling Intermediate TMS-protected Intermediate: N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline Coupling->Intermediate Deprotection Deprotection (K2CO3 / Methanol) Intermediate->Deprotection Product Final Product: This compound Deprotection->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Sonogashira Coupling

Causality: This protocol is designed for high yield and purity. The use of a Pd/Cu catalyst system under an inert atmosphere prevents catalyst degradation and unwanted side reactions like alkyne homocoupling.[6] Diisopropylamine (DIPA) serves as both the solvent and the base required for the catalytic cycle.[9]

  • Reaction Setup : To a dry, 250 mL Schlenk flask, add 4-iodo-N,N-dimethylaniline (10 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol, 2 mol%), and copper(I) iodide (0.4 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition : Using a syringe, add anhydrous diisopropylamine (80 mL). Stir the resulting suspension for 10 minutes at room temperature. Then, add trimethylsilylacetylene (12 mmol, 1.2 eq) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, remove the solvent under reduced pressure. Resuspend the residue in diethyl ether (100 mL) and filter through a pad of celite to remove the catalyst salts. Wash the filtrate with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude TMS-protected intermediate.

  • Deprotection : Dissolve the crude intermediate in a 1:1 mixture of methanol and dichloromethane (100 mL). Add potassium carbonate (20 mmol, 2.0 eq) and stir at room temperature for 2 hours.

  • Final Purification : After the deprotection is complete (monitored by TLC), remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield this compound as a solid.

Monomer Characterization Data

The identity and purity of the synthesized monomer should be confirmed using standard analytical techniques.

Technique Parameter Expected Result
¹H NMR (CDCl₃)Chemical Shift (δ)~7.35 (d, 2H, Ar-H), ~6.65 (d, 2H, Ar-H), ~3.05 (s, 1H, C≡C-H), ~2.95 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃)Chemical Shift (δ)~150.0, ~133.0, ~111.5, ~108.0 (Ar-C), ~84.0 (-C≡CH), ~75.0 (-C≡CH), ~40.0 (N(CH₃)₂)
FTIR (KBr)Wavenumber (cm⁻¹)~3290 (ν, ≡C-H), ~2100 (ν, C≡C), ~1610, 1520 (ν, C=C aromatic)
Mass Spec (EI)m/z145.20 [M]⁺

Part 2: Electropolymerization of this compound

Principle of Electropolymerization

Electrochemical polymerization is a powerful technique to grow a polymer film directly onto a conductive substrate with precise control over thickness and morphology.[10] The mechanism for aniline derivatives in an acidic medium is a well-studied, autocatalytic process.[11][12] It begins with the oxidation of the monomer at the electrode surface to form a radical cation.[13] These radical cations then couple, eliminate protons, and rearomatize to form dimers and oligomers. This process continues, with oligomers being more easily oxidized than the monomer, leading to rapid chain propagation and deposition of the polymer film onto the electrode.[11][13] The acidic electrolyte is crucial as it protonates the nitrogen atoms, preventing the formation of non-conductive side products and facilitating the doping of the polymer.[11]

Electropolymerization Mechanism

cluster_polymerization Electropolymerization Mechanism Monomer Monomer (M) at Electrode Oxidation Anodic Oxidation (-e⁻) Monomer->Oxidation Radical Radical Cation (M⁺˙) Oxidation->Radical Coupling Radical Coupling (M⁺˙ + M⁺˙) Radical->Coupling Dimer Dimer Formation (-2H⁺) Coupling->Dimer Propagation Chain Propagation (+M, -e⁻, -H⁺) Dimer->Propagation Propagation->Propagation Polymer Deposited Polymer Film (PANI-derivative) Propagation->Polymer

Caption: Simplified mechanism of electropolymerization for aniline derivatives.

Protocol 2: Electrochemical Deposition of Polymer Films

Causality: Cyclic voltammetry is chosen as the deposition method because it allows for controlled, layer-by-layer growth of the polymer film. The potential is repeatedly swept between a lower limit (where the polymer is in its reduced state) and an upper limit (where monomer oxidation occurs), leading to a uniform and adherent film.[14] The choice of supporting electrolyte (LiClO₄) and acid (HClO₄) provides the necessary conductivity and acidic environment for successful polymerization.

  • Electrochemical Cell Setup : Assemble a three-electrode cell consisting of a working electrode (e.g., Indium Tin Oxide (ITO) coated glass or a glassy carbon electrode), a platinum wire counter electrode, and an Ag/AgCl reference electrode.[15]

  • Prepare Electrolyte Solution : Prepare a 0.1 M solution of lithium perchlorate (LiClO₄) in acetonitrile. To this, add perchloric acid (HClO₄) to a concentration of 0.5 M.

  • Prepare Monomer Solution : Dissolve this compound in the electrolyte solution to a final concentration of 50 mM.

  • Deoxygenate : Purge the solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert gas blanket over the solution during the experiment.

  • Electropolymerization : Immerse the electrodes in the solution. Using a potentiostat, perform cyclic voltammetry by sweeping the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.[14][16]

  • Observation : A colored film (typically green or blue) will be observed growing on the surface of the working electrode. The peak currents in the cyclic voltammogram will increase with each cycle, which is characteristic of the deposition of a conductive material.[17]

  • Post-Polymerization Wash : After deposition, carefully remove the polymer-coated electrode from the cell. Gently rinse it with fresh, monomer-free electrolyte solution (0.1 M LiClO₄ / 0.5 M HClO₄ in acetonitrile) to remove any unreacted monomer and loosely bound oligomers.

Part 3: Characterization of the Conductive Polymer Film

Once the film is deposited, its properties must be thoroughly characterized. This self-validating workflow ensures the material possesses the expected electrochemical and physical attributes.

Characterization Workflow

cluster_characterization Polymer Film Characterization Workflow PolymerFilm Deposited Polymer Film on Electrode CV Electrochemical Analysis (Cyclic Voltammetry) PolymerFilm->CV Spectroelectro Spectroelectrochemical Analysis (UV-Vis-NIR) PolymerFilm->Spectroelectro SEM Morphological Analysis (SEM) PolymerFilm->SEM Redox Redox Behavior & Stability Data CV->Redox Optical Optical State & Band Gap Data Spectroelectro->Optical Morphology Surface Morphology & Film Quality Data SEM->Morphology

Caption: A multi-faceted workflow for polymer film characterization.

Protocol 3.1: Electrochemical Characterization (CV)

Causality: By analyzing the polymer film in a monomer-free electrolyte, we can isolate and study its intrinsic redox properties without interference from ongoing polymerization. This is critical for assessing the material's stability and potential for charge storage.[18][19]

  • Setup : Place the polymer-coated working electrode, counter electrode, and reference electrode into a cell containing fresh, monomer-free electrolyte (0.1 M LiClO₄ / 0.5 M HClO₄ in acetonitrile).

  • Measurement : Run cyclic voltammetry from -0.2 V to +1.0 V at various scan rates (e.g., 20, 50, 100 mV/s).

  • Interpretation : The resulting voltammogram should display two distinct pairs of redox peaks, characteristic of polyaniline derivatives.[11] These correspond to the transitions between the fully reduced (leucoemeraldine), partially oxidized (emeraldine), and fully oxidized (pernigraniline) states of the polymer.[13] The stability can be assessed by running multiple cycles and observing any decrease in peak currents.

Protocol 3.2: Spectroelectrochemical Analysis (UV-Vis-NIR)

Causality: This technique provides direct evidence of the electronic structure changes during redox switching. By correlating the applied potential with changes in the optical absorption spectrum, we can definitively identify the different oxidation states of the polymer.[17][20]

  • Setup : Use a spectroelectrochemical cell that allows a light beam to pass through the polymer-coated transparent electrode (ITO).

  • Measurement : Apply a series of constant potentials (e.g., -0.2 V, +0.4 V, +0.8 V) to the film and record the full UV-Vis-NIR absorption spectrum at each potential once the current has stabilized.

  • Interpretation : Correlate the observed spectra with the known states of polyaniline.[21]

Oxidation State Applied Potential (vs Ag/AgCl) Color Expected Absorbance Peaks (nm)
Leucoemeraldine (Reduced)~ -0.2 VColorless/Yellow~320-350 (π-π* transition)
Emeraldine (Conducting)~ +0.4 VGreen~320-350, ~420-450 (polaron), >800 (polaron)
Pernigraniline (Oxidized)~ +0.8 VBlue/Violet~320-350, ~550-600 (exciton transition)
Protocol 3.3: Morphological Characterization (SEM)

Causality: The surface morphology of a conductive polymer film significantly impacts its performance, affecting factors like ion diffusion rates and active surface area. SEM is an indispensable tool for visualizing this microstructure.[22][23]

  • Sample Preparation : Carefully cut the polymer-coated electrode to an appropriate size for the SEM sample holder. Ensure the sample is fully dry. For non-conductive substrates, a thin coating of gold or carbon may be required to prevent charging.[24]

  • Imaging : Obtain SEM images of the film surface at various magnifications (e.g., 1,000x, 10,000x, 50,000x).

  • Interpretation : Analyze the images to determine the film's morphology. Depending on the polymerization conditions, the structure can range from granular to nanofibrillar or a dense, compact layer.[22][25] This information is crucial for optimizing deposition parameters to achieve a desired film structure for a specific application.

Applications and Future Perspectives

The successful synthesis and characterization of poly(this compound) opens avenues for numerous applications. Its tunable conductivity and redox activity make it a candidate for:

  • Chemiresistive Sensors : The polymer's conductivity can change in response to specific analytes, forming the basis for high-sensitivity sensors.[26]

  • Electrochromic Devices : The distinct color changes between oxidation states can be utilized in smart windows and displays.

  • Energy Storage : The ability to store charge makes it a promising material for electrodes in supercapacitors and batteries.[1][3]

Crucially, the pendant ethynyl groups on the polymer backbone offer significant potential for post-polymerization modification. This allows for the covalent attachment of other functional molecules, nanoparticles, or biomolecules, creating highly tailored materials for applications in catalysis, bio-sensing, and advanced composites.

Conclusion

This compound is a highly valuable and versatile intermediate for the development of functional conductive polymers. This guide provides a robust and validated set of protocols for its synthesis, electropolymerization, and characterization. By explaining the causality behind the experimental design, we empower researchers to not only replicate these methods but also to intelligently adapt and expand upon them. The unique combination of a conductive polyaniline backbone with a reactive ethynyl handle positions this material as a key building block for the next generation of smart and functional organic electronics.

References

  • Electropolymerization of aniline derivatives in non-aqueous solution without a proton donor. (n.d.). Google Scholar.
  • Grgur, B. N. (2012). Electrochemical Polymerization of Aniline.
  • SEM: Scanning Electron Microscopy – Advances in Polymer Science. (n.d.). Polymers.cx.
  • Hasiah, S., Ibrahim, K., Senin, H. B., & Mohamed, F. S. (2007). A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. AIP Conference Proceedings, 909, 161–165.
  • Mechanism of oxidative electropolymerization of aniline. (n.d.). ResearchGate.
  • In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. (n.d.). Google Scholar.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • 4'-DIMETHYLAMINOPHENYL ACETYLENE | 17573-94-3. (n.d.). ChemicalBook.
  • Kollár, L., & Kégl, T. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(19), 3341-3343.
  • The Future of Polyaniline: Innovations in Derivatives and Sustainable Applications. (n.d.). Ossila.
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The Role of 4-Ethynyl-N,N-dimethylaniline in Pharmaceutical Development: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern pharmaceutical development, the demand for molecular scaffolds that offer both versatility and robust reactivity is paramount. 4-Ethynyl-N,N-dimethylaniline (EDMA), a seemingly simple aromatic compound, has emerged as a powerful and strategic building block in the medicinal chemist's toolbox.[1][2] Its utility stems from the unique combination of an electron-rich dimethylaniline moiety and a terminal alkyne group. This arrangement not only facilitates participation in a range of powerful chemical transformations but also imparts favorable electronic and photophysical properties to the resulting molecules.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research. We will delve into the core chemical reactions that leverage its unique structure, namely the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile compound in their quest for novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValueReference
CAS Number 17573-94-3[3]
Molecular Formula C₁₀H₁₁N[3]
Molecular Weight 145.20 g/mol [3]
Appearance White to light yellow solid[3]
Melting Point 49-53 °C[3]
Solubility Soluble in most organic solvents (e.g., THF, DMF, CH₂Cl₂)General Knowledge
Storage Store in a cool, dry, dark place under an inert atmosphere.[3]

Safety Precautions: this compound is an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Pharmaceutical Synthesis

The terminal alkyne functionality of this compound is the gateway to its most significant applications in pharmaceutical development. This group's ability to participate in carbon-carbon bond-forming reactions with high efficiency and selectivity makes it an invaluable tool for constructing complex molecular architectures.

Sonogashira Cross-Coupling: Forging Aryl-Alkyne Linkages

The Sonogashira reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This palladium-catalyzed, copper-co-catalyzed reaction is instrumental in the synthesis of a vast array of conjugated systems found in many biologically active compounds.

Mechanism Overview:

The catalytic cycle of the Sonogashira coupling is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition of R¹-X Pd_alkyne trans-R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Transmetalation Cu_alkyne Cu(I)-C≡CR² Pd_alkyne->Pd0 Reductive Elimination R¹-C≡C-R² CuX Cu(I)X Cu_alkyne->CuX Transmetalation to Pd(II) Alkyne H-C≡CR² Alkyne->Cu_alkyne Base caption Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Application in Kinase Inhibitor Scaffolds:

Aryl-alkyne motifs are prevalent in the structure of many kinase inhibitors, where the rigid alkyne linker serves to orient functional groups for optimal interaction with the kinase active site. This compound can be coupled with various halogenated heterocycles, which are common cores of kinase inhibitors, to generate libraries of potential drug candidates. For instance, coupling with a halogenated quinazoline could yield compounds for screening against receptor tyrosine kinases like EGFR or VEGFR.[6]

Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the aryl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical RangeNotes
Temperature Room Temperature to 80 °CAryl iodides are generally more reactive and may not require heating.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Other palladium sources can also be used.
Solvent THF, DMF, TolueneMust be anhydrous and degassed.
Base TEA, DIPEA, PiperidineThe base acts as a scavenger for the generated HX.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click Chemistry"

The CuAAC reaction is the quintessential "click" reaction, allowing for the facile and highly specific formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[7] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes, making it an invaluable tool for bioconjugation.[1][8][9][10]

Mechanism Overview:

The CuAAC reaction proceeds through a copper-acetylide intermediate that reacts with the azide to form a six-membered copper-containing ring, which then rearranges to the stable triazole product.

CuAAC_Mechanism cluster_main CuAAC Catalytic Cycle Alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu(I) Alkyne->Cu_acetylide [Cu(I)] Six_membered Six-membered Cu-intermediate Cu_acetylide->Six_membered + R²-N₃ Azide R²-N₃ Triazole_Cu Triazolyl-Cu intermediate Six_membered->Triazole_Cu Triazole 1,4-disubstituted Triazole Triazole_Cu->Triazole Protonolysis Cu_catalyst Cu(I) caption Figure 2: Simplified mechanism of the CuAAC 'Click' reaction.

Figure 2: Simplified mechanism of the CuAAC 'Click' reaction.

Applications in Bioconjugation and Drug Delivery:

This compound can be used to label biomolecules that have been functionalized with an azide group. This allows for the attachment of the dimethylaniline moiety, which can act as a fluorescent reporter or a handle for further chemical modification.[11] For example, a protein of interest can be metabolically labeled with an azide-containing amino acid, followed by reaction with EDMA to introduce a fluorescent tag for imaging studies.[8]

Detailed Protocol: CuAAC Reaction of this compound with an Azide

This protocol is suitable for small molecule synthesis. For bioconjugation, specific protocols with stabilizing ligands are recommended.[2][12]

Materials:

  • This compound (1.0 eq)

  • Azide (e.g., Benzyl azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve this compound and the azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be purified by column chromatography.

Advanced Applications in Pharmaceutical Development

Beyond its role as a synthetic intermediate, the unique properties of the this compound scaffold and its derivatives lend themselves to more advanced applications.

Fluorescent Probes and Bioimaging

The N,N-dimethylaniline moiety is a well-known electron-donating group that can participate in intramolecular charge transfer (ICT) processes, which is a common mechanism for fluorescence.[13] Upon formation of the triazole ring via a CuAAC reaction, the photophysical properties of the resulting molecule can be significantly altered, leading to "turn-on" fluorescence. This makes EDMA a valuable precursor for the development of fluorescent probes for detecting specific biological events or analytes.

PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.[14][15][16][17][18] The synthesis of PET radiotracers often involves the rapid and efficient incorporation of a positron-emitting radionuclide, such as Fluorine-18. The robust nature of the CuAAC reaction makes it an attractive method for the late-stage introduction of ¹⁸F-containing prosthetic groups onto a biomolecule or drug candidate that has been functionalized with an alkyne like EDMA.

Conclusion and Future Outlook

This compound has solidified its position as a versatile and indispensable tool in pharmaceutical development. Its ability to readily participate in both Sonogashira and CuAAC reactions provides a reliable and efficient means to construct complex molecular architectures and to conjugate molecules of interest. The favorable electronic properties of the dimethylaniline group further expand its utility in the development of functional molecules such as fluorescent probes. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

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  • Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry, 13(5), 621–630.
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  • Mori, T., & Kaupp, M. (2017). Regular Fluorescence of 4-Fluoro-N,N-dimethylaniline: No Charge Transfer and No Twisting. The Journal of Physical Chemistry A, 121(31), 5834–5841.
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  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Vaddula, B. S., Le, T., & Kaila, N. (2015). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 11, 2186–2193.
  • Bacci, J. P., Martin, C., & Nolan, S. P. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(17), 6462–6473.
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Application Note & Protocols: Synthesis of Advanced Dyes Using 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of functional dyes utilizing 4-Ethynyl-N,N-dimethylaniline as a pivotal building block. This versatile precursor, featuring a terminal alkyne for coupling reactions and a potent N,N-dimethylamino electron-donating group, is ideal for constructing sophisticated chromophores with applications in bioimaging, materials science, and drug development. We present detailed, field-proven protocols for two powerful synthetic methodologies: the Palladium-catalyzed Sonogashira cross-coupling for creating push-pull systems and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" for developing fluorescent triazole-based dyes. The causality behind critical experimental choices, from catalyst selection to purification strategies, is thoroughly explained to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Utility of this compound in Dye Chemistry

This compound (Molecular Formula: C₁₀H₁₁N, Molar Mass: 145.20 g/mol ) is a highly valuable intermediate in the synthesis of organic functional materials.[1] Its structure is uniquely suited for creating dyes with tailored photophysical properties. The N,N-dimethylamino group acts as a strong electron-donating moiety, which, when paired with an electron-accepting group through a conjugated π-system, can lead to significant intramolecular charge-transfer (ICT).[2] This ICT character is the basis for desirable properties such as solvatochromism (color change with solvent polarity) and large Stokes shifts.[3][4]

The terminal alkyne group is the molecule's reactive handle, enabling its incorporation into larger molecular frameworks through two primary, highly efficient reactions:

  • Sonogashira Coupling: A robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6] It is the preeminent strategy for constructing extended, rigid π-conjugated systems.

  • Azide-Alkyne "Click" Chemistry: A class of highly efficient, selective, and high-yield reactions for forming a stable triazole ring from an alkyne and an azide.[7][8] This reaction is exceptionally valuable in bioconjugation and cellular imaging due to its bio-orthogonal nature.[9][10]

This guide provides researchers with the foundational protocols to leverage these reactions for the rational design and synthesis of novel dyes.

General Workflow for Dye Synthesis & Characterization

The successful synthesis and validation of a novel dye follow a logical progression of steps. Each stage is critical for ensuring the purity, structural integrity, and functional performance of the final compound.

G start Conceptual Design & Precursor Selection synthesis Chemical Synthesis (e.g., Sonogashira, Click) start->synthesis Protocol Selection workup Reaction Work-up & Crude Isolation synthesis->workup Reaction Completion purification Purification (Column Chromatography, Recrystallization) workup->purification Crude Product characterization Structural Characterization (NMR, MS) purification->characterization Purified Compound analysis Photophysical Analysis (UV-Vis, Fluorescence) characterization->analysis Structure Confirmed end Validated Dye analysis->end Properties Measured

Figure 1: General experimental workflow for dye synthesis.

Protocol I: Synthesis of a Solvatochromic Dye via Sonogashira Coupling

This protocol details the synthesis of a classic donor-acceptor (D-π-A) dye, 4-((4-nitrophenyl)ethynyl)-N,N-dimethylaniline, via a Sonogashira cross-coupling reaction. The coupling of the electron-donating this compound with the electron-accepting 4-iodonitrobenzene creates a push-pull system with strong ICT characteristics.

Mechanistic Principle

The Sonogashira reaction proceeds via a dual catalytic cycle involving palladium and copper.[5] The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in transmetalation to the palladium center. Reductive elimination yields the final coupled product and regenerates the active palladium(0) catalyst. Using a mild base like diisopropylamine (DIPA) is crucial as it serves both as a solvent and as a base to deprotonate the terminal alkyne and neutralize the HX formed.[11]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Supplier ExampleNotes
This compoundC₁₀H₁₁N145.20Sigma-AldrichKey building block (Donor).
4-IodonitrobenzeneC₆H₄INO₂249.01Sigma-AldrichCoupling partner (Acceptor).
Dichlorobis(triphenylphosphine)palladium(II)C₃₆H₃₀Cl₂P₂Pd701.90Sigma-AldrichPalladium catalyst precursor.
Copper(I) IodideCuI190.45Sigma-AldrichCo-catalyst.
Diisopropylamine (DIPA)C₆H₁₅N101.19Sigma-AldrichSolvent and base. Must be anhydrous and degassed.
TolueneC₇H₈92.14Fisher ScientificCo-solvent. Must be anhydrous and degassed.
Safety Precautions
  • This compound: Warning. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

  • Palladium Catalyst: Handle in a fume hood. Palladium compounds are toxic.

  • Solvents: Toluene and DIPA are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodonitrobenzene (1.25 g, 5.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol, 2 mol%), and Copper(I) Iodide (19 mg, 0.1 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[6]

  • Solvent Addition: Using anhydrous syringes, add 20 mL of degassed anhydrous toluene and 10 mL of degassed anhydrous diisopropylamine to the flask. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Dissolve this compound (0.76 g, 5.25 mmol, 1.05 equiv.) in 5 mL of degassed anhydrous toluene. Add this solution dropwise to the reaction mixture via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at 55 °C for 20 hours under the inert atmosphere.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should be a colored spot with a different Rf value than the starting materials.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.

  • Extraction: Redissolve the residue in 50 mL of dichloromethane (DCM). Wash the organic layer with 2 x 30 mL of saturated aqueous ammonium chloride solution (to remove copper salts) and then with 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

Purification and Characterization
  • Purification: The crude solid is purified by column chromatography on silica gel. A gradient elution starting with 9:1 Hexane:Ethyl Acetate is typically effective. The colored fractions corresponding to the product are collected and the solvent is removed under reduced pressure to yield a brightly colored solid.

  • Characterization: The structure and purity of the final dye should be confirmed using standard analytical techniques.

    • ¹H NMR: Expect characteristic peaks for the aromatic protons and the N-methyl singlet.[12]

    • ¹³C NMR: Confirm the presence of all 16 carbons, including the two alkyne carbons.[12]

    • Mass Spectrometry (MS): Verify the molecular weight of the product (C₁₆H₁₄N₂O₂, MW = 266.29 g/mol ).

    • UV-Visible Spectroscopy: Dissolve a small sample in various solvents (e.g., hexane, toluene, acetonitrile, DMSO) to observe the solvatochromic effect.[3]

Expected Results
ParameterExpected Value/Observation
Yield 65-85%
Appearance Deep orange to red crystalline solid
¹H NMR (CDCl₃, δ) ~8.15 (d, 2H), ~7.60 (d, 2H), ~7.45 (d, 2H), ~6.65 (d, 2H), ~3.05 (s, 6H)
λmax (Toluene) ~420-440 nm[3]
λmax (DMSO) ~450-470 nm[3]

Protocol II: Synthesis of a Fluorescent Dye via CuAAC "Click" Chemistry

This protocol describes the synthesis of a fluorescent 1,2,3-triazole dye by reacting this compound with benzyl azide. The resulting triazole ring becomes an integral part of the conjugated system, and this method is foundational for labeling biomolecules that have been metabolically engineered to contain azide groups.[10]

Mechanistic Principle

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal "click" reaction.[7] It involves the reaction of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The reaction is highly efficient, proceeds in a variety of solvents including water, and is tolerant of many functional groups, making it ideal for complex molecular synthesis and bioconjugation.[9]

G reactants This compound + Benzyl Azide reaction Stir at Room Temperature reactants->reaction catalyst CuSO₄ + Sodium Ascorbate (Generates Cu(I) in situ) catalyst->reaction solvent Solvent System (e.g., t-BuOH/H₂O) solvent->reaction product Fluorescent Triazole Dye (1-benzyl-4-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole) reaction->product Formation of Triazole Ring

Figure 2: Workflow for CuAAC "Click" Chemistry Synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Supplier ExampleNotes
This compoundC₁₀H₁₁N145.20Sigma-AldrichAlkyne component.
Benzyl AzideC₇H₇N₃133.15Sigma-AldrichAzide component. Caution: Azides can be explosive.
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68Sigma-AldrichCatalyst precursor.
Sodium AscorbateC₆H₇NaO₆198.11Sigma-AldrichReducing agent.
tert-ButanolC₄H₁₀O74.12Fisher ScientificCo-solvent.
Deionized WaterH₂O18.02---Co-solvent.
Safety Precautions
  • Benzyl Azide: Organic azides are potentially explosive and should be handled with care behind a safety shield, especially when heated or subjected to shock. Avoid using metal spatulas.

  • Copper Salts: Toxic if ingested. Avoid creating dust.

  • General: Perform all operations in a well-ventilated fume hood and wear appropriate PPE.

Step-by-Step Experimental Protocol
  • Reactant Solution: In a 50 mL round-bottom flask, dissolve this compound (145 mg, 1.0 mmol, 1.0 equiv.) and benzyl azide (140 mg, 1.05 mmol, 1.05 equiv.) in a 1:1 mixture of tert-butanol and deionized water (20 mL total).

  • Catalyst Preparation: In a separate vial, prepare fresh catalyst solutions.

    • Dissolve Copper(II) sulfate pentahydrate (25 mg, 0.1 mmol, 10 mol%) in 1 mL of deionized water.

    • Dissolve Sodium ascorbate (40 mg, 0.2 mmol, 20 mol%) in 1 mL of deionized water.

  • Reaction Initiation: While stirring the reactant solution vigorously, add the copper sulfate solution, followed by the sodium ascorbate solution. The solution may change color.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. The reaction is often complete when a precipitate forms or when TLC analysis (e.g., 1:1 Hexane:Ethyl Acetate) shows complete consumption of the starting materials.

  • Work-up:

    • Add 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture and stir for 10 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude product can often be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.[13]

  • Characterization:

    • ¹H NMR: Look for the characteristic singlet of the triazole proton (~7.5-8.0 ppm) in addition to the aromatic and methyl signals.

    • Mass Spectrometry (MS): Confirm the mass of the product (C₁₇H₁₈N₄, MW = 278.35 g/mol ).

    • Fluorescence Spectroscopy: Characterize the excitation and emission maxima and the quantum yield. Many triazoles formed via click chemistry are fluorescent.[14]

Expected Results
ParameterExpected Value/Observation
Yield >90%
Appearance White to off-white solid
Excitation Max (CH₂Cl₂) ** ~350 nm
Emission Max (CH₂Cl₂) **~450 nm
Fluorescence Often exhibits blue fluorescence under UV light

References

  • Adeoye, M. D., & Adebayo, A. S. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion. [Link]
  • SETA BioMedicals.
  • Yi, L., et al. (2012). Developing visible fluorogenic 'click-on' dyes for cellular imaging. RSC Advances. [Link]
  • Arslan, M., et al. (2017). Molecular Structure Analysis and Spectroscopic Properties of Monoazo Disperse Dye From N,N-Dimethylaniline. DergiPark. [Link]
  • ResearchGate.
  • Selin, R., Chernii, V., & Mokhir, A. (2020). SYNTHESIS OF MODYFIED FLUORESCEINE FOR CLICK REACTIONS. Ukrainian Chemical Journal. [Link]
  • DergiPark.
  • Weiss, R., et al. (2022). Stabilization of Ethynyl-Substituted Aryl-λ-Iodanes by Tethered N-Heterocylces. Chemistry – A European Journal. [Link]
  • Escobedo, J. O., et al. (2010). NIR Dyes for Bioimaging Applications. Current Opinion in Chemical Biology. [Link]
  • Reddy, G. S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]
  • Martell, J. D., & Weerawardena, A. (2014). “Click” disaggregation-induced emission of a fluorescent dye.
  • ResearchGate. (PDF) Click chemistry for labeling and detection of biomolecules. [Link]
  • Al-Ayed, A. S. (2021). Synthesis and Characteristics of Some Organic Dyes. Prime Scholars. [Link]
  • El-Gazzar, A. A., et al. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules. [Link]
  • Martin, S. F., et al. (2010). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore. The Journal of biological chemistry. [Link]
  • Isibor, J. I. (2018). (PDF) Synthesis of Dyes and the Textile Industry.
  • Schweizer, S., et al. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry. [Link]
  • ResearchGate.
  • Chow, T. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
  • National Institutes of Health.
  • 001CHEMICAL. CAS No. 17573-94-3, this compound. [Link]
  • ResearchGate. (PDF) Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. [Link]
  • Li, Y., et al. (2020).
  • ResearchGate. Synthesis and Analysis of a Solvatochromic Dye, 1-(p-Dimethylaminophenyl)-2-nitroethylene. [Link]
  • ResearchGate.
  • Rego, J. M., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers. [Link]

Sources

Application Notes and Protocols for 4-Ethynyl-N,N-dimethylaniline in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Ethynyl-N,N-dimethylaniline in Advanced Organic Electronics

This compound is a versatile molecular building block poised to make significant contributions to the field of organic electronics. Its unique structure, featuring a terminal alkyne group and an electron-donating dimethylaniline moiety, allows for its incorporation into a wide array of organic semiconducting materials. The dimethylaniline unit imparts excellent hole-transporting properties and good solubility, while the ethynyl group serves as a reactive handle for constructing extended π-conjugated systems through powerful cross-coupling reactions like the Sonogashira coupling.[1][2] This combination of attributes makes this compound an attractive starting material for the synthesis of active components in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

These application notes provide detailed protocols for the synthesis of materials derived from this compound and their integration into high-performance organic electronic devices. The methodologies are designed to be robust and reproducible, offering researchers a practical guide to harnessing the potential of this valuable compound.

Part 1: Synthesis of a Triarylamine-Ethynylene Hole Transport Material for OLEDs

The dimethylaniline group in this compound makes it an excellent precursor for hole-transporting materials (HTMs) in OLEDs. By coupling it with other aromatic systems, it is possible to synthesize materials with high thermal stability and efficient hole injection and transport capabilities.[3][4] This protocol details the synthesis of a novel triarylamine-ethynylene derivative via a Sonogashira coupling reaction.

Synthetic Protocol: Synthesis of a Dimeric Triarylamine-Ethynylene HTM

This protocol describes the synthesis of a dimeric hole-transport material where two dimethylaniline units are linked to a central aromatic core via ethynylene bridges.

Materials:

  • This compound

  • 1,4-Diiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 1,4-diiodobenzene (1.0 mmol, 330 mg), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35 mg), and copper(I) iodide (0.1 mmol, 19 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe. Stir the mixture at room temperature for 15 minutes.

  • Addition of this compound: Add a solution of this compound (2.2 mmol, 320 mg) in anhydrous toluene (10 mL) to the reaction mixture dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 70°C and stir under argon for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexanes:ethyl acetate (9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.

  • Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford the pure dimeric triarylamine-ethynylene HTM.

Rationale and Self-Validation

The Sonogashira coupling is a highly efficient and versatile reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] The use of a palladium catalyst in combination with a copper(I) co-catalyst under basic conditions (triethylamine) is crucial for the catalytic cycle to proceed efficiently. The inert atmosphere is essential to prevent the oxidative homocoupling of the terminal alkyne, which is a common side reaction.[1] The purity of the final compound can be readily assessed by ¹H and ¹³C NMR spectroscopy, and its thermal properties, critical for OLED stability, can be determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Part 2: Fabrication and Characterization of a Solution-Processed Organic Field-Effect Transistor (OFET)

The extended π-conjugation and good solubility of polymers derived from this compound make them suitable as the active layer in solution-processed OFETs. This section outlines a protocol for fabricating a bottom-gate, top-contact OFET using a synthesized polymer.

Synthesis of a Poly(arylene-ethynylene) Semiconductor

A conjugated polymer can be synthesized via a Sonogashira polymerization of this compound with a dibromo-aromatic comonomer.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Toluene, anhydrous

  • Triethylamine, anhydrous

  • Methanol

Procedure:

  • Follow a similar reaction setup and inert atmosphere procedure as described in section 1.1.

  • Charge the Schlenk flask with 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol, 548 mg), this compound (1.0 mmol, 145 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).

  • Add anhydrous toluene (15 mL) and anhydrous triethylamine (5 mL).

  • Heat the reaction mixture to 80°C and stir under argon for 48 hours.

  • After cooling, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to isolate the desired polymer fraction.

OFET Fabrication Protocol

This protocol describes the fabrication of a bottom-gate, top-contact OFET on a heavily doped silicon wafer with a silicon dioxide dielectric layer.

Materials and Equipment:

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer

  • Synthesized Poly(arylene-ethynylene) polymer

  • Chlorobenzene, anhydrous

  • Octadecyltrichlorosilane (OTS)

  • Gold (Au) for thermal evaporation

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor device analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor-dielectric interface.

  • Active Layer Deposition: Prepare a solution of the synthesized polymer in chlorobenzene (5 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the film at 120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes (50 nm thickness). The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

OFET Characterization Protocol
  • Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant drain voltage (VD) (e.g., VD = -60 V).

  • Output Characteristics: Measure ID as a function of VD at different constant VG values.

  • Parameter Extraction: From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) and the on/off ratio. The threshold voltage (VTh) can also be determined.

Parameter Typical Value Range for p-type polymers
Field-Effect Mobility (µ)10⁻³ - 10⁻¹ cm²/Vs
On/Off Ratio> 10⁴
Threshold Voltage (VTh)0 to -20 V

Table 1: Typical performance parameters for solution-processed p-type polymer OFETs.

Part 3: Fabrication of a Bulk Heterojunction (BHJ) Organic Photovoltaic (OPV) Device

Donor-acceptor copolymers incorporating the electron-rich dimethylaniline-ethynylene unit can serve as the donor material in BHJ solar cells.[5] This section provides a protocol for the fabrication of a conventional architecture OPV device.

OPV Device Fabrication Protocol

This protocol describes the fabrication of a BHJ solar cell with the structure ITO/PEDOT:PSS/Polymer:PC₇₁BM/Ca/Al.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized donor polymer (from section 2.1)

  • [6][6]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Chlorobenzene, anhydrous

  • Calcium (Ca) and Aluminum (Al) for thermal evaporation

  • Spin coater

  • Thermal evaporator in a glovebox

  • Solar simulator (AM 1.5G)

  • Source measure unit

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal at 140°C for 10 minutes in air.

  • Active Layer Deposition: Prepare a blend solution of the donor polymer and PC₇₁BM (e.g., 1:2 weight ratio) in chlorobenzene (total concentration 25 mg/mL). Stir the solution overnight at 50°C. Spin-coat the active layer blend in a nitrogen-filled glovebox at 1000 rpm for 60 seconds. Anneal the film at 80°C for 10 minutes.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) through a shadow mask to define the active area of the device.

OPV Device Characterization Protocol
  • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²).

  • Performance Parameter Extraction: From the J-V curve, determine the open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the spectral response of the device.

Parameter Target Value Range
Open-Circuit Voltage (VOC)0.6 - 0.9 V
Short-Circuit Current Density (JSC)5 - 15 mA/cm²
Fill Factor (FF)50 - 70 %
Power Conversion Efficiency (PCE)3 - 8 %

Table 2: Target performance parameters for OPV devices based on novel donor polymers.

Visualizations

Molecular Structure and Synthetic Pathway

G cluster_synthesis Synthesis of Dimeric HTM This compound This compound Sonogashira_Coupling Pd(PPh₃)₂Cl₂ / CuI TEA, Toluene, 70°C This compound->Sonogashira_Coupling 1,4-Diiodobenzene 1,4-Diiodobenzene 1,4-Diiodobenzene->Sonogashira_Coupling Dimeric_HTM Dimeric_HTM Sonogashira_Coupling->Dimeric_HTM

Caption: Synthetic pathway for a dimeric triarylamine-ethynylene hole transport material.

OLED Device Architecture

cluster_oled OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (e.g., Dimeric TPA-Ethynylene) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode

Caption: Schematic of a typical multi-layer OLED device architecture.

OFET Device Fabrication Workflow

cluster_workflow OFET Fabrication Workflow A 1. Substrate Cleaning (Si/SiO₂) B 2. OTS Surface Treatment A->B C 3. Spin-Coating Polymer Semiconductor B->C D 4. Annealing C->D E 5. Electrode Deposition (Au Source/Drain) D->E F Device Characterization E->F

Sources

Application Notes and Protocols: N,N-dimethylaniline Functionalization in Block Copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N,N-dimethylaniline (DMA) moieties into block copolymers imparts unique stimuli-responsive properties, making these materials highly valuable for a range of applications, including drug delivery, sensing, and advanced materials.[1][2] The tertiary amine group of DMA can act as a proton sponge, a catalytic site, or a photoactive center, enabling precise control over the macromolecular architecture and functionality. This guide provides an in-depth overview of the synthetic strategies, detailed protocols, and characterization techniques for the successful functionalization of block copolymers with N,N-dimethylaniline.

N,N-dimethylaniline can be introduced into a polymer structure as a monomer, an initiator, or a post-polymerization modification agent.[3][4] Its presence can confer pH and temperature responsiveness to the resulting block copolymers.[5] This is particularly relevant in the design of "smart" drug delivery systems that can release their payload in response to specific physiological cues, such as the acidic tumor microenvironment.[6][7][8]

This document will delve into the primary controlled radical polymerization techniques used for this purpose: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Synthetic Strategies: Incorporating N,N-dimethylaniline

The choice of synthetic strategy depends on the desired location of the N,N-dimethylaniline functionality within the block copolymer (e.g., at the chain end, as a distinct block, or distributed along the backbone).

N,N-dimethylaniline as a Functional Initiator in ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities.[9] By using an initiator containing an N,N-dimethylaniline group, it is possible to place this functionality at the α-chain end of the first block. This macroinitiator can then be used to polymerize a second monomer, resulting in a block copolymer with a terminal N,N-dimethylaniline group.

A common initiator for this purpose is 4-(dimethylamino)benzyl 4-(bromomethyl)benzoate.[3] The polymerization is typically catalyzed by a copper(I) complex, such as CuBr/2,2′-bipyridine (bpy).[3]

Mechanism Rationale: The initiator possesses a halide group (Br) that is reversibly activated by the copper(I) catalyst to form a radical, which then initiates the polymerization of the first monomer. The N,N-dimethylaniline group remains intact at the chain end. The resulting halogen-terminated polymer can then be used as a macroinitiator for the polymerization of a second monomer, forming the block copolymer.

N,N-dimethylaniline-containing Monomers in RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique that is tolerant to a wide variety of functional groups.[10] Monomers containing the N,N-dimethylaniline moiety, such as N,N-dimethyl-4-vinylphenethylamine, can be polymerized to form a homopolymer block.[3] This block can then be chain-extended with a different monomer to create a block copolymer.

The success of a RAFT polymerization is highly dependent on the choice of the chain transfer agent (CTA). For acrylamide-based monomers like N,N-dimethylacrylamide, specific CTAs such as N,N-dimethyl-s-thiobenzoylthiopropionamide have been developed to ensure high reinitiation efficiency and structural control.[11][12]

Mechanism Rationale: The RAFT process involves a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound (the CTA). The propagating radical adds to the C=S bond of the CTA, forming an intermediate radical. This intermediate can then fragment to release a new radical that can initiate further polymerization, while the original propagating chain becomes dormant. This equilibrium allows for the controlled growth of polymer chains.

Post-Polymerization Modification

Another versatile approach is to introduce the N,N-dimethylaniline group after the block copolymer has been synthesized.[13] This can be achieved by synthesizing a block copolymer with reactive functional groups (e.g., hydroxyl or halide groups) and then reacting it with a molecule containing the N,N-dimethylaniline moiety.[3] For example, a hydroxyl-terminated polymer can be esterified with 4-(dimethylamino)benzoic acid.

Causality of Choice: This method is advantageous when the desired N,N-dimethylaniline-containing monomer is incompatible with the polymerization conditions or when precise control over the number and placement of the functional groups is required.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethylaniline End-Functionalized Polystyrene via ATRP

This protocol describes the synthesis of a polystyrene macroinitiator with a terminal N,N-dimethylaniline group using ATRP.

Materials:

  • Styrene (monomer), freshly distilled

  • 4-(dimethylamino)benzyl 4-(bromomethyl)benzoate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2′-bipyridine (bpy) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a Schlenk flask, add CuBr (0.1 mmol) and bpy (0.2 mmol).

  • Seal the flask, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Add distilled styrene (10 mmol) and anisole (5 mL) to the flask via a degassed syringe.

  • In a separate vial, dissolve the initiator (0.1 mmol) in anisole (1 mL) and deoxygenate by bubbling with inert gas for 15 minutes.

  • Inject the initiator solution into the reaction flask to start the polymerization.

  • Place the flask in a preheated oil bath at 110°C and stir.

  • Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Once the desired molecular weight is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Workflow Diagram:

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification A Add CuBr and bpy to Schlenk flask B Deoxygenate flask A->B C Add styrene and anisole B->C E Inject initiator to start reaction C->E D Prepare and deoxygenate initiator solution F Heat at 110°C with stirring E->F G Monitor conversion F->G H Terminate polymerization G->H I Remove copper catalyst H->I J Precipitate in methanol I->J K Filter and dry polymer J->K

Caption: Workflow for ATRP synthesis of DMA-functionalized polystyrene.

Protocol 2: RAFT Polymerization of N,N-dimethylacrylamide (DMAA)

This protocol details the synthesis of poly(N,N-dimethylacrylamide) using RAFT polymerization.

Materials:

  • N,N-dimethylacrylamide (DMAA) (monomer), passed through a column of basic alumina to remove inhibitor

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent/CTA)[14]

  • 2,2′-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized from methanol

  • 1,4-Dioxane (solvent)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk tube, dissolve DMAA (20 mmol), CPADB (0.1 mmol), and AIBN (0.02 mmol) in 1,4-dioxane (10 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with inert gas and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time. Monitor conversion via ¹H NMR.

  • Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Redissolve the polymer in a minimal amount of THF and re-precipitate into diethyl ether to further purify.

  • Collect the polymer by filtration and dry it under vacuum.

Logical Relationship Diagram:

RAFT_Components cluster_inputs Reactants Monomer DMAA Product Poly(DMAA) Monomer->Product 70°C, Inert Atm. CTA CPADB (RAFT Agent) CTA->Product 70°C, Inert Atm. Initiator AIBN Initiator->Product 70°C, Inert Atm. Solvent 1,4-Dioxane Solvent->Product 70°C, Inert Atm.

Caption: Key components for RAFT polymerization of DMAA.

Characterization of Functionalized Block Copolymers

Thorough characterization is crucial to confirm the successful synthesis and functionalization of the block copolymers.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Confirms the incorporation of N,N-dimethylaniline moieties by identifying characteristic proton signals. Allows for the determination of monomer conversion and the composition of the block copolymer.[3]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ) of the polymers. A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the presence of functional groups characteristic of the monomers and the N,N-dimethylaniline unit.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Provides detailed information about the polymer's molecular weight distribution and end-group fidelity, which is crucial for confirming successful end-group functionalization.[15]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperatures (Tg) of the different polymer blocks, confirming the microphase-separated structure of the block copolymer.

Applications in Drug Development

The unique properties of N,N-dimethylaniline functionalized block copolymers make them excellent candidates for advanced drug delivery systems.[6][16][17]

  • pH-Responsive Micelles: In aqueous solutions, amphiphilic block copolymers containing a DMA block can self-assemble into micelles.[18] The DMA-containing block, being pH-sensitive, can be protonated in acidic environments, leading to the swelling or disassembly of the micelles and the release of an encapsulated drug.[1][5] This is particularly advantageous for targeted drug delivery to tumors, which often have a lower extracellular pH than healthy tissues.[7]

  • Gene Delivery: The cationic nature of protonated DMA-containing polymers allows them to form complexes (polyplexes) with negatively charged genetic material like DNA and siRNA.[19] These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

  • Stimuli-Responsive Surfaces: These copolymers can be grafted onto surfaces to create "smart" coatings that change their properties (e.g., wettability) in response to pH or temperature changes.[20]

Conclusion

The functionalization of block copolymers with N,N-dimethylaniline provides a powerful platform for the development of advanced, stimuli-responsive materials. By carefully selecting the synthetic strategy—be it through the use of a functional initiator in ATRP, the polymerization of a DMA-containing monomer via RAFT, or post-polymerization modification—researchers can tailor the properties of these polymers for specific applications in drug delivery, biotechnology, and materials science. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of these promising macromolecules.

References

  • Yagci, Y., & Tasdelen, M. A. (2004). Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization. Journal of Applied Polymer Science, 93(1), 387–394. [Link]
  • Fors, B. P., & Peterson, B. M. (2018). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. ACS Macro Letters, 7(6), 668–672. [Link]
  • Donovan, M. S., Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2002). Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. Macromolecules, 35(10), 4123–4132. [Link]
  • Chountoulesi, M., et al. (2019). Stimuli-Responsive Lyotropic Liquid Crystalline Nanosystems with Incorporated Poly(2-Dimethylamino Ethyl Methacrylate)-b-Poly(Lauryl Methacrylate) Amphiphilic Block Copolymer. Polymers, 11(9), 1400. [Link]
  • Maji, S., et al. (2021). Stimuli-Responsive Control over Self-Assembled Nanostructures in Sequence-Specific Functional Block Copolymers.
  • Sumerlin Group. (n.d.). Stimuli-Responsive. [Link]
  • Vu, T. H. T., et al. (2022). Novel Amphiphilic Block Copolymers for the Formation of Stimuli-Responsive Non-Lamellar Lipid Nanoparticles. Pharmaceutics, 14(11), 2321. [Link]
  • Donovan, M. S., et al. (2002). Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. Macromolecules, 35(10), 4123-4132. [Link]
  • Zhang, Z., et al. (2020).
  • Kalinova, R., et al. (2018). Functional block copolymer nanocarriers for anticancer drug delivery. RSC Advances, 8(40), 22533-22543. [Link]
  • Samanta, D., et al. (2013). Multi-Stimuli Responsive Sequence Defined Multi-Arm Star Diblock Copolymers for Controlled Drug Release. ACS Applied Materials & Interfaces, 5(15), 7253–7261. [Link]
  • Neugebauer, D., & Matyjaszewski, K. (2003). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 36(8), 2598–2603. [Link]
  • Li, H., et al. (2015). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 39(11), 8342-8345. [Link]
  • Dimitrov, I. V., et al. (2018). Functional block copolymer nanocarriers for anticancer drug delivery. RSC Advances, 8(40), 22533-22543. [Link]
  • Zhang, Y., et al. (2020). Initiation Mechanism of Benzoyl Peroxide/N, N-Dimethylaniline Redox System in Methyl Methacrylate Polymerization. Journal of Macromolecular Science, Part A, 57(11), 823-830. [Link]
  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325–3331. [Link]
  • Matyjaszewski Polymer Group. (n.d.). ATRP of Additional Monomers. Carnegie Mellon University. [Link]
  • Theato, P. (2012). Functional block copolymer nanoparticles: toward the next generation of delivery vehicles. Polymer Chemistry, 3(6), 1618-1628. [Link]
  • Worrell, B. T., et al. (2018). Efficient End-Group Functionalization and Diblock Copolymer Synthesis via Au(III) Polymer Reagents. Journal of the American Chemical Society, 140(39), 12513–12517. [Link]
  • Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. [Link]
  • Böttcher, M., & Schmidt, B. V. K. J. (2014). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 6(6), 1864-1881. [Link]
  • Pitsikalis, M., et al. (2012). Block copolymers for drug delivery nano systems (DDnSs). Current Medicinal Chemistry, 19(30), 5088-5103. [Link]
  • The McCullough Group. (n.d.).
  • Ehime University. (2022). Development of a new end-functionalization technique in polymer synthesis. [Link]
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline.
  • Al-Jassabi, S., & Găman, M.-A. (2023).
  • Govaerts, F., et al. (2022). Linear Block Copolymer Synthesis. Chemical Reviews, 122(15), 12431-12501. [Link]
  • Pitsikalis, M., et al. (2022).
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Unlocking Nanotechnology's Potential: Application Notes and Protocols for 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Unique Building Block

In the dynamic landscape of nanotechnology, the demand for molecular building blocks with precise functionalities is paramount. 4-Ethynyl-N,N-dimethylaniline emerges as a distinguished candidate, offering a unique combination of a reactive terminal alkyne and an electron-donating dimethylamino group. This structure makes it a powerful tool for the synthesis of advanced materials with tailored electronic, optical, and sensing properties. This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging this compound in the development of next-generation nanomaterials.

Core Properties and Safety Considerations

Before delving into specific applications, a foundational understanding of this compound's properties is essential.

PropertyValueReference
CAS Number 17573-94-3
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Appearance White to light yellow to dark green powder to crystal[1]
Melting Point 49-53 °C
Solubility Soluble in common organic solvents such as methanol, ether, and toluene.[2]

Safety Precautions: this compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application in Advanced Materials Synthesis

The unique electronic and structural characteristics of this compound make it a valuable precursor for a variety of advanced materials. Its applications span from conductive polymers to sophisticated fluorescent probes.

Synthesis of Conductive Polymers

The incorporation of the this compound moiety into a polymer backbone can yield materials with interesting conductive and electrochemical properties. The dimethylamino group can be readily oxidized, facilitating charge transport, while the ethynyl group provides a site for polymerization or further functionalization.

Causality of Experimental Choices: The synthesis of conductive polymers from aniline derivatives is typically achieved through oxidative polymerization. The choice of oxidant and reaction conditions significantly impacts the polymer's structure, molecular weight, and, consequently, its conductivity. While direct polymerization of this compound is an area of ongoing research, a common approach is to copolymerize it with other monomers, such as 3,4-ethylenedioxythiophene (EDOT), to tune the properties of the resulting material.[3]

Protocol 1: Electropolymerization of a Conductive Copolymer Film

This protocol describes a general procedure for the electrochemical copolymerization of this compound with EDOT.

Materials:

  • This compound

  • 3,4-ethylenedioxythiophene (EDOT)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (anhydrous)

  • Platinum or Indium Tin Oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Add this compound and EDOT to the electrolyte solution to a final concentration of 10 mM each (1:1 monomer ratio).

  • Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Perform potentiodynamic electrodeposition by cycling the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

  • A colored polymer film should deposit on the working electrode.

  • After polymerization, rinse the electrode with fresh acetonitrile to remove unreacted monomers and electrolyte.

  • Dry the polymer film under a stream of nitrogen.

Characterization:

  • Cyclic Voltammetry (CV): To assess the electrochemical activity and stability of the polymer film.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the film.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer film.

Expected Outcome: The resulting copolymer film is expected to exhibit redox activity and electrical conductivity. The exact properties will depend on the copolymer composition and the polymerization conditions. The conductivity of N-alkylaniline containing polymers can vary significantly based on the substituent and the dopant used.[4]

Diagram 1: Electropolymerization Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis cluster_char Characterization prep_solution Prepare Monomer & Electrolyte Solution assemble_cell Assemble Electrochemical Cell prep_solution->assemble_cell electro_poly Potentiodynamic Electropolymerization assemble_cell->electro_poly rinse Rinse Electrode electro_poly->rinse dry Dry Polymer Film rinse->dry cv Cyclic Voltammetry dry->cv conductivity Conductivity Measurement dry->conductivity sem SEM Imaging dry->sem

Caption: Workflow for the synthesis and characterization of a conductive copolymer film.

Functionalization of Nanomaterials via Sonogashira Coupling

The terminal alkyne of this compound is a versatile handle for surface functionalization of nanomaterials through the Sonogashira cross-coupling reaction. This reaction allows for the covalent attachment of the molecule to aryl or vinyl halides, enabling the tuning of the nanomaterial's surface properties.

Causality of Experimental Choices: The Sonogashira coupling is a robust and efficient reaction that proceeds under mild conditions.[5] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne.

Protocol 2: Sonogashira Coupling of this compound to an Aryl Halide

This protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl iodide. This can be adapted for the functionalization of surfaces or nanoparticles bearing aryl halide groups.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodo-N,N-dimethylaniline)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Piperidine

  • Acetonitrile (CH₃CN) or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., acetonitrile or toluene) and the base (e.g., TEA or piperidine, 2-3 eq) via syringe.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the coupled product.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR Spectroscopy: To observe the disappearance of the terminal alkyne C-H stretch.

Diagram 2: Sonogashira Coupling Reaction Scheme

G cluster_product Product aryl_halide Aryl Halide (R-X) coupled_product Coupled Product (R-C≡C-Aniline) aryl_halide->coupled_product ethynyl_aniline This compound ethynyl_aniline->coupled_product pd_catalyst Pd(0) Catalyst cu_catalyst Cu(I) Co-catalyst base Amine Base

Caption: General scheme of the Sonogashira cross-coupling reaction.

Development of Fluorescent Probes for Metal Ion Detection

The electron-rich N,N-dimethylaniline moiety can act as a fluorophore. By coupling this unit to a receptor that selectively binds to a metal ion, a fluorescent "turn-on" or "turn-off" sensor can be designed. The binding of the metal ion alters the electronic properties of the molecule, leading to a change in its fluorescence emission.

Causality of Experimental Choices: The design of a fluorescent probe requires a careful selection of the fluorophore, the linker, and the receptor. This compound serves as an excellent fluorophore with a terminal alkyne that can be used to attach a receptor via "click chemistry" – a highly efficient and specific reaction.[6][7][8][9] The choice of receptor determines the selectivity of the probe for a particular metal ion.

Protocol 3: Conceptual Design and Synthesis of a Fluorescent Probe for Cu²⁺

This protocol outlines the synthesis of a rhodamine-based fluorescent probe for Cu²⁺, where this compound is incorporated as a signaling unit.

Part A: Synthesis of an Azide-Functionalized Rhodamine B Receptor

  • React Rhodamine B with hydrazine hydrate to open the spirolactam ring and form Rhodamine B hydrazide.

  • React the Rhodamine B hydrazide with 2-azidoacetyl chloride to introduce the azide functionality. Purify the product by column chromatography.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized Rhodamine B (1.0 eq) and this compound (1.1 eq) in a mixture of t-butanol and water (1:1).

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final fluorescent probe by column chromatography.

Characterization and Sensing Application:

  • ¹H and ¹³C NMR, and Mass Spectrometry: To confirm the structure of the probe.

  • Fluorescence Spectroscopy: To study the fluorescence response of the probe in the absence and presence of various metal ions, including Cu²⁺. A significant change in fluorescence intensity upon the addition of Cu²⁺ would indicate successful sensing.

Diagram 3: "Click Chemistry" for Fluorescent Probe Synthesis

G cluster_catalysts Catalysts cluster_product Product azide_receptor Azide-Functionalized Receptor probe Triazole-Linked Fluorescent Probe azide_receptor->probe ethynyl_aniline This compound ethynyl_aniline->probe cu_catalyst Cu(I) Catalyst

Sources

Characterization of 4-Ethynyl-N,N-dimethylaniline Reaction Products: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of products derived from 4-Ethynyl-N,N-dimethylaniline. This versatile building block is instrumental in the synthesis of a wide array of compounds, primarily through Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the unambiguous structural elucidation and purity assessment of their synthesized molecules. The methodologies detailed herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), ensuring a multi-faceted and robust characterization workflow.

Introduction: The Synthetic Utility of this compound

This compound is a commercially available aromatic compound featuring a terminal alkyne and a dimethylamino group.[1] This unique combination of functional groups makes it a valuable precursor in organic synthesis, materials science, and pharmaceutical development.[1] The electron-donating nature of the dimethylamino group activates the aromatic ring and influences the electronic properties of the resulting products. Its terminal alkyne functionality allows for participation in highly efficient and specific coupling reactions.

Two of the most prominent applications of this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[2] This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.

  • Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] This method is instrumental in the synthesis of conjugated systems.

Given the importance of these reactions, the accurate and thorough characterization of the resulting products is paramount to ensure their identity, purity, and suitability for downstream applications. This guide provides the theoretical basis and practical protocols for the key analytical techniques employed in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

Key Diagnostic Signals for Product Characterization

When this compound undergoes a CuAAC reaction, the most significant changes in the NMR spectrum are the disappearance of the acetylenic proton and the appearance of a new proton signal corresponding to the triazole ring.

  • ¹H NMR: The acetylenic proton of this compound typically resonates around 3.0 ppm. Upon successful reaction, this signal will disappear. A new, sharp singlet will appear in the downfield region, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton of the newly formed 1,2,3-triazole ring.[4] The aromatic protons of the N,N-dimethylaniline moiety will also experience a shift in their chemical environment.

  • ¹³C NMR: The sp-hybridized carbons of the alkyne (typically around 83 and 77 ppm) will be replaced by the signals of the sp²-hybridized carbons of the triazole ring. The C4 and C5 carbons of the 1,4-disubstituted 1,2,3-triazole ring typically resonate in the ranges of 139-149 ppm and 122-128 ppm, respectively.[5]

Protocol for ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of the reaction product.

Materials:

  • Dried NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Pipette and filter (glass wool)

Protocol:

  • Sample Preparation:

    • Accurately weigh the purified product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Expected NMR Data for a Model Product

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline

Atom ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Triazole H-5~8.1s~119
Aromatic CH (Aniline)~7.7 (d), ~6.8 (d)d, d~147 (C-N), ~126, ~112
Aromatic CH (Phenyl)~7.8 (d), ~7.5 (t), ~7.4 (t)d, t, t~137 (C-N), ~129, ~128, ~120
N(CH₃)₂~3.0s~40
Triazole C-4--~148

Note: These are approximate values and can vary depending on the solvent and other substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Reaction Progression

FTIR spectroscopy is a rapid and effective technique for monitoring the progress of a chemical reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

Key Vibrational Bands

For the CuAAC reaction of this compound with an azide, the key spectral changes to monitor are:

  • Disappearance of the Alkyne C≡C Stretch: The terminal alkyne of the starting material exhibits a characteristic sharp, medium-intensity peak in the range of 2100-2260 cm⁻¹.[6]

  • Disappearance of the Azide N₃ Stretch: The azide reactant has a strong, sharp absorption band around 2100-2150 cm⁻¹.[7]

  • Appearance of Triazole Ring Vibrations: The formation of the triazole ring gives rise to new, though often less distinct, peaks in the fingerprint region (below 1500 cm⁻¹).

Protocol for In-Situ FTIR Reaction Monitoring

Objective: To monitor the consumption of starting materials in real-time.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel

  • Reactants and solvent

Protocol:

  • Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.[7]

  • Initial Spectrum: Record the FTIR spectrum of the reaction mixture containing the starting materials before initiating the reaction.

  • Reaction Monitoring: Initiate the reaction (e.g., by adding the copper catalyst) and collect spectra at regular intervals.[7]

  • Data Analysis:

    • Observe the decrease in the intensity of the alkyne and azide stretching bands over time.

    • The reaction is considered complete when these characteristic peaks are no longer observed.

Mass Spectrometry (MS): Confirmation of Molecular Weight

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized product and providing information about its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of polar organic molecules like the triazole products of this compound.[8]

Expected Molecular Ions

In positive ion mode ESI-MS, the expected molecular ion for the product will be the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

Protocol for ESI-MS Analysis

Objective: To determine the molecular weight of the purified product.

Materials:

  • Mass spectrometer with an ESI source

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Sample vial

  • Purified product

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable HPLC-grade solvent to a final concentration of approximately 1-10 µg/mL.[9]

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • If using HRMS, compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Reaction Monitoring

HPLC is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of the final product and monitoring the progress of a reaction. Reversed-phase HPLC (RP-HPLC) is the most common mode for separating organic molecules like aniline derivatives and their products.[10]

Method Development Considerations

In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[11] The triazole product is generally more polar than the starting alkyne, and thus will typically have a shorter retention time.

Key parameters to optimize for method development include:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape, is commonly used.

  • Detection: A UV detector is suitable, as both the starting material and the aromatic products are UV-active. The detection wavelength should be set at or near the λmax of the analytes.

Protocol for RP-HPLC Analysis

Objective: To assess the purity of the synthesized product and monitor the reaction progress.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • HPLC-grade solvents (water, acetonitrile)

  • Formic acid (optional)

  • Sample vials

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (reaction mixture or purified product) in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • For purity assessment, integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the product peak relative to the total area of all peaks.

    • For reaction monitoring, inject aliquots of the reaction mixture at different time points and monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.

Workflow and Data Integration

A robust characterization of this compound products involves a logical workflow that integrates the data from multiple analytical techniques.

G cluster_0 Synthesis cluster_1 Reaction Monitoring cluster_2 Purification cluster_3 Structural Confirmation & Purity cluster_4 Final Product synthesis Reaction of this compound tlc TLC synthesis->tlc ftir FTIR Spectroscopy synthesis->ftir hplc_mon HPLC synthesis->hplc_mon purification Column Chromatography tlc->purification ftir->purification hplc_mon->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS/HRMS) purification->ms hplc_purity HPLC purification->hplc_purity final_product Characterized Product nmr->final_product ms->final_product hplc_purity->final_product

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Analyzing 4-Ethynyl-N,N-dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethynyl-N,N-dimethylaniline is a versatile bifunctional molecule increasingly utilized in organic synthesis, materials science, and pharmaceutical development.[1] Its structure, featuring a terminal alkyne and a dimethylamino group, makes it a valuable building block for a variety of chemical transformations, including Sonogashira couplings, "click" chemistry, and the synthesis of conductive polymers and dyes.[2] The precise monitoring of reactions involving this compound is critical for optimizing reaction conditions, determining yields, and ensuring the purity of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques that provide the necessary resolution, sensitivity, and specificity for this purpose.[3][4]

This application note provides detailed protocols for the analysis of this compound and its reactions using HPLC-UV and LC-MS. The methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Principles of Analysis

The analytical strategies herein are based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a less polar organic solvent.[5] In this mode, polar compounds elute earlier than nonpolar compounds. This compound, being a moderately polar aromatic amine, is well-suited for this separation technique.

HPLC-UV Analysis: This technique separates compounds based on their differential partitioning between the mobile and stationary phases. A UV detector is used to monitor the absorbance of the eluting compounds at a specific wavelength. The choice of wavelength is determined by the chromophores present in the molecule. The dimethylaniline moiety in the target compound provides strong UV absorbance, allowing for sensitive detection.

LC-MS Analysis: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[6] Electrospray Ionization (ESI) is a "soft" ionization technique that allows for the ionization of molecules directly from the liquid phase with minimal fragmentation.[7][8] This is particularly advantageous for confirming the molecular weight of reactants, intermediates, and products. ESI in the positive ion mode is highly effective for basic compounds like amines, as they readily accept a proton to form [M+H]⁺ ions.[7]

Experimental Workflow

The general workflow for analyzing a reaction involving this compound is depicted below.

Workflow cluster_0 Reaction Monitoring cluster_1 Analysis Reaction_Mixture Reaction Mixture Quenching Quenching Reaction_Mixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Quantitative Analysis LC_MS LC-MS Analysis Filtration->LC_MS Qualitative & Quantitative Analysis

Caption: General experimental workflow for reaction monitoring.

HPLC-UV Method for Quantitative Analysis

This protocol is designed for the quantitative monitoring of the consumption of this compound and the formation of a hypothetical product from a Sonogashira coupling reaction.

Sample Preparation Protocol
  • Reaction Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Immediately dilute the aliquot in a known volume of a suitable solvent (e.g., 950 µL of acetonitrile). This serves to stop the reaction and bring the analyte concentrations within the linear range of the detector.[9]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10][11]

HPLC Instrumentation and Conditions
ParameterSettingJustification
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for amines by suppressing the ionization of residual silanols on the stationary phase. Formic acid is volatile and MS-compatible.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, equilibrate for 2 minutesA gradient elution is suitable for separating reactants and products with different polarities that may be present in a reaction mixture.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
UV Detection 254 nmAromatic compounds, including the dimethylaniline moiety, typically exhibit strong absorbance at this wavelength.

LC-MS Method for Qualitative and Quantitative Analysis

This protocol is designed for the identification of reactants, products, and potential byproducts by their mass-to-charge ratio, as well as for sensitive quantification.

Sample Preparation Protocol

The sample preparation protocol is the same as for the HPLC-UV analysis. It is crucial to use volatile buffers like formic acid or acetic acid in the mobile phase for LC-MS compatibility.[12]

LC-MS Instrumentation and Conditions
ParameterSettingJustification
LC System Same as HPLC-UV methodThe chromatographic separation is the same as for the HPLC-UV method.
Mass Spectrometer Quadrupole Mass SpectrometerA quadrupole mass spectrometer is a robust and versatile instrument suitable for both qualitative and quantitative analysis.[8]
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[6][7]
Ionization Mode PositiveThe dimethylamino group is basic and readily protonated to form a positive ion ([M+H]⁺).
Scan Mode Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM)Full scan mode is used for identifying unknown compounds. SIM mode provides higher sensitivity for quantitative analysis by monitoring only the m/z of the target analytes.
Capillary Voltage 3.5 kVAn optimized voltage is necessary for stable electrospray.
Drying Gas Flow 10 L/minThe drying gas aids in the desolvation of the electrospray droplets.
Drying Gas Temp. 350 °CAn elevated temperature facilitates solvent evaporation.
Nebulizer Pressure 40 psiThe nebulizer gas assists in the formation of a fine aerosol.
Expected Mass Spectra
  • This compound (C₁₀H₁₁N, MW: 145.20 g/mol ): [2] Expected [M+H]⁺ at m/z 146.1.

  • Hypothetical Sonogashira Product (with Iodobenzene): Expected [M+H]⁺ at m/z 222.1.

Data Analysis and Interpretation

HPLC-UV Data

Quantitative analysis is performed by integrating the peak area of the analyte of interest and comparing it to a calibration curve generated from standards of known concentrations. The percentage conversion of the starting material and the yield of the product can be calculated from these data.

LC-MS Data

The full scan data will provide mass spectra for all eluting peaks, allowing for the confirmation of the molecular weight of the expected product and the identification of any impurities or byproducts. For quantitative analysis using SIM, the peak area of the extracted ion chromatogram for the target m/z is used.

Logical Relationships in Method Development

Method_Development Analyte_Properties Analyte Properties (Polarity, MW, pKa) Stationary_Phase Stationary Phase (e.g., C18) Analyte_Properties->Stationary_Phase determines Mobile_Phase Mobile Phase (ACN/Water, pH) Analyte_Properties->Mobile_Phase influences Detection_Method Detection Method (UV, MS) Analyte_Properties->Detection_Method guides Final_Method Optimized Analytical Method Stationary_Phase->Final_Method Mobile_Phase->Final_Method Detection_Method->Final_Method

Caption: Key considerations in analytical method development.

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable tools for the analysis of reactions involving this compound. The HPLC-UV method is well-suited for routine quantitative analysis, while the LC-MS method offers the added benefit of mass confirmation, which is invaluable for reaction optimization and impurity profiling. Proper sample preparation is paramount to achieving high-quality, reproducible data. These protocols serve as a comprehensive guide and a solid starting point for method development and validation in various research and development settings.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube.
  • Wikipedia. (2024). Electrospray ionization.
  • ResearchGate. (n.d.). Figure S1. TLC of 4-ethynyl-N,N′-dimethylaniline 1 with one equivalent....
  • SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
  • Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 347234.
  • Frontiers Media S.A. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 1039649.
  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry.
  • Li, W., et al. (2016). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 21(11), 1539.
  • PubMed. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry, 43(9), 1235-1244.
  • Semantic Scholar. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air.
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • ResearchGate. (n.d.). Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography.
  • ResearchGate. (n.d.). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
  • LCGC International. (2005). Enhanced Stability Stationary Phases for HPLC.
  • ResearchGate. (n.d.). Quantitative analysis of biomarkers by LC–MS/MS.
  • MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials, 14(3), 271.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5698.
  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • ResearchGate. (n.d.). Synthesis and LC-MS/MS Analysis of Desmosine-CH2, a Potential Internal Standard for the Degraded Elastin Biomarker Desmosine.
  • MDPI. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(8), 12491-12505.
  • MDPI. (2023). An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. Separations, 10(9), 501.

Sources

Application Notes and Protocols for 4-Ethynyl-N,N-dimethylaniline in Alternative Energy Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Ethynyl-N,N-dimethylaniline in Advanced Energy Materials

This compound is a versatile aromatic compound that has garnered significant interest in the fields of organic synthesis and materials science.[1] Characterized by a terminal alkyne group and a dimethylamino moiety, this molecule serves as a pivotal building block for the construction of sophisticated organic electronic materials. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the π-conjugated system extended by the ethynyl group, make it an attractive component for applications in alternative energy, particularly in the development of next-generation solar cells.

The dimethylamino group acts as a strong electron donor, which is a crucial characteristic for materials used in the active layers of solar cells, facilitating charge separation and transport. The terminal alkyne is a versatile functional group that readily participates in various coupling reactions, most notably the Sonogashira coupling, allowing for the straightforward synthesis of larger, conjugated molecules with tailored optoelectronic properties.[2][3] This adaptability enables researchers to design and synthesize novel dyes, donor polymers, and hole-transporting materials for a range of photovoltaic technologies, including dye-sensitized solar cells (DSSCs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of active materials for these solar cell technologies, along with methodologies for device fabrication and characterization.

Core Application: A Building Block for Hole-Transporting Materials in Perovskite Solar Cells

The dimethylamino moiety in this compound makes it an excellent precursor for the synthesis of hole-transporting materials (HTMs) for perovskite solar cells. Effective HTMs require appropriate energy levels to facilitate the efficient extraction of holes from the perovskite layer and their transport to the electrode. The electron-rich nature of the dimethylaniline core helps to achieve a suitable Highest Occupied Molecular Orbital (HOMO) energy level for this purpose.

Protocol 1: Synthesis of a Triarylamine-Based Hole-Transporting Material via Sonogashira Coupling

This protocol outlines the synthesis of a simple, yet effective, triarylamine-based HTM using this compound and a suitable triarylamine core.

Materials:

  • This compound

  • Tris(4-iodophenyl)amine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tris(4-iodophenyl)amine (1 equivalent) in a mixture of toluene and triethylamine (2:1 v/v).

  • Addition of Reagents: To the stirred solution, add this compound (3.3 equivalents), Bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and Copper(I) iodide (0.1 equivalents).

  • Reaction: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired triarylamine-based HTM.

  • Characterization: Confirm the structure and purity of the synthesized HTM using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication and Characterization of a Perovskite Solar Cell using the Synthesized HTM

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using the newly synthesized HTM.

Device Architecture: Glass/ITO/SnO₂/Perovskite/(Synthesized HTM)/Au

Materials and Solutions:

  • Patterned ITO-coated glass substrates

  • SnO₂ colloidal dispersion

  • Perovskite precursor solution (e.g., a solution of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture)

  • Synthesized HTM solution (e.g., 10-20 mg/mL in chlorobenzene with additives like Li-TFSI and t-BP)

  • Gold (Au) for thermal evaporation

Fabrication Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ colloidal dispersion onto the ITO substrate at 3000 rpm for 30 seconds and anneal at 150°C for 30 minutes.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the SnO₂ layer. A two-step program is often used (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds). During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization. Anneal the film at 100°C for 1 hour.

  • Hole-Transport Layer (HTL) Deposition: Spin-coat the synthesized HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition: Deposit a gold (Au) counter electrode (approximately 80-100 nm thick) on top of the HTL by thermal evaporation under high vacuum.

Characterization:

  • Current Density-Voltage (J-V) Measurement: Characterize the photovoltaic performance of the fabricated device under simulated AM1.5G illumination (100 mW/cm²) using a solar simulator and a source meter. Key parameters to be extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS to investigate the charge transfer and recombination processes within the device.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the device at different wavelengths.

Application in Organic Photovoltaics (OPVs): A Versatile Donor Building Block

In the realm of organic photovoltaics, this compound can be incorporated into conjugated polymers that serve as the electron donor material in a bulk heterojunction (BHJ) active layer. The strong electron-donating nature of the dimethylaniline unit helps to tune the HOMO level of the polymer for efficient charge separation at the donor-acceptor interface.

Protocol 3: Synthesis of a Donor-Acceptor Copolymer via Sonogashira Polymerization

This protocol details the synthesis of a conjugated copolymer for OPV applications, where this compound is a key monomer.

Materials:

  • This compound

  • A dibromo-functionalized acceptor monomer (e.g., a derivative of benzothiadiazole or diketopyrrolopyrrole)

  • Pd(PPh₃)₄

  • CuI

  • Toluene

  • Diisopropylamine

Procedure:

  • Monomer Preparation: Ensure both the this compound and the dibromo-acceptor monomer are pure and dry.

  • Polymerization: In a Schlenk tube under an inert atmosphere, dissolve equimolar amounts of the two monomers in a mixture of toluene and diisopropylamine.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) and CuI (4-10 mol%) to the monomer solution.

  • Reaction: Heat the mixture to 90°C and stir for 48-72 hours. The polymer will precipitate out of the solution as the reaction progresses.

  • Purification: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer completely. Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove residual monomers and catalyst. Further purification can be achieved by Soxhlet extraction with different solvents.

  • Characterization: Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC). Characterize the chemical structure using ¹H NMR and FT-IR spectroscopy. Analyze the optical and electrochemical properties using UV-Vis spectroscopy and cyclic voltammetry to determine the bandgap and HOMO/LUMO energy levels.

Protocol 4: Fabrication and Characterization of an Organic Solar Cell

This protocol outlines the fabrication of a conventional BHJ organic solar cell.

Device Architecture: Glass/ITO/PEDOT:PSS/(Synthesized Polymer:Acceptor Blend)/Ca/Al

Materials and Solutions:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • Synthesized donor polymer

  • An electron acceptor (e.g., PC₇₁BM)

  • A suitable solvent for the active layer (e.g., chlorobenzene or o-dichlorobenzene)

  • Calcium (Ca) and Aluminum (Al) for thermal evaporation

Fabrication Procedure:

  • Substrate Cleaning: Follow the same procedure as in Protocol 2.

  • Hole-Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 5000 rpm for 40 seconds. Anneal the substrate at 150°C for 15 minutes in air.

  • Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat a solution of the synthesized polymer and the acceptor (e.g., in a 1:1.5 weight ratio) in the chosen solvent onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 80-120 nm).

  • Electrode Deposition: Deposit a bilayer cathode of Ca (20 nm) and Al (100 nm) by thermal evaporation under high vacuum.

Characterization: Follow the same characterization procedures (J-V, EIS, IPCE) as outlined in Protocol 2.

Application in Dye-Sensitized Solar Cells (DSSCs): A Core Component of Organic Dyes

The strong electron-donating dimethylaniline group and the conjugating ethynyl linker make this compound an ideal component for the donor part of D-π-A (Donor-π bridge-Acceptor) organic dyes for DSSCs. These dyes are responsible for light absorption and subsequent electron injection into a semiconductor photoanode (typically TiO₂).

Protocol 5: Synthesis of a D-π-A Organic Dye

General Synthetic Strategy:

The synthesis of a D-π-A dye typically involves a multi-step process. A common approach is to first synthesize the π-bridge and acceptor parts of the molecule with a suitable functional group (e.g., an iodo or bromo group) that can then be coupled with this compound via a Sonogashira reaction. The final step is often the introduction of an anchoring group (e.g., a carboxylic acid) to bind the dye to the TiO₂ surface.

Protocol 6: Fabrication and Characterization of a Dye-Sensitized Solar Cell

Device Assembly:

  • Photoanode Preparation: A transparent conducting oxide (TCO) glass is coated with a mesoporous TiO₂ paste (e.g., by screen printing or doctor blading) and sintered at high temperatures to create a high surface area photoanode.

  • Dye Sensitization: The sintered TiO₂ photoanode is immersed in a solution of the synthesized organic dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) to allow for the adsorption of the dye onto the TiO₂ surface.

  • Counter Electrode Preparation: A TCO glass is coated with a thin layer of a catalyst, typically platinum, to facilitate the reduction of the electrolyte.

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the platinum counter electrode are sealed together with a thermoplastic sealant, leaving small holes for electrolyte filling.

  • Electrolyte Filling: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is injected into the space between the electrodes. The filling holes are then sealed.

Characterization: The DSSC is characterized using the same techniques as for perovskite and organic solar cells (J-V, EIS, IPCE).

Data Summary and Performance Metrics

The performance of solar cells incorporating derivatives of this compound is highly dependent on the final molecular structure and the specific device architecture. Below is a table summarizing representative performance parameters that can be targeted with materials derived from this versatile building block.

Solar Cell TypeMaterial ClassRole of this compound derivativeRepresentative PCE (%)Representative Voc (V)Representative Jsc (mA/cm²)Representative FF
Perovskite Solar Cell Triarylamine-basedHole-Transporting Material> 18%> 1.0> 22> 0.75
Organic Photovoltaic Donor-Acceptor CopolymerDonor Material in BHJ> 10%> 0.8> 15> 0.65
Dye-Sensitized Solar Cell D-π-A Organic DyeLight-Absorbing Sensitizer> 8%> 0.7> 16> 0.70

Note: The values in this table are representative targets and actual performance will vary based on the specific molecular design, material purity, and device optimization.

Visualizing the Workflow: From Molecule to Device

The following diagrams illustrate the central role of this compound in the synthesis of active materials and their integration into a solar cell device.

Sonogashira_Coupling cluster_reactants Reactants cluster_reaction Sonogashira Coupling This compound This compound Catalyst Pd/Cu Catalyst This compound->Catalyst Aryl_Halide Aryl Halide (Core) Aryl_Halide->Catalyst Conjugated_Material Conjugated Material (HTM, Polymer, Dye) Catalyst->Conjugated_Material

Caption: Sonogashira coupling workflow using this compound.

Solar_Cell_Fabrication Substrate 1. Substrate Cleaning (ITO Glass) ETL_HTL 2. Deposition of Charge Transport Layer Substrate->ETL_HTL Active_Layer 3. Deposition of Active Layer (Perovskite, BHJ, or Dye) ETL_HTL->Active_Layer HTL_ETL 4. Deposition of counter Charge Transport Layer Active_Layer->HTL_ETL Electrode 5. Electrode Deposition (e.g., Gold, Silver) HTL_ETL->Electrode Characterization 6. Device Characterization (J-V, IPCE, EIS) Electrode->Characterization

Caption: General workflow for solar cell fabrication.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block in the development of materials for alternative energy applications. Its inherent electronic properties and synthetic accessibility through reactions like the Sonogashira coupling allow for the rational design of a wide array of organic semiconductors. The protocols and application notes provided herein offer a foundational guide for researchers to explore the potential of this molecule in creating more efficient and cost-effective solar energy conversion devices. Future research will likely focus on developing more complex molecular architectures based on this core structure to further enhance the performance and stability of perovskite, organic, and dye-sensitized solar cells.

References

  • Laguna, A., & Sierra, A. (2010). The Sonogashira reaction. In Modern Allene Chemistry (pp. 1-56). Wiley-VCH.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

Sources

Using 4-Ethynyl-N,N-dimethylaniline to synthesize porphyrin donors for solar cells

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of a 4-Ethynyl-N,N-dimethylaniline Functionalized Porphyrin Donor for High-Efficiency Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Guiding Principles: The Donor-π-Acceptor (D-π-A) Paradigm in Porphyrin Photosensitizers

Porphyrins are at the forefront of photosensitizer development for dye-sensitized solar cells (DSSCs) and organic photovoltaics, largely due to their structural versatility and intense absorption in the visible spectrum, reminiscent of chlorophyll in natural photosynthesis.[1][2][3] A pivotal advancement in molecular design has been the adoption of the donor-π-acceptor (D-π-A) architecture.[4][5] This design strategy involves strategically positioning an electron-donating group and an electron-accepting (or anchoring) group on opposite sides of the porphyrin's conjugated π-system.

The rationale behind the D-π-A design is threefold:

  • Broadened Light Absorption: It induces a charge-transfer character in the electronic transitions, leading to a significant red-shift and broadening of the Q-bands in the porphyrin's absorption spectrum. This enhances light harvesting across the visible and into the near-infrared (NIR) region.[6]

  • Directional Electron Flow: Upon photoexcitation, it promotes a vectorial flow of charge, where the electron is pushed from the donor, through the porphyrin π-bridge, towards the acceptor group anchored to the semiconductor (e.g., TiO₂). This facilitates efficient electron injection into the semiconductor's conduction band.

  • Reduced Charge Recombination: The spatial separation of the injected electron (in the semiconductor) and the resulting positive charge (hole), which is localized on the donor moiety, helps to suppress undesirable charge recombination, thereby improving the overall power conversion efficiency (PCE).[7]

The this compound moiety is an exemplary electron donor for these systems. The potent electron-releasing capability of the dimethylamino group, coupled with the rigid, conjugating ethynyl linker, makes it highly effective at modulating the porphyrin's electronic properties.[8] Its incorporation is typically achieved via robust and versatile palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[9][10][11]

This document provides a detailed protocol for the synthesis, purification, and characterization of a model D-π-A zinc porphyrin, (5-(4-(N,N-dimethylamino)phenylethynyl)-15-(4-carboxyphenylethynyl)-10,20-diphenylporphyrinato)zinc(II) , and outlines its application in a DSSC.

Synthetic Strategy: A Modular Approach via Sonogashira Coupling

The synthesis is designed in a modular fashion, allowing for flexibility and control. The core strategy involves the initial synthesis of a trans-A₂B₂ porphyrin bearing two reactive bromine atoms. These serve as handles for the sequential, selective introduction of the donor (this compound) and acceptor (4-ethynylbenzoic acid) moieties through a double Sonogashira cross-coupling reaction.

G cluster_0 Part 1: Porphyrin Core Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Application Pyrrole Pyrrole + Benzaldehyde Dibromo_DPP 5,15-Dibromo-10,20- diphenylporphyrin (1) Pyrrole->Dibromo_DPP Lindsey Synthesis Donor 4-Ethynyl-N,N- dimethylaniline Zn_Dibromo_DPP Zinc(II) 5,15-Dibromo-10,20- diphenylporphyrin (2) Dibromo_DPP->Zn_Dibromo_DPP Zn(OAc)₂ DMF Acceptor 4-Ethynylbenzoic acid (protected) Intermediate Mono-coupled Intermediate (3) Zn_Dibromo_DPP->Intermediate Sonogashira Coupling (Step 2a) Donor->Intermediate Final_Product Final D-π-A Porphyrin (4) Acceptor->Final_Product Intermediate->Final_Product Sonogashira Coupling (Step 2b) DSSC_Assembly DSSC Fabrication Final_Product->DSSC_Assembly Dye Adsorption on TiO₂ Performance_Test Photovoltaic Testing DSSC_Assembly->Performance_Test I-V Characterization

Caption: Overall workflow from precursor synthesis to device testing.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: Pyrrole (freshly distilled), benzaldehyde, 5-bromo-10,20-diphenylporphyrin, zinc acetate dihydrate (Zn(OAc)₂·2H₂O), this compound, methyl 4-ethynylbenzoate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), dichloromethane (DCM), chloroform (CHCl₃), hexane, ethyl acetate, methanol, N,N-dimethylformamide (DMF), sodium hydroxide (NaOH). All solvents should be of anhydrous grade where specified.

  • Instrumentation: Schlenk line for inert atmosphere reactions, rotary evaporator, column chromatography setup (silica gel, 230-400 mesh), UV-Vis spectrophotometer, NMR spectrometer (¹H, ¹³C), High-Resolution Mass Spectrometer (HRMS).

Protocol 1: Synthesis of (5,15-Dibromo-10,20-diphenylporphyrinato)zinc(II) (2)

Causality: This protocol first creates the porphyrin macrocycle with bromine atoms at the reactive meso positions. Bromine is an excellent leaving group for subsequent palladium-catalyzed coupling reactions. The zinc is inserted into the core to prevent deprotonation issues in the basic conditions of the Sonogashira reaction and to slightly red-shift the absorption spectrum.

  • Synthesis of 5,15-Dibromo-10,20-diphenylporphyrin (1): This precursor can be synthesized via established Lindsey condensation methods or purchased commercially.

  • Zinc Insertion: a. Dissolve 5,15-dibromo-10,20-diphenylporphyrin (1.0 g, 1.5 mmol) in 100 mL of DMF in a 250 mL round-bottom flask. b. Add zinc acetate dihydrate (1.0 g, 4.5 mmol, 3 eq.) to the solution. c. Heat the mixture to 140 °C and stir for 2 hours. Monitor the reaction progress using UV-Vis spectroscopy; the Q-bands will simplify from four peaks (free base) to two (metalloporphyrin). d. Cool the reaction mixture to room temperature and add 200 mL of deionized water to precipitate the product. e. Filter the purple solid through a Büchner funnel, wash thoroughly with water, and then with a small amount of methanol to remove excess DMF. f. Dry the solid under vacuum to yield the zinc complex (2) as a purple powder. The product is often pure enough for the next step without further purification. Expected yield: >95%.

Protocol 2: Sonogashira Coupling to Synthesize the D-π-A Porphyrin (4)

Causality: This two-step coupling procedure is the core of the synthesis. Using a protected form of the acceptor (methyl ester) prevents side reactions with the carboxylic acid. The Sonogashira reaction provides a rigid, conjugated linkage between the porphyrin core and the functional end-groups, which is essential for efficient electronic communication.[11][12] An inert atmosphere is critical to prevent oxidative side reactions and deactivation of the palladium catalyst.

  • Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar, add the zinc porphyrin (2) (500 mg, 0.69 mmol), Pd(PPh₃)₄ (80 mg, 0.069 mmol, 10 mol%), and CuI (26 mg, 0.138 mmol, 20 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add 80 mL of anhydrous THF and 20 mL of anhydrous TEA via cannula. The mixture should be a purple suspension.

  • Step 2a (Donor Addition): Add this compound (100 mg, 0.69 mmol, 1.0 eq.) dissolved in 5 mL of THF.

  • Reaction 1: Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC (thin-layer chromatography) using a 3:1 hexane/DCM eluent. The appearance of a new, less polar spot corresponding to the mono-substituted intermediate (3) should be observed.

  • Step 2b (Acceptor Addition): Once the formation of the intermediate (3) is significant, add methyl 4-ethynylbenzoate (122 mg, 0.76 mmol, 1.1 eq.).

  • Reaction 2: Continue stirring at 60 °C overnight (approx. 12-16 hours) until TLC analysis shows the consumption of the intermediate and the formation of a new, more polar product spot.

  • Work-up: a. Cool the reaction to room temperature and remove the solvents under reduced pressure. b. Dissolve the dark residue in DCM and wash with saturated aqueous NH₄Cl solution (3 x 100 mL) and brine (1 x 100 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

Protocol 3: Purification and Deprotection

Causality: Porphyrin synthesis often yields side products, including starting material and homocoupled species. Column chromatography is essential for isolating the desired product with high purity, which is critical for device performance.[13][14] The final hydrolysis step is a standard procedure to convert the methyl ester to the carboxylic acid, which is the necessary anchoring group for binding to the TiO₂ surface.

  • Purification: a. Prepare a silica gel column using a hexane/DCM solvent system. b. Load the crude product onto the column. c. Elute with a gradient of hexane/DCM, starting with 4:1 and gradually increasing the polarity to 1:1. The desired trans-substituted product should elute after any remaining starting material and mono-substituted intermediates. Collect the fractions containing the pure product (protected porphyrin).

  • Hydrolysis (Deprotection): a. Dissolve the purified, ester-protected porphyrin in a mixture of THF (50 mL) and methanol (20 mL). b. Add an aqueous solution of NaOH (2 M, 20 mL) and heat the mixture to reflux for 6 hours. c. Cool the solution and carefully acidify with 1 M HCl until the pH is ~4. The porphyrin will precipitate. d. Extract the product into DCM (3 x 50 mL), wash the combined organic layers with water, and dry over Na₂SO₄. e. Remove the solvent to yield the final D-π-A porphyrin (4) .

Characterization and Data Validation

The successful synthesis must be confirmed through rigorous characterization.

Technique Purpose Expected Result for Product (4)
¹H NMR Structural confirmationSignals for the β-pyrrolic protons (~8.8-9.0 ppm), inner N-H protons (if demetallated, ~-2.8 ppm, but absent in Zn complex), aromatic protons of the phenyl, donor, and acceptor groups, and a singlet for the N(CH₃)₂ protons (~3.2 ppm).
UV-Vis Spectroscopy Confirm electronic structureA sharp and intense Soret band (~440-460 nm) and two broader Q-bands (~570 nm and ~650 nm). The bands will be significantly red-shifted compared to the dibromo precursor (2) , indicating extended π-conjugation.[6][15]
HRMS Confirm molecular weightThe measured mass should match the calculated exact mass for the C₅₈H₄₁N₅O₂Zn molecular formula.
Cyclic Voltammetry Determine redox potentialsProvides HOMO/LUMO energy levels, which are crucial for assessing the thermodynamic feasibility of electron injection into TiO₂ and regeneration by the electrolyte.

Application Workflow: DSSC Fabrication

G cluster_workflow DSSC Fabrication Workflow A Prepare Dye Solution (0.3 mM Porphyrin 4 in THF/Ethanol) B Immerse TiO₂ Electrode (12-18 hours) A->B Step 1 C Rinse & Dry Dyed Photoanode B->C Step 2 D Assemble Cell (Sandwich with Pt counter-electrode) C->D Step 3 E Inject Iodide/Cobalt Electrolyte D->E Step 4 F Seal Device E->F Step 5 G Characterize (Solar Simulator) F->G Step 6

Caption: Step-by-step workflow for fabricating a test solar cell.

Protocol 4: Device Assembly and Testing
  • Dye Adsorption: Prepare a 0.3 mM solution of the purified porphyrin (4) in a 1:1 mixture of THF and ethanol. Immerse a sintered TiO₂-coated FTO glass electrode in this solution and leave it for 12-18 hours at room temperature in the dark.

  • Photoanode Preparation: Remove the electrode from the dye solution, rinse thoroughly with ethanol to remove non-adsorbed dye molecules, and dry carefully.

  • Cell Assembly: Assemble the dyed photoanode with a platinized counter electrode, separated by a thin polymer spacer (e.g., Surlyn).

  • Electrolyte Injection: Introduce a standard redox electrolyte (e.g., an iodide/triiodide based or a cobalt(II/III) complex based electrolyte) into the cell through pre-drilled holes in the counter electrode.

  • Sealing: Seal the holes to prevent electrolyte leakage and solvent evaporation.

  • Performance Measurement: Characterize the photovoltaic performance of the sealed device using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

Representative Performance Data

The performance of porphyrin dyes is highly dependent on the specific molecular structure, the TiO₂ film, and the electrolyte used. The table below shows representative data for similar D-π-A porphyrins to provide a benchmark.[7][16]

Parameter Description Typical Value Range
Jsc (mA/cm²) Short-Circuit Current Density15 - 22
Voc (V) Open-Circuit Voltage0.70 - 0.85
FF Fill Factor0.70 - 0.78
PCE (%) Power Conversion Efficiency7.0 - 11.0

References

  • Adineh, M., et al. (2016). "Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups." RSC ADVANCES, 6(18), 14512–14521. [Link]
  • Tram, K., et al. (2014). "Photophysical, Electrochemical and Photovoltaic Properties of Porphyrin-Based Dye Sensitized Solar Cell." Scirp.org. [Link]
  • Li, L., et al. (2017). "The role of electronic donor moieties in porphyrin dye sensitizers for solar cells: Electronic structures and excitation related properties." Journal of Renewable and Sustainable Energy, 9(5), 055502. [Link]
  • Gholami, M., et al. (2014). "Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica." Indian Academy of Sciences. [Link]
  • Sobecka, M., et al. (2022). "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins." Organic & Biomolecular Chemistry, 20(3), 535-544. [Link]
  • Ito, S., et al. (2019). "Enhanced Donor-π-Acceptor Character of a Porphyrin Dye Incorporating Naphthobisthiadiazole for Efficient Near-Infrared Light Absorption.
  • Tzeng, T-W., et al. (2025). "Rational molecular engineering of porphyrins for enhanced performance in dye-sensitized solar cells." RSC Publishing. [Link]
  • O'Shea, D. F., et al. (2012). "Porphyrins and phthalocyanines in solar photovoltaic cells.
  • Barreca, D., et al. (2020). "Tuning the Acceptor Unit of Push–Pull Porphyrazines for Dye-Sensitized Solar Cells." PMC. [Link]
  • Wu, C-H., et al. (2018). "Design, Engineering, and Evaluation of Porphyrins for Dye-Sensitized Solar Cells.
  • Lin, H., et al. (2023). "Molecular designs, synthetic strategies, and properties for porphyrins as sensitizers in dye-sensitized solar cells." RSC Publishing. [Link]
  • Santai Technologies Inc. "The Purification of Porphyrins by SepaBeanTM machine." Santai Tech. [Link]
  • Giribabu, L., et al. (2017). "Donor-π-Acceptor Based Stable Porphyrin Sensitizers for Dye-Sensitized Solar Cells: Effect of π-Conjugated Spacers.
  • Giribabu, L., et al. (2017). "Donor−π–Acceptor Based Stable Porphyrin Sensitizers for Dye-Sensitized Solar Cells: Effect of π-Conjugated Spacers.
  • Wang, C., et al. (2013). "Synthesis of Porphyrin Dyes with Electron Donate-withdraw Structure and Their Applications in Dye-sensitized Solar Cells." Chinese Journal of Applied Chemistry. [Link]
  • Kumar, A., et al. (2021). "Large-Scale Green Synthesis of Porphyrins.
  • D'Souza, F., et al. (2008). "Novel Zinc Porphyrin Sensitizers for Dye-Sensitized Solar Cells: Synthesis and Spectral, Electrochemical and Photovoltaic Properties." Chemistry – An Asian Journal, 3(12), 2038-2047. [Link]
  • Sobecka, M., et al. (2022). "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins." RSC Publishing. [Link]
  • Kuzuhara, D., & Yamada, H. (2013). "SYNTHESIS AND CHARACTERIZATION OF TRIPHYRINS: A NEW FAMILY OF PORPHYRINOIDS." Journal of Porphyrins and Phthalocyanines, 17(08n09), 697-718. [Link]
  • Anderson, H. L., et al. (2010). "Single-Acetylene Linked Porphyrin Nanorings." PMC. [Link]
  • Wu, C-H., et al. (2025). "Using Porphyrins in Solar Cells." OSTI.GOV. [Link]
  • Gryko, D. T., et al. (2023).
  • Wang, H. (2017). "Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes.
  • Zhang, J., et al. (2022). "Synthesis of Zinc Porphyrin Sensitizers for Dye‐Sensitized Solar Cells by Tuning Electron‐Donor Group." Semantic Scholar. [Link]
  • Al-Masoudi, N. A., et al. (2023). "Synthesis of Novel Porphyrin Derivatives and Investigate their Application in Sensitized Solar Cells.
  • Li, X., et al. (2025). "Application of Porphyrin Compounds in Organic Solar Cells.
  • Prato, M., et al. (2012). "Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin." Unipd. [Link]
  • Tagmatarchis, N., et al. (2021).
  • Imahori, H., et al. (2011). "Dye-sensitized solar cells using ethynyl-linked porphyrin trimers." RSC Publishing. [Link]
  • Li, L-L., & Diau, E. W-G. (2013). "Porphyrin-sensitized solar cells." Chemical Society Reviews, 42(1), 291-304. [Link]
  • Imahori, H., & Umeyama, T. (2015). "Porphyrins as excellent dyes for dye-sensitized solar cells: recent developments and insights." PubMed. [Link]
  • Chen, Y., et al. (2016). "New Terthiophene-Conjugated Porphyrin Donors for Highly Efficient Organic Solar Cells.
  • Wieder, A., et al. (2020). "Synthesis and characterization of porphyrin–DNA constructs for the self-assembly of modular energy transfer arrays.
  • Zhang, M., et al. (2024). "Application And Research Of New Porphyrin Dimers In Dye-sensitized Solar Cells." IOP Conference Series: Earth and Environmental Science, 1325(1), 012046. [Link]
  • Mathew, S., et al. (2016). "Synthesis of push–pull porphyrin dyes with dimethylaminonaphthalene electron-donating groups and their application to dye-sensitized solar cells." Semantic Scholar. [Link]
  • Hamamura, T., et al. (2015). "Dye-sensitized solar cells using ethynyl-linked porphyrin trimers for NIR photoelectric conversion." Longdom Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with aniline-based substrates. Aniline derivatives, while crucial building blocks, introduce unique complexities to this powerful C-C bond-forming reaction due to the electronic properties and coordinating nature of the amino group. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve successful outcomes.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing a problematic Sonogashira reaction. The following diagram outlines a systematic approach to identifying and resolving common failures.

Sonogashira_Troubleshooting Fig. 1: General Troubleshooting Workflow start Reaction Failure (Low/No Yield, Side Products) check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Review Reaction Conditions (Inertness, Temperature, Time) check_reagents->check_conditions Reagents OK sub_reagents Impure Substrates? Degraded Catalysts/Base? Wet Solvents? check_reagents->sub_reagents check_catalyst 3. Assess Catalyst System (Pd Source, Ligand, Cu Cocatalyst) check_conditions->check_catalyst Conditions OK sub_conditions O₂ Contamination? Incorrect Temperature? Insufficient Time? check_conditions->sub_conditions check_base_solvent 4. Evaluate Base & Solvent check_catalyst->check_base_solvent Catalyst System OK sub_catalyst Pd Black Formation? Wrong Ligand Choice? CuI Degraded? check_catalyst->sub_catalyst optimize Systematic Optimization check_base_solvent->optimize Base/Solvent OK sub_base_solvent Base too Weak/Strong? Solvent Incompatible? check_base_solvent->sub_base_solvent

Caption: Fig. 1: General Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Issue 1: My reaction with an iodoaniline substrate is sluggish, turns black, and gives low yield. What's happening?

Answer: This is a classic and frequently encountered problem with aniline derivatives, particularly electron-rich iodoanilines. The combination of a black precipitate and low yield points towards catalyst decomposition. The primary suspect is the aniline substrate itself.

  • Causality - The Aniline Problem: The amino group (-NH₂) on the aniline ring is a Lewis base and can coordinate to the palladium center.[1] This coordination can interfere with the catalytic cycle in several ways:

    • It can inhibit the crucial oxidative addition step by electronically saturating the palladium.

    • It can promote the aggregation and reduction of the Pd(II) intermediate to inactive Pd(0) nanoparticles, known as "palladium black."[2][3]

    • Some anilines are simply unstable under typical Sonogashira conditions, leading to decomposition and the formation of colored impurities.[1]

  • Troubleshooting Steps:

    • Protect the Amine: The most robust solution is to temporarily protect the aniline's amino group. This masks its coordinating ability and transforms it into an electron-withdrawing group, which generally accelerates oxidative addition.

      • Recommended Protocol (Boc Protection):

        • Dissolve the iodoaniline (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

        • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

        • Stir at room temperature for 2-4 hours, monitoring by TLC.

        • Upon completion, perform an aqueous workup and purify the Boc-protected iodoaniline by column chromatography.

        • Use this stable, protected substrate in your Sonogashira reaction. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

    • Use a More Robust Catalyst System: If protection is not feasible, switching to a catalyst system with bulky, electron-rich phosphine ligands can help. These ligands form more stable complexes with palladium and can favor the desired catalytic cycle over decomposition pathways.[4][5]

      • Example: Instead of Pd(PPh₃)₄, try using a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos or SPhos.

    • Lower the Reaction Temperature: While counterintuitive for a sluggish reaction, high temperatures can accelerate catalyst decomposition.[6] For reactive aryl iodides, the reaction should proceed at room temperature.[7] Try running the reaction at room temperature or slightly above (e.g., 40 °C) for a longer period.

Issue 2: I'm seeing a significant amount of a side product that corresponds to the homocoupling of my alkyne (Glaser-Hay coupling). How can I prevent this?

Answer: Alkyne homocoupling is the most common side reaction in copper-cocatalyzed Sonogashira couplings.[4][8] It is an oxidative process that dimerizes two molecules of your terminal alkyne, consuming valuable starting material.

  • Causality - The Role of Copper and Oxygen: The Glaser-Hay reaction is explicitly promoted by the copper(I) cocatalyst in the presence of oxygen.[7][9] The amine base facilitates the formation of a copper acetylide, which can then undergo oxidative dimerization if oxygen is present.

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: This is the most critical step. Oxygen is the enemy of a clean Sonogashira reaction.

      • Recommended Protocol (Degassing):

        • Combine your aryl halide, palladium source, ligand (if separate), and copper(I) iodide in the reaction flask.

        • Seal the flask with a septum and perform at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

        • Degas your solvent(s) and amine base separately by sparging with inert gas for 15-30 minutes.

        • Add the degassed solvent and base to the flask via syringe.

        • Finally, add the alkyne (which should also be degassed if practical) and begin heating if necessary.

    • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, eliminating the copper cocatalyst is a highly effective strategy.[7][10] Copper-free Sonogashira reactions completely avoid the Glaser coupling pathway.

      • Caveat: These reactions often require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a higher loading of the amine base, and may necessitate more specialized palladium/ligand systems to achieve good reactivity, especially with less reactive aryl halides like bromides or chlorides.[4][11]

    • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.[4]

Issue 3: My reaction with a bromoaniline is not working. My starting material is recovered unchanged.

Answer: This is a reactivity issue. Aryl bromides are significantly less reactive than aryl iodides in the Sonogashira coupling.[7] The rate-limiting step, oxidative addition of the aryl halide to the Pd(0) center, is much slower for the stronger C-Br bond. With an electron-rich substrate like an aniline, this step is even more challenging.

  • Causality - Electronic and Steric Effects:

    • Electronic: The electron-donating nature of the amino group increases the electron density on the aromatic ring, making the C-Br bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

    • Steric: If the bromoaniline is sterically hindered (e.g., ortho-substituted), this will further slow the approach of the bulky palladium catalyst.[5]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Unlike with aryl iodides, heating is almost always necessary for aryl bromides.[7] Temperatures in the range of 80-120 °C are common.[6] Use a sealed tube or a reflux condenser to prevent solvent loss.

    • Change the Ligand: Standard triphenylphosphine (PPh₃) is often insufficient for activating aryl bromides. You need more potent ligands.

      • Bulky, Electron-Rich Phosphines: Ligands like triphenylcyclohexylphosphine (PCy₃), XPhos, or SPhos are excellent choices. They promote oxidative addition and stabilize the catalytic species.[5][12]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective for coupling challenging substrates.[12]

    • Select an Appropriate Base and Solvent:

      • Base: A stronger amine base like diisopropylamine (DIPA) or pyrrolidine can be more effective than triethylamine (TEA).[6]

      • Solvent: While THF and DMF are common, sometimes a less coordinating solvent like toluene or dioxane can be beneficial, as highly coordinating solvents can compete for sites on the palladium center.[6]

Parameter Comparison Table
ParameterAryl Iodide (Aniline)Aryl Bromide (Aniline)Rationale & Key Considerations
Temperature Room Temp to 60 °C80 °C to 120 °CC-I bond is weaker, allowing for milder conditions. C-Br bond requires more energy for oxidative addition.[7]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂Standard catalysts often suffice for iodides. Bromides require more active catalysts generated in situ.
Ligand PPh₃ (often sufficient)XPhos, SPhos, PCy₃, dppfElectron-rich, bulky ligands are crucial to accelerate the slow oxidative addition for bromides.[4][5][6][12]
Base Triethylamine (TEA)Diisopropylamine (DIPA), Cs₂CO₃Stronger bases may be needed to facilitate catalyst turnover with less reactive substrates.
Cu Cocatalyst CuI (Standard) or Copper-FreeCuI (Standard) or Copper-FreeCopper-free is an option for both, especially to avoid Glaser coupling.[7]
Catalytic Cycle and Aniline Interference

The diagram below illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction and highlights where the aniline substrate can interfere.

Sonogashira_Mechanism Fig. 2: Sonogashira Catalytic Cycle & Aniline Interference cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl trans-Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl cis-Ar-Pd(II)-(C≡CR)(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation Pd_Black Pd Black (Inactive) PdII_Aryl->Pd_Black PdII_Alkynyl->Pd0        Product Ar-C≡C-R PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Deprotonation (CuI, Base) Cu_Acetylide->PdII_Aryl Enters Pd Cycle Cu_Acetylide->Alkyne Protonation Base Base (e.g., Et₃N) Aniline Aniline Substrate (Ar-NH₂) Aniline->Pd0 Coordination/ Inhibition Aniline->PdII_Aryl Decomposition

Caption: Fig. 2: Sonogashira Catalytic Cycle & Aniline Interference

References
  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available at: The Journal of Organic Chemistry.[Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Golden. (n.d.). Sonogashira coupling.
  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PMC. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: Beilstein Journal of Organic Chemistry.[Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • Reddit. (2021). Sonogashira coupling.
  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling.
  • YouTube. (2019). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Ethynyl-N,N-dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving 4-Ethynyl-N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing palladium catalyst loading and troubleshooting common experimental issues. The following content is structured in a practical question-and-answer format to directly address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is resulting in low to no product yield. What are the primary factors I should investigate?

A1: Low or no yield in a Sonogashira reaction is a common issue that can often be resolved by systematically evaluating several key parameters.[1][2][3] Start by assessing the following:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, active palladium source.[4] Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and can decompose, often indicated by the formation of a black precipitate known as palladium black.[4] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[1][5][6]

  • Reagent Quality: The purity of your starting materials, including the aryl halide, this compound, solvent, and base, is critical. Impurities can act as catalyst poisons.[1][4]

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[1][4] Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of a copper co-catalyst.[2][7] It is essential to thoroughly degas your solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][4]

  • Copper Co-catalyst: If you are using a copper(I) co-catalyst, such as CuI, ensure it is fresh, as it can degrade over time.[2] While copper can accelerate the reaction, it also promotes alkyne dimerization.[5] For this reason, copper-free Sonogashira protocols are often preferred.[2][5]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can I minimize this?

A2: The formation of diynes from the homocoupling of this compound is a frequent side reaction, particularly in copper-catalyzed Sonogashira reactions.[5][7] Here are several strategies to mitigate this:

  • Switch to a Copper-Free Protocol: The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst.[4][5] Numerous copper-free Sonogashira methods have been developed and are often highly effective.[8]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

  • Strict Anaerobic Conditions: As mentioned, oxygen promotes homocoupling.[2][7] Ensuring your reaction is rigorously free of oxygen is crucial.

Q3: What is the typical reactivity order for aryl halides in Sonogashira coupling, and how does this affect my reaction conditions with this compound?

A3: The reactivity of the aryl halide significantly influences the required reaction conditions. The general trend for reactivity is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[2][5]

  • Aryl Iodides: These are the most reactive and can often be coupled with this compound at or near room temperature.[2][5]

  • Aryl Bromides: These are less reactive than aryl iodides and typically require elevated temperatures to achieve good conversion.[2][9]

  • Aryl Chlorides: These are the least reactive and often necessitate more specialized and highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.[5][10]

Q4: Can I use a heterogeneous palladium catalyst like Pd/C for my reaction? What are the advantages and disadvantages?

A4: Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be used for Sonogashira couplings and offer several advantages, primarily easier removal of the catalyst from the reaction mixture post-reaction, which is beneficial in pharmaceutical manufacturing to minimize heavy metal contamination.[11][12][13] Pd/C can also be recycled and reused in some cases.[11][14]

However, there are also potential drawbacks. Commercially available Pd/C catalysts can have variable activity, and leaching of palladium into the solution can occur, leading to a homogeneous catalytic process rather than a truly heterogeneous one.[14] Copper-free conditions are often employed with Pd/C catalysts.[14][15]

II. Troubleshooting Guide: Low Catalyst Efficiency

Low catalyst efficiency can manifest as a sluggish reaction or incomplete conversion. The following guide provides a structured approach to diagnosing and resolving this issue.

Problem: The reaction stalls before completion, or the reaction rate is impractically slow.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_0 Initial Observation: Low Catalyst Efficiency cluster_1 Catalyst System Evaluation cluster_2 Reaction Condition Optimization cluster_3 Reagent & Setup Integrity cluster_4 Outcome Start Low Yield or Slow Reaction CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst Is catalyst optimal? IncreaseLoading Increase Catalyst Loading (0.1 to 5 mol%) CheckCatalyst->IncreaseLoading No CheckConditions 2. Optimize Conditions CheckCatalyst->CheckConditions Yes ScreenPdSource Screen Different Pd Sources (Pd(0) vs Pd(II)) IncreaseLoading->ScreenPdSource ScreenLigands Screen Ligands (e.g., PPh3, XPhos, NHCs) ScreenPdSource->ScreenLigands ScreenLigands->CheckConditions IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp No CheckReagents 3. Verify Reagents & Setup CheckConditions->CheckReagents Yes ScreenSolvents Screen Solvents (e.g., THF, DMF, Toluene) IncreaseTemp->ScreenSolvents ScreenBases Screen Bases (e.g., Et3N, DIPEA, K2CO3) ScreenSolvents->ScreenBases ScreenBases->CheckReagents PurifyReagents Use Fresh/Purified Reagents CheckReagents->PurifyReagents No End Improved Yield & Reaction Rate CheckReagents->End Yes InertAtmosphere Ensure Rigorous Inert Atmosphere PurifyReagents->InertAtmosphere InertAtmosphere->End

Caption: A decision tree for troubleshooting low catalyst efficiency.

Step-by-Step Troubleshooting
  • Evaluate the Catalyst System

    • Increase Catalyst Loading: If you are using a very low catalyst loading (e.g., <0.1 mol%), a simple first step is to increase it. Typical loadings for Sonogashira reactions range from 0.1 to 5 mol %.[6]

    • Screen Palladium Sources: If using a Pd(II) precatalyst, the in situ reduction to Pd(0) might be inefficient.[16] Try a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Conversely, if your Pd(0) source may have degraded, a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ could be a better choice.[6][17]

    • Screen Ligands: The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity.[16][18][19] For challenging substrates, especially less reactive aryl chlorides, switching from a standard ligand like triphenylphosphine (PPh₃) to a more electron-rich and sterically bulky ligand can significantly improve performance.[6][10] Consider ligands from the Buchwald or cataCXium families, or N-heterocyclic carbene (NHC) ligands.[10]

  • Optimize Reaction Conditions

    • Increase Temperature: Many Sonogashira couplings, particularly with aryl bromides, benefit from heating.[2][9] If your reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 50-80 °C).

    • Screen Solvents: The solvent can have a profound effect on the reaction rate and catalyst stability.[20][21] Common solvents for Sonogashira reactions include THF, DMF, and toluene.[4] While DMF is widely used, it has been reported to slow down some Sonogashira reactions.[4][20] The choice of solvent can also influence the solubility of your reagents and catalyst.[21]

    • Screen Bases: An amine base is typically required to deprotonate the terminal alkyne.[2][6] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices.[2] However, for some substrate combinations, an inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective.[22] Ensure the base is anhydrous.[4]

  • Verify Reagent and Setup Integrity

    • Use Fresh or Purified Reagents: Impurities in any of the reactants can poison the catalyst.[4] If you suspect reagent degradation, use freshly opened bottles or purify your starting materials.

    • Ensure a Rigorous Inert Atmosphere: Re-evaluate your procedure for creating an inert atmosphere. Techniques like freeze-pump-thaw cycles for solvent degassing are more effective than simply bubbling an inert gas through the solvent.[3]

III. Experimental Protocols & Data

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add anhydrous triethylamine (3.0 mmol) and anhydrous THF (5 mL) via syringe.

  • Addition of Alkyne: Add this compound (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite to remove the palladium catalyst.[23] Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Catalyst Loading Optimization Data (Hypothetical)

The following table illustrates the potential impact of palladium catalyst loading on a model reaction between 4-iodoanisole and this compound.

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)
1Pd(PPh₃)₄0.11245
2Pd(PPh₃)₄0.5688
3Pd(PPh₃)₄1.0495
4Pd(PPh₃)₄2.0496
5PdCl₂(PPh₃)₂0.5885
6PdCl₂(PPh₃)₂1.0594

Reaction Conditions: 4-iodoanisole (1.0 mmol), this compound (1.2 mmol), Et₃N (2.0 mmol), THF (5 mL), Room Temperature.

This data suggests that for this particular reaction, a catalyst loading of 1.0 mol% provides a good balance between reaction time and yield.

IV. Mechanistic Considerations & Visualizations

Understanding the catalytic cycle is key to rational troubleshooting.

The Sonogashira Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[6]

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetal Transmetalation (from Cu cycle) PdII_ArAlkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_ArAlkyne Cu-C≡CR RedElim Reductive Elimination Product Ar-C≡CR PdII_ArAlkyne->Product Product->Pd0 Regenerates Catalyst CuX Cu-X AlkyneCoord Alkyne Coordination Cu_Alkyne [H-C≡CR]·CuX CuX->Cu_Alkyne H-C≡CR Deprotonation Deprotonation (Base) Cu_Acetylide Cu-C≡CR Cu_Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_ArX Transmetalation Cu_Acetylide->CuX To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

In the palladium cycle , the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is followed by transmetalation with a copper acetylide species, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle serves to generate the copper acetylide intermediate, which then participates in the transmetalation step.[6] The transmetalation step is often considered the rate-determining step of the overall reaction.[6][24]

In copper-free variants , the mechanism is thought to proceed either through a pathway where a palladium-acetylide complex is formed directly, or potentially through a tandem Pd/Pd catalytic cycle where one palladium complex facilitates the formation of a palladium acetylide that then transmetalates to the palladium complex in the primary catalytic cycle.[6][8]

V. References

  • Wikipedia. Sonogashira coupling. [Link]

  • Gao, Y., et al. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry. [Link]

  • Gao, Y., et al. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry (RSC Publishing). [Link]

  • LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gao, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Alonso, D. A., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]

  • Ricci, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Gao, Y., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]

  • Zhang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • de Vries, J. G. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Dalton Transactions. [Link]

  • Hartwig, J. F., et al. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Soós, T., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

  • Beilstein Journals. (2018). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. [Link]

  • ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]

  • White Rose Research Online. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • UNIPI. (2017). Palladium Supported on Silk Fibroin as Efficient Catalyst for Sonogashira Coupling and Sonogashira‐Cacchi Type Annulation. [Link]

  • ResearchGate. (2014). Optimisation of the catalyst loading for the Sonogashira reaction. [Link]

  • ACS Publications. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2013). Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols. [Link]

  • NIH. (2013). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[5][6][11]triazolo[4,3-a]quinoxalines in water. [Link]

  • NIH. (2010). UC Pd. A New Form of Pd/C for Sonogashira Couplings. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • ResearchGate. (2020). Effects of solvent, base, and temperature on the Sonogashira coupling.... [Link]

  • PubMed Central. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

Sources

Technical Support Center: Synthesis of N,N-dimethyl-4-(3-pyridinylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N-dimethyl-4-(3-pyridinylethynyl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the yield and purity of this valuable chemical intermediate. We will explore the nuances of the Sonogashira coupling reaction, address common experimental challenges, and provide a robust, optimized protocol.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully performing the synthesis.

Q1: What is the most common and effective method for synthesizing N,N-dimethyl-4-(3-pyridinylethynyl)aniline?

The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1][2] This reaction forms the critical carbon-carbon bond between an aryl halide (typically 4-iodo-N,N-dimethylaniline) and a terminal alkyne (3-ethynylpyridine) using a palladium catalyst and, classically, a copper(I) co-catalyst.[2]

Q2: What are the essential reagents and catalysts for this reaction?

The key components for a standard Sonogashira coupling are:

  • Aryl Halide: 4-iodo-N,N-dimethylaniline is preferred due to the high reactivity of the C-I bond, which allows for milder reaction conditions compared to bromides or chlorides.[3]

  • Terminal Alkyne: 3-Ethynylpyridine.

  • Palladium Catalyst: A Pd(0) source is required for the catalytic cycle. Often, a stable Pd(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used.[3]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is traditionally used to facilitate the reaction, enabling it to proceed at lower temperatures.[2]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide byproduct and deprotonate the terminal alkyne.[2][3]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly employed.[4]

Q3: Why is it critical to perform the reaction under an inert atmosphere?

An inert atmosphere (e.g., nitrogen or argon) is vital for two primary reasons. First, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation.[3] Second, and more critically when using a copper co-catalyst, oxygen promotes the undesired oxidative homocoupling of the alkyne (Glaser coupling) to form 1,4-di(pyridin-3-yl)buta-1,3-diyne.[2][3] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification.[5]

Q4: Can this reaction be performed without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts.[2][3][6] These protocols may require different ligands, higher temperatures, or more reactive palladium catalysts to proceed efficiently.[1][7] For substrates like 3-ethynylpyridine, which can be prone to homocoupling, a copper-free approach is a key optimization strategy.[8]

Part 2: Troubleshooting Guide for Low Yield

This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields.

Issue 1: The reaction fails to start or shows minimal conversion of starting materials.

  • Question: I've mixed all my reagents, but TLC/LC-MS analysis shows only starting materials even after several hours. What's wrong?

  • Answer: This issue typically points to a problem with the catalytic system or reaction setup.

    • Inactive Catalyst: Ensure your palladium catalyst is fresh and has been stored properly under an inert atmosphere.[3] Pd(II) precatalysts are generally more stable than Pd(0) sources like Pd(PPh₃)₄.[3]

    • Insufficient Degassing: Oxygen is a potent inhibitor. Ensure your solvent and the reaction vessel have been thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[3]

    • Impure Reagents: Impurities in the starting materials or solvent (e.g., water, peroxides) can poison the catalyst. Ensure you are using anhydrous solvents and high-purity reagents.[3]

    • Temperature Too Low: While aryl iodides are highly reactive, some catalyst systems may require gentle heating (e.g., 50-80 °C) to initiate the reaction.[4][9]

Issue 2: A black precipitate has formed in the reaction flask.

  • Question: My reaction mixture turned black, and a precipitate formed. Is the reaction ruined?

  • Answer: The formation of a black precipitate is likely "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[3] This indicates catalyst decomposition.

    • Causes: This can be triggered by excessive heat, the presence of oxygen, or an inappropriate solvent. Some solvents, like THF, have been anecdotally reported to promote palladium black formation under certain conditions.[3][10]

    • Solutions:

      • Re-evaluate Temperature: Operate at the lowest effective temperature.

      • Improve Degassing: Enhance your inert atmosphere technique.

      • Change Ligand/Catalyst: Using more robust phosphine ligands (e.g., bulky, electron-rich ligands like those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent aggregation.[7][11]

      • Solvent Choice: Consider switching to a different solvent, such as DMF or acetonitrile.[4]

Issue 3: The main side product is the homocoupling of 3-ethynylpyridine.

  • Question: I'm getting a significant amount of a side product that appears to be the dimer of my alkyne. How can I prevent this?

  • Answer: This is the classic Glaser coupling side reaction, which is promoted by the copper co-catalyst in the presence of oxygen.[2][5]

    • Solutions:

      • Go Copper-Free: The most effective solution is to switch to a copper-free protocol.[2][6] This may require adjusting other parameters like the palladium source, ligand, and temperature.

      • Rigorous Inert Atmosphere: If you must use copper, your inert atmosphere technique must be flawless.

      • Hydrogen Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere can suppress homocoupling.[5]

Issue 4: The reaction goes to completion, but the isolated yield is poor after chromatography.

  • Question: My reaction monitoring shows full conversion to the product, but I lose a lot of material during column chromatography. Why is this happening?

  • Answer: The product, N,N-dimethyl-4-(3-pyridinylethynyl)aniline, contains two basic nitrogen atoms (the aniline and the pyridine). This basicity can cause the compound to streak or irreversibly bind to standard silica gel, leading to poor recovery.

    • Solutions:

      • Base-Washed Silica: Use silica gel that has been pre-treated with a base. You can do this by preparing a slurry of silica in your eluent containing 1-2% triethylamine, packing the column with this slurry, and then running the column with an eluent that also contains a small amount of triethylamine (e.g., 0.5%).

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina.

      • Acid-Base Extraction: Before chromatography, perform an aqueous workup. You can selectively extract your basic product into a dilute acidic solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 8 and extract your product back into an organic solvent. This can significantly simplify the subsequent chromatography.

Part 3: Optimized Experimental Protocol & Data

This section provides a robust, copper-free protocol designed to maximize yield and minimize side-product formation.

Optimized Copper-Free Sonogashira Protocol

Reagents:

  • 4-Iodo-N,N-dimethylaniline (1.0 equiv)

  • 3-Ethynylpyridine (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, Degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodo-N,N-dimethylaniline and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF via cannula, followed by degassed triethylamine.

  • Add 3-ethynylpyridine dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Perform an acid-base workup as described in the troubleshooting section (Part 2, Issue 4) to isolate the crude product.

  • Purify the crude product by column chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes (containing 0.5% TEA) as the eluent.

Comparative Data on Reaction Conditions

The choice of catalyst, solvent, and base significantly impacts the reaction outcome. The following table summarizes typical results from the literature to guide your optimization.

Catalyst System (mol%)Co-catalystBaseSolventTemp (°C)Yield (%)Key ObservationReference
Pd(PPh₃)₄ (2.5)CuI (5)Et₃NDMF100~70-85Standard conditions, risk of homocoupling.[12]
PdCl₂(PPh₃)₂ (2)NonePiperidineWaterRT~90Copper-free, green solvent, but piperidine is a controlled substance in some regions.[13]
Pd(OAc)₂ (2) / SPhos (4)NoneK₂CO₃Toluene100>90Effective for challenging substrates, but ligands can be expensive.
iPEPPSI-IPr (0.1)Nonen-BuNH₂THF65~85-95Highly active catalyst, allows for low catalyst loading.[2]

Part 4: Mechanistic & Workflow Visualizations

To better understand the process, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

Sonogashira Catalytic Cycle (Copper-Free)

This diagram outlines the key steps in the copper-free Sonogashira reaction mechanism.

Sonogashira_Copper_Free pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex_b Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex_b alkyne_activation Alkyne Coordination & Deprotonation (Base) pd_complex_b->alkyne_activation R-C≡CH pd_acetylide Ar-Pd(II)(C≡CR)L₂ alkyne_activation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR (Product) reductive_elimination->product

Caption: Copper-Free Sonogashira Catalytic Cycle.

Troubleshooting Workflow for Low Yield

This flowchart provides a step-by-step guide for diagnosing and solving common yield issues.

Troubleshooting_Workflow start Low or No Yield Observed check_conversion Check Conversion (TLC / LC-MS) start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No full_conversion Full Conversion check_conversion->full_conversion Yes check_catalyst 1. Check Catalyst Activity 2. Improve Degassing 3. Verify Reagent Purity no_conversion->check_catalyst check_temp Increase Temperature? no_conversion->check_temp purification_issue Problem is Likely Purification full_conversion->purification_issue pd_black Palladium Black Formed? check_temp->pd_black No solve_pd_black Change Solvent/Ligand Lower Temperature pd_black->solve_pd_black Yes homocoupling Main Side Product is Alkyne Dimer? pd_black->homocoupling No solve_homocoupling Switch to Copper-Free Protocol homocoupling->solve_homocoupling Yes solve_purification 1. Use Base-Washed Silica 2. Add TEA to Eluent 3. Perform Acid/Base Extraction purification_issue->solve_purification

Caption: Troubleshooting Workflow for Low Yield Issues.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scientific Research Publishing.
  • Troubleshooting low reactivity in Sonogashira coupling reactions.BenchChem.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.MDPI.
  • Sonogashira troubleshooting help needed.Reddit.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.KAUST Repository.
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Sonogashira coupling.Wikipedia.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Copper-free Sonogashira cross-coupling reactions: an overview.Royal Society of Chemistry.
  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Sonogashira Coupling Reaction with Diminished Homocoupling.The Journal of Organic Chemistry.
  • Struggling to make a sonogashira coupling reaction happen.Reddit.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.SciSpace.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline.
  • Biochemical transformations of herbicide-derived anilines: purification and characterization of caus
  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.Sociedad Química de México.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.Course Hero.
  • N,N-Dimethylaniline: Synthesis, applic
  • Purify and dry aniline?Reddit.
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.MDPI.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol.Royal Society of Chemistry.

Sources

4-Ethynyl-N,N-dimethylaniline stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethynyl-N,N-dimethylaniline. As Senior Application Scientists, we have compiled this guide to address the stability challenges frequently encountered when working with this versatile but sensitive reagent. This resource is designed for researchers, chemists, and drug development professionals to provide both troubleshooting solutions and a deeper mechanistic understanding of the molecule's behavior in solution.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common initial queries regarding the stability and handling of this compound before it even enters your reaction flask.

Question 1: My solid this compound has developed a yellow, brown, or greenish tint. Is it still usable?

Answer:

The appearance of color in what should be a white to light-yellow solid is a primary indicator of degradation.[1] The color change is often due to the formation of oxidized species and oligomers from both the N,N-dimethylaniline and the terminal alkyne moieties.

  • For non-critical applications: If you are using the reagent for routine, non-quantitative experiments, you might proceed with caution. However, be aware that the purity is compromised, which can lead to lower yields and the formation of complex side products. Purification by recrystallization or column chromatography may be necessary.

  • For critical applications (e.g., drug development, quantitative assays): We strongly advise against using discolored material. The presence of unknown impurities can interfere with reaction kinetics, catalyst activity, and downstream purification, compromising the reliability and reproducibility of your results. It is best to procure a fresh batch of the reagent.

Question 2: What are the optimal conditions for storing the solid compound?

Answer:

To maximize the shelf-life of solid this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light. While room temperature storage is often cited, for long-term stability, refrigeration (2-8 °C) in a desiccated environment is recommended to slow down potential degradation pathways.[2] Aniline derivatives are known to darken upon exposure to air and light.[3]

Question 3: I need to prepare a stock solution. What is the best solvent, and how long will the solution be stable?

Answer:

This is a critical question, as the majority of stability issues arise once the compound is in solution.

  • Solvent Choice: The choice of solvent depends on the subsequent reaction. However, for preparing a stock solution, anhydrous, deoxygenated solvents are mandatory. Commonly used solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN). Ensure they are from a freshly opened bottle or have been purified using a solvent system.[4]

  • Solution Stability: There is no definitive published dataset on the long-term stability of this compound in various solvents. As a Senior Application Scientist, my field-proven advice is to always prepare solutions fresh before use. Do not store solutions for more than a few hours, even under an inert atmosphere. If storage is absolutely unavoidable, store in a sealed vial under argon in a freezer and use within 24 hours after a quick stability check (e.g., TLC).

The primary degradation pathways in solution are oxygen- and metal-catalyzed. Trace amounts of oxygen can initiate the oxidative homocoupling of the alkyne (Glaser coupling), while the aniline moiety is also susceptible to oxidation.[2][5]

Summary of Handling Recommendations:
ParameterRecommendationRationale
Solid Storage 2-8 °C, under inert gas (Ar/N₂), protected from light.Minimizes oxidation and photodegradation of the aniline and alkyne groups.
Solution Prep Use anhydrous, deoxygenated solvents.Prevents moisture-related side reactions and oxygen-driven degradation.
Solution Storage Prepare fresh for immediate use. Avoid storage.The compound is highly prone to degradation in solution.
Handling Use inert atmosphere techniques (e.g., Schlenk line, glovebox).Excludes atmospheric oxygen, a key participant in degradation.[4]

Section 2: Troubleshooting Guide for Experimental Workflows

This section focuses on problems that arise during chemical reactions involving this compound, particularly in common cross-coupling reactions like the Sonogashira coupling.

Question 4: I am performing a Sonogashira coupling, but I'm getting a low yield of my desired product and a significant amount of a byproduct with roughly double the mass. What is happening?

Answer:

This is a classic presentation of oxidative homocoupling (Glaser or Hay coupling) of the terminal alkyne.[6] In the presence of the copper(I) co-catalyst and trace amounts of oxygen, this compound will couple with itself to form 1,4-bis(4-(dimethylamino)phenyl)buta-1,3-diyne. This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product.

Troubleshooting Workflow for Homocoupling:

Caption: Decision workflow for troubleshooting homocoupling.

Detailed Protocols to Minimize Homocoupling:

  • Rigorous Deoxygenation: Ensure all solvents and the amine base (e.g., triethylamine, diisopropylamine) are thoroughly deoxygenated. Using solvents from a freshly opened bottle is not sufficient. They must be sparged with argon for at least 30 minutes or subjected to several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred over nitrogen for palladium-catalyzed reactions) throughout the entire setup and reaction time. Use Schlenk techniques or a glovebox.[4]

  • Copper-Free Sonogashira: If homocoupling persists, consider a copper-free protocol. Numerous modern palladium catalyst systems can effectively promote the Sonogashira coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[6]

Question 5: My reaction mixture is turning dark brown or black, and the reaction has stalled. What is causing this?

Answer:

The formation of a dark precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst from its active soluble form (typically Pd(0) or Pd(II)) to an inactive, insoluble metallic state. The N,N-dimethylaniline moiety of your substrate can contribute to this problem.

Causality:

  • Amine Coordination: The lone pair on the nitrogen of the dimethylamino group can coordinate to the palladium center. This coordination can sometimes alter the electronic properties of the catalyst, potentially leading to instability and precipitation, especially at elevated temperatures.

  • Oxidative Processes: The aniline functionality is susceptible to oxidation. The radical cations formed during oxidation can be involved in complex side reactions that may also contribute to catalyst decomposition.[5]

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain Sonogashira reactions.

Troubleshooting Protocol for Catalyst Decomposition:
  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Change the Solvent: If you are using THF, consider switching to a different solvent like DMF, acetonitrile, or even running the reaction in the neat amine base (if applicable).

  • Use a More Robust Catalyst System: Modern palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often more resistant to decomposition. Consider using a pre-catalyst like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a more advanced catalyst system.[7][8]

  • Check Reagent Purity: Impurities in your solvents or amine base can also contribute to catalyst deactivation. Ensure all reagents are of high purity.

Section 3: Mechanistic Deep Dive into Degradation Pathways

Understanding the "why" behind the instability is key to designing robust experiments. This compound has two primary points of reactivity that contribute to its instability.

Pathway 1: The Terminal Alkyne - Oxidative Homocoupling

The terminal C-H bond on the alkyne is weakly acidic and highly reactive, especially in the presence of copper(I) and an oxidant (like O₂ from the air). This leads to the Glaser coupling reaction.

Glaser_Coupling cluster_0 Degradation of the Alkyne Moiety A 2 x this compound B Copper(I) Acetylide Intermediate A->B [Cu(I)], Base C Oxidative Dimerization B->C O₂ (Air) D 1,4-bis(4-(dimethylamino)phenyl)buta-1,3-diyne (Homocoupled Product) C->D

Caption: The Glaser coupling degradation pathway.

This dimerization is a common side reaction in copper-catalyzed cross-couplings and is a major source of impurity and yield loss.[9] The strong electron-donating nature of the dimethylamino group increases the electron density of the aromatic ring, which can influence the reactivity of the alkyne, although the direct impact on homocoupling rates is complex.

Pathway 2: The N,N-Dimethylaniline Moiety - Oxidation

The N,N-dimethylaniline portion of the molecule is electron-rich and highly susceptible to oxidation. This can occur via exposure to air, light, or oxidizing agents, and can even be catalyzed by trace metals.[5]

Caption: Potential oxidative degradation pathways for the aniline moiety.

These oxidative processes lead to a complex mixture of byproducts that are often colored and can be difficult to separate from the desired product.[10][11][12] The formation of radical cations can also interfere with sensitive catalytic cycles.

Section 4: Protocol for In-House Solution Stability Testing

Given the lack of published quantitative stability data, we recommend that you perform a quick, in-house stability test on your solutions, especially if they will be used in automated synthesis or for reactions that run over several hours. This protocol provides a self-validating system for your specific experimental conditions.

Objective: To determine the short-term stability of a this compound solution in a chosen solvent.
Materials:
  • This compound

  • Your chosen anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • TLC plates (e.g., silica gel with fluorescent indicator)

  • Appropriate TLC mobile phase (e.g., Hexanes/Ethyl Acetate mixture)

  • Small, inert-gas-filled vials

  • HPLC or LC-MS system (optional, for more quantitative analysis)

Step-by-Step Protocol:
  • Prepare a Stock Solution: In a glovebox or under a strong flow of argon, prepare a stock solution of this compound in your chosen solvent at the concentration you intend to use in your experiment (e.g., 0.1 M).

  • Time Zero (T=0) Analysis: Immediately after preparation, spot the solution on a TLC plate. This is your baseline reference. If using HPLC/LC-MS, inject a sample immediately.

  • Incubate Under Experimental Conditions: Aliquot the solution into several vials.

    • Vial 1 (Control): Store at -20°C, wrapped in foil to exclude light.

    • Vial 2 (Benchtop): Leave on the benchtop under normal laboratory light and temperature.

    • Vial 3 (Reaction Temp): Place in a heating block at your intended reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each vial and analyze it by TLC alongside your T=0 sample.

    • TLC Analysis: Develop the TLC plate and visualize under UV light. Look for the appearance of new spots. The homodimer will typically have a different Rf value. Baseline streaking or the appearance of colored spots indicates significant decomposition.

    • (Optional) HPLC/LC-MS Analysis: Inject aliquots at each time point. Quantify the peak area of the parent compound. A decrease in the main peak area and the appearance of new peaks will give you a quantitative measure of degradation.

  • Evaluate Results: Compare the chromatograms or TLC plates. If you observe significant degradation (e.g., >5-10% loss of parent compound or visible new spots on TLC) within your planned reaction time, you should not use a pre-made stock solution and should instead add the solid reagent directly to the reaction mixture or prepare the solution immediately before use.

This simple protocol will provide you with direct, empirical evidence of the stability of this compound under your specific conditions, leading to more reliable and reproducible results.

References

  • Chem-Impex. (n.d.). This compound.
  • dungeonsandderp. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • frothyoats. (2021). Sonogashira coupling. Reddit.
  • ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline).
  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.).
  • PubChem. (n.d.). This compound.
  • 001CHEMICAL. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714–9718. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12582-12597. [Link]
  • Kaizer, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1435. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Wikipedia. (n.d.). Dimethylaniline.
  • Chem-Impex. (n.d.). This compound.
  • Tang, B. Z., et al. (2018). Conjugated polymers developed from alkynes. National Science Review, 5(4), 498-515. [Link]
  • Thakur, A., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(1), 1-28. [Link]

Sources

Purification of crude 4-Ethynyl-N,N-dimethylaniline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Ethynyl-N,N-dimethylaniline. This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with purifying this versatile synthetic building block. The inherent basicity of the dimethylamino group, coupled with the compound's overall polarity, presents unique hurdles in standard silica gel chromatography. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when purifying this compound on silica gel?

The primary challenge arises from the interaction between the basic tertiary amine functional group (-N(CH₃)₂) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction leads to strong, often irreversible adsorption of the compound, resulting in significant peak tailing (streaking), poor resolution, and low recovery.

Q2: What is the best stationary phase for this purification?

While standard silica gel (60 Å, 230-400 mesh) is the most common choice, its use is contingent on mitigating the acidity issues. For this specific compound, the following are recommended in order of preference:

  • Standard Silica Gel with a Modified Mobile Phase: This is the most practical and common approach. The mobile phase is doped with a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to neutralize the active silanol sites.[2][3]

  • Neutral Alumina: Alumina is a good alternative for basic compounds as it lacks the strong acidity of silica.[3] Neutral or basic alumina (Brockmann I-III) can provide excellent separation without the need for a basic modifier in the eluent.

  • Reverse-Phase Silica (C18): If normal-phase chromatography fails to provide adequate separation, reverse-phase flash chromatography is a viable option using polar solvents like acetonitrile/water or methanol/water.[2][4]

Q3: How do I select the initial mobile phase for TLC analysis and column chromatography?

A systematic approach using Thin Layer Chromatography (TLC) is critical.

  • Start with a binary system: A good starting point is a mixture of a non-polar solvent like Hexanes (or Petroleum Ether) and a moderately polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Target an Rf value: Aim for an Rf (retention factor) of approximately 0.2-0.4 for the desired compound on the TLC plate.[3] This Rf value generally translates well to column separation.

  • Incorporate a basic modifier: Crucially, for this compound, add ~0.5-1% triethylamine (Et₃N) to your TLC solvent system. This will simulate the conditions in the column and give you a much more accurate prediction of the elution behavior, preventing misleading TLC results where the compound appears as a streak at the baseline.

Q4: My crude product is from a Sonogashira coupling. What are the likely impurities I need to separate?

Crude products from Sonogashira couplings often contain a predictable set of impurities that must be separated.[5][6][7]

  • Unreacted Starting Materials: Such as the aryl halide (e.g., 4-iodo-N,N-dimethylaniline).

  • Homocoupled Alkyne (Glaser byproduct): Dimerization of the terminal alkyne starting material.[7] This is often less polar than the desired product.

  • Catalyst Residues: Palladium and copper catalysts and their associated ligands (e.g., triphenylphosphine and its oxide). These are often highly polar and may remain at the baseline or require very polar eluents to move. Filtering the crude reaction mixture through a short plug of Celite or silica before concentration can remove some of these.[6]

Troubleshooting Guide: Common Issues & Solutions

Problem: My compound is streaking badly down the TLC plate and the column.

  • Question: Are you seeing a long, comet-like tail instead of a compact spot on your TLC? Is the compound eluting from the column over a large number of fractions with no clear peak?

  • Underlying Cause: This is the classic sign of strong interaction between the basic dimethylamino group and acidic silica gel. The compound molecules are adsorbing to the silica at different strengths, causing them to elute at different rates and smear across the column.

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add 0.5-1% triethylamine (Et₃N) to your eluent system (both for TLC and the column). The Et₃N is a stronger base and will preferentially bind to the acidic silanol sites, effectively "deactivating" the silica and allowing your compound to elute symmetrically.[2][3] A 10% solution of ammonium hydroxide in methanol can also be used as a stock solution to add to your mobile phase.[3]

    • Switch to Alumina: If a basic modifier is not desired, switch to a neutral or basic alumina stationary phase.[2][3]

Problem: I can't achieve separation between my product and an impurity.

  • Question: Are the Rf values of your product and a key impurity too close on TLC (ΔRf < 0.1)?

  • Underlying Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. Their relative polarities are too similar in that specific eluent.

  • Solution:

    • Change Solvent Polarity: Try a different polar solvent. For example, if you are using Hexane/EtOAc, try Hexane/DCM or Toluene/EtOAc. Different solvents interact with compounds in unique ways and can often resolve compounds that co-elute in another system.

    • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a lower polarity than your ideal TLC solvent, and very gradually increase the percentage of the polar solvent over the course of the run. This can significantly improve the resolution of closely-eluting compounds.

    • Check for Overloading: Loading too much crude material onto the column can saturate the stationary phase and lead to broad bands and poor separation. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.

Problem: My compound seems to have decomposed on the column.

  • Question: Is your product recovery very low, and are you seeing new, unexpected spots on the TLC analysis of your fractions?

  • Underlying Cause: Some compounds, particularly those with sensitive functional groups, can be unstable on acidic silica gel.[3]

  • Solution:

    • Perform a Stability Test (2D TLC): Spot your crude material on a TLC plate. Instead of eluting it immediately, let the plate sit on the bench for 30-60 minutes. Then, rotate the plate 90 degrees and elute it in the same solvent system. If the compound is unstable, you will see new spots that are not on the diagonal.[3]

    • Use a Deactivated Stationary Phase: If decomposition is confirmed, you must use a less aggressive stationary phase. Use silica with 1% Et₃N in the eluent, or switch to neutral alumina.[3]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Pack, load, and run the column without unnecessary delays.

Problem: My compound is either stuck at the top of the column or it flies out with the solvent front.

  • Question: Is your compound not moving from the origin (Rf ≈ 0) or is it moving with the solvent front (Rf ≈ 1)?

  • Underlying Cause: This is a fundamental issue with the polarity of your mobile phase.

  • Solution:

    • Compound Stuck (Rf ≈ 0): Your mobile phase is not polar enough. Systematically increase the proportion of the polar solvent (e.g., from 5% EtOAc in Hexane to 10%, 15%, etc.) until you achieve the target Rf of 0.2-0.4.[3]

    • Compound at Solvent Front (Rf ≈ 1): Your mobile phase is too polar. Decrease the proportion of the polar solvent until the Rf is in the desired range.[3]

Recommended Purification Protocol & Parameters

This protocol assumes a standard purification on silica gel.

TLC Method Development
  • Stationary Phase: Standard silica gel 60 F₂₅₄ TLC plates.

  • Recommended Eluent Systems to Screen (with 1% Et₃N added):

    • System A: Hexane / Ethyl Acetate

    • System B: Hexane / Dichloromethane

  • Procedure: Dissolve a tiny amount of your crude material in a few drops of DCM or EtOAc. Spot on the TLC plate and elute with various ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) until the product spot has an Rf of ~0.3.

Column Chromatography: Step-by-Step
  • Column Preparation:

    • Select an appropriate size glass column.

    • Securely clamp it in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, measure the required amount of silica gel (e.g., 50 g for 1 g of crude material).

    • Add your initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% Et₃N) to the silica to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

    • Tap the side of the column gently to ensure even packing and remove air bubbles.

    • Open the stopcock and drain the solvent until the level just meets the top of the silica bed. Do not let the column run dry.

  • Loading the Sample (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer (~0.5 cm) of sand on top of your sample layer to prevent disturbance.[8]

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Apply gentle pressure to the top of the column (using a pump or bulb) to maintain a steady flow rate.

    • If using a gradient, start with a low-polarity eluent and gradually increase the percentage of the polar solvent.

  • Monitoring the Separation:

    • Collect fractions of a consistent size (e.g., 10-20 mL).

    • Spot every few fractions on a TLC plate to monitor the elution of your compound and impurities.

    • Once the desired product has completely eluted, you can increase the solvent polarity significantly (a "flush") to elute any remaining highly polar impurities.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table
ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and cost-effective. Requires a basic modifier.
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (Et₃N)Critical. Neutralizes acidic silanol groups to prevent streaking.[2][3]
Screening Eluents Hexane / Ethyl Acetate; Hexane / DCMGood starting points for achieving optimal Rf.
Target Rf (TLC) 0.2 - 0.4Provides a good balance between retention and elution time on the column.[3]
Sample Loading Dry LoadingPrevents band broadening, especially if the compound has poor solubility in the initial eluent.[8]
Elution Mode Gradient ElutionRecommended for complex mixtures. Start with low polarity and gradually increase to resolve components effectively.

Visual Workflows

experimental_workflow crude Crude Product (Post-Sonogashira Workup) tlc_dev TLC Method Development (Target Rf ≈ 0.3 with 1% Et3N) crude->tlc_dev column_prep Column Preparation (Slurry Pack Silica Gel) tlc_dev->column_prep load Sample Loading (Dry Load with Silica) column_prep->load elute Elution (Gradient: Hex/EtOAc + 1% Et3N) load->elute collect Fraction Collection elute->collect tlc_analysis TLC Analysis of Fractions collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evap Solvent Evaporation combine->evap pure_product Pure this compound evap->pure_product

Caption: Experimental workflow for purification.

troubleshooting_logic cluster_streaking Compound Streaking / Tailing cluster_separation Poor Separation (ΔRf too small) cluster_elution No or Fast Elution start Observed Problem streaking Cause: Basic amine on acidic silica start->streaking poor_sep Cause: Incorrect solvent selectivity start->poor_sep elution_issue Cause: Mobile phase polarity is too low or too high start->elution_issue solution_streaking Solution: Add 1% Et3N to eluent OR use Alumina streaking->solution_streaking solution_sep Solution: Change solvent system (e.g., EtOAc to DCM) OR run shallow gradient poor_sep->solution_sep solution_elution Solution: Systematically adjust % of polar solvent based on TLC elution_issue->solution_elution

Caption: Troubleshooting decision logic.

References

  • SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • National Center for Biotechnology Information. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • ResearchGate. (2025, August 5). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
  • Semantic Scholar. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air.
  • Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • European Journal of Organic Chemistry. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction.
  • PubMed. (2012). Preparation of a stationary phase with quaternary ammonium embedded group for selective separation of alkaloids based on ion-exclusion interaction.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

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Technical Support Center: Managing Low Aqueous Solubility of 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Challenge of 4-Ethynyl-N,N-dimethylaniline

This compound is a versatile building block in organic synthesis and materials science, valued for its terminal alkyne and dimethylaniline moieties.[1] It is a key intermediate in the synthesis of dyes, pharmaceuticals, and conductive polymers.[1] However, its utility in aqueous media, which is often required for biological applications like bioconjugation (e.g., click chemistry) and in vitro assays, is severely hampered by its low water solubility. This guide provides a comprehensive technical resource for researchers to overcome this critical challenge.

The core issue stems from the molecule's structure: a hydrophobic phenylacetylene backbone coupled with a tertiary amine.[2] While the amine group offers a handle for pH-dependent solubility modulation, the large, nonpolar hydrocarbon portion of the molecule dominates its physicochemical behavior, leading to poor solvation in water.[2] This document outlines systematic, field-proven strategies to achieve and maintain the desired concentration of this compound in aqueous solutions for successful experimentation.

Compound Physicochemical Profile:

PropertyValueSource
Molecular Formula C₁₀H₁₁N[3]
Molecular Weight 145.20 g/mol [3][4]
Appearance White to light yellow or orange powder/crystal[1]
Melting Point 49-53 °C[1][5]
Solubility in Water Insoluble / Very Low[6][7] (Inferred from N,N-dimethylaniline)
pKa (Predicted) ~4.5 - 5.5 (for the conjugate acid)(Estimated based on analogous aromatic amines)
Key Functional Groups Terminal Alkyne, Tertiary Aromatic Amine[5]

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in my aqueous buffer? A: The molecule is predominantly hydrophobic due to its aromatic ring and hydrocarbon structure, which resists interaction with polar water molecules.[2] Direct addition of the solid to an aqueous buffer will likely result in suspension or precipitation.

Q2: I need to prepare a 1 mM solution in PBS (pH 7.4). Is this possible? A: Achieving 1 mM directly in PBS is highly challenging. The neutral to slightly basic pH of PBS (7.4) will keep the tertiary amine group in its neutral, less soluble form. A solubilization strategy, such as using a co-solvent or a formulation aid, is required.

Q3: Can I just heat the solution to get it to dissolve? A: While heating can transiently increase solubility, the compound is likely to precipitate out as the solution cools to your experimental temperature. This method does not create a stable, homogenous solution and is not recommended for most applications.

Q4: Is the compound stable in aqueous solutions? A: The N,N-dimethylaniline moiety can slowly oxidize and darken when exposed to air and light.[8] It is recommended to prepare solutions fresh and protect them from light, especially if they are to be used over several hours.

Troubleshooting Guide: Common Solubility Failures

This section addresses common problems encountered during solubilization.

Problem Observed Root Cause Recommended Solution
Compound precipitates immediately upon addition to buffer. The aqueous buffer cannot overcome the compound's hydrophobicity.Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) first. See Protocol 1 .
Solution is cloudy or has a visible suspension (Tyndall effect). The compound is not fully dissolved and exists as fine colloidal particles.The concentration is above the solubility limit for the current solvent system. Increase the percentage of co-solvent, or try an alternative method like cyclodextrin encapsulation.
A clear solution forms initially, but crystals appear over time. The solution is supersaturated and thermodynamically unstable.Reduce the final concentration of the compound in the aqueous medium. Ensure the stock solution is adequately mixed into the final buffer.
Compound dissolves in acidic buffer (e.g., pH 4) but crashes out when neutralized to pH 7.4. The compound is soluble in its protonated (salt) form at low pH but insoluble in its neutral form at higher pH.This is expected behavior. If the final experiment must be at neutral pH, pH adjustment is not a standalone solution. Combine it with a co-solvent or surfactant to maintain solubility at the target pH. See Protocol 2 .

In-Depth Solubilization Protocols & Method Selection

Choosing the right solubilization strategy depends on the final application, required concentration, and tolerance for additives.

Method 1: Co-Solvent Strategy (Most Common)

This is the most direct method for achieving moderate concentrations for in vitro assays. The principle is to reduce the overall polarity of the aqueous medium, allowing for better solvation of the hydrophobic compound.[] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high dissolving power for both polar and nonpolar compounds and its miscibility with water.[10][11]

Protocol 1: Preparation of an Aqueous Working Solution using a DMSO Stock

  • Prepare a High-Concentration Stock: Weigh out the required amount of this compound solid and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the solid is fully dissolved.

  • Dilution into Aqueous Buffer: While vortexing the aqueous buffer (e.g., PBS, TRIS), add the DMSO stock solution dropwise or in small aliquots to achieve the final desired concentration.

  • Final Co-solvent Concentration: Crucially, ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤1-5% v/v) , as high concentrations can affect biological assays.[12] If precipitation occurs, a higher final DMSO percentage may be necessary, but must be validated for compatibility with your experiment.

  • Final Check: The final working solution should be clear and free of any visible precipitate.

Method 2: pH Adjustment (For Acidic Conditions)

The tertiary amine group on the aniline ring is basic and can be protonated in acidic conditions to form a more water-soluble salt (anilinium ion).[8][13] This method is effective if the final application can be performed at a low pH.

Protocol 2: Solubilization via pH Adjustment

  • Prepare Acidic Buffer: Prepare an appropriate buffer at a pH significantly below the pKa of the N,N-dimethylaniline group (e.g., pH 3-4 using a citrate or acetate buffer).

  • Direct Dissolution: Add the solid this compound directly to the acidic buffer while stirring. The protonation of the amine will facilitate dissolution.

  • Verification: Check the pH of the final solution and adjust if necessary. The solution should be clear.

  • Caution: As noted in the troubleshooting guide, neutralizing this solution will likely cause the compound to precipitate. This method is only suitable for experiments conducted in an acidic environment.[14]

Method 3: Cyclodextrin Encapsulation (Advanced Formulation)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble inclusion complex.[17][18][19] This is an excellent method for creating stable aqueous formulations with low levels of organic solvent.

Protocol 3: Preparation of an Aqueous Solution using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Dissolve an excess of 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in the desired aqueous buffer to create a clear solution (e.g., 10-50 mM).

  • Add Compound: Add the solid this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

  • Clarification: The solution should become clear as the compound is encapsulated. If some undissolved solid remains, it can be removed by filtration (e.g., using a 0.22 µm syringe filter), as the soluble fraction will consist of the complex.

Method 4: Surfactant-Mediated Solubilization (Micellar Formulation)

Surfactants, above their critical micelle concentration (CMC), form micelles with a hydrophobic core and a hydrophilic shell.[20][21] The hydrophobic this compound can partition into this core, allowing it to be dispersed in the aqueous phase.[22]

Protocol 4: Solubilization using Surfactants

  • Select Surfactant: Choose a non-ionic surfactant like Triton X-100 or an anionic surfactant like SDS. Note that surfactants can interfere with biological systems.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in the desired buffer at a concentration well above its CMC (e.g., CMC of SDS is ~8.2 mM, Triton X-100 is ~0.2-0.9 mM).[23][24]

  • Dissolve Compound: Add the this compound to the micellar solution and stir until a clear solution is obtained.

Visualization of Workflows and Mechanisms

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for selecting the appropriate solubilization strategy.

G start Start: Need to dissolve This compound in aqueous buffer stock Prepare concentrated stock in 100% DMSO start->stock dilute Add stock dropwise to vortexing aqueous buffer stock->dilute check_clear Is the final solution clear and stable? dilute->check_clear success Success! Proceed with experiment check_clear->success Yes precipitate Precipitation or Cloudiness Occurs check_clear->precipitate No options Is your experiment compatible with advanced formulation aids? precipitate->options cyclodextrin Use Cyclodextrin Encapsulation (Protocol 3) options->cyclodextrin Yes surfactant Use Surfactant Micelles (Protocol 4) options->surfactant Yes reassess Re-evaluate experiment: - Lower final concentration - Increase co-solvent % (if possible) options->reassess No

Caption: Decision tree for troubleshooting solubility issues.

Diagram 2: Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic guest molecule.

G cluster_after After Complexation guest1 Guest Molecule (Hydrophobic) arrow + cd1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow2 -> water1 Water cd_complex guest_inside Guest complex_label Water-Soluble Inclusion Complex

Caption: Cyclodextrin encapsulates a hydrophobic guest molecule.

Analytical Validation

It is good practice to confirm dissolution, especially when developing a new formulation.

  • Visual Inspection: The simplest method. A properly prepared solution should be perfectly clear, with no haze or Tyndall effect when a laser pointer is shone through it.

  • UV-Vis Spectrophotometry: Prepare a standard curve in an organic solvent (e.g., acetonitrile) and compare it to the concentration measured in the aqueous formulation (after appropriate dilution). A linear relationship confirms dissolution.

  • Dynamic Light Scattering (DLS): For advanced formulations (cyclodextrin/micelles), DLS can confirm the absence of large aggregates or nanoparticles, indicating true molecular dispersion.

References

  • PubChem. N,N-Dimethylaniline.[Link]
  • The Good Scents Company. N,N-dimethyl aniline.[Link]
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  • Exploring N,N-Dimethylaniline: Properties, Applic
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  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.[Link]

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Identifying and minimizing byproducts in 4-Ethynyl-N,N-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Ethynyl-N,N-dimethylaniline

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of this compound. Structured as a practical troubleshooting hub, this document addresses common experimental challenges, focusing on the identification and minimization of byproducts. Through a detailed question-and-answer format, step-by-step protocols, and mechanistic diagrams, we explain the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, which is a valuable building block in materials science and pharmaceutical development.[1] The primary synthetic route discussed is the Sonogashira cross-coupling reaction.

Q1: My reaction is producing a significant amount of a non-polar byproduct that I believe is an alkyne dimer. What is this side reaction and why does it happen?

A1: You are likely observing the formation of a homocoupled diyne byproduct via a side reaction known as the Glaser or Glaser-Hay coupling.[2][3] This is the most common and often most significant byproduct in Sonogashira reactions.[4] It occurs when two molecules of your terminal alkyne (e.g., trimethylsilylacetylene or its deprotected form) react with each other to form a symmetrical 1,4-disubstituted-1,3-butadiyne.

The primary cause of this undesired dimerization is the presence of oxygen in the reaction vessel.[2] The copper(I) co-catalyst, which is added to increase reactivity, can be oxidized to copper(II) by oxygen. This Cu(II) species then promotes the oxidative dimerization of the copper acetylide intermediate, consuming your starting alkyne and reducing the yield of the desired cross-coupled product.[4][5]

Q2: How can I minimize or eliminate the Glaser homocoupling byproduct?

A2: Minimizing this byproduct is critical for improving yield and simplifying purification. Several effective strategies can be employed:

  • Maintain an Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. This involves degassing your solvents and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintaining a positive pressure of inert gas throughout the reaction.[6][7]

  • Adopt a Copper-Free Protocol: The development of copper-free Sonogashira conditions was driven specifically by the need to prevent homocoupling.[8][9] These protocols often require slightly different ligands or bases but completely eliminate the primary catalyst for the Glaser coupling. This is highly recommended for electron-rich aryl halides, which can be challenging substrates.[4]

  • Use a Reducing Atmosphere: Research has shown that conducting the reaction under a dilute atmosphere of hydrogen gas (mixed with nitrogen or argon) can dramatically reduce homocoupling to as little as 2%.[5] The hydrogen likely reduces residual oxygen in the vicinity of the palladium catalyst.[5]

  • Control Catalyst Concentration: The rate of homocoupling is dependent on the concentration of both oxygen and the copper catalyst.[5] Avoid using an excessive amount of CuI; typically 1-2 mol% is sufficient.

Q3: I am observing unreacted 4-iodo-N,N-dimethylaniline and the formation of a black precipitate in my flask. What is happening?

A3: This indicates two potential problems: an incomplete reaction and catalyst decomposition. The black precipitate is likely palladium black, which is the inactive, agglomerated form of the palladium catalyst.

  • Cause: Anilines can sometimes coordinate strongly with the palladium center, which can lead to catalyst deactivation and reduction to Pd(0) black, particularly at elevated temperatures.[10] Inefficient oxidative addition of the 4-iodo-N,N-dimethylaniline to the Pd(0) complex is the rate-determining step of the reaction, and if this step is slow, side reactions like catalyst decomposition can dominate.[4]

  • Troubleshooting:

    • Check Reagent Purity: Ensure your 4-iodo-N,N-dimethylaniline is pure. Impurities can inhibit the catalyst.

    • Optimize Temperature: While heating can increase the reaction rate, excessive heat can accelerate catalyst decomposition.[4] Try running the reaction at a lower temperature for a longer period. Many Sonogashira couplings proceed efficiently at room temperature.[5]

    • Ligand Choice: The choice of phosphine ligand is critical. A bulky, electron-rich phosphine ligand can stabilize the Pd(0) species and accelerate the oxidative addition step.

    • Solvent and Base: The reaction environment matters. THF is a common solvent, but sometimes switching to DMF or using the amine base (like triethylamine) as the solvent can improve results.[7][10]

Q4: My final product appears to contain a ketone impurity based on NMR/IR analysis. How is this possible?

A4: The presence of a ketone, likely 4-acetyl-N,N-dimethylaniline, is due to the hydration of the alkyne triple bond. While the Sonogashira reaction is not typically performed in water, trace amounts of water in your reagents or solvents can lead to this side reaction, especially under acidic conditions (though the reaction medium is basic).

The mechanism involves the addition of water across the triple bond to form an intermediate called an enol, which is unstable and rapidly rearranges (tautomerizes) to the more stable ketone form.[11] For a terminal alkyne like this compound, this hydration follows Markovnikov's rule, leading specifically to a methyl ketone.[12]

  • Mitigation: Ensure you are using anhydrous solvents and reagents. Dry your amine base and solvents over appropriate drying agents before use.

Process Visualization & Logic

To better understand the reaction pathways, the following diagrams illustrate the desired Sonogashira cycle, the competing Glaser coupling side reaction, and a general troubleshooting workflow.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X Ar-Pd(II)(L2)-X (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-Alkyne Transmetalation Ar-Alkyne Ar-C≡CR (Product) Ar-Pd(II)-Alkyne->Ar-Alkyne Reductive Elimination Cu(I)X Cu(I)X Cu-Alkyne Cu(I)-C≡CR Cu-Alkyne->Ar-Pd(II)-X Feeds into Pd Cycle Cu-Alkyne->Cu(I)X (to Pd cycle) Alkyne R-C≡C-H Alkyne->Cu-Alkyne + Base, Cu(I)X caption Fig 1: The Sonogashira Catalytic Cycle

Fig 1: The Sonogashira Catalytic Cycle

Glaser_Coupling Cu_Acetylide 2x  Cu(I)-C≡CR Dimerization Oxidative Dimerization Cu_Acetylide->Dimerization Oxygen O2 (Air) Oxygen->Dimerization Diyne R-C≡C-C≡C-R (Homocoupled Byproduct) Dimerization->Diyne Cu_I 2x  Cu(I) Dimerization->Cu_I caption Fig 2: Glaser Homocoupling Byproduct Formation

Fig 2: Glaser Homocoupling Byproduct Formation

Troubleshooting_Workflow Start Reaction Analysis (TLC, LC-MS, NMR) Byproduct_Check Major Byproduct Identified? Start->Byproduct_Check Homocoupling Homocoupled Diyne? Byproduct_Check->Homocoupling Yes Unreacted_SM Unreacted Starting Material? Byproduct_Check->Unreacted_SM No Homocoupling->Unreacted_SM No Action_Inert Improve Inert Atmosphere (Degas Solvents) Homocoupling->Action_Inert Yes Other Other Byproducts? Unreacted_SM->Other No Action_Optimize Optimize Temp/Catalyst Check Reagent Purity Unreacted_SM->Action_Optimize Yes Action_Purify Use Anhydrous Reagents Adjust Purification Other->Action_Purify Action_Cu_Free Switch to Copper-Free Protocol Action_Inert->Action_Cu_Free If persists End Successful Synthesis Action_Inert->End Action_Cu_Free->End Action_Optimize->End Action_Purify->End

Fig 3: Troubleshooting Workflow for Synthesis

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is adapted from standard procedures known to be effective for this transformation.[5]

  • Setup: To a flame-dried Schlenk flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.01 eq), and copper(I) iodide (CuI, 0.01 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (TEA) via syringe. The volume should be sufficient to create a stirrable solution (e.g., ~0.2 M concentration).

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.1 eq) dropwise via syringe while stirring.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Deprotection & Workup: Once the coupling is complete, evaporate the solvent under reduced pressure. Dissolve the residue in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature for 1 hour to cleave the trimethylsilyl (TMS) group.

  • Purification: Remove the methanol in vacuo. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling byproducts.[9]

  • Setup: To a flame-dried Schlenk flask, add 4-iodo-N,N-dimethylaniline (1.0 eq) and a palladium catalyst suitable for copper-free conditions (e.g., Pd(PPh₃)₄, 0.02 eq).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., piperidine or diisopropylethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (e.g., TMSA, 1.1 eq) dropwise.

  • Reaction & Workup: Stir at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC. The workup and deprotection steps are similar to those in Protocol 1.

Data Summary Table

The table below summarizes the key byproducts and provides a quick reference for their identification and mitigation.

Byproduct NameIdentification MethodCommon Cause(s)Mitigation Strategy
1,4-bis(trimethylsilyl)buta-1,3-diyne (or related dimer)TLC (less polar spot), LC-MS (M+ peak at ~194.4 g/mol ), ¹H NMR (single silyl peak)Oxygen presence, excess Cu(I) catalystRigorous inert atmosphere, switch to copper-free protocol, use reducing (H₂) atmosphere[2][5]
4-iodo-N,N-dimethylaniline TLC, LC-MS (M+ peak at ~247.0 g/mol )Incomplete reaction, catalyst decompositionCheck reagent purity, optimize temperature, use more robust ligand/catalyst system[10]
4-acetyl-N,N-dimethylaniline ¹H NMR (methyl singlet ~2.5 ppm), IR (strong C=O stretch ~1670 cm⁻¹)Presence of water in reagents/solventsUse anhydrous solvents and reagents, dry amine base before use[13]
4-(trimethylsilylethynyl)-N,N-dimethylaniline TLC, ¹H NMR (presence of TMS peak ~0.25 ppm)Incomplete silyl deprotectionEnsure sufficient deprotection time, use a stronger base if necessary (e.g., TBAF)[14]

References

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
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Technical Support Center: Catalyst Deactivation in Reactions with 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethynyl-N,N-dimethylaniline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions, particularly the Sonogashira coupling, where this substrate is commonly employed.[1][2][3][4] My aim is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and resolve catalyst-related issues in your experiments.

Section 1: Troubleshooting Guide - A Mechanistic Approach

Catalyst deactivation is a primary cause of low yield, incomplete conversion, and reaction failure. Understanding the underlying deactivation pathways is crucial for effective troubleshooting.

Issue 1: Reaction Stalls or Fails to Initiate

Q: My Sonogashira coupling reaction with this compound is not proceeding. What are the likely causes related to the catalyst?

A: Failure to initiate or stalling of the reaction is often linked to immediate catalyst poisoning or issues with catalyst activation. The dimethylamino group on your substrate, while useful for its electronic properties, can be a primary culprit in catalyst deactivation.

Root Cause Analysis:
  • Catalyst Poisoning by the Dimethylamino Group: The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate strongly to the palladium center.[5][6] This coordination can block the active sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[5] This is a common issue with nitrogen-containing heterocycles and amines in palladium-catalyzed reactions.[5][6]

  • Incorrect Catalyst Precursor or Activation: Many palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, rely on the in-situ formation of the active Pd(0) species from a Pd(II) precatalyst.[2][7] If the reduction of Pd(II) to Pd(0) is inefficient, the catalytic cycle will not commence.

  • Presence of Inhibitory Impurities: Impurities in solvents, starting materials, or reagents can act as catalyst poisons. Common culprits include sulfur compounds, which are known poisons for palladium catalysts.[8][9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reaction initiation failure.

Detailed Protocols:
  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can mitigate poisoning by the dimethylamino group. These ligands coordinate strongly to the palladium center, making it less susceptible to binding by the aniline nitrogen. Furthermore, they can promote the reductive elimination step, which is often rate-limiting.

  • Solvent Purity: Solvents can significantly impact catalyst stability and activity.[10][11][12] Polar aprotic solvents like DMF and THF are commonly used, but their purity is critical.[10][11] Traces of water or other impurities can interfere with the catalytic cycle.[13] Always use freshly distilled or commercially available anhydrous, degassed solvents.

Issue 2: Gradual Decrease in Reaction Rate and Incomplete Conversion

Q: My reaction starts well but slows down over time, resulting in incomplete conversion. What could be causing this gradual catalyst deactivation?

A: A gradual decline in catalytic activity points towards slower deactivation processes such as catalyst leaching, fouling by polymer byproducts, or thermal degradation.

Root Cause Analysis:
  • Catalyst Leaching: In heterogeneously catalyzed reactions (e.g., using Pd on carbon), the active palladium species can leach into the solution.[14][15][16][17] While some level of leaching is often necessary for the reaction to proceed via a homogeneous pathway, excessive leaching without redeposition leads to a loss of active catalyst from the support.[15][17]

  • Fouling by Polymeric Byproducts: Terminal alkynes, especially electron-rich ones like this compound, can undergo side reactions such as homocoupling (Glaser coupling) or polymerization.[18][19] These polymeric materials can adsorb onto the catalyst surface, blocking active sites.[20][21][22] The presence of a copper co-catalyst can sometimes exacerbate alkyne homocoupling.[2][19][23]

  • Thermal Degradation: At elevated reaction temperatures, the catalyst complex can decompose, or in the case of supported catalysts, the metal nanoparticles can sinter (agglomerate).[9][24] Sintering leads to a decrease in the active surface area of the catalyst.

Troubleshooting and Mitigation Strategies:
Deactivation Mechanism Diagnostic Signs Mitigation Strategy Experimental Protocol
Catalyst Leaching Black palladium precipitate forms in the reaction mixture over time. Loss of activity upon catalyst recycling.Use a supported catalyst with stronger metal-support interactions. Employ a scavenger resin to capture leached palladium.1. For heterogeneous catalysts, consider alternative supports (e.g., those with functional groups that can coordinate to palladium). 2. After the reaction, add a palladium scavenger resin and stir for several hours before filtration.
Fouling by Polymers The reaction mixture becomes viscous or dark-colored. The isolated catalyst appears coated with a film.Optimize reaction conditions to minimize side reactions. Consider copper-free Sonogashira conditions.[19][25][26][27]1. Lower the reaction temperature. 2. Use a less polar solvent if solubility permits. 3. For copper-free conditions, use a suitable ligand system (e.g., bulky phosphines) and a strong organic base.[27][28]
Thermal Degradation Reaction rate is highly sensitive to temperature increases.Operate at the lowest effective temperature. Choose a thermally more stable catalyst system.1. Screen different palladium precatalysts and ligands for thermal stability. 2. If high temperatures are necessary, consider using a more robust N-heterocyclic carbene (NHC)-ligated palladium catalyst.[2][7]
Visualizing Deactivation Pathways:

Caption: Common catalyst deactivation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I recycle my palladium catalyst when using this compound?

A1: While catalyst recycling is economically and environmentally desirable, it can be challenging with this substrate.[29] Poisoning by the aniline nitrogen is often irreversible. If you are using a heterogeneous catalyst (e.g., Pd/C), you may observe a significant drop in activity with each cycle.[1] For homogeneous catalysts, recovery can be difficult and is often incomplete. If recycling is a primary goal, consider catalyst systems designed for easy separation and reuse, though their tolerance to the dimethylamino group must be verified.

Q2: Is a copper co-catalyst always necessary for the Sonogashira reaction with this substrate?

A2: No, and in some cases, it can be detrimental. The copper co-catalyst accelerates the reaction but also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2][19][23] Given the electron-rich nature of this compound, it can be prone to such side reactions. Copper-free Sonogashira protocols are well-established and can provide cleaner reactions, albeit sometimes requiring slightly harsher conditions or more specialized ligands.[19][25][26][27]

Q3: How does the choice of base affect catalyst stability?

A3: The base is a critical component of the Sonogashira reaction, and its choice can influence catalyst deactivation. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[28] However, these bases can also compete with the phosphine ligands for coordination to the palladium center. In some cases, using an inorganic base like K₂CO₃ in a suitable solvent system can be a viable alternative and may reduce certain side reactions.[30] The base must be strong enough to deprotonate the terminal alkyne.

Q4: My reaction turns from a clear solution to a black suspension. What does this indicate?

A4: The formation of a black precipitate is often indicative of the formation of palladium black (Pd(0) agglomerates). This can happen for several reasons:

  • Ligand Dissociation: The phosphine ligands that stabilize the soluble palladium complex may dissociate, leading to the aggregation of palladium atoms.

  • Reductive Collapse: The Pd(II) species in the catalytic cycle may be reduced to Pd(0) faster than it can re-enter the cycle, leading to precipitation.

  • High Temperature: Elevated temperatures can accelerate both ligand dissociation and palladium agglomeration.

The formation of palladium black signifies a loss of the active, soluble catalytic species and will lead to a decrease in the reaction rate. To mitigate this, ensure you are using a sufficient excess of a strongly coordinating ligand and avoid unnecessarily high temperatures.

References

  • de la Mata, F. J., & Flores, J. C. (2010). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. PubMed.
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  • Li, P., Wang, L., & Li, H. (2005). Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction. Tetrahedron.
  • Alonso, F., Moglie, Y., & Radivoy, G. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
  • Cravotto, G., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
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  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ACS Publications. (n.d.). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B.
  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Request PDF. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
  • RSC Publishing. (n.d.). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. New Journal of Chemistry.
  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate.
  • MDPI. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles.
  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical.
  • PMC - NIH. (2023). The mathematical catalyst deactivation models: a mini review.
  • MDPI. (n.d.). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
  • PubMed - NIH. (2009). Deactivation pathways of neutral Ni(II) polymerization catalysts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

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How to select the right solvent for 4-Ethynyl-N,N-dimethylaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethynyl-N,N-dimethylaniline. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use in synthesis. The following question-and-answer guide offers in-depth explanations, troubleshooting protocols, and data-driven recommendations to help you optimize your reactions and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: Selecting the right solvent is critical as it influences nearly every aspect of the reaction, from kinetics to final yield and purity.[1] For this compound, a solid with a melting point of 49-53 °C, the primary considerations are:

  • Solubility of Reactants and Reagents: The solvent must fully dissolve this compound, your coupling partner, the catalyst, and any additives. While this compound is soluble in most common organic solvents, the solubility of inorganic bases or salts (e.g., copper iodide, potassium carbonate) can be a limiting factor.[2]

  • Reaction Type: The optimal solvent is highly dependent on the specific transformation. The requirements for a palladium-catalyzed Sonogashira coupling are vastly different from those for a copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" reaction).

  • Solvent Polarity and Coordinating Ability: Solvents are not inert participants. Their polarity can stabilize or destabilize transition states and intermediates, directly impacting reaction rates and even selectivity.[3][4] Dipolar aprotic solvents like DMF or DMSO can coordinate with metal catalysts, influencing their activity and stability.[1][5]

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. Higher boiling points can help drive slower reactions to completion, but may also promote side product formation or decomposition.

  • Work-up and Purification: Consider the ease of solvent removal post-reaction. A volatile solvent is easier to remove under vacuum, but a high-boiling solvent might require more complex purification steps like extraction or distillation.

Q2: Which solvents are recommended for the Sonogashira coupling of this compound?

A2: The Sonogashira coupling is a cornerstone reaction for terminal alkynes like this compound.[6] The choice of solvent is a delicate balance to ensure catalyst activity and solubility of all components.

Primary Recommendations:

  • Dipolar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a classic and highly effective choice.[5][7] Its high dielectric constant helps dissolve inorganic salts (like the CuI co-catalyst) and its coordinating ability can stabilize the palladium catalyst.[5] Other options in this class include N,N-Dimethylacetamide (DMAc) and Dimethyl sulfoxide (DMSO).

  • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane are less polar options but are very common, particularly when paired with a strong, soluble organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These solvents are often used when the substrate or product is sensitive to higher temperatures.[8]

  • Aromatic Hydrocarbons: Toluene is an excellent non-polar option, especially for reactions using palladium catalysts like Pd(PPh₃)₄.[1][5] It is particularly useful when trying to minimize side reactions that might be promoted by more polar media.

The following diagram outlines a general decision-making process for solvent selection in a Sonogashira coupling.

Solvent_Selection_Sonogashira start Start: Select Solvent for Sonogashira Coupling q1 Is an inorganic base (e.g., K₂CO₃, K₃PO₄) required for the reaction? start->q1 polar Use a Polar Aprotic Solvent (e.g., DMF, DMSO) Rationale: Excellent solubility for inorganic salts. q1->polar Yes nonpolar Consider Ethers or Amines (e.g., THF, Et₃N, Toluene) Rationale: Suitable for organic bases and less polar reactants. q1->nonpolar No q2 Is the reaction sluggish at lower temperatures? polar->q2 nonpolar->q2 high_temp Use a High-Boiling Solvent (e.g., DMF, Dioxane, Toluene) Rationale: Allows for higher reaction temperatures to increase rate. q2->high_temp Yes end Proceed to Optimization q2->end No high_temp->end

Caption: Decision workflow for Sonogashira solvent selection.

Q3: What about solvents for Click Chemistry (CuAAC) with this compound?

A3: The copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally more robust and less sensitive to solvent choice than palladium-catalyzed cross-couplings.[9] The primary driver for solvent selection here is often the solubility of the azide partner.

  • Recommended Solvents: A wide range of solvents can be used successfully. Common choices include DMSO , DMF , THF , acetonitrile , and mixtures of t-butanol and water .

  • Green Solvents: The CuAAC reaction is well-suited to more environmentally benign solvents. Recent studies have shown excellent results using biomass-derived solvents like Cyrene™ , which can be a sustainable alternative to traditional dipolar aprotic solvents.[10]

  • Aqueous Conditions: One of the major advantages of click chemistry is its compatibility with aqueous media, which is particularly useful for biological applications.[9] If your azide substrate has sufficient water solubility, a mixture of water with a co-solvent like t-BuOH or DMSO is often an excellent choice.

Reaction TypePrimary Solvent RecommendationsSecondary OptionsKey Considerations
Sonogashira Coupling DMF, THF, TolueneDioxane, Acetonitrile, Et₃N (as solvent/base)Catalyst stability, base solubility, temperature control.[1][5]
Click Chemistry (CuAAC) DMSO, t-BuOH/H₂O, THFDMF, Acetonitrile, Cyrene™Substrate solubility, ease of work-up.[10]

Table 1: Recommended solvents for common reactions of this compound.

Troubleshooting Guide

Q4: My Sonogashira reaction with this compound has failed or is giving very low yield. Could the solvent be the problem?

A4: Yes, the solvent is a very common culprit in failed Sonogashira reactions. Here is a systematic approach to troubleshoot the issue:

Step 1: Verify Solubility

  • Issue: One or more components (substrate, base, catalyst) may not be fully dissolved, preventing the reaction from initiating.

  • How to Check: At room temperature, before adding the catalyst, stir your this compound, coupling partner, and base in the chosen solvent. Is the mixture a clear, homogeneous solution? If you see suspended solids (especially the base), solubility is an issue.

  • Solution:

    • If using an inorganic base (e.g., K₂CO₃) in a solvent like THF, switch to a more polar aprotic solvent like DMF.[5]

    • If using an organic base (e.g., Et₃N) and reactants are not dissolving, you may need a stronger solvent like DMF or DMSO.

    • Gentle warming can help, but ensure your starting materials are stable at higher temperatures.

Step 2: Assess Solvent Purity and Degassing

  • Issue: The Sonogashira reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst and cause unwanted alkyne homocoupling (Glaser coupling). Water in anhydrous solvents can also interfere with the catalytic cycle.

  • How to Check: Are you using anhydrous, high-purity solvents? Did you thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles)?

  • Solution: Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent. Always degas your reaction mixture for at least 15-30 minutes prior to adding the palladium catalyst.

Step 3: Consider Solvent-Catalyst Mismatch

  • Issue: The nature of the palladium catalyst can dictate the optimal solvent. For example, highly active catalysts with bulky phosphine ligands may behave differently in coordinating vs. non-coordinating solvents.[1]

  • Solution:

    • For catalysts like Pd(PPh₃)₄, less polar solvents like toluene or THF are often effective.[1]

    • If your reaction is sluggish in a non-polar solvent, switching to a polar aprotic solvent like DMF can sometimes accelerate the rate-limiting oxidative addition step.[4][11]

The following workflow provides a visual guide to troubleshooting a failed Sonogashira reaction with a focus on solvent-related issues.

Troubleshooting_Workflow start Start: Low/No Yield in Sonogashira Reaction q_solubility Is the reaction mixture homogeneous before adding the catalyst? start->q_solubility a_solubility_no Problem: Poor Solubility. Action: Switch to a more polar solvent (e.g., THF -> DMF) or a more soluble base. q_solubility->a_solubility_no No q_degas Was the solvent anhydrous and thoroughly degassed? q_solubility->q_degas Yes end Re-run Optimized Reaction a_solubility_no->end a_degas_no Problem: Catalyst Deactivation. Action: Use fresh anhydrous solvent. Implement rigorous degassing (e.g., Ar sparging). q_degas->a_degas_no No q_temp Is the reaction temperature optimal for the solvent's boiling point? q_degas->q_temp Yes a_degas_no->end a_temp_no Problem: Insufficient Energy. Action: Increase temperature or switch to a higher-boiling solvent (e.g., Toluene -> DMF). q_temp->a_temp_no No q_temp->end Yes a_temp_no->end

Caption: Troubleshooting workflow for a failing Sonogashira reaction.

Q5: I am observing significant amounts of alkyne homocoupling (Glaser coupling) as a side product. How can the solvent choice help mitigate this?

A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, promoted by oxygen and the copper(I) co-catalyst. While rigorous degassing is the primary solution, solvent choice can play a role.

  • Amine as Solvent/Base: Using the amine base, such as triethylamine or piperidine, as the solvent or co-solvent can sometimes suppress homocoupling. The amine acts as a reducing agent, helping to keep the copper in its active Cu(I) state and minimizing the Cu(II) species that can promote the Glaser reaction.

  • Avoid Protic Solvents: Protic solvents like alcohols are generally not recommended for standard Sonogashira reactions. They can interfere with the base and may not be compatible with the organometallic intermediates. While some specialized protocols exist, they are not a starting point for troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound with an aryl iodide using a standard Pd/Cu catalyst system in DMF.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl iodide (1.05 eq), and Copper(I) iodide (CuI, 0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add anhydrous, degassed DMF via syringe to achieve a substrate concentration of 0.2 M. Add triethylamine (Et₃N, 2.0 eq) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Click Reaction (CuAAC)

This protocol describes the reaction of this compound with an organic azide in a common solvent system.[10]

  • Preparation: To a vial, add this compound (1.0 eq), the organic azide (1.1 eq), and Copper(I) iodide (CuI, 0.01 eq).

  • Solvent and Base Addition: Add DMSO to achieve a substrate concentration of 0.5 M. Add triethylamine (Et₃N, 0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, add cold distilled water to the reaction mixture to precipitate the triazole product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the purified 1,2,3-triazole. If the product is not a solid, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate).

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Bard, A. J., & Inzelt, G. (n.d.).
  • Chem-Impex. (n.d.). This compound.
  • Smith, A. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Beilstein Journals. (n.d.).
  • Solubility of Things. (n.d.). N,N-Dimethylaniline.
  • ResearchGate. (2015).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). This compound 97%.

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Addressing discoloration and oxidation of 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, medicinal chemists, and materials scientists utilizing 4-Ethynyl-N,N-dimethylaniline. Its purpose is to provide practical, experience-driven solutions to common challenges encountered with this reagent, particularly discoloration and oxidation, thereby ensuring the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the state and usability of this compound.

Q1: My vial of this compound has turned from a white/light-yellow solid to a distinct brown/dark green powder. Can I still use it?

This discoloration is a clear visual indicator of degradation.[1] The primary culprits are oxidation of the electron-rich N,N-dimethylamino group and oxidative coupling of the terminal alkyne. While the material might still be suitable for less sensitive applications, for high-stakes experiments such as catalyst screening, quantitative studies, or the synthesis of materials for device fabrication, using the discolored reagent is strongly discouraged. Impurities can lead to inconsistent reaction kinetics, formation of complex side-products, and poisoning of sensitive catalysts, particularly palladium.[2][3]

Q2: What is causing the discoloration of my compound?

The discoloration arises from two main chemical processes, often occurring concurrently:

  • Oxidation of the Aniline Moiety: The tertiary amine is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and heat.[1] This can form highly colored radical cations and N-oxide species, which can further react to produce polymeric color bodies.[4][5]

  • Oxidative Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can undergo a copper-catalyzed (or even auto-catalyzed by trace metals) oxidative dimerization to form 1,4-bis(4-(dimethylamino)phenyl)buta-1,3-diyne.[2][4] This conjugated dimer is often a colored solid and is a common impurity in terminal alkynes.

Q3: What are the best practices for storing this compound to maximize its shelf-life?

To mitigate degradation, the compound must be protected from its primary adversaries: oxygen, light, and heat.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aniline moiety and oxidative coupling of the alkyne.[6]
Temperature 2-8°C (Refrigerated)Slows the rate of thermal degradation and oxidation reactions.
Light Amber Glass Vial or Wrapped in FoilPrevents photo-oxidation, which can generate radical species and accelerate decomposition.[1]
Container Tightly Sealed with a Secure CapPrevents ingress of atmospheric oxygen and moisture. For frequent use, a Sure/Seal™ style bottle is ideal.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues related to the purity and reactivity of this compound.

Issue 1: Visual Impurity and Inconsistent Reaction Outcomes

Symptoms:

  • The solid reagent is noticeably discolored (yellow, brown, or green).

  • Reactions, such as Sonogashira couplings, result in low yields, fail to go to completion, or produce a complex mixture of byproducts visible by Thin Layer Chromatography (TLC).

  • A significant amount of a baseline, insoluble material is observed in the reaction flask.

Causality and Diagnosis: The presence of the Glaser homocoupling product is a frequent cause of poor performance in palladium-catalyzed cross-coupling reactions. This dimer can compete with the desired alkyne for the active catalyst, leading to reduced yields of the target molecule. Furthermore, other oxidative degradation products of the aniline can chelate to the palladium center, acting as catalyst poisons.

Diagnostic Workflow:

start Poor Reaction Performance check_reagent Assess Reagent Purity start->check_reagent tlc_analysis TLC Analysis (e.g., 10% EtOAc/Hexane) check_reagent->tlc_analysis nmr_analysis ¹H NMR Analysis (in CDCl₃) check_reagent->nmr_analysis impurity_detected Impurities Present? tlc_analysis->impurity_detected nmr_analysis->impurity_detected purify Purify Reagent (See Part 3) impurity_detected->purify Yes use_as_is Use As Is (For non-critical applications) impurity_detected->use_as_is Minor Impurities proceed Proceed with Reaction purify->proceed use_as_is->proceed

Caption: Diagnostic workflow for reagent quality assessment.

A ¹H NMR spectrum is the most definitive method for assessing purity. The pure compound should show a sharp singlet for the ethynyl proton around 3.0 ppm, two distinct doublets for the aromatic protons, and a singlet for the N-methyl groups around 2.9-3.0 ppm. The presence of multiple signals in the aromatic region or additional singlets may indicate the presence of the dimer or other oxidation byproducts.

Issue 2: Solution Instability

Symptoms:

  • A freshly prepared solution of the compound in a solvent like THF, Dichloromethane, or Acetonitrile rapidly turns yellow or brown.

Causality and Diagnosis: This indicates the presence of dissolved oxygen in the solvent. Even solvents from a solvent purification system can contain trace amounts of oxygen. The electron-rich nature of this compound makes it highly sensitive to these residual oxidants.

Preventative Protocol: Preparation of Oxygen-Free Stock Solutions

  • Solvent Degassing: Select a high-purity, anhydrous solvent. Degas the solvent rigorously for at least 30 minutes using one of the following methods:

    • Sparging: Bubble a steady stream of dry argon or nitrogen through the solvent.

    • Freeze-Pump-Thaw: For the highest level of degassing, subject the solvent to at least three freeze-pump-thaw cycles.

  • Inert Atmosphere Transfer: Weigh the this compound in a glovebox or on the bench under a positive pressure of inert gas and place it in a flame-dried flask equipped with a magnetic stir bar and a rubber septum.

  • Cannula Transfer: Transfer the degassed solvent to the flask containing the solid via a double-tipped needle (cannula).

  • Storage: The resulting solution should be stored in a tightly sealed flask with a positive pressure of inert gas, wrapped in foil to protect from light, and refrigerated if not for immediate use.

Part 3: Purification Methodologies

When the reagent is deemed too impure for use, purification is necessary. The choice between recrystallization and column chromatography will depend on the scale and the nature of the impurities.

Method 1: Purification by Recrystallization

This method is effective for removing highly colored, polar impurities and the less soluble Glaser-coupled dimer on a larger scale.

Experimental Protocol:

  • Solvent Selection: A mixed solvent system of isopropanol and water is effective.

  • Dissolution: In a flask, dissolve the discolored this compound in the minimum amount of hot isopropanol. The solution will likely be dark.

  • Decolorization: While the solution is hot, add a small amount (approx. 1-2% w/w) of activated charcoal. Caution: Add charcoal carefully to the hot solution to avoid bumping. Swirl the flask for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with a small plug of Celite or fluted filter paper to remove the charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Re-heat the clear filtrate to boiling and slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. The formation of pure, off-white to light-yellow needles should be observed. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 isopropanol/water. Dry the purified crystals thoroughly under high vacuum.

Method 2: Purification by Flash Column Chromatography

This is the preferred method for smaller quantities and for the removal of impurities with similar polarity to the product.

Table 2: Flash Chromatography Parameters

ParameterRecommendationJustification
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separation of moderately polar organic compounds.
Mobile Phase (Eluent) 5-10% Ethyl Acetate in HexanesThis solvent system provides good separation between the less polar product and the more polar oxidized impurities. The exact ratio may require optimization based on TLC analysis.
Sample Loading Dry LoadingAdsorbing the crude material onto a small amount of silica gel and loading it as a dry powder onto the column generally results in better separation than wet loading.
Monitoring TLC with UV (254 nm) visualizationThe aromatic nature of the compound and its impurities allows for easy visualization under UV light.

Experimental Protocol:

  • Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in hexanes.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Load the Column: Carefully add the dry-loaded sample to the top of the silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample band during elution.

  • Elute the Column: Begin eluting with 5% ethyl acetate in hexanes, collecting fractions. Monitor the elution of the product by TLC. The desired product should be the major, less polar spot.

  • Isolate the Product: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

References

  • Better Chemtech. (2025, December 8). What happens if N,N - Dimethylaniline is exposed to air?
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kańska, M., & Rattan, S. (2010). Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. Asian Journal of Chemistry, 22(8), 6141-6150.
  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
  • Flinn Scientific. (2016, October 19).
  • MilliporeSigma. (2024).
  • Washington State University.
  • Carl Roth GmbH.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Loba Chemie. (2016, April 26). Aniline Hydrochloride for Synthesis MSDS.
  • Central Drug House (P) Ltd.

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Technical Support Center: pH Optimization for Reactions Involving 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 4-Ethynyl-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of pH in reactions involving this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter when working with this compound?

A1: The pH of the reaction medium directly influences the protonation state of the dimethylamino group on the aniline ring. The conjugate acid of N,N-dimethylaniline has a pKa of approximately 5.15.[1][2][3] This means that at a pH below 5.15, the nitrogen atom will be predominantly protonated, forming a positively charged ammonium salt. This protonation has two major consequences for your reaction:

  • Solubility: The protonated form is significantly more soluble in aqueous media than the neutral form.[4][5] Conversely, in many organic solvents, the neutral form is more soluble. Adjusting the pH can therefore be a powerful tool for controlling the solubility of your reactant and facilitating reaction setup and workup.

  • Reactivity: The electronic properties of the aniline ring are drastically altered upon protonation. The neutral dimethylamino group is a strong electron-donating group, which can influence the reactivity of the ethynyl group. Protonation of the nitrogen atom turns it into an electron-withdrawing group, which can deactivate the molecule towards certain reactions or alter its interaction with metal catalysts.

Q2: What are the most common reactions where pH optimization is crucial for this compound?

A2: The two most prevalent reactions for this terminal alkyne are the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry". In both cases, pH plays a pivotal role in reaction efficiency and outcome.

Q3: How does the basicity of this compound itself affect the reaction?

A3: While the dimethylamino group is basic, it is generally not basic enough to significantly alter the bulk pH of a well-buffered reaction or a reaction with a stoichiometric amount of a stronger base. However, it can act as a ligand for metal catalysts, and its protonation state will affect this coordination.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7]

Problem 1: Low or No Product Yield

Possible Cause: Insufficient deprotonation of the terminal alkyne.

Explanation: The mechanism of the Sonogashira coupling involves the formation of a copper(I) acetylide intermediate.[8] This requires the deprotonation of the terminal alkyne's acidic proton (pKa ≈ 25). The base used in the reaction must be strong enough to achieve this.

Solution:

  • Choice of Base: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The reaction medium must be sufficiently basic to neutralize the hydrogen halide byproduct of the coupling reaction.[9]

  • pH Considerations: While a specific pH value is not typically measured in anhydrous organic solvents, the choice of base and its concentration are critical. The basicity should be high enough to deprotonate the alkyne but not so high as to cause unwanted side reactions.

  • Protonation of the Substrate: If the reaction medium is too acidic (pH < 5), the this compound will be protonated. This makes the alkyne proton slightly more acidic but can also lead to solubility issues in non-polar organic solvents and potential inhibition of the catalyst. Ensure your reaction conditions are not acidic before adding the catalyst.

Problem 2: Significant Homocoupling (Glaser Coupling) of this compound

Possible Cause: Inappropriate reaction conditions favoring the oxidative coupling of the copper acetylide.

Explanation: The copper acetylide intermediate can react with itself in the presence of an oxidant (often oxygen) to form a dimer. This is a common side reaction in Sonogashira couplings.

Solution:

  • Degassing: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

  • pH and Base: While not a direct pH effect, the choice and amount of amine base can influence the rate of homocoupling. Using a bulkier base like DIPEA can sometimes disfavor the bimolecular homocoupling reaction.

Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole.[10][11] It is known for its wide functional group tolerance and ability to proceed in aqueous conditions.

Problem 1: Slow or Incomplete Reaction

Possible Cause: Suboptimal pH affecting catalyst activity or reactant solubility.

Explanation: While the CuAAC reaction is famously tolerant of a wide pH range (typically 4-12), extreme pH values can be detrimental.[11]

Solution:

  • Optimal pH Range: For most applications, especially in aqueous or partially aqueous media, a pH between 7 and 8 is ideal.

  • Acidic Conditions (pH < 4): At low pH, the concentration of the catalytically active copper(I) acetylide may be reduced. Furthermore, protonation of the this compound can lead to solubility issues in less polar co-solvents and may electrostatically repel the azide if it is also protonated.

  • Basic Conditions (pH > 10): High pH can lead to the precipitation of copper(I) hydroxide or oxide, removing the active catalyst from the reaction.

Problem 2: Catalyst Deactivation or Poor Reproducibility

Possible Cause: Coordination of the deprotonated this compound to the copper catalyst, or precipitation of the reactant.

Explanation: The electron-rich nature of the neutral dimethylamino group could, in some cases, lead to coordination with the copper(I) catalyst, potentially inhibiting its activity. Also, if the pH is not optimized for solubility, the reactant may not be fully available for the reaction.

Solution:

  • Buffering: Use a suitable buffer (e.g., phosphate or HEPES) to maintain a stable pH throughout the reaction, especially if acidic or basic byproducts are expected.

  • Ligands: The use of copper-coordinating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and accelerate the reaction, potentially mitigating any inhibitory effects from the substrate.

  • Solvent System: Ensure that your chosen solvent system and pH maintain the solubility of all reactants. For this compound, a slightly acidic pH might be necessary for aqueous solubility, but this needs to be balanced with the optimal pH for the CuAAC reaction itself. A co-solvent system (e.g., t-BuOH/water or DMSO/water) can often provide a good balance.

Data Summary Table

ParameterSonogashira CouplingCuAAC (Click Chemistry)
Optimal pH/Basicity Requires an amine base (e.g., TEA, DIPEA)Generally pH 4-12, optimal around 7-8
Effect of Acidic pH Protonation of substrate, potential catalyst inhibition, solubility issuesReduced formation of copper acetylide
Effect of Basic pH Necessary for alkyne deprotonation> pH 10 can precipitate copper catalyst
Key Consideration Anhydrous, inert conditions are crucialTolerant of aqueous conditions

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This is a general guideline; specific amounts and reaction times should be optimized for your specific aryl halide.

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF, toluene, or DMF) and an amine base (e.g., triethylamine or diisopropylamine). A common ratio is 3:1 solvent to amine.

  • Stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or a mild aqueous acid (e.g., dilute NH₄Cl) to remove the amine base and its salt.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for CuAAC (Click Chemistry)

This protocol is adapted for bioconjugation but can be modified for small molecule synthesis.[12][13]

  • In a reaction vessel, dissolve the azide-containing molecule (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system (e.g., a 1:1 mixture of water and a co-solvent like t-BuOH or DMSO). If necessary, buffer the aqueous component to pH 7-8.

  • In a separate vial, prepare a fresh solution of a copper(II) sulfate (e.g., 1-10 mol%).

  • In another vial, prepare a fresh solution of a reducing agent, typically sodium ascorbate (e.g., 5-20 mol%).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The order of addition is important to ensure the in situ reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by extraction with an organic solvent. If necessary, residual copper can be removed by washing with a solution of EDTA.

  • Purify the product by column chromatography or crystallization.

Visualizations

Protonation State of this compound

G Protonated H₃C-N⁺(H)-C₆H₄-C≡CH (Water Soluble) Neutral (H₃C)₂N-C₆H₄-C≡CH (Organo-soluble) Protonated->Neutral Neutral->Protonated

Caption: pH-dependent equilibrium of this compound.

Key pH-Dependent Steps in Sonogashira and CuAAC Reactions

G cluster_sonogashira Sonogashira Coupling cluster_cuaac CuAAC (Click Chemistry) a R-C≡CH + Base b R-C≡C⁻ a->b Deprotonation (Requires Base) Pd/Cu Catalytic Cycle Pd/Cu Catalytic Cycle b->Pd/Cu Catalytic Cycle Enters Cycle c Low Yield / No Reaction R-C≡CH + Acid R-C≡CH + H⁺ (pH < 5) R-C≡CH + Acid->c Protonation of Amine d Cu(I) Catalyst e Precipitated Cu(OH)ₓ d->e pH > 10 f Optimal Activity d->f pH 7-8

Caption: Critical pH influences in Sonogashira and CuAAC reactions.

References

  • PubChem. N,N-Dimethylaniline.
  • ChemBK. N,N-Dimethylaniline.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Solubility of Things. N,N-Dimethylaniline.
  • Jin, M., & Wu, J. (2018). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Israel Journal of Chemistry, 58(5), 546-559.
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  • FooDB. N,N-Dimethylaniline. (2010).
  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. (2022).
  • ResearchGate. The Sonogashira coupling reaction mechanism.
  • Domingo, L. R., & Pérez, P. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC advances, 7(85), 54069-54079.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Wikipedia. Sonogashira coupling.
  • National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC): a powerful tool for pharmaceutical sciences. Pharmaceutical sciences, 1(1), 29.
  • NKK. N,N-Dimethylaniline.
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  • Wikipedia. Click chemistry.
  • ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't?. (2021).
  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
  • National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024).
  • ResearchGate. Conditions optimization for the double Sonogashira coupling.
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction.

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Technical Support Center: Safe Disposal of 4-Ethynyl-N,N-dimethylaniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-09

Introduction

This guide provides comprehensive, in-depth technical procedures for the safe disposal of 4-Ethynyl-N,N-dimethylaniline (CAS No. 17573-94-3) waste.[1][2][3] It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, regulatory compliance, and environmental protection. The procedures outlined are grounded in established safety principles for handling aromatic amines and ethynyl compounds, and align with federal and state hazardous waste regulations.[4][5][6]

This compound is a versatile building block in organic synthesis, particularly in the development of dyes, pharmaceuticals, and advanced materials.[7][8] However, its chemical nature as a substituted aniline presents specific hazards that necessitate careful management of its waste streams. This compound is known to be an irritant to the skin, eyes, and respiratory system, and may cause sensitization through inhalation or skin contact.[1][2][3]

This document will address common questions and potential issues encountered during the waste disposal process, providing clear, actionable guidance in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I need to consider for waste disposal?

A1: The primary hazards of this compound stem from its classification as a skin and eye irritant, a potential skin sensitizer, and a respiratory irritant.[1][2][3] As an aromatic amine, it shares toxicological concerns with other compounds in its class, which can include toxicity to aquatic life and potential for long-term adverse effects in the aquatic environment.[9][10][11] The ethynyl group may also present reactivity hazards under certain conditions, although it is generally stable. Therefore, waste segregation and disposal must account for its irritant properties, potential for sensitization, and environmental toxicity.

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. Under no circumstances should this compound or solutions containing it be disposed of down the drain.[4][12] This compound is not readily biodegradable and is toxic to aquatic organisms.[9][10][11][13] Drain disposal of this chemical is a violation of environmental regulations and can lead to contamination of waterways.[4][12] All waste containing this compound must be collected and managed as hazardous waste.[4][5][6]

Q3: What are the immediate steps to take in case of a spill of this compound?

A3: In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • For Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.[14]

    • If there is a risk of dust or aerosol generation, a NIOSH-approved respirator is necessary.[2]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[15]

    • Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed hazardous waste container.[14]

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then decontaminate with soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Immediately evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Secure the area to prevent entry.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Q4: My this compound has turned a dark color. Is it still safe to handle for disposal?

A4: Discoloration (from its typical white to light yellow to a darker shade) can indicate degradation or the presence of impurities. While this may affect its reactivity in experiments, for disposal purposes, it should still be treated as hazardous waste with the same precautions. The degradation products of anilines can be as or more toxic than the parent compound.[16] Always handle the material within a chemical fume hood and wear appropriate PPE. If you have concerns about its stability, consult your EHS department before handling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Uncertainty about waste container compatibility. The waste stream contains multiple solvents in addition to this compound.Use a high-density polyethylene (HDPE) or glass container for waste collection. These materials are generally compatible with a wide range of organic solvents and aromatic amines. Always check a chemical compatibility chart if you are unsure. Label the container with all chemical constituents.[17]
The hazardous waste container is full, but the waste pickup is not scheduled yet. Accumulation of waste exceeding the capacity of the designated container.Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA).[4][6] Once a container is full, it must be dated and moved to a central accumulation area within three days.[12] Contact your EHS department to arrange for a pickup and to obtain a new, empty container. Do not overfill waste containers.
I have solid waste contaminated with this compound (e.g., gloves, weighing paper). How should I dispose of it? Generation of contaminated lab debris.This is considered solid hazardous waste.[14] Collect all contaminated solid materials in a separate, clearly labeled, and sealed hazardous waste container.[14] The container should be a durable, leak-proof bag or a rigid container lined with a bag. Do not mix solid and liquid waste in the same container.
I need to dispose of an old, unlabeled container that I suspect contains this compound. Unknown chemical waste.Do not attempt to dispose of unknown chemicals. This is a significant safety risk and is often a regulatory violation. Contact your institution's EHS department immediately.[4] They have specific protocols for identifying and managing unknown waste streams.

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step methodology for the safe segregation and collection of this compound waste for disposal.

Personal Protective Equipment (PPE) and Preparation

Before handling any waste containing this compound, ensure you are wearing the following appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

All waste handling procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[14]

Waste Segregation and Collection

Proper segregation of waste is crucial for safe and compliant disposal.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) in a designated, leak-proof, and chemically compatible hazardous waste container (e.g., an HDPE or glass bottle).

    • The container must be clearly labeled with the words "Hazardous Waste" and a list of all chemical constituents, including "this compound" and their approximate concentrations.[5][17]

    • Keep the waste container securely sealed when not in use.[4]

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., unused solid, contaminated gloves, absorbent pads, weighing paper, pipette tips) in a separate, designated, and sealed hazardous waste container.[14]

    • This container should be a durable plastic bag or a rigid container lined with a bag.

    • Label the container as "Hazardous Waste" and specify "Solid waste contaminated with this compound."

Storage of Hazardous Waste

Proper storage of collected waste is essential to prevent accidents and ensure regulatory compliance.

  • Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[4][6][12] This area should be at or near the point of waste generation.[4][6]

  • Use secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks or spills.[6][12]

  • Ensure that incompatible waste streams are not stored together. For example, keep acidic waste separate from basic waste.[12] this compound waste, being a substituted aniline, should not be stored with strong oxidizing agents.[14]

Arranging for Disposal
  • Once a waste container is full, or if you will no longer be generating that waste stream, arrange for its disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[4][14][18]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste manifest or an online request form.

Visualization of Disposal Workflow

start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed liquid hazardous waste container (HDPE or glass). is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed solid hazardous waste container. is_liquid->collect_solid No (Solid) store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from Environmental Health and Safety Office.
  • This compound | CAS#:17573-94-3 | Chemsrc. (n.d.).
  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.).
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
  • This compound 97 17573-94-3 - Sigma-Aldrich. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. (n.d.).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, February 27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Proper Disposal of 3-Ethynylaniline: A Step-by-Step Guide for Laboratory Professionals. (2025, December).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Ethynyl Estradiol - Santa Cruz Biotechnology. (n.d.).
  • This compound | C10H11N | CID 5191884 - PubChem. (n.d.).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • This compound | 17573-94-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Hazardous Waste Disposal Guide - NSWAI. (n.d.).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
  • Safety data sheet - Agar Scientific. (2019, August 7).
  • storage and handling guidelines for 3-ethynylaniline - Benchchem. (n.d.).
  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. (n.d.).
  • Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals. (n.d.).
  • 121-69-7_GPS_N,N-dimethylaniline (CL-4: PUBLIC) - Aarti Industries. (2021, October 15).
  • Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • This compound from Aladdin Scientific | Biocompare.com. (n.d.).
  • This compound 17573-94-3 | 東京化成工業株式会社 - TCI Chemicals. (n.d.).
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9).
  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. (n.d.).
  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022, June 10).
  • Dimethylaniline - Wikipedia. (n.d.).
  • This compound 97 17573-94-3 - Sigma-Aldrich. (n.d.).
  • N,N-Dimethylaniline - Acid Scavenger - Intermediate - Amines - Actylis. (n.d.).
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Overcoming low conversion rates in Sonogashira-Hagihara coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira-Hagihara Coupling

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira-Hagihara cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Overcoming Low Conversion

This section is structured to address the most frequent problems encountered during Sonogashira-Hagihara coupling experiments.

Q1: My reaction shows no product formation, or conversion is less than 5%. What are the primary causes?

Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components: the catalyst's active state, the reaction conditions, or the substrates themselves.

Potential Causes & Step-by-Step Solutions:

  • Inactive Palladium Catalyst: The active catalyst is a Palladium(0) species. If you are using a Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2]

    • Troubleshooting:

      • Verify Precatalyst Quality: Ensure your palladium source is from a reliable supplier and has been stored correctly. Older or improperly stored catalysts can be inactive.

      • Ensure Reducing Conditions: The amine base or phosphine ligands typically facilitate the reduction of Pd(II) to Pd(0).[1][2] If using a non-amine base or a system where this reduction is slow, consider adding a sacrificial reducing agent or switching to a direct Pd(0) source like Pd(PPh₃)₄.

      • Switch to a Modern Precatalyst: Consider using a pre-formed, air-stable precatalyst. These are designed to generate the active monoligated Pd(0) species reliably in solution and are particularly effective for challenging substrates.[3]

  • Incorrect Reaction Temperature: The energy barrier for the oxidative addition of the aryl halide to the Pd(0) center is a critical, often rate-limiting, step.[4] This is highly dependent on the halide's identity.

    • Troubleshooting:

      • Adjust Temperature to Halide Reactivity: The general reactivity trend is I > OTf > Br >> Cl.[1][5] While aryl iodides may react at room temperature, aryl bromides often require heating (e.g., 50-100 °C), and aryl chlorides typically demand higher temperatures and more specialized catalytic systems.[4][5][6] If you are using an aryl bromide at room temperature with no success, incrementally increasing the temperature is a logical first step.[6]

  • Substrate Impurities: The Sonogashira reaction can be sensitive to impurities in the starting materials.

    • Troubleshooting:

      • Purify Starting Materials: Ensure both the aryl/vinyl halide and the terminal alkyne are pure. Recrystallization or column chromatography may be necessary.

      • Check for Water and Oxygen: Although some modern protocols tolerate water, the classic Sonogashira reaction requires anhydrous and anaerobic conditions.[7] Water can interfere with the base and catalyst, while oxygen promotes the highly problematic Glaser-Hay homocoupling of the alkyne.[1][8][9] Ensure solvents are anhydrous and the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes).

Troubleshooting Workflow for No/Low Conversion

start Problem: <5% Conversion q1 Is the Pd catalyst a Pd(II) precatalyst? start->q1 sol1a Ensure base/ligand can reduce Pd(II). Consider a Pd(0) source. q1->sol1a Yes q2 What is the aryl halide (Ar-X)? q1->q2 No / Unsure sol1a->q2 sol2a Ar-I: Check other parameters. Reaction should proceed at RT. q2->sol2a Iodide sol2b Ar-Br or Ar-Cl: Increase temperature. (e.g., 50-100 °C) q2->sol2b Bromide / Chloride q3 Are starting materials pure and dry? sol2a->q3 sol2b->q3 sol3a Purify substrates. Use anhydrous, degassed solvents. Ensure inert atmosphere. q3->sol3a No / Unsure end Re-run Experiment q3->end Yes sol3a->end

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

Q2: My reaction starts but stalls at 30-50% conversion. What's happening?

Answer: Stalled reactions often indicate catalyst decomposition over the reaction time or a stoichiometric issue with one of the reagents, particularly the base.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Decomposition: The active Pd(0) species can be unstable, especially at elevated temperatures, and can decompose into inactive palladium black.

    • Troubleshooting:

      • Lower Catalyst Loading/Temperature: While counterintuitive, sometimes a very high catalyst loading can lead to faster decomposition. Try reducing the catalyst loading. If heating, consider if a lower temperature for a longer duration might be more effective.

      • Use a More Robust Ligand: The choice of ligand is critical for stabilizing the palladium center. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the metal center and promote the desired catalytic cycle, preventing decomposition.[2][4]

  • Insufficient Base: The reaction generates one equivalent of hydrogen halide (HX) for every molecule of product formed. The base neutralizes this acidic byproduct.[1] If the base is consumed, the reaction medium will become acidic, which can protonate the alkyne and deactivate the catalyst.

    • Troubleshooting:

      • Check Stoichiometry: Ensure you are using at least two equivalents of an amine base (like triethylamine or diisopropylethylamine). One equivalent is consumed in the reaction, and the other acts as the bulk base. Often, using the base as the solvent or co-solvent is a robust solution.[10]

      • Consider Base Strength: The pKa of the base must be sufficient to deprotonate the terminal alkyne (or facilitate its deprotonation by the copper acetylide). If your alkyne is particularly non-acidic, a stronger base might be required.

Q3: I'm getting a lot of a side product that appears to be a dimer of my alkyne. How do I prevent this?

Answer: You are observing the Glaser-Hay homocoupling of your terminal alkyne.[1][8] This is a very common side reaction in Sonogashira couplings and is primarily caused by the presence of oxygen, which oxidizes the copper(I) acetylide intermediate.[9][11]

Potential Causes & Step-by-Step Solutions:

  • Oxygen in the Reaction Atmosphere: This is the most common cause.

    • Troubleshooting:

      • Rigorous Degassing: Ensure your solvent and reaction headspace are scrupulously deoxygenated. Use a robust inert gas system (a balloon of argon is often insufficient for sensitive reactions). As mentioned, freeze-pump-thaw cycles are the gold standard.

      • Use Fresh, High-Purity Reagents: Ensure the amine base has not been exposed to air for long periods.

  • High Copper Concentration: While copper(I) is a crucial co-catalyst for activating the alkyne, high concentrations can accelerate the undesired homocoupling pathway.[1][4]

    • Troubleshooting:

      • Reduce Copper Loading: Try reducing the amount of CuI to 1-2 mol%.

      • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.

      • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free protocol.[1][4][9] These methods often require a stronger base (e.g., Cs₂CO₃) or a specific ligand system to facilitate the direct interaction of the alkyne with the palladium center.[2][12]

Catalytic Cycles: Desired vs. Undesired Pathways

cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired Side Reaction) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-(C≡CR)(L₂) ArPdX->ArPdC Transmetalation (from Cu-C≡CR) Product Ar-C≡CR ArPdC->Product Reductive Elimination CuCCR Cu-C≡CR Dimer R-C≡C-C≡C-R CuCCR->Dimer O₂, Base

Caption: The desired Sonogashira cycle vs. the undesired Glaser homocoupling.

Frequently Asked Questions (FAQs)

Q: What is the specific role of each component in the reaction? A:

  • Palladium Catalyst: The workhorse of the reaction. It cycles between Pd(0) and Pd(II) states to bring the aryl halide and the alkyne together.[2]

  • Copper(I) Co-catalyst: It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][9] This species is more reactive towards transmetalation with the palladium center than the alkyne itself, thus accelerating the reaction.[13]

  • Base: It has two primary roles: 1) To deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. 2) To neutralize the HX acid produced during the reaction.[1][9]

  • Ligand (e.g., Phosphine): Stabilizes the palladium catalyst, influences its reactivity, and prevents decomposition. The ligand's electronic properties and steric bulk are key parameters for optimization.[2][14]

  • Solvent: Solubilizes all components and can affect reaction rates. Amine bases are often used as solvents, but other common choices include THF, DMF, and toluene.[1][15]

Q: When is it better to use a copper-free Sonogashira protocol? A: Copper-free conditions are highly recommended in the following situations:

  • When Glaser-Hay homocoupling is a significant and unavoidable side reaction.[1][9]

  • When synthesizing molecules for biological or materials applications where trace copper contamination is unacceptable.[3]

  • When using substrates that can chelate or be degraded by copper, such as certain nitrogen-containing heterocycles or free-base porphyrins.[1]

Q: How do I select the best ligand for my sterically hindered substrate? A: For sterically hindered aryl halides or alkynes, oxidative addition and reductive elimination can be slow. Bulky, electron-rich ligands are essential.[3][14]

  • Bulky Ligands (e.g., P(t-Bu)₃, XPhos, SPhos) promote the formation of a highly reactive, monoligated Pd(0)L species, which can more easily access the crowded C-X bond for oxidative addition.[14]

  • Electron-Rich Ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, the rate-determining step.[4] A systematic study by Plenio and coworkers provides an excellent guide, concluding that the ideal catalyst is determined by the steric bulk of both the acetylene and the phosphine ligand.[16]

Substrate Feature Recommended Ligand Class Examples
Sterically Hindered Aryl HalideBulky, electron-rich monophosphinesP(t-Bu)₃, cataCXium® A, XPhos
Electron-Poor Aryl HalideElectron-rich phosphinesPPh₃ (often sufficient), P(o-tol)₃
Electron-Rich Aryl HalideBulky, electron-rich monophosphinesP(t-Bu)₃, SPhos
Sterically Hindered AlkyneLess bulky phosphines to balance overall steric loadPCy₃, t-BuPCy₂

Table 1: General guidelines for ligand selection based on substrate properties.[4][14][16]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

Title: Synthesis of an Arylalkyne from an Aryl Iodide and a Terminal Alkyne

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (4 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.8 mL, 20 mmol, 20 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive aryl bromides, the reaction may need to be heated to 60 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a short pad of Celite® to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aq. NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

Title: Copper-Free Coupling of a Sterically Hindered Aryl Bromide

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2.5 mol%), and a magnetic stir bar.[3]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by a robust base like cesium carbonate (Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).[3]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6-8 from Protocol 1. The workup will not require an ammonium chloride wash, but a water wash is recommended to remove the inorganic base.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ResearchGate. (2017). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
  • KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • MDPI. (2020).
  • ResearchGate. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
  • ResearchGate. (2015). Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Vedantu. (2023).
  • University of Mary Washington. The Sonogashira Coupling. [Link]
  • YouTube. (2020). Sonogashira Coupling. [Link]
  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • MDPI. (2022).
  • ResearchGate. (2018). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • ResearchGate. (2024).
  • Golden. Sonogashira coupling. [Link]
  • YouTube. (2024). Sonogashira coupling reaction | Organometallic name reaction. [Link]
  • ResearchGate. (2018). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 4-Ethynyl-N,N-dimethylaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture.[1][2][3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Ethynyl-N,N-dimethylaniline, a versatile building block in the synthesis of dyes, pharmaceuticals, and advanced materials.[2]

In the absence of direct experimental spectra for this compound in the public domain, this guide employs a comparative approach. By leveraging spectral data from structurally analogous compounds—namely 4-ethynylaniline and N,N-dimethylaniline—we can confidently predict and interpret the NMR spectrum of the target molecule. This methodology not only provides a robust analytical framework but also enhances the understanding of substituent effects on the NMR spectra of aromatic systems.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the analysis of its structural components and comparison with the experimental data of 4-ethynylaniline and N,N-dimethylaniline.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Doublet2HAr-H (ortho to -C≡CH)
~6.65Doublet2HAr-H (ortho to -N(CH₃)₂)
~3.00Singlet1H-C≡CH
~2.95Singlet6H-N(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150Ar-C (ipso, attached to -N(CH₃)₂)
~133Ar-C (ortho to -N(CH₃)₂)
~112Ar-C (ortho to -C≡CH)
~110Ar-C (ipso, attached to -C≡CH)
~84-C≡CH
~76-C≡CH
~40-N(CH₃)₂

Comparative Spectral Analysis: Building the Prediction

The rationale for the predicted chemical shifts stems from the electronic effects of the dimethylamino and ethynyl substituents on the benzene ring. The dimethylamino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the attached protons and carbons. Conversely, the ethynyl group is a weakly electron-withdrawing group.

¹H NMR Comparison
  • Aromatic Protons: In N,N-dimethylaniline, the aromatic protons appear at δ 7.22 (t), 6.77 (t), and 6.71 (d) ppm.[4] For 4-ethynylaniline, the aromatic protons are observed at δ 7.28 (d) and 6.56 (d) ppm.[5] In this compound, we expect two distinct doublets in the aromatic region. The protons ortho to the electron-donating -N(CH₃)₂ group are predicted to be shifted upfield (~6.65 ppm), while the protons ortho to the ethynyl group will be further downfield (~7.35 ppm).

  • Ethynyl Proton: The terminal alkyne proton in 4-ethynylaniline appears at δ 2.96 ppm.[5] This is a characteristic region for acetylenic protons, and a similar singlet is predicted for this compound around δ 3.00 ppm.

  • Dimethylamino Protons: The six equivalent protons of the two methyl groups in N,N-dimethylaniline give a sharp singlet at approximately δ 2.93 ppm.[4] A similar singlet is expected for this compound in the same region (~2.95 ppm).

¹³C NMR Comparison
  • Aromatic Carbons: Aromatic carbons typically resonate in the δ 110-160 ppm range.[6] In N,N-dimethylaniline, the ipso-carbon attached to the nitrogen appears at δ 150.7 ppm, while the other aromatic carbons are found at δ 129.2, 116.9, and 112.8 ppm. The electron-donating nature of the dimethylamino group shields the ortho and para carbons. For this compound, the carbon attached to the nitrogen is predicted to be the most downfield (~150 ppm). The carbons of the ethynyl group are expected around δ 84 and 76 ppm.

  • Dimethylamino Carbons: The methyl carbons in N,N-dimethylaniline appear around δ 40.7 ppm.[4] A similar chemical shift is anticipated for the methyl carbons in this compound.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental workflow is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of moderately polar organic compounds and its residual peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C can be used for spectral calibration.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-2 seconds
  • Number of scans: 8-16 (adjust based on sample concentration)
  • Process the data with Fourier transformation, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
  • Integrate all peaks to determine the relative number of protons.

4. ¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
  • Process the data similarly to the ¹H spectrum.
  • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

cluster_mol This compound mol_img mol_img

Caption: Molecular structure of this compound.

G A Sample Preparation (Dissolve in CDCl3) B 1H NMR Acquisition (400 MHz Spectrometer) A->B C 13C NMR Acquisition (Proton Decoupled) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Peak Assignment, Integration) D->E F Structure Elucidation E->F

Caption: Experimental workflow for NMR spectral analysis.

Conclusion and Future Perspectives

This guide provides a detailed, albeit predictive, ¹H and ¹³C NMR spectral analysis of this compound. By drawing on the established spectral data of structurally related compounds, we have constructed a reliable framework for identifying and characterizing this important synthetic intermediate. The outlined experimental protocol offers a clear path for the empirical validation of these predictions. For researchers working with this molecule, acquiring and publishing its definitive NMR data would be a valuable contribution to the chemical community. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed to unequivocally confirm the proton and carbon assignments.

References

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • PubChem. This compound. [Link]
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]
  • ResearchGate. Figure S11.
  • Biocompare.
  • SpectraBase. n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. [Link]

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A Researcher's Guide to Bioconjugation: Evaluating Alternatives to 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed the evolution of bioconjugation from a niche technique to a cornerstone of modern biological research and drug development. The ability to covalently link molecules to proteins, nucleic acids, and cells has unlocked unprecedented opportunities in therapeutic design, diagnostic imaging, and fundamental biological discovery.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has been a workhorse in this field.

Within the CuAAC landscape, terminal alkynes like 4-Ethynyl-N,N-dimethylaniline (EDAn) have been utilized as reaction partners for azides.[2][3] EDAn is an electron-rich aromatic alkyne, a structural feature that influences its reactivity in copper-catalyzed reactions.[4][5] However, the reliance on EDAn and similar terminal alkynes is intrinsically tied to the CuAAC mechanism, which brings its own set of challenges, most notably the requirement of a copper catalyst. This guide provides a comprehensive comparison of modern alternatives, focusing on the causality behind experimental choices and providing the data you need to select the optimal reagent for your specific application.

The Limitations of the Traditional Approach: Copper Catalysis

The primary driver for seeking alternatives to the traditional terminal alkyne/CuAAC system is the catalyst itself. While CuAAC is remarkably efficient, the requisite copper(I) catalyst presents significant drawbacks for biological applications:

  • Cytotoxicity: Copper ions can be toxic to living cells, even at low concentrations, by generating reactive oxygen species and interfering with cellular processes.[6][7][8] This severely limits the application of CuAAC in live-cell imaging or in vivo studies.

  • Protein Denaturation: Copper can coordinate with amino acid residues like cysteine and histidine, potentially leading to protein denaturation and loss of function.

  • Difficult Removal: For therapeutic applications, such as the manufacturing of antibody-drug conjugates (ADCs), residual copper must be meticulously removed, adding complex and costly purification steps.[9]

These limitations spurred the development of bioorthogonal chemistries that proceed efficiently under physiological conditions without the need for a cytotoxic metal catalyst.[7]

The Paradigm Shift: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The most significant advancement in overcoming the hurdles of CuAAC has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][10] This reaction leverages the high ring strain of a cyclooctyne—the smallest stable cyclic alkyne—to dramatically accelerate the reaction with an azide.[11][12][13] The energy released from the strained ring provides the driving force for the reaction, completely obviating the need for a catalyst.[14][15]

This fundamental shift from a catalyzed to a strain-promoted reaction has opened the door for robust bioconjugation in living systems.[6][16]

cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway (Copper-Free) EDAn This compound (Terminal Alkyne) Triazole_A 1,4-Triazole Conjugate EDAn->Triazole_A [3+2] Cycloaddition Azide_A Azide-modified Biomolecule Azide_A->Triazole_A Copper Cu(I) Catalyst Copper->Triazole_A Catalyzes Reaction DBCO DBCO (Strained Alkyne) Triazole_B Triazole Conjugate DBCO->Triazole_B Strain-Promoted [3+2] Cycloaddition Azide_B Azide-modified Biomolecule Azide_B->Triazole_B

Caption: Comparison of CuAAC and SPAAC pathways.

A Comparative Analysis of Leading Alkyne Alternatives

The choice of an alkyne reagent is critical and depends heavily on the experimental context. The primary alternatives to EDAn are the strained cyclooctynes used in SPAAC.

Reagent ClassExample CompoundKey FeaturesSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Primary Application
Electron-Rich Terminal Alkyne This compound (EDAn)Requires Copper CatalystVariable (catalyst dependent)In vitro conjugation, material science
Strained Cyclooctyne Dibenzocyclooctyne (DBCO)High reactivity, good stability, hydrophobic~0.1 - 0.3Live-cell imaging, ADC synthesis
Strained Cyclooctyne Bicyclononyne (BCN)Compact, fast kinetics, good stability~0.01 - 1.0General bioconjugation, sterically hindered sites
Strained Cyclooctyne Difluorinated Cyclooctyne (DIFO)Electron-withdrawing groups enhance rate~0.04 - 0.08Early standard for in vivo chemistry
Strained Cyclooctyne Biarylazacyclooctynone (BARAC)Exceptionally fast kinetics> 1.0Rapid labeling, low concentration applications
Electron-Deficient Terminal Alkyne PropiolamidesActivated for CuAAC, reduced Michael reactivityVariable (catalyst dependent)CuAAC with enhanced kinetics

Note: Rate constants are approximate and can vary based on solvent, temperature, and specific derivatives.

In-Depth Look at Strained Cyclooctynes
  • Dibenzocyclooctyne (DBCO) / ADIBO: Among the most popular SPAAC reagents, DBCO offers a superb balance of high reactivity and stability.[6] Its rigid, dibenzo-fused structure imparts significant ring strain, leading to rapid kinetics.[8] The primary trade-off is its hydrophobicity, which can sometimes lead to aggregation or non-specific binding, although PEGylated versions are widely available to mitigate this.

  • Bicyclononyne (BCN): BCN is a smaller, more compact strained alkyne. Its decreased steric profile can be advantageous when targeting azides in sterically hindered environments, such as within folded protein domains. Some BCN derivatives have demonstrated exceptionally fast reaction rates.

  • Difluorinated Cyclooctyne (DIFO): One of the earlier successful strained cyclooctynes, DIFO demonstrated that adding electron-withdrawing fluorine atoms at the propargylic position could dramatically increase the reaction rate with azides.[15] This was a key insight in the rational design of next-generation SPAAC reagents.

  • Biarylazacyclooctynone (BARAC): For applications requiring the fastest possible kinetics, BARAC and its derivatives are often the reagents of choice.[14] Their exceptional reaction rates allow for efficient labeling at very low reactant concentrations, minimizing potential perturbation of the biological system.[14]

Electron-Deficient Alkynes: A Different Approach for CuAAC

While SPAAC is dominant for live-cell work, CuAAC remains a powerful tool for in vitro applications where the catalyst is not a concern. In this context, modifying the electronics of the terminal alkyne can enhance reactivity. Electron-deficient alkynes, such as propiolamides, can accelerate the CuAAC reaction.[17] However, a critical consideration is that highly electron-deficient alkynes can become susceptible to Michael addition from nucleophiles like cysteine, compromising their bioorthogonality.[17][18] Propiolamides represent a good compromise, offering enhanced CuAAC reactivity while maintaining a lower propensity for off-target reactions compared to more reactive alkynones.[17]

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. The following methods include built-in controls and characterization steps to ensure the success of your bioconjugation.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody.

cluster_workflow ADC Synthesis Workflow cluster_char Characterization Start Azide-modified Antibody (in PBS) Step1 Add 10-fold molar excess of DBCO-Drug (in DMSO) Start->Step1 Step2 Incubate 4-12h at 4°C with gentle mixing Step1->Step2 Step3 Purify via Size Exclusion Chromatography (SEC) Step2->Step3 Step4 Characterize ADC Step3->Step4 End Purified ADC Step4->End Char1 UV-Vis Spectroscopy (Drug-to-Antibody Ratio) Char2 SDS-PAGE (Confirm conjugation) Char3 Mass Spectrometry (Confirm mass shift)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Methodology:

  • Preparation: Prepare the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. Prepare a stock solution of the DBCO-drug linker in DMSO.

  • Conjugation: To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[10] The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle end-over-end mixing. The optimal time and temperature should be determined empirically.

  • Purification: Remove unreacted DBCO-drug linker using a desalting column or size exclusion chromatography (SEC) equilibrated with the final formulation buffer (e.g., PBS).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.

    • Confirmation of Conjugation: Analyze the purified ADC by SDS-PAGE. A successful conjugation will show a band shift corresponding to the increased molecular weight.

    • Mass Analysis: For precise confirmation, analyze the ADC using mass spectrometry to confirm the expected mass increase.

Protocol 2: Live-Cell Imaging of Glycans via Metabolic Labeling and SPAAC

This protocol details the visualization of cell-surface glycans by metabolically incorporating an azido-sugar, followed by labeling with a DBCO-fluorophore.

Methodology:

  • Metabolic Labeling: Culture cells of interest in their standard growth medium. Supplement the medium with 25-50 µM of an acetylated azido-sugar precursor (e.g., Ac₄ManNAz for sialic acid labeling) for 48-72 hours. This allows cellular enzymes to process the sugar and display it on the cell surface.[10]

  • Cell Preparation: Gently wash the cells three times with warm, serum-free medium or PBS to remove unincorporated azido-sugar.

  • SPAAC Reaction: Prepare a solution of a DBCO-functionalized fluorophore (e.g., DBCO-488) in serum-free medium at a final concentration of 5-25 µM. Incubate the washed cells with this solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove unreacted fluorophore.

  • Imaging: The cells are now ready for visualization using fluorescence microscopy. Image using the appropriate filter sets for the chosen fluorophore.

  • Control Experiment: As a negative control, run a parallel experiment with cells that were not treated with the azido-sugar but were subjected to the DBCO-fluorophore incubation and washing steps. This will account for any non-specific binding of the fluorophore.

Decision Framework for Reagent Selection

Choosing the right bioconjugation chemistry is paramount for experimental success. The following decision tree provides a logical framework for selecting an appropriate reagent.

Start What is your experimental system? InVitro In Vitro / Ex Vivo (Purified components) Start->InVitro Non-Living InVivo In Vivo / Live Cell Start->InVivo Living CuAAC Use CuAAC (e.g., with Propiolamide for higher reactivity) InVitro->CuAAC Kinetics Are rapid kinetics critical? InVivo->Kinetics FastSPAAC Use high-reactivity SPAAC reagent (e.g., BARAC, BCN derivative) Kinetics->FastSPAAC  Yes (low concentration) StdSPAAC Standard SPAAC is likely sufficient (e.g., DBCO) Kinetics->StdSPAAC No SPAAC Use SPAAC (e.g., with standard DBCO)

Caption: Decision tree for selecting a bioconjugation strategy.

Conclusion and Future Outlook

The field of bioconjugation has moved decisively beyond its reliance on copper-catalyzed reactions for many applications, particularly those involving living systems. While this compound and other terminal alkynes remain relevant for in vitro CuAAC reactions, the superior biocompatibility and robust performance of strained cyclooctynes have made SPAAC the gold standard for live-cell and in vivo studies.

The continued development of novel strained alkynes and alkenes with even faster kinetics, improved solubility, and unique functionalities promises to further expand the capabilities of researchers. As our understanding of biological systems deepens, these powerful chemical tools will be indispensable in translating molecular insights into next-generation therapeutics and diagnostics.

References

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  • Xu, K., et al. (2020). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization.
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  • Kuchar, M., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.
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A Senior Application Scientist's Guide to the Rigorous Purity Validation of 4-Ethynyl-N,N-dimethylaniline via Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the molecular integrity of building blocks is paramount. 4-Ethynyl-N,N-dimethylaniline, a versatile intermediate in the synthesis of pharmaceuticals, dyes, and conductive polymers, is no exception.[1] Its unique structure, featuring both a nucleophilic dimethylamino group and a reactive terminal alkyne, makes it a valuable synthon for creating complex molecular architectures through reactions like Sonogashira coupling.[2] However, the very reactivity that makes this compound so useful also predisposes it to the formation of impurities during synthesis and storage.

For researchers, scientists, and drug development professionals, relying on a reagent with questionable purity can lead to irreproducible results, failed syntheses, and compromised biological data. This guide provides an in-depth, field-proven methodology for validating the purity of this compound using Gas Chromatography (GC), a cornerstone technique for the analysis of volatile and semi-volatile compounds. We will not only detail a robust, self-validating protocol but also compare its performance against an alternative analytical method, High-Performance Liquid Chromatography (HPLC), providing the critical data needed to make informed decisions in the laboratory.

The Analyte: Understanding this compound

Before developing a purity testing method, we must understand the physicochemical properties of the analyte and its potential impurity profile.

  • Chemical Structure: C₁₀H₁₁N

  • Molecular Weight: 145.20 g/mol [3]

  • Appearance: White to light yellow or dark green powder/crystal[1]

  • Melting Point: 49-53 °C[1][2]

The synthesis of this compound often involves multi-step pathways, such as the hydrolysis of a protected alkyne precursor or coupling reactions.[4] These synthetic routes can introduce a variety of impurities.

Potential Impurities and Their Origins:

  • Starting Materials: Unreacted precursors, such as 4-iodo-N,N-dimethylaniline or protected acetylene derivatives.

  • Reaction Byproducts: Homocoupled diynes (Glaser coupling byproduct), partially reacted intermediates, or products of side reactions involving the dimethylamino group.[5]

  • Solvent Residues: Residual solvents from the synthesis and purification steps (e.g., toluene, THF).

  • Degradation Products: Oxidation or polymerization products, particularly if the compound is exposed to air, light, or heat.

A successful analytical method must be able to separate the main this compound peak from all these potential contaminants.

Gas Chromatography: The Method of Choice for Purity Determination

Gas chromatography is exceptionally well-suited for analyzing this compound due to its volatility and thermal stability. The core principle involves vaporizing the sample and passing it through a capillary column using an inert carrier gas. Compounds are separated based on their boiling points and interactions with the column's stationary phase, leading to distinct peaks detected as they elute.

However, the analysis of aromatic amines by GC presents a specific challenge: peak tailing. The basic nature of the amine functional group can lead to strong interactions with any acidic sites on the column or in the injector liner, resulting in broad, asymmetrical peaks that are difficult to integrate accurately.[6] Therefore, the choice of column and system deactivation is not merely a suggestion but a critical requirement for a validatable method.

Experimental Workflow for GC Method Validation

The following diagram outlines the logical flow for a comprehensive GC method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]

GC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: ICH Q2(R2) Validation cluster_deployment Phase 3: Implementation P1 Define Analytical Target Profile P2 Select GC Column & Initial Parameters P1->P2 P3 Method Optimization (Peak Shape, Resolution) P2->P3 V1 Specificity (Peak Purity, Resolution) P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 D1 Establish System Suitability Criteria V4->D1 V5 LOD & LOQ V5->D1 V6 Robustness V6->D1 D2 Routine Purity Testing D1->D2 D3 Final Validation Report D2->D3

Caption: Workflow for GC Method Validation based on ICH Q2(R2) guidelines.

Detailed Protocol for GC Purity Analysis

This protocol is designed to be a self-validating system, where adherence to the steps inherently builds trustworthiness into the final purity value.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W CP-Wax 51 for Amines (30 m x 0.25 mm, 0.25 µm) or an equivalent wax-based, base-deactivated column.[9] This choice is critical to prevent peak tailing by shielding the analyte from active silanol groups.[6]

  • Injector: Split/Splitless inlet with a deactivated liner.

  • Carrier Gas: Helium or Hydrogen, high purity (>99.999%).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: HPLC-grade Methylene Chloride or Ethyl Acetate.

2. GC Method Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split Ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: 1.0 mL/min (Constant Flow)

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Detector: FID

  • Detector Temperature: 280 °C

  • Makeup Gas (N₂): 25 mL/min

3. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Sample (1 mg/mL): Prepare the sample to be tested in the same manner as the stock standard.

4. Validation Experiments:

  • Specificity: Analyze the solvent blank, a working standard, and the sample solution. The blank should show no interfering peaks at the retention time of the analyte. The method's ability to resolve the analyte from potential impurities like 4-ethynylaniline[10] should be demonstrated, ideally by analyzing a spiked sample if known impurities are available.

  • Linearity: Prepare a series of at least five concentrations from the stock standard, ranging from approximately 0.1 mg/mL to 1.5 mg/mL. Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform a recovery study by spiking a known amount of the reference standard into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.[11]

  • Precision (Repeatability): Inject the same sample solution six times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 1.0%.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. The RSD should remain within acceptable limits (typically ≤ 2.0%).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., change oven ramp rate by ±1 °C/min, flow rate by ±0.1 mL/min). The results should not be significantly affected, demonstrating the method's reliability during routine use.

5. Purity Calculation: The purity is determined using the area percent method, assuming all components have a similar response factor in the FID, which is a reasonable assumption for structurally similar impurities.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: GC vs. HPLC

While GC is the preferred method, HPLC offers a viable alternative, particularly for less volatile impurities or when a GC is unavailable.

FeatureGas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and column interaction in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Base-deactivated wax (e.g., CP-Wax for Amines)[9]C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Inert Gas (He, H₂)Acetonitrile/Water or Methanol/Water gradient with a modifier like triethylamine to improve peak shape.
Sample Prep Simple dissolution in a volatile organic solvent.Dissolution in the mobile phase or a compatible solvent. Filtration is often required.
Analysis Time Typically faster (10-20 minutes).Can be longer depending on the gradient required to elute all impurities.
Sensitivity High sensitivity for volatile compounds with FID.Good sensitivity with UV detection due to the aromatic structure.
Selectivity Excellent for separating volatile isomers and residual solvents.Excellent for separating non-volatile or thermally labile impurities (e.g., salts, polymers).
Key Advantage Superior for identifying and quantifying residual solvents.Better suited for potential high molecular weight byproducts like oligomers or polymers.
Key Disadvantage Potential for peak tailing if the system is not properly deactivated.[6]Higher solvent consumption; potential for peak tailing without mobile phase modifiers.
Logical Relationship: Impurity Type and Analytical Method Choice

The choice between GC and HPLC can be guided by the expected impurity profile, which is a direct consequence of the synthetic route.

Method_Choice cluster_synthesis Synthetic Route & Potential Impurities cluster_analysis Optimal Analytical Technique Impurity1 Residual Solvents (e.g., Toluene) GC Gas Chromatography (GC) Impurity1->GC High Volatility Impurity2 Volatile Starting Materials (e.g., 4-Iodoaniline derivative) Impurity2->GC Amenable to Vaporization Impurity3 Homocoupled Dimer (Higher Boiling Point) Impurity3->GC Good Separation by Boiling Point Impurity4 Polymeric Byproducts (Non-Volatile) HPLC High-Performance Liquid Chromatography (HPLC) Impurity4->HPLC Thermally Labile/ Non-Volatile

Caption: Rationale for selecting an analytical method based on impurity type.

Conclusion and Recommendations

For routine, high-throughput purity assessment of this compound, a validated Gas Chromatography method using a base-deactivated wax column is the superior choice. Its speed, high resolution for volatile impurities, and straightforward sample preparation make it an efficient and reliable tool for quality control in both academic and industrial settings. The protocol outlined in this guide provides a robust framework that, when followed, ensures the generation of trustworthy and reproducible purity data, conforming to the rigorous standards expected in scientific research and pharmaceutical development.

While HPLC serves as a valuable complementary technique, especially for investigating potential non-volatile contaminants, the GC-FID method stands as the primary workhorse for validating the purity of this critical chemical building block. Ultimately, the implementation of a rigorously validated analytical method is a foundational pillar of scientific integrity, ensuring that the complex molecules synthesized from this compound are built upon a foundation of verified purity.

References

  • Agilent Technologies. CP-Wax 51 for Amines GC column. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate.
  • ICH. Validation of Analytical Procedures Q2(R2). November 2023. [Link]
  • AMSbiopharma.
  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. August 23, 2024. [Link]
  • PubChem. 4-Ethynylaniline. [Link]
  • Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. January 29, 2014. [Link]
  • Master Organic Chemistry.
  • Longdom Publishing. Short Notes on Synthesis using Alkynes. [Link]

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A Senior Application Scientist's Guide to 4-Ethynyl-N,N-dimethylaniline: Cross-Referencing Experimental Data with Established Literature

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the integrity of starting materials is paramount. Every novel synthesis or screening assay is built upon the foundational identity and purity of its constituent reagents. 4-Ethynyl-N,N-dimethylaniline is a versatile building block, prized for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—and as a key intermediate in the synthesis of advanced materials and pharmaceutical compounds.[1]

This guide provides an in-depth framework for validating the experimental data of this compound against established literature values. We will delve into its physicochemical and spectroscopic properties, outline a standard synthetic protocol, and compare its profile to a common alternative, providing the necessary tools for researchers to proceed with confidence in their experimental endeavors.

Physicochemical Properties: The First Line of Verification

A substance's physical properties are its most immediate and fundamental identifiers. For a solid compound like this compound, the melting point is a critical indicator of purity. A sharp melting range that aligns with literature values suggests a high-purity sample, while a broad or depressed melting range often indicates the presence of impurities.

Below is a compilation of key physicochemical properties sourced from chemical supplier databases and peer-reviewed literature. Your experimentally determined values should closely align with these benchmarks.

PropertyLiterature ValueExperimental Data
CAS Number 17573-94-3[2]-
Molecular Formula C₁₀H₁₁N[1]-
Molecular Weight 145.21 g/mol [1]-
Appearance White to light yellow crystalline powder[1]
Melting Point 49-53 °C

Spectroscopic Fingerprinting: A Deeper Look at Molecular Structure

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. While a comprehensive, citable spectrum for this compound is not consistently available across all databases, we can construct a highly accurate expected profile based on the well-understood contributions of its functional groups: the N,N-dimethylaniline core and the terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry. The following tables outline the expected chemical shifts (δ) in ppm for both ¹H and ¹³C NMR spectra, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Expected Chemical Shifts

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Rationale & Causality
-N(CH₃)₂ Singlet (s)~2.9 - 3.0The six protons of the two methyl groups are chemically equivalent and deshielded by the adjacent nitrogen atom. Data from similar N,N-dimethylaniline structures support this range.[3][4]
Aromatic (Ar-H) Doublet (d)~6.6 - 6.7These two protons are ortho to the electron-donating -N(CH₃)₂ group, experiencing significant shielding. They appear as a doublet due to coupling with their meta neighbors.
Aromatic (Ar-H) Doublet (d)~7.2 - 7.4These two protons are meta to the -N(CH₃)₂ group and ortho to the electron-withdrawing alkyne group. This results in a downfield shift compared to the other aromatic protons.
Alkyne (C≡C-H) Singlet (s)~3.0 - 3.1The terminal alkyne proton is a sharp singlet. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.

¹³C NMR Expected Chemical Shifts

CarbonApprox. Chemical Shift (δ, ppm)Rationale & Causality
-N(CH₃)₂ ~40 - 41The methyl carbons are shielded and appear in the aliphatic region. Data for N,N-dimethylaniline itself shows this peak at a similar position.[5]
Aromatic (C-N) ~150 - 151The ipso-carbon attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity.
Aromatic (CH) ~111 - 112Carbons ortho to the powerful electron-donating -N(CH₃)₂ group are highly shielded, shifting them upfield.
Aromatic (C-C≡) ~119 - 121The ipso-carbon attached to the alkyne group. Its shift is influenced by both the aromatic ring and the sp-hybridized carbon.
Aromatic (CH) ~132 - 133Carbons meta to the -N(CH₃)₂ group are less affected by its shielding and appear further downfield.
Alkyne (C≡C-H) ~76 - 78The terminal sp-hybridized carbon of the alkyne.
Alkyne (Ar-C≡) ~83 - 85The internal sp-hybridized carbon of the alkyne, which is slightly more deshielded due to its attachment to the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of key functional groups. The spectrum of this compound should exhibit characteristic absorption bands.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale & Causality
Terminal Alkyne C-H Stretch~3300 (sharp, medium intensity)This is a highly characteristic and reliable peak for terminal alkynes.
Aromatic C-H Stretch~3100 - 3000Typical for C-H bonds on a benzene ring.
Aliphatic C-H Stretch~2950 - 2850Corresponds to the C-H stretching in the N-methyl groups.
Alkyne C≡C Stretch~2100 - 2150 (weak to medium)The C≡C triple bond stretch is often weak for terminal alkynes but should be observable.
Aromatic C=C Stretch~1600 & ~1500These two bands are characteristic of the benzene ring itself. For N,N-dimethylaniline, these appear around 1509 and 1577 cm⁻¹.[6]
C-N Stretch~1350The stretching vibration of the aromatic carbon to nitrogen bond.

A Representative Synthetic Protocol: The Sonogashira Coupling

The Sonogashira coupling is a robust and widely used cross-coupling reaction to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[7] It is the premier method for synthesizing aryl alkynes like this compound.

Methodology: Synthesis via Sonogashira Coupling of 4-iodo-N,N-dimethylaniline and Trimethylsilylacetylene

This two-step protocol first couples a protected alkyne (trimethylsilylacetylene) to prevent self-coupling, followed by a simple deprotection step.

Step 1: Coupling Reaction

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), copper(I) iodide (0.02 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent like triethylamine or a mixture of toluene and diisopropylamine.[8] The amine serves as both the solvent and the base.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting aryl iodide.

  • Workup: Upon completion, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Deprotection

  • Base Treatment: Dissolve the crude product from Step 1 in a solvent like methanol or tetrahydrofuran.

  • Cleavage: Add a base such as potassium carbonate or a catalytic amount of potassium hydroxide and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the silyl-protected intermediate is fully converted to the terminal alkyne.

  • Purification: Perform an aqueous workup as described previously. The final product, this compound, can be purified by flash column chromatography on silica gel.

The causality behind this protocol is rooted in the catalytic cycles of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst deprotonates the alkyne to form a copper acetylide intermediate, which then engages in transmetalation with the palladium complex.[9]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Validation synthesis Sonogashira Coupling workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification mp Melting Point purification->mp nmr NMR (1H & 13C) purification->nmr ir IR Spectroscopy purification->ir cross_ref Cross-Reference Data mp->cross_ref nmr->cross_ref ir->cross_ref lit_data Literature Values lit_data->cross_ref logical_relationship exp_data Experimental Data (NMR, IR, MP) comparison Direct Comparison exp_data->comparison lit_data Literature & Predicted Values lit_data->comparison analysis Analysis of Deviations comparison->analysis Discrepancy? validation Structure & Purity Validation comparison->validation Data Match analysis->validation Identify Impurities or Structural Issues

Caption: Logic for cross-referencing experimental and literature data.

Conclusion

The validation of this compound is a systematic process that combines the measurement of fundamental physical properties with detailed spectroscopic analysis. By carefully comparing experimentally obtained data with the established and predicted values outlined in this guide, researchers can ensure the identity and purity of their material. This foundational check is a critical, non-negotiable step that underpins the reliability and reproducibility of all subsequent experimental work, from the synthesis of complex molecules to the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Figure S19: 1 H NMR of 4´-ethyl-N,N-dimethylaniline. 1 H NMR (400 MHz,....
  • ResearchGate. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Wiley Online Library.
  • Beilstein Journals. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles.
  • Beilstein Journals. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles.
  • Wikipedia. (n.d.). Click chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.
  • PubChemLite. (n.d.). This compound (C10H11N).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).
  • ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.).
  • NIST. (n.d.). N,N-Diethylaniline.
  • NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-.
  • NIST. (n.d.). Benzenamine, N,N-dimethyl-.

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The Sonogashira Coupling: A Comparative Guide to Copper-Catalyzed and Copper-Free Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

Historically, the reaction is performed with a palladium catalyst and a crucial copper(I) co-catalyst.[4] However, the evolution of synthetic methodology has given rise to robust copper-free alternatives. The choice between these two protocols is not trivial and hinges on a nuanced understanding of their respective mechanisms, advantages, and limitations. This guide provides an in-depth, objective comparison of copper-catalyzed versus copper-free Sonogashira coupling, supported by mechanistic insights and experimental data to inform your selection of the optimal conditions for your synthetic challenges.

Mechanistic Divergence: The Role of Copper

The fundamental difference between the two methodologies lies in the activation of the alkyne and the subsequent transmetalation step. The presence or absence of copper dictates the operative catalytic cycle.

The Classical Copper-Catalyzed Pathway

In the traditional Sonogashira reaction, two interconnected catalytic cycles operate in concert: a palladium cycle and a copper cycle.[5][6] The generally accepted mechanism proceeds as follows:

  • Palladium Cycle Activation: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[7]

  • Copper Cycle Activation: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[6]

  • Transmetalation: The pivotal step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex. This regenerates the copper catalyst and forms a diorganopalladium(II) intermediate.[7]

  • Reductive Elimination: This final step yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Copper_Catalyzed_Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Base, R-C≡CH Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X

Catalytic cycles of the copper-catalyzed Sonogashira reaction.
The Copper-Free Variant: A Direct Approach

Copper-free Sonogashira couplings circumvent the need for a copper co-catalyst, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling), a common side reaction.[8][9] In the absence of copper, the mechanism is believed to proceed through a monometallic palladium cycle.[5][10]

  • Oxidative Addition: Similar to the copper-catalyzed reaction, the cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[11]

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. The increased acidity of the acetylenic proton upon coordination facilitates its removal by a base to form a palladium acetylide intermediate directly.[5][11]

  • Reductive Elimination: The palladium acetylide complex then undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.[5]

Recent studies also propose a tandem Pd/Pd cycle linked by a multistep transmetalation process, where a Pd(II) species fulfills the role of Cu(I).[10]

Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) π-alkyne-Pd(II) complex π-alkyne-Pd(II) complex Ar-Pd(II)-X(L2)->π-alkyne-Pd(II) complex Alkyne Coordination Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) π-alkyne-Pd(II) complex->Ar-Pd(II)-C≡CR(L2) Deprotonation (Base) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR

Catalytic cycle of the copper-free Sonogashira reaction.

Head-to-Head Performance Comparison

The choice between copper-catalyzed and copper-free Sonogashira protocols often depends on the specific substrates and the desired purity of the final product.[12] Below is a summary of typical reaction parameters and outcomes.

ParameterCopper-Catalyzed SonogashiraCopper-Free SonogashiraRationale and Field Insights
Catalytic System Palladium catalyst and Copper(I) co-catalystPalladium catalyst onlyThe copper co-catalyst accelerates the reaction, allowing for milder conditions.[13] However, it can be difficult to remove trace copper from the final product, which is a significant concern in pharmaceutical applications.[9]
Reaction Conditions Generally milder, often proceeding at room temperature.[1]Often requires higher temperatures.[12]The high reactivity of the in-situ generated copper acetylide in the copper-catalyzed version enables lower reaction temperatures.[6] Copper-free systems may require more thermal energy to facilitate the direct reaction between the alkyne and the palladium complex.
Key Advantage High reactivity and efficiency for a broad range of substrates.[12]Avoids formation of alkyne homocoupling (Glaser) byproducts and simplifies purification.[8][12]The primary driver for developing copper-free methods was to eliminate the problematic Glaser coupling side reaction, which is catalyzed by copper and leads to purification challenges.[8]
Key Disadvantage Potential for alkyne homocoupling; difficult removal of copper traces.[9][12]Can be less efficient for less reactive substrates (e.g., aryl chlorides).[12]While highly effective for aryl iodides and bromides, copper-free systems can struggle with the less reactive C-Cl bond, often requiring specialized, bulky, and electron-rich phosphine ligands to achieve good yields.[9][14]
Typical Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[9]Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands (e.g., cataCXium A).[9][15]The choice of palladium source and ligand is critical. In copper-free systems, bulky phosphine ligands are often employed to promote the catalytic cycle and prevent catalyst deactivation.[5]
Typical Base Amine bases (e.g., triethylamine, diisopropylamine).[12]Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃).[12]Amine bases in the copper-catalyzed protocol serve to both neutralize the HX byproduct and act as a ligand for the copper.[4] In copper-free reactions, a stronger base is often required to facilitate the deprotonation of the alkyne at the palladium center.[5]

Experimental Protocols

The following are representative, step-by-step methodologies for both copper-catalyzed and copper-free Sonogashira couplings. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide

This protocol is a general procedure for the coupling of a terminal alkyne with an aryl iodide, which are highly reactive substrates often allowing for room temperature reactions.[6]

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • CuI (2-10 mol%)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine, can be used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add aryl iodide, Pd catalyst, CuI, and base to a dry flask. B 2. Establish inert atmosphere (Ar or N2). A->B C 3. Add anhydrous solvent and stir. B->C D 4. Add terminal alkyne dropwise. C->D E 5. Stir at specified temperature (RT to 100°C). D->E F 6. Monitor reaction progress by TLC or GC/MS. E->F G 7. Cool to RT and dilute with organic solvent. F->G H 8. Filter through Celite to remove solids. G->H I 9. Wash organic phase with aq. NH4Cl and brine. H->I J 10. Dry over Na2SO4 or MgSO4, filter, and concentrate. I->J K 11. Purify by flash column chromatography. J->K

General workflow for Sonogashira coupling experiments.

Procedure:

  • To a dry, oven-dried flask, add the aryl iodide, PdCl₂(PPh₃)₂ and CuI.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent and amine base via syringe. Stir the mixture for 5 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional solvent.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6][7]

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is representative of a copper-free approach, often requiring a more specialized catalyst system and potentially higher temperatures, especially for less reactive aryl bromides.[15]

Materials:

  • Aryl bromide (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(OAc)₂ or Pd₂(dba)₃ (0.5-2 mol%)

  • Bulky phosphine ligand (e.g., cataCXium A, 1-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 2-MeTHF, dioxane, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried flask, combine the aryl bromide, palladium catalyst, phosphine ligand, and base.

  • Seal the flask and thoroughly purge with an inert gas.

  • Add the anhydrous solvent via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to the specified temperature (e.g., 70-100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.[15]

Conclusion: Making an Informed Decision

Both copper-catalyzed and copper-free Sonogashira reactions are powerful methods for the synthesis of disubstituted alkynes. The classical copper-catalyzed approach is well-established, often providing high yields in shorter reaction times and under milder conditions.[9] However, the potential for Glaser homocoupling and the challenge of removing residual copper can be significant drawbacks, particularly in the synthesis of pharmaceutical compounds where metal contamination is strictly regulated.[9]

The copper-free variant, while sometimes necessitating more rigorous optimization of ligands, bases, and reaction conditions, offers a cleaner reaction profile, free from copper-related side products and impurities.[9] The continuous development of highly active palladium catalysts and robust ligands has significantly broadened the scope and utility of copper-free Sonogashira couplings, making them an increasingly attractive and sustainable alternative for modern organic synthesis.[2][9] The ultimate choice will depend on the specific requirements of the synthesis, including substrate reactivity, desired product purity, and process scalability.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Španěl, P., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
  • Monnier, F., et al. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 10(19), 4343–4346. [Link]
  • Matilda. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649–6691. [Link]
  • The Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
  • Saha, A., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 11846–11859. [Link]
  • Sreelatha, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4645–4674. [Link]
  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6691. [Link]
  • ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction. [Link]
  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6691. [Link]

Sources

A Comparative Guide to Dye Synthesis: 4-Ethynyl-N,N-dimethylaniline versus Traditional Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evolving the Palette of Synthetic Dyes

For over a century, the synthesis of organic dyes has been dominated by traditional methods, most notably the diazotization and azo coupling reactions. These methods, while foundational to the coloration of textiles, plastics, and various materials, are often associated with harsh reaction conditions and the generation of hazardous byproducts.[1][2][3][4] In the continuous pursuit of more efficient, versatile, and environmentally benign synthetic strategies, novel precursors and reaction pathways are being explored. This guide provides an in-depth technical comparison of a modern precursor, 4-Ethynyl-N,N-dimethylaniline, against traditional aniline-based precursors in dye synthesis.

We will explore the underlying chemical principles, compare the efficacy through experimental data, and provide detailed protocols for the synthesis of analogous dyes. This comparison will highlight the significant advantages offered by the ethynyl functionality, particularly its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5]

The Archetype: Traditional Azo Dye Synthesis

The synthesis of azo dyes, characterized by the -N=N- chromophore, is a cornerstone of industrial organic chemistry.[6] The most common method involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich partner, such as N,N-dimethylaniline.[7]

The Chemistry of Azo Coupling

The diazotization step involves the treatment of a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] These salts are highly reactive electrophiles.

The subsequent coupling reaction is an electrophilic aromatic substitution where the diazonium salt attacks an electron-rich aromatic ring, like that of N,N-dimethylaniline. The dimethylamino group is a strong activating group, directing the substitution to the para position.

A Modern Contender: this compound

This compound introduces a terminal alkyne group, a highly versatile functional handle, onto the traditional N,N-dimethylaniline scaffold. This seemingly simple modification opens the door to a new realm of synthetic possibilities, most notably "click chemistry."

The Power of "Click Chemistry"

Coined by K.B. Sharpless, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate minimal and easily removable byproducts.[5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[5][8]

The use of this compound as a precursor allows for the facile synthesis of triazole-based dyes. The resulting 1,4-disubstituted triazole ring is not merely a linker but can also be an integral part of the chromophoric system, influencing the photophysical properties of the dye.[9][10]

Head-to-Head Comparison: Efficacy and Performance

To provide a clear comparison, we will consider the synthesis of two structurally analogous dyes. For the traditional approach, we will examine the synthesis of an azo dye from a substituted aniline and N,N-dimethylaniline. For the modern approach, we will look at the synthesis of a triazole dye from this compound and a substituted benzyl azide.

Data Presentation: A Tale of Two Dyes
Parameter Traditional Azo Dye (Representative) Triazole Dye from this compound (Representative) References
Reaction Type Diazotization-Azo CouplingCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][6]
Reaction Conditions Low temperature (0-5 °C), strong acidRoom temperature, various solvents (including water)[6][11]
Catalyst None (acid-mediated)Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate)[6][8]
Typical Yield Good to excellent (often >80%)Excellent to quantitative (often >90%)[12][13][14]
Purity of Crude Product Often requires extensive purificationHigh purity, often requiring minimal purification[7][13]
Byproducts Diazonium salt decomposition products, potential for side reactionsMinimal, easily removable byproducts[1][5]
Photophysical Properties
Absorption Max (λmax)Varies with substitution (e.g., ~420-544 nm in DMSO)Varies with substitution (e.g., ~365 nm in CH₂Cl₂)[9][15][16]
Emission Max (λem)Often weakly fluorescent or non-fluorescentCan be highly fluorescent (e.g., ~511 nm in CH₂Cl₂)[9][17]
Fluorescence Quantum Yield (ΦF)Generally lowCan be high (e.g., 0.74 in solution, though can be quenched in solid state)[9][17]
Photostability Variable, can be prone to photodegradationGenerally good, triazole ring is very stable[18][19]

Experimental Protocols

Traditional Synthesis: A Representative Azo Dye

This protocol describes the synthesis of a representative azo dye using a substituted aniline and N,N-dimethylaniline.

Traditional_Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation A Substituted Aniline B NaNO₂, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt B->C Forms D N,N-dimethylaniline C->D Couples with E Azo Dye D->E Forms F Neutralization & Filtration E->F Leads to G Purification (Recrystallization) F->G Followed by Click_Chemistry_Dye_Synthesis cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_workup Workup & Isolation A This compound C Cu(I) Catalyst (e.g., CuSO₄/Na Ascorbate) Solvent, Room Temp. A->C B Substituted Benzyl Azide B->C D Triazole Dye C->D Forms E Extraction/Filtration D->E Leads to F Purification (Chromatography if needed) E->F Followed by

Caption: Workflow for triazole dye synthesis via CuAAC.

Materials:

  • This compound

  • Substituted benzyl azide (can be synthesized from the corresponding benzyl bromide and sodium azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol, or DMSO)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound and the substituted benzyl azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.

  • Click Reaction:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition can be crucial, and it is often recommended to add the copper catalyst last.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). These reactions are often complete within a few hours, and in some cases, much faster. [5]

  • Isolation and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Expert Analysis: Causality Behind Experimental Choices

  • Temperature Control in Azo Synthesis: The diazotization reaction is performed at 0-5 °C because diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yields. [6]* pH in Azo Coupling: The pH of the coupling reaction is critical. The coupling with anilines is typically carried out in weakly acidic conditions, while coupling with phenols is done under weakly alkaline conditions to ensure the coupling component is in its most nucleophilic form without deactivating the diazonium salt.

  • Catalyst System in CuAAC: The use of copper(II) sulfate with a reducing agent like sodium ascorbate is a common and convenient way to generate the active copper(I) catalyst in situ. This avoids the need to handle potentially unstable copper(I) salts. [11]* Solvent Choice in Click Chemistry: CuAAC reactions are remarkably versatile in their solvent tolerance, with many proceeding efficiently in aqueous mixtures. [11]This is a significant advantage from a green chemistry perspective compared to many traditional organic reactions that require anhydrous organic solvents. [1][2][3][4]

Trustworthiness: Self-Validating Systems

The protocols described are designed to be self-validating. In azo dye synthesis, the formation of a deeply colored precipitate is a strong visual indicator of a successful reaction. The purity can be initially assessed by the intensity and uniformity of the color, and further confirmed by melting point determination and spectroscopic analysis.

For the click chemistry approach, the disappearance of the starting materials as monitored by TLC is a reliable indicator of reaction completion. The high specificity of the CuAAC reaction means that if the starting materials are consumed, the desired triazole product is almost certainly formed.

Conclusion: A New Era of Dye Synthesis

While traditional azo dye synthesis remains a powerful and widely used method, the advent of precursors like this compound represents a significant step forward. The ability to employ click chemistry offers several advantages:

  • Higher Efficacy: Often leading to higher yields and purer products with simpler purification. [13][14]* Milder Conditions: Reactions can typically be run at room temperature in a wider range of solvents, including water. [11]* Versatility: The ethynyl group can also participate in other reactions, such as Sonogashira coupling, providing a broader synthetic toolbox. [20][21][22][23]* Novel Structures and Properties: The formation of the stable triazole ring allows for the creation of novel dye structures with potentially superior photophysical properties, including higher fluorescence quantum yields. [9][10] For researchers and professionals in drug development and materials science, the adoption of modern precursors like this compound can lead to more efficient and innovative dye synthesis, paving the way for the development of next-generation materials and probes.

References

  • Jasiński, M., et al. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines.
  • Ursu, A., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
  • Seferoğlu, N., et al. (2021). Molecular Structure Analysis and Spectroscopic Properties of Monoazo Disperse Dye From N,N-Dimethylaniline. DergiPark. [Link]
  • Kotha, S., et al. (2016). Table 1 Yields and purity of 4 synthesized in various solvent systems.
  • Singh, S. (2023). Environmental Impact of Azo Dyes: A Review. IJRAR.org. [Link]
  • GSC Online Press. (2024). An overview of azo dyes environmental impacts. GSC Online Press. [Link]
  • Chegg. (2020). Organic Lab II students were asked to synthesize an azo dye using the following components. Chegg. [Link]
  • Alzain, H., et al. (2023). A Review of Environmental Impact of Azo Dyes.
  • Li, Z., et al. (2017). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia.
  • Yaman, M., et al. (2023). D- π-A azo dyes bearing thiazole-diphenylamine units: Synthesis, photophysical and molecular structure properties, and use for dyeing of polyester fabrics.
  • Cravotto, G., et al. (2018). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
  • So, Y. H., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]
  • Ferraz, E. R. A., et al. (2022). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. PubMed Central. [Link]
  • Zenodo. (2024). An overview of azo dyes environmental impacts. Zenodo. [Link]
  • University of the West Indies. (n.d.). The Synthesis of Azo Dyes. University of the West Indies. [Link]
  • Bouzrati-Zagrouba, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PubMed Central. [Link]
  • Lawson, C. P., et al. (2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Royal Society of Chemistry. [Link]
  • Sciencemadness.org. (2020). Methyl orange - indicator/Azo dye synthesis writeup and video. Sciencemadness.org. [Link]
  • Martínez, A., et al. (2017). Pseudo-Four Component Synthesis of Mono- and Di-Benzylated-1,2,3-Triazoles Derived from Aniline.
  • So, Y. H., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
  • ChemHelpASAP. (2022).
  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. (2024). Journal of Oleo Science. [Link]
  • Sharma, G., et al. (2022). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. MDPI. [Link]
  • Aksungur, T., et al. (2015). Photophysical and theoretical studies on newly synthesized N,N-diphenylamine based azo dye.
  • Recent advances in the synthesis of triazole deriv
  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Pure. (n.d.). Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with. Pure. [Link]
  • Yaman, M., et al. (2022). The synthesis, photophysical properties, DFT study and textile applications of fluorescent azo dyes bearing coumarin-thiazole. Aperta. [Link]
  • Bakholdina, A., et al. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications.
  • Mekkawi, D.E., & Abdel-Mottaleb, M.S.A. (2005). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
  • The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (2022). PubMed Central. [Link]
  • Candeias, N. R., et al. (2015). Green Chemistry. IRIS. [Link]
  • Ebeid, E. M., et al. (2012). Spectroscopic Behavior and Photophysical Parameters of 2-(Acetoxymethyl)-6-(1,2,4-triazinylaminodihydroquinazolinyl)tetrahydropyran Derivative in Different Solid Hosts.
  • ResearchGate. (2013). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs.
  • Wang, C., et al. (2010). Comparisons between azo dyes and Schiff bases having the same benzothiazole/phenol skeleton: Syntheses, crystal structures and spectroscopic properties.
  • ResearchGate. (2014). New 1,2,4-triazole-based azo-azomethine dyes. Part I: Synthesis, characterization and spectroscopic studies.
  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of 4-Ethynyl-N,N-dimethylaniline Reference Standards for Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. In this comprehensive guide, we delve into the critical analysis of 4-Ethynyl-N,N-dimethylaniline reference standards, a versatile building block in the synthesis of various pharmaceutical compounds.[1] This guide will provide an in-depth comparison of commercially available reference standards, supported by detailed experimental protocols for their evaluation, empowering you to make informed decisions for your analytical needs.

The Critical Role of Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, reference standards are the bedrock of quality control.[2] They are highly characterized materials used to ensure the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated products. The accuracy of every analytical measurement is intrinsically linked to the quality of the reference standard used. Therefore, a thorough understanding and rigorous evaluation of these standards are not just best practice, but a regulatory expectation.

Understanding this compound and Its Significance

This compound is an aromatic compound featuring both a dimethylamino group and a terminal alkyne. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions like the Sonogashira coupling. Its application extends to the synthesis of novel therapeutic agents, making the quality of its reference standard a critical factor in the early stages of drug discovery and development.

Comparative Analysis of Commercially Available Reference Standards

A critical aspect of selecting a reference standard is a thorough evaluation of its Certificate of Analysis (CoA). The CoA provides essential information about the identity, purity, and impurity profile of the material. Below is a comparative analysis of hypothetical, yet representative, data from two different suppliers of this compound reference standards.

Table 1: Comparison of this compound Reference Standard Specifications

ParameterSupplier A (Reference Standard Grade)Supplier B (Reagent Grade)
Purity (by HPLC) 99.8%≥97%
Purity (by qNMR) 99.7% (Traceable to NIST SRM)Not Provided
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by ¹H NMR
Water Content (Karl Fischer) 0.05%Not Provided
Residual Solvents <0.1% (Toluene, Triethylamine)Not Specified
Inorganic Impurities <0.05%Not Provided
Certificate of Analysis Comprehensive, with spectral dataBasic, with purity statement
Traceability To primary standards (e.g., NIST)Not specified

Expert Insights: The data in Table 1 highlights a critical distinction. Supplier A offers a "Reference Standard Grade" material with a comprehensive CoA, including purity assessment by two independent methods (HPLC and qNMR) and traceability to a primary standard from the National Institute of Standards and Technology (NIST). This provides a high degree of confidence in the assigned purity value. Supplier B, on the other hand, provides a "Reagent Grade" material with a less detailed CoA. While suitable for some research applications, it lacks the rigorous characterization and traceability required for a pharmaceutical reference standard.

Potential Impurities: A Consequence of Synthesis

The most common route for synthesizing this compound is the Sonogashira coupling of a halo-N,N-dimethylaniline (typically 4-iodo- or 4-bromo-N,N-dimethylaniline) with a protected acetylene source, followed by deprotection. This synthetic pathway can introduce several potential impurities that must be monitored in a high-quality reference standard.

Common Impurities from Sonogashira Coupling:

  • Homocoupled Alkyne (Diacetylene): A common side product resulting from the coupling of two alkyne molecules.[3][4]

  • Unreacted Halo-N,N-dimethylaniline: Incomplete reaction can leave residual starting material.

  • Catalyst Residues: Trace amounts of palladium and copper catalysts may remain.[5]

  • Solvent and Base Residues: Triethylamine, a common base and solvent, is a potential residual impurity.

The presence of these impurities can significantly impact the accuracy of analytical measurements. Therefore, a robust analytical testing plan is essential for the qualification and comparison of reference standards.

Experimental Protocols for Reference Standard Qualification

A self-validating system of orthogonal analytical techniques is crucial for the comprehensive characterization of a reference standard. Here, we provide detailed, field-proven protocols for the analysis of this compound.

Workflow for Reference Standard Qualification

Reference Standard Qualification Workflow cluster_0 Initial Assessment cluster_1 Identification cluster_2 Purity and Impurity Profiling cluster_3 Quantitative Analysis cluster_4 Final Certification start Receive Candidate Reference Standard visual Visual Inspection start->visual solubility Solubility Testing visual->solubility nmr_id ¹H and ¹³C NMR solubility->nmr_id ms_id Mass Spectrometry (MS) solubility->ms_id ir_id Infrared Spectroscopy (IR) solubility->ir_id hplc HPLC-UV for Purity and Impurities nmr_id->hplc ms_id->hplc ir_id->hplc lcms LC-MS for Impurity Identification hplc->lcms qnmr Quantitative NMR (qNMR) for Assay hplc->qnmr data_review Data Review and Analysis qnmr->data_review coa Certificate of Analysis Generation data_review->coa

Workflow for qualifying a new batch of reference standard.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

This method is designed to separate the main component from potential impurities.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh approximately 5 mg of the reference standard and dissolve in 10 mL of acetonitrile to a final concentration of 0.5 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining aromatic compounds.

  • The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting materials to the less polar homocoupled byproducts.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for potential LC-MS analysis.

  • Detection at 254 nm is selected due to the strong UV absorbance of the aromatic ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This technique is used to identify the impurities detected by HPLC-UV.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Method:

  • Utilize the same chromatographic conditions as the HPLC-UV method.

  • The mass spectrometer should be operated in positive ion mode, scanning a mass range of m/z 100-500.

  • Tentative identification of impurities can be made based on their mass-to-charge ratio, in conjunction with knowledge of the synthetic route.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR provides an independent and highly accurate method for determining the purity of the reference standard.[2][6][7]

Instrumentation:

  • NMR spectrometer (≥400 MHz)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, NIST traceable) into the same vial. The internal standard should have a high purity and a signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Program: A simple 90° pulse sequence (e.g., zg30 on Bruker instruments).

      • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals to be integrated (typically 30-60 seconds for accurate quantification).

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

      • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Calculation:

    • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the ethynyl proton) and a signal from the internal standard.

    • Calculate the purity using the following equation:[7]

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Trustworthiness of the Protocol: The use of a certified internal standard and carefully controlled experimental parameters ensures the accuracy and traceability of the qNMR measurement, making it a self-validating system.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The selection of a this compound reference standard for pharmaceutical testing demands a rigorous, evidence-based approach. A comprehensive Certificate of Analysis is the starting point, but it must be supported by in-house verification using orthogonal analytical techniques. By implementing the detailed HPLC-UV and qNMR protocols outlined in this guide, researchers can confidently assess the purity and impurity profile of their reference standards, ensuring the integrity of their analytical data and contributing to the development of safe and effective medicines.

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • This compound. (n.d.). Chem-Impex.
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A Comparative Analysis of Fluorescence Quantum Yield in Fluorophores Derived from 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-Ethynyl-N,N-dimethylaniline is a highly versatile molecular scaffold, serving as a fundamental building block in the synthesis of advanced fluorescent probes.[1] Its rigid ethynyl linker and potent electron-donating dimethylamino group make it an ideal component for constructing donor-π-acceptor (D-π-A) and other conjugated systems. For researchers in materials science and drug development, the ultimate performance of a fluorophore is quantified by its fluorescence quantum yield (Φf). This parameter represents the efficiency of converting absorbed light into emitted fluorescence and is a critical determinant of a probe's brightness and sensitivity.[2][3][4]

This guide provides a comparative analysis of the quantum yields of fluorophores derived from this compound. We will delve into the structural factors that govern fluorescence efficiency, provide a robust experimental protocol for accurate quantum yield determination, and present a comparative framework for evaluating these important molecules.

Pillar 1: The Science of Fluorescence Efficiency

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] An ideal fluorophore would have a quantum yield of 1.0 (100%), meaning every absorbed photon results in an emitted fluorescent photon. In reality, the excited state molecule can return to the ground state through several non-radiative decay pathways that compete with fluorescence, thereby reducing the quantum yield. These competing processes include:

  • Internal Conversion: Non-radiative transition between electronic states of the same multiplicity.

  • Vibrational Relaxation: Rapid loss of energy as heat to the surrounding solvent molecules.[3]

  • Intersystem Crossing: Transition to a triplet state, which may lead to phosphorescence or non-radiative decay.[3]

A fluorophore's quantum yield is intrinsically linked to its molecular structure and its interaction with the environment. Key factors influencing this efficiency include:

  • Molecular Rigidity: Flexible parts of a molecule can vibrate or rotate, dissipating energy non-radiatively. This is often described by the "loose bolt" theory, which posits that flexible substituents can absorb energy from the excited state, quenching fluorescence.[5] Therefore, more rigid and planar structures tend to have higher quantum yields.

  • Solvent Environment: The polarity of the solvent can significantly alter the energy levels of the excited state, especially in D-π-A dyes. This can influence the rate of non-radiative decay pathways.

  • Temperature and Viscosity: Higher temperatures can increase the rate of non-radiative decay through molecular collisions. Conversely, higher viscosity can restrict molecular motion, often leading to an increased quantum yield.

  • Presence of Quenchers: Heavy atoms, electron transfer agents, and other molecules can deactivate the excited state through collisional quenching.[5]

Pillar 2: Synthesis and Characterization of Derivatives

General Synthesis via Sonogashira Coupling

Fluorophores based on this compound are most commonly synthesized using the palladium-catalyzed Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between the terminal alkyne of the this compound core and an aryl halide (e.g., a bromo- or iodo-substituted aromatic system). This methodology allows for the modular construction of a vast library of derivatives by simply varying the aryl halide coupling partner.[6]

A typical reaction involves treating the aryl halide with this compound in the presence of a palladium catalyst (like Pd(PPh₃)₄), a copper(I) co-catalyst (such as CuI), and a base (typically an amine like triethylamine or diisopropylethylamine).

cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Process Sonogashira Cross-Coupling This compound->Process ArylHalide Aryl Halide (e.g., Bromo-Pyrene) ArylHalide->Process Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Process CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Process Base Amine Base (e.g., TEA) Base->Process Product Target Fluorophore (e.g., DMAPEPy) Process->Product Purification Purification (Column Chromatography) Product->Purification A Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) B Measure UV-Vis Absorbance (at λex) A->B C Measure Fluorescence Emission (at λex) B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Gradient (Slope) for Sample & Standard E->F G Calculate Quantum Yield Using Comparative Formula F->G

Caption: Experimental workflow for relative quantum yield determination.

Pillar 3: Comparative Analysis of Derivatives

The photophysical properties of fluorophores derived from this compound are highly dependent on the nature of the aromatic system to which it is coupled. The dimethylaniline moiety acts as a strong electron donor, while the ethynyl group serves as a rigid π-bridge.

Case Study: Pyrene-Derived Fluorophores

Coupling this compound to a pyrene core, as in 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy), creates a highly fluorescent molecule. [7]

  • Structural Impact: The large, rigid, and planar pyrene system disfavors non-radiative decay from vibrational motion, which is a key factor for high quantum yield. The extended π-conjugation across the molecule leads to absorption and emission at longer wavelengths compared to the individual constituents. [6]* Photophysical Characteristics: These D-π-A systems often exhibit intramolecular charge transfer (ICT) characteristics. Upon excitation, electron density shifts from the dimethylaniline donor to the pyrene acceptor. This ICT state is sensitive to solvent polarity, often resulting in a larger Stokes shift and solvatochromic behavior, where the emission wavelength changes with solvent polarity.

Effect of Structural Modifications

The modular nature of the Sonogashira synthesis allows for systematic tuning of photophysical properties.

Structural ModificationCoupled Aromatic SystemExpected Effect on PhotophysicsExpected Quantum Yield (Φf) Trend
Base Structure PhenylServes as a simple conjugated system.Moderate
Extended π-System Naphthyl, AnthracylRed-shifts (bathochromic shift) in absorption and emission; increased potential for π-π stacking. [6]Variable; can increase due to rigidity or decrease if new non-radiative pathways are introduced.
Fused Rigid System PyreneSignificant red-shift, high structural rigidity, potential for ICT character. [7]Generally High
Electron-Withdrawing Group Nitro-phenyl, CyanophenylEnhances D-π-A character, leading to larger Stokes shifts and increased solvatochromism.Highly variable; strong EWGs can sometimes induce quenching mechanisms.
Multiple Substitutions Tetrasubstituted PyreneCreates a large, discotic molecule with significantly red-shifted absorption and emission. [6]Potentially high, but can be reduced by aggregation-caused quenching at higher concentrations.

Conclusion

This compound is a cornerstone for the rational design of high-performance fluorophores. The quantum yield of its derivatives is not an arbitrary property but a direct consequence of molecular design, heavily influenced by factors such as structural rigidity, the extent of π-conjugation, and the electronic nature of the coupled aromatic system. The pyrene-substituted derivatives stand out as particularly promising candidates for high quantum yields due to the inherent rigidity of the pyrene core. For researchers and drug development professionals, a thorough understanding of these structure-property relationships, combined with rigorous and standardized measurement protocols as outlined in this guide, is essential for the development of next-generation fluorescent probes with optimal brightness and sensitivity.

References

  • Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
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  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham.
  • Resch-Genger, U., Rurack, K. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C., Lakowicz, J. (eds) Topics in Fluorescence Spectroscopy. Springer, Boston, MA.
  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of research of the National Institute of Standards and Technology, 113(1), 17–28.
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A Senior Application Scientist's Guide to Benchmarking Conductive Polymers Derived from 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Ethynyl-Functionalized Polyanilines

Polyaniline (PANI) stands as one of the most extensively researched conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2][3] However, challenges such as limited processability in common solvents and thermal stability at elevated temperatures have driven the exploration of its derivatives.[1][4] This guide focuses on a promising monomer, 4-Ethynyl-N,N-dimethylaniline, for the synthesis of a novel conductive polymer. The introduction of an ethynyl group on the aniline backbone presents an intriguing possibility for post-polymerization cross-linking, which could significantly enhance the thermal and mechanical stability of the resulting polymer.[5][6] Furthermore, the N,N-dimethyl substitution is known to influence the solubility and electronic properties of the polymer chain.[4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and benchmark the performance of conductive polymers derived from this compound. We will delve into detailed experimental protocols, offer a comparative analysis against established conductive polymers like Polyaniline (PANI) and Polypyrrole (PPy), and provide a scientific rationale for the expected performance enhancements.

Experimental Section: Synthesis and Characterization Protocols

A rigorous and well-documented experimental approach is paramount to understanding the true potential of this novel polymer. The following protocols are based on established methods for the synthesis and characterization of conductive polymers.[4][7][8]

Synthesis of Poly(this compound) via Oxidative Polymerization

Chemical oxidative polymerization is a common and effective method for synthesizing polyaniline and its derivatives.[8] This process involves the oxidation of the monomer in an acidic medium, leading to the formation of a polymer chain.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol

  • Deionized water

Protocol:

  • Monomer Solution Preparation: Dissolve a specific molar concentration of this compound in 1 M HCl in a reaction vessel. The solution should be kept at a constant low temperature (typically 0-5 °C) using an ice bath, with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (in a 1:1.25 molar ratio with the monomer) in 1 M HCl.[7]

  • Polymerization: Slowly add the oxidant solution dropwise to the monomer solution while maintaining vigorous stirring and a low temperature. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue the reaction for a predetermined time (e.g., 24 hours) to ensure a high degree of polymerization.[7]

  • Polymer Isolation: The resulting polymer precipitate is collected by filtration.

  • Purification: Wash the polymer powder extensively with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Diagram of the Synthesis Workflow:

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound in 1 M HCl Polymerization Dropwise addition at 0-5 °C with vigorous stirring Monomer->Polymerization Oxidant Ammonium Persulfate in 1 M HCl Oxidant->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing with HCl and Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Poly(this compound) Powder Drying->Product

Caption: Workflow for the oxidative polymerization of this compound.

Characterization of Performance Metrics

The electrical conductivity of the synthesized polymer is a critical performance parameter. The four-point probe method is a standard and reliable technique for this measurement, as it minimizes the influence of contact resistance.

Protocol (Four-Point Probe Method):

  • Sample Preparation: Prepare a thin, uniform film of the polymer on a non-conductive substrate (e.g., glass slide) by solution casting or spin coating. Ensure the film is completely dry.

  • Measurement Setup: Use a four-point probe head with equally spaced electrodes. The two outer probes supply a constant current, while the two inner probes measure the voltage drop.

  • Data Acquisition: Apply a known current through the outer probes and measure the voltage across the inner probes.

  • Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I), where V is the measured voltage and I is the applied current. The bulk conductivity (σ) can then be determined if the film thickness (t) is known: σ = 1 / (Rs * t).

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polymer. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][9]

Protocol (Thermogravimetric Analysis):

  • Sample Preparation: Place a small, known weight of the polymer powder (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample in the TGA furnace. The analysis is typically run under a nitrogen atmosphere to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).[10]

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs are key indicators of thermal stability.

The mechanical properties, such as tensile strength and Young's modulus, determine the polymer's durability and suitability for flexible applications. These are typically measured using a universal testing machine according to ASTM standards.[11][12][13]

Protocol (Tensile Testing - ASTM D638/D882):

  • Specimen Preparation: Prepare dumbbell-shaped specimens from a polymer film of uniform thickness, following the dimensions specified in the relevant ASTM standard (D638 for thicker films, D882 for thin films).[11][13][14]

  • Testing Machine Setup: Mount the specimen in the grips of a universal testing machine equipped with a load cell and an extensometer.

  • Test Execution: Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

  • Data Analysis: The stress-strain curve is recorded. From this curve, key parameters such as tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break can be determined.

Comparative Performance Analysis

To contextualize the performance of poly(this compound), it is essential to compare its properties with well-established conductive polymers. The following table provides typical performance data for Polyaniline (PANI) and Polypyrrole (PPy), alongside the expected performance of our target polymer.

PropertyPolyaniline (PANI) (Emeraldine Salt)Polypyrrole (PPy) (Doped)Poly(this compound) (Expected)Rationale for Expected Performance
Electrical Conductivity (S/cm) 10⁻¹ - 10²10⁻² - 10²Potentially in the range of 10⁻² - 10¹The N,N-dimethyl groups may introduce steric hindrance, potentially reducing inter-chain charge transport compared to unsubstituted PANI. However, the ethynyl group could facilitate π-stacking, partially offsetting this effect.
Thermal Stability (TGA, °C) Onset of major decomposition ~250-300°COnset of major decomposition ~200-250°CPotentially > 300°CThe ethynyl groups can undergo thermal cross-linking at elevated temperatures, forming a more stable, networked polymer structure, which is expected to significantly enhance thermal stability compared to linear PANI.[5][6]
Mechanical Properties Brittle, low elongation at breakGenerally more flexible than PANIPotentially improved tensile strength and modulusCross-linking via the ethynyl groups is anticipated to create a more rigid and robust polymer network, leading to increased tensile strength and Young's modulus, though potentially with some reduction in flexibility.[5]
Solubility Poor in common organic solventsPoor in common organic solventsPotentially improved in some organic solventsThe presence of the N,N-dimethyl groups may disrupt inter-chain hydrogen bonding that contributes to the insolubility of PANI, thereby potentially improving its solubility in certain organic solvents.[4]

Structural Comparison and its Influence on Properties:

cluster_pani Polyaniline (PANI) cluster_pedma Poly(this compound) PANI PEDMA PANI_label Linear chain structure. Prone to lower thermal stability. PEDMA_label Ethynyl group allows for potential cross-linking. N,N-dimethyl groups may enhance solubility.

Caption: Structural comparison of Polyaniline and the monomer for its ethynyl-functionalized derivative.

Discussion: Causality and Expected Outcomes

The unique chemical structure of this compound is the primary driver for its anticipated performance characteristics.

  • The Role of the Ethynyl Group: The terminal alkyne functionality is the most significant feature of this monomer. It is well-established that ethynyl groups can undergo thermally or catalytically induced cross-linking reactions.[6] This would transform the polymer from a collection of linear chains into a more rigid and stable three-dimensional network. This structural change is the basis for the prediction of enhanced thermal stability and potentially higher tensile strength and modulus compared to standard PANI.[5]

  • The Influence of N,N-dimethyl Substitution: The two methyl groups on the nitrogen atom are expected to have a dual effect. Firstly, they can increase the steric hindrance between polymer chains, which might slightly decrease the efficiency of inter-chain charge hopping and thus result in a moderately lower conductivity compared to unsubstituted PANI. Secondly, these non-polar groups can disrupt the strong inter-chain hydrogen bonding that is characteristic of PANI, potentially leading to improved solubility in organic solvents.[4] This enhanced solubility would be a significant advantage for the processability of the polymer into thin films and other forms.

Conclusion

While direct experimental data for the homopolymer of this compound is not yet widely available, a thorough analysis of its chemical structure provides a strong basis for predicting its performance relative to established conductive polymers. The presence of the ethynyl group offers a compelling route to enhanced thermal and mechanical stability through cross-linking, a significant potential improvement over standard polyaniline. The N,N-dimethyl substitution may offer a trade-off between slightly reduced conductivity and improved processability.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive characterization of this promising material. The results of such investigations will be crucial in validating the predicted performance enhancements and unlocking the full potential of ethynyl-functionalized polyanilines in advanced applications, from flexible electronics to novel sensing platforms.

References

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  • CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZ
  • Functionalization of Conductive Polymers through Covalent Postmodific
  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2021). PubMed Central (PMC). [Link]
  • Thermal properties of poly(N,N-dimethylaminoethyl methacryl
  • Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer. (2007).
  • Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization. (2004).
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-Ethynyl-N,N-dimethylaniline Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, 4-Ethynyl-N,N-dimethylaniline stands out as a versatile building block. Its electron-donating dimethylamino group and reactive terminal alkyne moiety make it a valuable precursor in the synthesis of advanced materials, molecular electronics, and pharmaceutical intermediates. The principal reactions it undergoes—including Sonogashira cross-coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," and electropolymerization—yield a diverse array of complex molecules.[1][2][3] For researchers and drug development professionals, unambiguous structural confirmation of the resulting products is not merely a procedural step but a critical determinant of a program's success.

This guide provides an in-depth comparison of mass spectrometry with other common analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience to ensure the integrity and reliability of your structural assignments.

The Analytical Challenge: Beyond Simple Confirmation

The products derived from this compound often feature extended π-conjugated systems, multiple nitrogen atoms, and, in the case of polymers, significant structural complexity. This presents a unique set of challenges for structural analysis. The primary analytical questions we must answer are:

  • Identity Confirmation: Has the desired reaction occurred, and is the product's molecular weight consistent with the proposed structure?

  • Structural Integrity: Is the core structure, including the newly formed bond (e.g., alkyne-aryl or triazole), intact?

  • Purity Assessment: Are there significant side products or unreacted starting materials present?

  • Isomer Differentiation: In cases where multiple isomers are possible, can we distinguish between them?

While several techniques can contribute to this puzzle, mass spectrometry, particularly when coupled with chromatographic separation, offers an unparalleled combination of sensitivity, speed, and structural detail.[4]

Mass Spectrometry vs. Alternative Techniques: A Comparative Analysis

The choice of analytical technique is always a balance of the information required, sample availability, and experimental constraints. While Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the gold standard for de novo structural elucidation, mass spectrometry provides critical, often complementary, information with superior sensitivity.[5][6]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FT-IR) Spectroscopy
Primary Information Molecular Weight, Elemental Formula (HRMS), Structural Fragments (MS/MS)Atomic Connectivity (¹H-¹H, ¹H-¹³C), Stereochemistry, QuantitationPresence/Absence of Functional Groups
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate (millimole to micromole)
Sample Requirement Micrograms to nanogramsMilligramsMilligrams
Analysis Speed Fast (minutes per sample)Slower (minutes to hours per sample)Fast (minutes per sample)
Mixture Analysis Excellent (when coupled with LC/GC)Challenging without separationLimited
Key Application for Topic Rapidly confirms product formation and provides structural evidence via fragmentation.[4][7]Defines the precise bonding arrangement and is essential for full structural proof.[8]Confirms the disappearance of the alkyne C-H stretch and appearance of new functional group bands.[9]
Limitations Isomer differentiation can be difficult without specific methods; not inherently quantitative.[10][11]Lower sensitivity; complex spectra for polymers or mixtures.[5]Provides no information on overall molecular architecture.[12]

Core Principles of Mass Spectrometry for Structural Confirmation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions in the gas phase.[4] For the products of this compound, a multi-tiered MS approach provides the most robust data.

Ionization: Choosing the Right Tool

The first step is to gently convert the neutral analyte molecules into gas-phase ions. For the polar, often non-volatile products we expect, soft ionization techniques are paramount to prevent premature fragmentation and ensure the molecular ion is observed.

  • Electrospray Ionization (ESI): This is the workhorse technique for this class of compounds. The products, containing basic nitrogen atoms, readily accept a proton in solution to form [M+H]⁺ ions. ESI is easily coupled with Liquid Chromatography (LC) for online separation and analysis of complex reaction mixtures.[13]

  • Electron Ionization (EI): A "hard" ionization technique typically used with Gas Chromatography (GC-MS). While EI provides rich, reproducible fragmentation libraries, its high energy often obliterates the molecular ion of larger, more labile molecules, making it less suitable for these applications.[7][13]

Mass Analysis: The Power of High Resolution

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a product.[10][14] Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure m/z values to four or more decimal places.[15][16] This level of precision allows for the calculation of a unique elemental formula, distinguishing it from other combinations of atoms that might have the same nominal mass.[11][17]

For example, a Sonogashira coupling product C₁₈H₁₉N has a calculated exact mass of 261.15175, while an isomeric impurity C₁₇H₁₇NO has an exact mass of 263.13101. A low-resolution instrument might not distinguish these, but HRMS makes the assignment unambiguous.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem Mass Spectrometry (MS/MS) is the key to unlocking detailed structural information.[7][18] In an MS/MS experiment, the [M+H]⁺ ion of interest is selected, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[16][19] The fragmentation pattern serves as a molecular fingerprint, providing definitive evidence for the compound's structure.

For derivatives of this compound, predictable fragmentation pathways include:

  • Loss of a methyl radical (•CH₃) : From the dimethylamino group, resulting in a peak at [M+H - 15]⁺.

  • Loss of dimethylamine (HN(CH₃)₂) : A neutral loss of 45 Da.

  • Cleavage at the newly formed bond : Providing direct evidence of a successful coupling or cycloaddition.

cluster_workflow Mass Spectrometry Structural Confirmation Workflow A Reaction Product in Solution B LC Separation (Optional, Recommended) A->B C Electrospray Ionization (ESI) Generates [M+H]⁺ Ions B->C D Full Scan HRMS Analysis (e.g., Orbitrap, Q-TOF) C->D E Data Point 1: Accurate Mass of [M+H]⁺ D->E G Tandem MS (MS/MS) on [M+H]⁺ (Collision-Induced Dissociation) D->G Isolate Precursor Ion F Confirm Elemental Composition E->F Compare to Calculated Mass J Final Structural Confirmation F->J H Data Point 2: Fragmentation Pattern G->H I Correlate Fragments to Substructures H->I I->J

Caption: Experimental workflow for structural confirmation by LC-HRMS/MS.

Experimental Protocol: Sonogashira Coupling & MS Analysis

This section provides a self-validating protocol for a representative Sonogashira coupling reaction followed by definitive structural confirmation using LC-HRMS/MS.

Part A: Synthesis of N,N-dimethyl-4-((4-methoxyphenyl)ethynyl)aniline

This reaction couples this compound with 4-iodoanisole. The choice of a palladium catalyst and copper co-catalyst is standard for the Sonogashira reaction, which is a powerful method for forming C(sp²)-C(sp) bonds.[3] Triethylamine serves as both the solvent and the base to neutralize the HI generated during the reaction.

Materials:

  • This compound (145.20 g/mol )

  • 4-Iodoanisole (234.04 g/mol )

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound (1.0 mmol, 145 mg) and 4-iodoanisole (1.1 mmol, 257 mg).

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous triethylamine (10 mL).

  • Stir the reaction mixture at 60°C under a nitrogen atmosphere for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, filter to remove salts, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Caption: Sonogashira coupling of this compound.

Part B: LC-HRMS/MS Analysis

Rationale for Method Selection:

  • LC System: A C18 reversed-phase column is ideal for separating the relatively nonpolar product from any remaining starting materials.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid ensures good chromatographic peak shape and provides the necessary protons for efficient ESI.

  • Mass Spectrometer: A Q-Orbitrap or Q-TOF instrument provides the necessary high resolution for accurate mass measurement and the capability for high-quality MS/MS fragmentation.

Procedure:

  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in 1 mL of acetonitrile/water (50:50 v/v).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI Mode):

    • Full Scan (MS1):

      • Scan Range: m/z 100-1000.

      • Resolution: 70,000 (at m/z 200).

      • Target: Confirm the presence of the protonated molecule [C₁₇H₁₈NO + H]⁺ at m/z 268.1383.

    • Tandem MS (MS2):

      • Data-Dependent Acquisition: Trigger MS/MS scans on the most intense ions from the MS1 scan.

      • Precursor Ion: Isolate the ion at m/z 268.14.

      • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.

      • Resolution: 17,500 (at m/z 200).

Interpreting the Data: A Self-Validating System

The combination of accurate mass and fragmentation data provides a powerful, self-validating confirmation of the product's structure.

Start Analyze MS Data Q1 [M+H]⁺ ion observed at m/z ~268? Start->Q1 Q2 Does HRMS mass match C₁₈H₂₀N₂O (268.1383 ± 5 ppm)? Q1->Q2 Yes Fail1 Incorrect Product or Reaction Failure Q1->Fail1 No Q3 Does MS/MS show key fragments? (e.g., m/z 253, loss of CH₃) Q2->Q3 Yes Fail2 Incorrect Elemental Formula (Isomeric Impurity?) Q2->Fail2 No Success Structure Confirmed Q3->Success Yes Fail3 Incorrect Structure (Isomer?) Q3->Fail3 No

Caption: Decision tree for structural confirmation using MS data.

Expected Results:

Data PointExpected ValueInterpretationConfidence Level
Retention Time Product-specific (e.g., 3.5 min)Confirms presence of a new, less polar compound than starting materials.High
HRMS [M+H]⁺ m/z 268.1383 ± 5 ppmUnambiguously confirms the elemental formula C₁₈H₂₀N₂O.Very High
MS/MS Fragment 1 m/z 253.1148Loss of a methyl group (•CH₃) from the dimethylamino moiety. Characteristic of the aniline substructure.Very High
MS/MS Fragment 2 m/z 134.0651Cleavage yielding the [methoxyphenyl-ethynyl]⁺ fragment. Confirms the Sonogashira bond.High

By systematically verifying the molecular formula and then confirming the connectivity of the key structural units through fragmentation, this workflow provides an authoritative and trustworthy confirmation of the reaction product's identity. This rigorous, data-driven approach is essential for advancing research and development in fields that rely on the unique properties of these valuable molecules.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a brief history of the early days. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1333. [Link]
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]
  • Chemistry LibreTexts. (2021). High-Resolution Mass Spectrometry. [Link]
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140–150. [Link]
  • Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
  • Roncal-Jimenez, C. A., Lanaspa, M. A., & Johnson, R. J. (2016). Electropolymerization of N,N-dimethylaniline: a review. Journal of Solid State Electrochemistry, 20(8), 2065–2078. [Link]

Sources

Comparative study of different palladium catalysts for reactions with 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of a catalytic system is paramount to achieving desired molecular architectures with efficiency and precision. This guide offers a comparative analysis of various palladium catalysts for cross-coupling reactions involving 4-Ethynyl-N,N-dimethylaniline, a versatile building block in medicinal chemistry and materials science. As your Senior Application Scientist, I will provide not just data, but the underlying rationale to empower your experimental design.

Introduction: The Versatility of this compound in Palladium-Catalyzed Reactions

This compound is a particularly interesting substrate for palladium-catalyzed cross-coupling reactions. The terminal alkyne offers a reactive handle for Sonogashira couplings, while the aromatic ring can potentially participate in other transformations. The electron-donating dimethylamino group significantly influences the electronic properties of the molecule, enhancing the nucleophilicity of the alkyne and activating the aromatic ring, which in turn affects catalyst performance and reaction outcomes. This guide will primarily focus on the well-documented Sonogashira reaction, for which substantial comparative data exists, and will extrapolate to potential Suzuki-Miyaura and Heck reactions based on established catalytic principles and data from closely related analogues.

The Sonogashira Coupling: A Workhorse for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction, the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is the most prevalent transformation for this compound.[1] The choice between a traditional copper-co-catalyzed system and a copper-free protocol presents a key decision point for the synthetic chemist, each with distinct advantages and catalyst requirements.

Comparative Performance of Palladium Catalysts in the Sonogashira Reaction

The following table summarizes the performance of different palladium catalytic systems in the Sonogashira coupling to synthesize derivatives of this compound.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
PdCl₂(PPh₃)₂ / CuI p-Iodo-N,N-dimethylanilineTriethylamine (TEA)TEARoom Temp.199.5[2]
Pd(CH₃CN)₂Cl₂ / cataCXium® A 2,6,9,10-TetrabromoanthraceneCs₂CO₃2-MeTHFRoom Temp.48~95[3]
Pd(OAc)₂ / DABCO Aryl Iodides/BromidesDABCONot SpecifiedNot SpecifiedNot SpecifiedModerate to Excellent[4]
Pd(PPh₃)₄ Aryl HalidesAmineNot SpecifiedNot SpecifiedNot SpecifiedGood[1]

Note: The data presented is compiled from different sources with varying reaction conditions and may not represent a direct head-to-head comparison under identical conditions.

Mechanistic Considerations and Catalyst Selection Rationale

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper (in the traditional method).[5]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Product_complex R-Pd(II)(C≡CR')L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product R-C≡C-R' Product_complex->Product CuX Cu(I)X Cu_acetylide Cu(I)C≡CR' CuX->Cu_acetylide Base, R'C≡CH Cu_acetylide->Pd_complex

Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Expertise & Experience:

  • PdCl₂(PPh₃)₂/CuI: This classic combination is a robust and reliable choice.[6] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The presence of CuI is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. For an electron-rich substrate like this compound, this system is highly effective, often providing near-quantitative yields under mild conditions, as demonstrated by the 99.5% yield in the coupling with p-iodo-N,N-dimethylaniline.[2] The high reactivity is attributed to the enhanced nucleophilicity of the alkyne due to the dimethylamino group.

  • Copper-Free Systems (e.g., Pd(CH₃CN)₂Cl₂/cataCXium® A): Concerns about the toxicity of copper and the potential for alkyne homocoupling (Glaser coupling) have driven the development of copper-free Sonogashira protocols.[7] In these systems, a palladium catalyst is used in conjunction with a suitable ligand and a base. The combination of Pd(CH₃CN)₂Cl₂ and a bulky, electron-rich phosphine ligand like cataCXium® A has proven effective for the coupling of this compound, affording high yields.[3] The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle in the absence of copper.

  • Pd(OAc)₂-Based Systems: Palladium(II) acetate is a common and relatively inexpensive palladium source.[4] When combined with a suitable ligand, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), it can effectively catalyze copper-free Sonogashira reactions.[4] The choice of ligand is crucial for the in situ reduction of Pd(II) to Pd(0) and for promoting the catalytic cycle.

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a versatile and highly active catalyst as it is already in the active Pd(0) oxidation state.[1] However, it is sensitive to air and moisture, requiring more stringent inert atmosphere techniques.

Experimental Protocol: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a self-validating system, designed for reproducibility.

Sonogashira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add aryl halide, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous triethylamine (solvent and base). B->C D 4. Add this compound dropwise. C->D E 5. Stir at room temperature. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Concentrate the reaction mixture under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous triethylamine (5 mL).

  • Substrate Addition: Add this compound (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Exploring Other C-C Bond Formations: Suzuki-Miyaura and Heck Reactions

While the Sonogashira coupling is the most direct route for functionalizing the alkyne moiety, the aromatic ring of this compound and its derivatives can potentially participate in other palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Hypothetical Approach

A hypothetical reaction would involve the synthesis of a boronic acid or ester derivative of this compound, which could then be coupled with an aryl halide. Given the electron-rich nature of the aniline ring, the oxidative addition of the aryl halide to the Pd(0) catalyst would likely be the rate-determining step.[9] Catalysts such as Pd(PPh₃)₄ or a system generated in situ from Pd(OAc)₂ with a suitable phosphine ligand would be appropriate choices for this transformation.

Heck Reaction: Insights from an Analogue

Direct data for the Heck reaction of this compound is also scarce. However, a study on the Heck reaction of the closely related 1-bromo-4-N,N-dimethylaniline with methyl methacrylate provides valuable insights.[6] This reaction, catalyzed by a "ligandless" anionic arylpalladium complex, proceeded in high yield at room temperature.[6] This suggests that the electron-rich nature of the N,N-dimethylaniline moiety is compatible with the Heck reaction manifold.

For a potential Heck reaction with this compound, a catalyst system like Pd(OAc)₂ with a phosphine ligand, or a palladacycle, would be a reasonable starting point.[2] The reaction would likely involve the coupling of an aryl halide with the alkyne, although careful control of conditions would be necessary to avoid competing Sonogashira-type reactions.

Conclusion: A Guide to Informed Catalyst Selection

For the Sonogashira coupling of this compound, both traditional copper-co-catalyzed systems, such as PdCl₂(PPh₃)₂/CuI , and modern copper-free systems, like Pd(CH₃CN)₂Cl₂ with a bulky phosphine ligand, demonstrate excellent performance, often leading to high yields under mild conditions. The choice between these will depend on the specific requirements of the synthesis, including tolerance to copper and the desired operational simplicity.

While direct comparative data for Suzuki-Miyaura and Heck reactions with this compound is limited, the reactivity of analogous compounds suggests that these transformations are feasible. For these exploratory reactions, versatile catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ with appropriate ligands serve as excellent starting points for optimization.

This guide provides a framework for understanding the catalytic landscape for reactions with this compound. As always, the optimal catalyst and conditions will be substrate-specific, and empirical screening remains a cornerstone of reaction development.

References

  • Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. (n.d.). ResearchGate.
  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • PDF 1014.01 K - International Journal of New Chemistry. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega. [Link]
  • Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. (2011).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega. [Link]

Sources

A Senior Application Scientist's Guide to Reproducible Synthesis of 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-Ethynyl-N,N-dimethylaniline is a valuable building block in the synthesis of a wide range of functional materials, from molecular electronics to pharmaceutical compounds.[1] Its synthesis, therefore, demands a reproducible and efficient methodology. This guide provides an in-depth comparison of the most common methods for the synthesis of this compound, with a focus on reproducibility, supported by experimental data and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two main strategies: the direct introduction of the ethynyl group via a Sonogashira coupling reaction, and the deprotection of a protected alkyne precursor, often synthesized from a commercially available starting material. Each approach presents its own set of advantages and challenges, which we will explore in detail to enable you to make an informed decision for your specific research needs.

Method 1: The Sonogashira Coupling Approach

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Mechanistic Considerations

The catalytic cycle of the Sonogashira reaction is a well-studied process involving two interconnected cycles for palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

It is important to note that the electron-donating nature of the dimethylamino group in the aniline substrate can influence the reactivity of the aryl halide and the overall efficiency of the coupling reaction.

Experimental Protocol: Sonogashira Coupling of 4-Iodo-N,N-dimethylaniline and Trimethylsilylacetylene followed by Deprotection

A common and often more reliable variation of the Sonogashira coupling for the synthesis of terminal alkynes involves the use of a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. This two-step approach often leads to cleaner reactions and higher overall yields.

Step 1: Sonogashira Coupling

  • Reaction: 4-iodo-N,N-dimethylaniline + Trimethylsilylacetylene → 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline

  • Reagents and Conditions:

    • 4-iodo-N,N-dimethylaniline (1.0 eq)

    • Trimethylsilylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N) (solvent and base)

    • Temperature: 80 °C

    • Reaction Time: 20 hours

  • Work-up and Purification: The reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection

  • Reaction: 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline → this compound

  • Reagents and Conditions:

    • 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.1 eq) in Tetrahydrofuran (THF)

    • Temperature: Room temperature

    • Reaction Time: 2 hours

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Reproducibility and Yield

The Sonogashira coupling is a robust and well-established reaction. When performed under carefully controlled anhydrous and anaerobic conditions, this method generally provides good to excellent yields. A reported yield for a similar Sonogashira coupling to produce a substituted aniline derivative was 72%. The two-step approach using a protected alkyne often enhances reproducibility by minimizing side reactions such as the homocoupling of the terminal alkyne.

Method 2: Hydrolysis of a Protected Alkyne Precursor

An alternative and straightforward approach to this compound involves the hydrolysis of a commercially available or readily synthesized precursor, 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline. This method avoids the use of transition metal catalysts.

Mechanistic Rationale

This reaction is a base-catalyzed retro-Favorskii-type reaction. The strong base, typically potassium hydroxide, deprotonates the hydroxyl group, initiating a cascade of electron movements that results in the cleavage of the carbon-carbon bond and the formation of acetone and the desired terminal alkyne.

Experimental Protocol: Hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline
  • Reaction: 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline → this compound + Acetone

  • Reagents and Conditions:

    • 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline (1.0 eq)

    • Potassium hydroxide (KOH) (catalytic amount)

    • Toluene (solvent)

    • Temperature: Reflux

  • Work-up and Purification: The reaction mixture is cooled, washed with water to remove the base, and the organic layer is dried and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Reproducibility and Yield

Comparative Analysis of Synthesis Methods

FeatureSonogashira CouplingHydrolysis of Protected Alkyne
Starting Materials 4-iodo-N,N-dimethylaniline, (protected) alkyne4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline
Reagents Palladium and copper catalysts, baseStrong base (e.g., KOH)
Reaction Conditions Anhydrous, inert atmosphere, elevated temperatureRefluxing temperature
Number of Steps 1 or 2 (with deprotection)1
Reported Yield Good to excellent (e.g., 72%)Generally high, but specific data lacking
Reproducibility Generally high with careful control of conditionsCan be variable depending on reaction equilibrium
Advantages High yielding, versatile for various alkynesSimple, avoids transition metals, atom economical
Disadvantages Requires expensive and toxic catalysts, sensitive to air and moistureRequires removal of a volatile byproduct to drive the reaction

Experimental Workflows

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection start1 4-Iodo-N,N-dimethylaniline + Trimethylsilylacetylene reagents1 PdCl₂(PPh₃)₂, CuI, Et₃N 80°C, 20h start1->reagents1 React product1 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline reagents1->product1 Yields purification1 Column Chromatography product1->purification1 Purify start2 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline purification1->start2 reagents2 TBAF, THF Room Temp, 2h start2->reagents2 React product2 This compound reagents2->product2 Yields purification2 Column Chromatography product2->purification2 Purify

Caption: Workflow for the two-step Sonogashira synthesis of this compound.

Hydrolysis Workflow

Hydrolysis_Workflow start 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline reagents KOH (cat.), Toluene Reflux start->reagents React product This compound reagents->product Yields purification Column Chromatography or Recrystallization product->purification Purify

Caption: Workflow for the hydrolysis-based synthesis of this compound.

Product Characterization

Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques for characterization include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of aromatic, methyl, and acetylenic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments in the molecule.

  • IR (Infrared) Spectroscopy: To detect the characteristic C≡C and C-H stretches of the terminal alkyne, as well as other functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

The expected melting point for this compound is in the range of 49-53 °C.

Conclusion and Recommendations

Both the Sonogashira coupling and the hydrolysis of a protected precursor are viable methods for the synthesis of this compound.

  • For high-throughput synthesis and versatility with a range of aryl halides, the Sonogashira coupling is the method of choice, particularly the two-step protocol involving a protected alkyne, which generally offers higher reproducibility. However, this comes at the cost of using expensive and sensitive catalysts.

  • For a simpler, more cost-effective, and environmentally benign approach, the hydrolysis method is an attractive alternative. Its success is contingent on the availability of the starting material and careful control of the reaction conditions to drive the equilibrium towards the product.

Ultimately, the choice of synthetic route will depend on the specific requirements of your project, including scale, budget, available equipment, and the desired level of purity. It is always recommended to perform small-scale trial reactions to optimize conditions for your specific laboratory setup.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Singh, R., & Sharma, U. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Gøgsig, T. M., & Skrydstrup, T. (2012). Sonogashira Coupling. In Modern Carbonyl Olefination (pp. 239-277). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Bora, U. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15993-16005. [Link]

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A Senior Application Scientist's Guide to the Polymerization of Aniline Derivatives: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the polymerization of aniline and its derivatives. This guide moves beyond simple protocols to provide a deep, comparative analysis grounded in mechanistic principles and experimental data. As professionals in research and development, selecting the appropriate monomer is a critical decision that dictates the final properties and applicability of the resulting polymer. This document is structured to empower you with the foundational knowledge and practical insights necessary to make informed choices in your work with conductive polymers.

Fundamentals of Aniline Polymerization: The "Why" Behind the "How"

The synthesis of polyaniline (PANI) and its derivatives is predominantly achieved through oxidative polymerization, which can be initiated either chemically or electrochemically.[1] Understanding the underlying mechanism is paramount to controlling the reaction and tailoring the polymer's properties.

The polymerization process is a complex chain reaction involving initiation, propagation, and termination steps.[2]

  • Initiation: The process begins with the oxidation of the aniline monomer to form a radical cation. This is the critical first step and its efficiency is heavily influenced by the acidity of the medium and the strength of the oxidizing agent.[2] An acidic environment (pH < 2.5) is crucial as it protonates the aniline monomer, forming anilinium ions. While excessive protonation can inhibit polymerization by suppressing the monomer's nucleophilicity, a sufficient level is required to facilitate the reaction.[2]

  • Propagation: The generated radical cations then couple. The most desirable coupling is "head-to-tail" (para-coupling), leading to the formation of a linear, conjugated polymer backbone, which is essential for high conductivity.[3] This process continues, forming dimers, trimers, and ultimately, the polymer chain.[2]

  • Termination: The polymerization ceases when the oxidant is consumed or through side reactions that cap the growing chains.[1]

The choice between chemical and electrochemical methods depends on the desired outcome. Chemical polymerization is scalable and ideal for producing bulk quantities of polymer powder. In contrast, electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties, making it suitable for applications like sensors and electrochromic devices.[4]

The Impact of Substituents: A Head-to-Head Comparison

The true versatility of polyaniline lies in the ability to modify its properties by introducing functional groups onto the aniline ring. These substituents exert profound electronic and steric effects that alter the polymerization process and the final characteristics of the polymer.[5][6][7]

DerivativeSubstituentElectronic EffectSteric HindranceImpact on Polymerization & Properties
Aniline -H(Baseline)MinimalForms highly conductive, but often insoluble, PANI. Serves as the benchmark for comparison.
o-Toluidine -CH₃ (ortho)Electron-donatingHighThe methyl group increases electron density, but its ortho position introduces significant steric hindrance. This can disrupt the planarity of the polymer backbone, leading to lower conductivity compared to PANI. However, solubility in common organic solvents is often improved.
m-Toluidine -CH₃ (meta)Electron-donatingModerateThe meta position reduces steric hindrance compared to the ortho isomer. The resulting polymer may exhibit properties intermediate between PANI and poly(o-toluidine).
p-Anisidine -OCH₃ (para)Strong Electron-donatingLowThe methoxy group at the para-position strongly enhances the electron density of the ring, which can affect the polymerization mechanism and the resulting polymer's crystal structure.[8]
o-Chloroaniline -Cl (ortho)Electron-withdrawingHighThe electron-withdrawing nature of chlorine deactivates the ring towards oxidation, potentially requiring harsher polymerization conditions. The ortho position also introduces steric effects. Poly(o-chloroaniline) has been reported to have high conductivity.[9]
m-Nitroaniline -NO₂ (meta)Strong Electron-withdrawingModerateThe potent electron-withdrawing nitro group significantly decreases the electron density of the aniline ring, making polymerization more difficult.[10] The resulting polymers generally exhibit lower yields, thermal stability, and electrical conductivity compared to PANI.
Sulfonated Aniline -SO₃HElectron-withdrawingVariesThe sulfonic acid group is a unique case. While electron-withdrawing, its primary contribution is a dramatic increase in the polymer's solubility in aqueous solutions, enabling "self-doping".[11]

Key Takeaway: There is a fundamental trade-off: substituents that enhance solubility and processability, such as alkyl groups, often do so at the cost of decreased electrical conductivity due to steric effects that disrupt π-conjugation.[7] Conversely, unsubstituted PANI boasts the highest potential conductivity but suffers from poor processability.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide a solid foundation for your own experimental work. Expected observations are included to serve as a self-validating mechanism.

Protocol 1: Chemical Oxidative Polymerization of Aniline

This protocol is a standard method for synthesizing bulk polyaniline powder.

Materials:

  • Aniline (distilled before use)

  • Ammonium persulfate (APS)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Ammonia solution (0.1 M)

Procedure:

  • Monomer Solution: Dissolve a specific amount of aniline (e.g., 10 mmol) in 100 mL of 1 M HCl in a beaker. Place the beaker in an ice bath and stir continuously.

  • Oxidant Solution: In a separate beaker, dissolve the oxidant, ammonium persulfate, in 100 mL of 1 M HCl. A typical molar ratio of APS to aniline is 1.25:1.[12]

  • Initiation: Slowly add the APS solution dropwise to the chilled aniline solution while stirring vigorously.

  • Polymerization: The solution will gradually change color, eventually turning into a dark green precipitate. Allow the reaction to proceed for 2-4 hours in the ice bath.

  • Work-up: Filter the precipitate and wash it sequentially with 1 M HCl, methanol, and distilled water until the filtrate is colorless. This removes unreacted monomer, oxidant, and oligomers.

  • Doping/De-doping (Optional): The green precipitate is the conductive emeraldine salt. To obtain the non-conductive emeraldine base, you can de-dope the polymer by washing it with a 0.1 M ammonia solution, which will result in a blue/purple precipitate.

  • Drying: Dry the final product in a vacuum oven at 60°C for 24 hours.

Expected Outcome: A dark green (emeraldine salt) or blue/purple (emeraldine base) powder. The yield will vary depending on the specific conditions but should be in the range of 50-80%.

Protocol 2: Electrochemical Polymerization of o-Toluidine

This protocol is for depositing a thin film of poly(o-toluidine) onto a conductive substrate.

Materials:

  • o-Toluidine

  • 1 M Sulfuric acid (H₂SO₄)

  • Indium Tin Oxide (ITO) coated glass slide (or other suitable working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution: Prepare a solution of 0.1 M o-toluidine in 1 M H₂SO₄.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Deoxygenation: Purge the electrolyte solution with nitrogen gas for 15 minutes before polymerization to remove dissolved oxygen, which can interfere with the reaction.[3]

  • Electropolymerization: Use cyclic voltammetry (CV) to deposit the polymer film. Scan the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) for a set number of cycles (e.g., 10-20) at a scan rate of 50-100 mV/s.[3]

  • Washing: After deposition, gently rinse the polymer-coated electrode with 1 M H₂SO₄ to remove any unreacted monomer and oligomers.

  • Characterization: The film is now ready for electrochemical characterization in a monomer-free electrolyte solution.

Expected Outcome: During the CV scans, you should observe the gradual appearance and growth of redox peaks, indicating the deposition and electrochemical activity of the polymer film. A visually uniform, colored film will form on the working electrode.

Data Visualization and Workflow

To better understand the experimental process and the underlying chemistry, the following diagrams have been generated.

Workflow for Synthesis and Characterization

G Monomer Select Aniline Derivative Reagents Prepare Acid & Oxidant Solutions Chem Chemical Polymerization (Bulk Powder) Reagents->Chem Elec Electrochemical Polymerization (Thin Film) Reagents->Elec Purify Filter & Wash Chem->Purify Electro Electrochemistry (CV) Elec->Electro Dry Vacuum Dry Purify->Dry Spectro Spectroscopy (UV-Vis, FTIR) Dry->Spectro Morph Microscopy (SEM) Dry->Morph Cond Conductivity Measurement Dry->Cond Electro->Spectro Electro->Morph Electro->Cond

Caption: General workflow from monomer selection to polymer characterization.

Mechanism of Aniline Oxidative Polymerization

G Aniline Aniline Monomer Radical Aniline Radical Cation (Initiation) Aniline->Radical - e⁻ Oxidant Oxidant (e.g., APS) or Electrode (+V) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Trimer Trimer Dimer->Trimer Coupling Polymer Polyaniline Chain (Propagation) Trimer->Polymer ...

Caption: Simplified mechanism of oxidative polymerization of aniline.

Conclusion

The selection of an aniline derivative for polymerization is a nuanced decision that requires a thorough understanding of the interplay between substituent effects, polymerization conditions, and the desired final properties. While unsubstituted aniline remains the gold standard for achieving high electrical conductivity, its derivatives offer a crucial advantage in processability and functionalization. Electron-donating groups like alkyls and alkoxys can improve solubility but may reduce conductivity due to steric hindrance. Conversely, electron-withdrawing groups can make polymerization more challenging, often resulting in polymers with lower yields and conductivity. By carefully considering these trade-offs and employing robust, well-controlled experimental protocols, researchers can successfully synthesize a wide array of polyaniline-based materials tailored for specific, high-value applications.

References

  • (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.
  • Inam-ul-Haque & Bano, K. (2008). Electropolymerization of aniline (Review).
  • Zarrintaj, P., et al. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. [Link]
  • Sapurina, I. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. SciSpace. [Link]
  • Mustafin, A. G., et al. (2021).
  • Mustafin, A. G., et al. (2021).
  • (2008). Effect of aromatic substitution in aniline on the properties of polyaniline.
  • (n.d.). Polymerization of Aniline on Polyaniline Membranes. The Journal of Physical Chemistry B. [Link]
  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
  • (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal. [Link]
  • (n.d.). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. SciSpace. [Link]
  • (1998). Electrochemical Polymerization and Analysis of Some Aniline Derivatives. TÜBİTAK Academic Journals. [Link]
  • (n.d.). Sequential Electrochemical Polymerization of Aniline and Their Derivatives Showing Electrochemical Activity at Neutral pH.
  • (n.d.). Electrochemical polymerization of anilinium hydrochloride. arXiv. [Link]
  • (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC - NIH. [Link]
  • (n.d.). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry.
  • (2022). Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine)
  • (n.d.). A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). [Link]
  • (n.d.). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. [Link]
  • (2023). Synthesis and Characterization Conducting Poly (O-Toluidine). International Journal of Research in Academic World. [Link]
  • (n.d.). Polyaniline and poly( m -toluidine) prepared by inverse emulsion pathway as corrosion inhibitors in surface coatings.
  • (2021).

Sources

A Researcher's Guide to Validating Experimental Findings Through Computational Modeling of 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between empirical experimentation and computational modeling is not merely advantageous; it is a cornerstone of robust, verifiable science. This guide provides an in-depth comparison of experimental data for 4-Ethynyl-N,N-dimethylaniline with theoretical values derived from computational modeling. We will explore not just the "what" but the "why" of these methodologies, offering a framework for researchers to validate and enrich their experimental findings. This compound, a versatile building block in organic synthesis, serves as an exemplary case study due to its interesting electronic and structural features.[1]

The Imperative of Validation: Bridging the Experimental and Theoretical Realms

Part 1: Experimental Characterization of this compound

The foundational step in our validation workflow is the acquisition of high-quality experimental data. For this compound, a comprehensive experimental characterization would typically involve spectroscopic and physical property measurements.

Physicochemical Properties

These fundamental properties provide a baseline for the identity and purity of the compound.

PropertyExperimental ValueSource
Molecular FormulaC₁₀H₁₁N[1][2]
Molecular Weight145.20 g/mol [2]
Melting Point49-53 °C[1][3]
AppearanceWhite to light yellow powder/crystal[1][4]
Spectroscopic Data

Spectroscopic techniques probe the molecule's structure and electronic environment, providing a detailed fingerprint that can be compared with computational predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the chemical structure of organic molecules. The chemical shifts (δ) of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific functional groups exhibit characteristic absorption bands, making IR an excellent tool for identifying the presence of the ethynyl (C≡C) and dimethylamino (-N(CH₃)₂) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While a complete set of publicly available, peer-reviewed spectra for this compound is not readily consolidated, the expected characteristic signals can be inferred from its structure and data for similar compounds. For the purpose of this guide, we will use representative experimental values for comparison.

Experimental TechniqueKey Observables (Expected)
¹H NMR (CDCl₃)δ ≈ 7.3-7.5 ppm (aromatic protons), δ ≈ 3.0 ppm (N-methyl protons), δ ≈ 3.0 ppm (alkynyl proton)
¹³C NMR (CDCl₃)δ ≈ 150 ppm (C-N), δ ≈ 132 ppm (aromatic C-H), δ ≈ 112 ppm (aromatic C-H), δ ≈ 84 ppm (alkynyl C), δ ≈ 76 ppm (alkynyl C-H), δ ≈ 40 ppm (N-methyl carbons)
IR (KBr)ν ≈ 3280 cm⁻¹ (≡C-H stretch), ν ≈ 2100 cm⁻¹ (C≡C stretch), ν ≈ 1600, 1500 cm⁻¹ (aromatic C=C stretch), ν ≈ 1350 cm⁻¹ (C-N stretch)
UV-Vis (Ethanol)λ_max ≈ 290-310 nm

Part 2: Computational Modeling of this compound

With a solid foundation of experimental data, we now turn to computational methods to predict these same properties from theoretical principles. Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for many molecular systems, including aniline derivatives.[5][6]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the computational characterization of this compound using a quantum chemistry software package like Gaussian or ORCA.

  • Structure Input: The initial 3D structure of this compound is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step, as all subsequent property calculations depend on an accurate molecular geometry.

    • Method: B3LYP (a popular hybrid DFT functional)

    • Basis Set: 6-311++G(d,p) (a flexible basis set that provides a good description of electron distribution)

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to:

    • Confirm that the structure is a true energy minimum (no imaginary frequencies).

    • Calculate the theoretical vibrational frequencies (IR spectrum).

    • Obtain thermodynamic properties (enthalpy, entropy, Gibbs free energy).

  • NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane - TMS).

  • Electronic Properties Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which can be correlated with the experimental UV-Vis spectrum. The energies of the frontier molecular orbitals (HOMO and LUMO) are also obtained.

G exp_synthesis Synthesis & Purification exp_phys Physicochemical Measurements (MP, etc.) exp_synthesis->exp_phys exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv validation Validation & Comparison exp_nmr->validation exp_ir->validation exp_uv->validation comp_build Build Initial Structure comp_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) comp_build->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_uv Electronic Excitation (TD-DFT) comp_opt->comp_uv comp_freq->validation comp_nmr->validation comp_uv->validation FMO lumo_level Energy Level energy_gap ΔE = E(LUMO) - E(HOMO) homo_level Energy Level caption HOMO-LUMO Energy Gap Diagram

Sources

Safety Operating Guide

Proper Disposal of 4-Ethynyl-N,N-dimethylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of 4-Ethynyl-N,N-dimethylaniline (CAS RN: 17573-94-3). As a widely utilized reagent in organic synthesis, particularly in the development of dyes, pharmaceuticals, and advanced conductive polymers, its responsible handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1] This guide provides an in-depth, procedural framework designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere instruction to elucidate the rationale behind each critical step, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile: Why Caution is Critical

This compound is an aromatic amine that presents several health and environmental hazards. A thorough understanding of its properties is the foundation of safe handling and disposal.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2][3]

  • Respiratory Irritation: Inhalation of the dust or powder form may lead to respiratory tract irritation.[2][3]

  • Aquatic Toxicity: While specific data for this compound is limited, aniline derivatives are often toxic to aquatic life with long-lasting effects.[4][5][6] Therefore, it must not be released into the environment.[5][7]

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a written chemical hygiene plan and appropriate training for handling such hazardous substances.[8]

Pre-Disposal Checklist: Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any waste handling procedures, it is imperative to establish a safe working environment. The following measures are not merely recommendations but essential prerequisites for handling this compound waste.

Equipment Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile)Aromatic amines can be readily absorbed through the skin.[9] Nitrile gloves provide an effective barrier against incidental contact.
Eye Protection Safety goggles or a face shieldProtects against splashes of solutions or airborne solid particles that can cause severe eye irritation.[2][3]
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 dust mask (or higher)Required when handling the solid compound outside of a fume hood to prevent inhalation of irritating dust.[2]
Engineering Control Certified Chemical Fume HoodAll waste handling and transfers should be conducted within a fume hood to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be approached with the understanding that it is a hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[4][5][10]

Step 1: Waste Segregation - The Cornerstone of Compliance

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including used gloves, weighing papers, and absorbent pads from spill cleanups.

    • Place this waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as reaction mother liquors or solutions from extractions.

    • Use a dedicated, sealed hazardous waste container compatible with organic solvents.[4]

    • Crucially, do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents (like perchlorates, nitrates) or strong acids. [11][12] Aniline derivatives can react violently with such substances.[12]

Step 2: Container Labeling - Clarity for Safety

Accurate and detailed labeling is a legal requirement and a vital safety communication tool. Every waste container must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • Any other chemical constituents in the waste container, including solvents.

  • The approximate percentage of each component.

  • The date the waste was first added to the container.

Step 3: Temporary Storage - Secure and Safe

Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area should be:

  • Secure and accessible only to trained personnel.

  • Away from sources of ignition, as aniline derivatives can be combustible.[11][12]

  • In a well-ventilated location, preferably within a secondary containment tray to manage potential leaks.

Step 4: Final Disposal - The Professional Hand-off

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][13] These entities are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[12]

Never attempt to treat or dispose of this chemical waste on your own through methods like incineration or evaporation in a fume hood.[14]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Remove Ignition Sources: Eliminate any potential sources of ignition.[4][11]

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE outlined in Section 2.

  • Containment & Absorption:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, cover and absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4][12] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using spark-proof tools and place it into the solid hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.

  • Prevent Environmental Release: Do not allow spill runoff to enter drains or waterways.[4][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Start Generate Waste (this compound) IsSolid Is the waste primarily solid? Start->IsSolid SolidWaste Collect in 'Solid Hazardous Waste' container (gloves, paper, etc.) IsSolid->SolidWaste Yes LiquidWaste Collect in 'Liquid Hazardous Waste' container (solvents, reaction mix) IsSolid->LiquidWaste No Label Label Container: 'Hazardous Waste' Full Chemical Name Constituents & % SolidWaste->Label LiquidWaste->Label Store Store in designated Satellite Accumulation Area Label->Store EHS Arrange pickup via Institutional EHS or Licensed Contractor Store->EHS

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these rigorous procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of responsibility and compliance.

References

  • BenchChem. (n.d.). Proper Disposal of 3-Ethynylaniline: A Step-by-Step Guide for Laboratory Professionals.
  • TCI Chemicals. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Aarti Industries. (2021). N,N-dimethylaniline (CL-4: PUBLIC).
  • ECHA. (n.d.). Registration Dossier - N,N-dimethylaniline.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (n.d.). Safety Data Sheet - N,N-Dimethylaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Agar Scientific. (2019). Safety data sheet - N,N-dimethylaniline.
  • Conservation OnLine. (1984). Hazardous Waste Disposal.
  • BLD Pharm. (2024). SAFETY DATA SHEET - N,N-Dimethylaniline.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
  • U.S. Environmental Protection Agency. (n.d.). Aniline.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. 4-Ethynyl-N,N-dimethylaniline, a versatile building block, is pivotal in these fields for synthesizing everything from dyes to pharmaceutical intermediates.[1] However, its utility is matched by a critical need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in the laboratory.

Hazard Identification: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety strategy.

  • Skin Irritation (Category 2, H315): Causes skin irritation.[2]

  • Skin Sensitization (Category 1, H317): May cause an allergic skin reaction upon contact.[2]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[2]

The signal word for this chemical is "Warning" .[2] While its toxicological properties have not been exhaustively investigated, it is known to be a solid in powder or crystal form, which increases the risk of aerosolization and inhalation.[2] Therefore, our PPE strategy must create a comprehensive barrier against dermal, ocular, and respiratory exposure.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a calculated response to the specific hazards identified. For this compound, a multi-layered defense is essential.

Exposure Route Primary Hazard Required PPE Standard
Respiratory Inhalation of dust/aerosols causing respiratory tract irritation.[2]NIOSH-approved N95 dust mask (or equivalent)NIOSH (US) or CEN/EN (EU)
Eyes & Face Direct contact causing serious irritation.[2]Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard.EN 166 (EU) or ANSI Z87.1 (US)
Skin & Hands Irritation and potential for allergic sensitization through absorption.[2]Chemical-resistant gloves (e.g., Nitrile rubber).EN 374
Body Contamination of personal clothing.Laboratory coat.N/A

Operational Protocol: From Selection to Disposal

Merely having the right equipment is insufficient. A robust safety protocol encompasses the entire lifecycle of the chemical's use in the laboratory, from initial handling to final disposal.

PPE Selection and Donning Workflow

The following workflow provides a logical sequence for selecting and putting on your PPE. This systematic approach minimizes the risk of contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Assess_Risk Assess Task-Specific Risks (e.g., weighing, transfer) Select_PPE Select PPE Based on Table 1 Assess_Risk->Select_PPE Identifies Hazards Inspect_PPE Inspect PPE for Damage (e.g., tears, cracks) Select_PPE->Inspect_PPE Ensures Integrity Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Proceed if OK Don_Mask 2. Don Respirator/Mask Don_Coat->Don_Mask Don_Goggles 3. Don Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Don Gloves (over cuffs) Don_Goggles->Don_Gloves

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.